molecular formula C9H8N2O B1298243 Quinoxalin-2-ylmethanol CAS No. 41242-94-8

Quinoxalin-2-ylmethanol

Cat. No.: B1298243
CAS No.: 41242-94-8
M. Wt: 160.17 g/mol
InChI Key: PZLGAOXMPNXQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxalin-2-ylmethanol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGAOXMPNXQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358622
Record name quinoxalin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41242-94-8
Record name quinoxalin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxalin-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Lynchpin of Bioactive Scaffolds: A Technical Guide to the Synthesis and Discovery of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2-ylmethanol, a key derivative of the versatile quinoxaline scaffold, represents a critical structural motif in the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of its synthesis, historical discovery, and burgeoning significance in the development of novel therapeutics. As a Senior Application Scientist, this document moves beyond a mere recitation of protocols to offer an in-depth analysis of the chemical logic and strategic considerations that underpin the synthesis and application of this important molecule. We will delve into the foundational methodologies for constructing the quinoxaline core, explore specific pathways to introduce the 2-ylmethanol functionality, and discuss the compound's emerging role as a building block for potent kinase inhibitors and other bioactive agents.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic scaffold in drug discovery.[1][2] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, imparts a unique combination of physicochemical properties that are conducive to favorable interactions with a wide array of biological targets. This has led to the development of numerous quinoxaline-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] this compound serves as a pivotal intermediate in the elaboration of more complex molecular architectures, offering a reactive handle for further functionalization and diversification. Its structure provides a valuable building block in the development of kinase inhibitors and antimicrobial agents.[5][6]

The Genesis of a Scaffold: Discovery and Early Synthesis of Quinoxalines

The history of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction remains a cornerstone of quinoxaline synthesis to this day. The versatility of this approach allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, providing a powerful tool for tuning the electronic and steric properties of the final molecule.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the initial construction of the quinoxaline core followed by functional group manipulation at the 2-position.

Foundational Synthesis of the Quinoxaline Core

The most prevalent and versatile method for constructing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] This reaction is typically acid-catalyzed and proceeds through a cyclization-dehydration sequence.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

  • To a solution of the desired o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.0 eq.).

  • Add a catalytic amount of a protic acid (e.g., a few drops of acetic acid or hydrochloric acid).

  • The reaction mixture is then stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

The choice of solvent and catalyst can significantly impact the reaction rate and yield. More recently, green chemistry approaches utilizing microwave irradiation or eco-friendly catalysts have been developed to improve the efficiency and sustainability of this transformation.[8][9]

Diagram: General Synthesis of the Quinoxaline Core

G cluster_reactants Reactants cluster_process Process cluster_product Product o-phenylenediamine o-phenylenediamine Condensation Acid-catalyzed Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl compound 1,2-dicarbonyl->Condensation Quinoxaline Quinoxaline derivative Condensation->Quinoxaline

Caption: Classical synthesis of the quinoxaline scaffold.

Pathway to this compound: Reduction of Quinoxaline-2-carboxylic Acid Derivatives

A highly effective and common strategy for the synthesis of this compound involves the reduction of a corresponding quinoxaline-2-carboxylic acid or its ester derivative. This precursor can be synthesized through the condensation of o-phenylenediamine with a suitable α-ketoacid or its ester.

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

This precursor is typically prepared by the condensation of o-phenylenediamine with ethyl 2-oxo-2-phenylacetate.

Experimental Protocol: Synthesis of Ethyl Quinoxaline-2-carboxylate

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and ethyl 2-oxo-2-phenylacetate (1.0 eq.) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield ethyl quinoxaline-2-carboxylate.

Step 2: Reduction to (Quinoxalin-2-yl)methanol

The ester is then reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl Quinoxaline-2-carboxylate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl quinoxaline-2-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to afford (Quinoxalin-2-yl)methanol, which can be further purified by column chromatography or recrystallization.

Diagram: Synthetic Pathway to (Quinoxalin-2-yl)methanol

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product ophenylenediamine o-phenylenediamine ester ethyl quinoxaline-2-carboxylate ophenylenediamine->ester Condensation ketoester ethyl 2-oxo-2-phenylacetate ketoester->ester alcohol (quinoxalin-2-yl)methanol ester->alcohol Reduction (LiAlH4)

Caption: A common synthetic route to (quinoxalin-2-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The hydroxyl group provides a convenient point for further chemical modification, allowing for the introduction of various pharmacophoric features.

Kinase Inhibitors

A significant area of application for quinoxaline derivatives is in the development of kinase inhibitors for the treatment of cancer.[10][11] The quinoxaline scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of various kinases. This compound can be a precursor to compounds that target kinases such as c-Met and VEGFR-2.[12][13]

Table 1: Examples of Quinoxaline-based Kinase Inhibitors

Kinase TargetExample Compound ClassReported ActivityReference
c-MetSubstituted QuinoxalinesPotent inhibitory activity[13]
VEGFR-2Quinoxalin-2(1H)-one derivativesPotent inhibitors[12]
Pim-1/2 KinaseQuinoxaline-2-carboxylic acid derivativesSubmicromolar inhibition[14]
GSK-3βQuinoxaline derivativesPotent inhibitors[15]
Antimicrobial Agents

The quinoxaline nucleus is also a key component of several antimicrobial agents.[3] Derivatives of this compound can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Conclusion and Future Perspectives

This compound represents a fundamentally important molecule in the field of medicinal chemistry. Its synthesis, rooted in the classic construction of the quinoxaline core, provides a reliable and versatile platform for the development of novel bioactive compounds. The strategic reduction of quinoxaline-2-carboxylic acid derivatives offers a robust pathway to this key intermediate. As our understanding of the biological roles of various kinases and other therapeutic targets deepens, the utility of this compound as a scaffold for the design and synthesis of next-generation therapeutics is poised to expand significantly. Future research will likely focus on developing more efficient and greener synthetic methodologies, as well as exploring the full potential of this versatile building block in the discovery of new and effective drugs.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Green Synthesis of Quinoxaline and Substituted Quinoxalines. (n.d.). TSI Journals. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). MDPI. [Link]

  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (n.d.). TSI Journals. [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines. (2011). ResearchGate. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). Taylor & Francis Online. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. (2020). Sri K.V. College of Pharmacy. [Link]

  • Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. (2014). ResearchGate. [Link]

  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). (2003). PubMed. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2022). National Institutes of Health. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central. [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). MDPI. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. (2023). Royal Society of Chemistry. [Link]

  • Quinoxaline. (n.d.). Wikipedia. [Link]

  • New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (2022). PubMed. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2018). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]

Sources

Quinoxalin-2-ylmethanol chemical structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Quinoxalin-2-ylmethanol

Prepared by: A Senior Application Scientist

Executive Summary

This compound is a pivotal heterocyclic compound featuring a quinoxaline core fused to a hydroxymethyl group. This structure serves as a versatile scaffold in medicinal chemistry and materials science. The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering researchers and drug development professionals a robust framework for its utilization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high fidelity in experimental outcomes.

The Quinoxaline Scaffold: A Cornerstone in Medicinal Chemistry

The quinoxaline ring system is of significant interest due to its inherent pharmacological properties. Its planar, aromatic structure allows it to participate in π-π stacking and hydrogen bonding interactions with biological macromolecules, making it an ideal foundation for designing targeted therapeutics.[2][4] The introduction of a hydroxymethyl group at the 2-position, as in this compound, provides a crucial reactive handle for further chemical modification. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, enabling the construction of diverse molecular libraries for drug discovery programs.[5] Consequently, a thorough understanding of its synthesis and characterization is fundamental for its effective application.

Synthesis and Purification of this compound

The most direct and reliable synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] For this compound, a logical and field-proven approach is the reduction of a precursor like quinoxaline-2-carboxylic acid or its corresponding ester. However, a more direct condensation approach using a protected dihydroxyacetone or a similar three-carbon α-hydroxy ketone synthon with o-phenylenediamine is also a viable strategy.

Below, we outline a robust, two-step protocol starting from the commercially available quinoxaline-2-carboxylic acid.

Logical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A Quinoxaline-2-carboxylic acid B Methyl Quinoxaline-2-carboxylate A->B  SOCl₂ (cat.), Methanol, Reflux   C Methyl Quinoxaline-2-carboxylate D This compound C->D  LiAlH₄ or NaBH₄, THF/EtOH, 0°C to RT  

Caption: Two-step synthesis of this compound from its carboxylic acid precursor.

Experimental Protocol: Synthesis

Step 1: Esterification of Quinoxaline-2-carboxylic Acid

  • Rationale: The carboxylic acid is first converted to its methyl ester to facilitate a cleaner reduction. Direct reduction of the carboxylic acid with strong reducing agents like LiAlH₄ is possible but can lead to more side products and purification challenges.

  • Procedure:

    • To a solution of quinoxaline-2-carboxylic acid (1.0 eq) in anhydrous methanol (15 mL/g), add thionyl chloride (SOCl₂, 0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl quinoxaline-2-carboxylate, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting esters to alcohols. It offers a better safety profile and easier workup compared to lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Dissolve the crude methyl quinoxaline-2-carboxylate (1.0 eq) in a mixture of ethanol and tetrahydrofuran (THF) (1:1, 20 mL/g).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to afford pure this compound as a gray to off-white solid.[8]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing experimental conditions for its handling, reaction, and analysis.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compoundPubChem[9]
CAS Number 41242-94-8ChemicalBook[8]
Molecular Formula C₉H₈N₂OPubChem[9]
Molecular Weight 160.17 g/mol ChemicalBook[8]
Appearance Gray to off-white solidChemicalBook[8]
Melting Point 79-80 °CChemicalBook[8]
Boiling Point 310.2 ± 27.0 °C (Predicted)ChemicalBook[8]
Density 1.293 ± 0.06 g/cm³ (Predicted)ChemNet[10]
SMILES C1=CC=C2C(=C1)N=CC(=N2)COPubChem[9]
InChIKey PZLGAOXMPNXQBW-UHFFFAOYSA-NPubChem[9]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The following section details the expected outcomes from NMR, IR, and MS analyses, along with a standard HPLC protocol.

Characterization Workflow

Characterization_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, HSQC) MS Mass Spectrometry (ESI-MS) IR IR Spectroscopy HPLC RP-HPLC (Purity Assay) Product Synthesized This compound Product->NMR Structure & Connectivity Product->MS Molecular Weight Product->IR Functional Groups Product->HPLC Purity (%)

Sources

A Technical Guide to the Spectroscopic Characterization of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Quinoxalin-2-ylmethanol (CAS No: 41242-94-8), a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] As a versatile building block, its unambiguous characterization is paramount for ensuring the integrity and reproducibility of research and development efforts. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond a mere listing of values to explain the underlying principles and experimental considerations.

The Structural and Scientific Context of this compound

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including antibiotics and anticancer agents. This compound, with its reactive hydroxyl group, serves as a crucial intermediate in the synthesis of more complex pharmaceutical and functional molecules.[1] A thorough understanding of its spectroscopic signature is therefore essential for reaction monitoring, quality control, and the elucidation of the structures of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline ring system and the aliphatic protons of the methanol substituent. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the deshielding effects of the aromatic currents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3~8.8 - 9.0s-
H5, H8~8.0 - 8.2m-
H6, H7~7.7 - 7.9m-
-CH₂-~5.0 - 5.2s-
-OHVariablebr s-

Interpretation and Rationale:

  • H3 Proton: The proton at position 3 is adjacent to a nitrogen atom and is part of the electron-deficient pyrazine ring, leading to a significant downfield shift. Its singlet multiplicity arises from the absence of adjacent protons.

  • Aromatic Protons (H5, H6, H7, H8): The protons on the benzene ring will appear as a complex multiplet system due to mutual coupling. The protons ortho to the fused pyrazine ring (H5 and H8) are expected to be the most deshielded.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to the electron-withdrawing quinoxaline ring and the oxygen atom, resulting in a downfield shift compared to a simple alkyl alcohol. The signal is expected to be a singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150 - 155
C3~145 - 150
C4a~140 - 145
C8a~140 - 145
C5, C8~129 - 132
C6, C7~128 - 131
-CH₂-~60 - 65

Interpretation and Rationale:

  • Quaternary Carbons (C2, C4a, C8a): The carbons at the ring junctions and the carbon bearing the methanol group are quaternary and will typically show weaker signals. The carbons of the pyrazine ring (C2, C3) are significantly deshielded due to the adjacent nitrogen atoms.

  • Aromatic CH Carbons (C3, C5, C6, C7, C8): The chemical shifts of these carbons are in the typical aromatic region, with variations due to their position relative to the nitrogen atoms and the substituent.

  • Aliphatic Carbon (-CH₂-): The methylene carbon is shielded relative to the aromatic carbons and appears in the aliphatic region, shifted downfield by the attached oxygen and the quinoxaline ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

dot

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3200-3500 (broad)O-H stretchAlcohol
3050-3150 (sharp)C-H stretchAromatic
2850-2960 (sharp)C-H stretchAliphatic (-CH₂-)
1600-1650 (medium)C=N stretchPyrazine ring
1450-1600 (multiple)C=C stretchAromatic rings
1000-1250 (strong)C-O stretchAlcohol

Interpretation and Rationale:

  • O-H Stretch: A broad and strong absorption in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene group.

  • C=N and C=C Stretches: The absorptions in the 1450-1650 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoxaline ring system.

  • C-O Stretch: A strong band in the fingerprint region, typically between 1000 and 1250 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

dot

Caption: Workflow for ATR-IR sample preparation and data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
160[M]⁺ (Molecular Ion)
159[M-H]⁺
131[M-CHO]⁺
130[M-CH₂O]⁺
104[C₇H₆N]⁺
77[C₆H₅]⁺

Interpretation of Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected at m/z 160, corresponding to the molecular weight of this compound (C₉H₈N₂O). Common fragmentation pathways for this molecule under EI conditions are likely to include:

  • Loss of a hydrogen radical: to form a stable cation at m/z 159.

  • Loss of a formyl radical (-CHO): leading to a fragment at m/z 131.

  • Loss of formaldehyde (-CH₂O): resulting in the quinoxaline radical cation at m/z 130.

  • Cleavage of the pyrazine ring: leading to smaller aromatic fragments.

dot

Fragmentation_Pathway M [C₉H₈N₂O]⁺ m/z = 160 M_minus_H [C₉H₇N₂O]⁺ m/z = 159 M->M_minus_H - H• M_minus_CHO [C₈H₇N₂]⁺ m/z = 131 M->M_minus_CHO - CHO• M_minus_CH2O [C₈H₆N₂]⁺ m/z = 130 M->M_minus_CH2O - CH₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds.

dot

Caption: General workflow for LC-MS analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary suite of tools for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and provided the rationale behind the interpretation of the spectra. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data, which is the bedrock of scientific integrity in research and drug development.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648781/]
  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b13130]
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222402/]
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/58776]
  • ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000570]
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c08643]
  • T1-T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7582924390ed361848520]
  • This compound. MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/quinoxalin-2-ylmethanol]
  • Experiment 11 — Infrared Spectroscopy. Swarthmore College. [URL: https://www.swarthmore.
  • Infrared Spectroscopy. MMRC. [URL: https://mmrc.caltech.edu/FTIR/FTIR%20intro.pdf]
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. [URL: https://openstax.org/books/organic-chemistry/pages/12-8-infrared-spectra-of-some-common-functional-groups]
  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp5104866]
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [URL: https://www.slideshare.net/mona-2009/ion-fragmentation-of-small-molecules-in-mass-spectrometry]
  • Experiment- 6. Mustansiriyah University. [URL: https://uomustansiriyah.edu.iq/media/lectures/6/6_2019_05_21!08_30_36_PM.pdf]
  • Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/1099-1492(200012)13:8%3C433::AID-NBMR644%3E3.0.CO;2-9]
  • ¹³C NMR Chemical Shift. Oregon State University. [URL: https://chemistry.oregonstate.edu/courses/ch334-6/ch361-2/cnmr.htm]
  • IR Absorption Table. University of California, Los Angeles. [URL: https://webspectra.chem.ucla.edu/irtable.html]
  • I.R Spectrum of Heterocyclic Compound {7}. ResearchGate. [URL: https://www.researchgate.net/figure/IR-Spectrum-of-Heterocyclic-Compound-7_fig4_350849931]
  • Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [URL: https://apps.dtic.
  • FTIR analysis of the quinoxaline compound. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-analysis-of-the-quinoxaline-compound_fig3_378031358]
  • High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125867/]
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • Sample preparation for mass spectrometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://orgchemboulder.com/Spectroscopy/irtutor/irchart.shtml]
  • Native MS Sample Preparation. University of Oxford. [URL: https://www.mass-spec.ox.ac.
  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om100106e]
  • 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/HOMyKZrZF5O]
  • THE INVESTIGATION OF BIOACTIVE SECONDARY METABOLITES OF THE METHANOL EXTRACT OF ERYNGIUM AMETHYSTINUM. SCIDAR. [URL: https://scidar.com/p/the-investigation-of-bioactive-secondary-metabolites-of-the-methanol-extract-of-eryngium-amethystinum/109407]
  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ChemSusChem. [URL: https://core.ac.uk/display/85258957]

Sources

Quinoxalin-2-ylmethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, properties, and applications of a versatile building block in medicinal chemistry.

Foreword

The quinoxaline scaffold is a cornerstone in the development of contemporary therapeutics, renowned for its broad spectrum of biological activities.[1] Within this privileged class of heterocyclic compounds, quinoxalin-2-ylmethanol emerges as a pivotal building block, offering a reactive handle for the synthesis of a diverse array of complex molecules. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, from its fundamental chemical identity to its applications in the synthesis of bioactive agents. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its role as a precursor to compounds with potential antimicrobial and kinase inhibitory activities.

Core Identification: CAS Number and Nomenclature

At the heart of any chemical discourse lies unambiguous identification. This compound is cataloged under the following identifiers:

Identifier Value
CAS Number 41242-94-8[2]
IUPAC Name This compound
Synonyms 2-QuinoxalineMethanol, 2-(Hydroxymethyl)quinoxaline
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]

These identifiers are crucial for accurate literature searches, procurement, and regulatory compliance.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

Property Value Source
Melting Point 79-80 °C
Boiling Point (Predicted) 310.2 ± 27.0 °C
Density (Predicted) 1.293 ± 0.06 g/cm³
Appearance Gray to dark gray solid
Storage Temperature 2-8°C

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the reduction of a suitable precursor, quinoxaline-2-carboxylic acid. This transformation leverages powerful reducing agents to convert the carboxylic acid functionality into a primary alcohol.

Plausible Synthetic Pathway

G cluster_0 Step 1: Quinoxaline-2-carboxylic acid synthesis cluster_1 Step 2: Reduction to this compound o-phenylenediamine o-phenylenediamine quinoxaline_2_carboxylic_acid quinoxaline_2_carboxylic_acid o-phenylenediamine->quinoxaline_2_carboxylic_acid Condensation pyruvic_acid pyruvic_acid pyruvic_acid->quinoxaline_2_carboxylic_acid quinoxaline_2_carboxylic_acid_2 Quinoxaline-2-carboxylic acid quinoxalin_2_ylmethanol This compound quinoxaline_2_carboxylic_acid_2->quinoxalin_2_ylmethanol Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH4) in dry THF LiAlH4->quinoxalin_2_ylmethanol

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).

Materials:

  • Quinoxaline-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.

  • Addition of Substrate: Quinoxaline-2-carboxylic acid (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and decomposition of the reagent.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition at Low Temperature: The initial reaction between LiAlH₄ and the carboxylic acid is exothermic. Slow, dropwise addition at a low temperature is crucial to control the reaction rate and prevent dangerous temperature increases.

  • Reflux: Heating the reaction mixture to reflux ensures the reaction goes to completion.

  • Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. It must be performed slowly and with extreme caution in an ice bath to control the release of heat and gas.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy (Predicted):

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H₃~8.6s-
H₅, H₈~8.1m-
H₆, H₇~7.8m-
-CH₂-~4.9s-
-OHVariablebr s-

¹³C NMR Spectroscopy (Predicted):

Carbon Chemical Shift (δ, ppm)
C₂~155
C₃~145
C₄ₐ, C₈ₐ~142
C₅, C₈, C₆, C₇128-131
-CH₂-~63

Infrared (IR) Spectroscopy:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3400-3200 (broad)
C-H stretch (aromatic)3100-3000
C=N stretch~1620
C=C stretch (aromatic)1600-1450
C-O stretch (primary alcohol)~1050

Mass Spectrometry (MS):

  • Expected [M+H]⁺: m/z 161.07

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with a wide range of biological activities. Its primary alcohol functionality provides a convenient point for further chemical modifications.

Precursor for Antimicrobial Agents

The quinoxaline nucleus is a well-established pharmacophore in the design of antimicrobial agents.[4][5] this compound can be utilized as a starting material to introduce various side chains and functional groups that can enhance antibacterial and antifungal activity.[6][7]

G quinoxalin_2_ylmethanol This compound quinoxaline_2_carboxaldehyde Quinoxaline-2-carboxaldehyde quinoxalin_2_ylmethanol->quinoxaline_2_carboxaldehyde Step 1 oxidation Oxidation (e.g., PCC, Swern) oxidation->quinoxaline_2_carboxaldehyde schiff_bases_hydrazones Schiff Bases/Hydrazones quinoxaline_2_carboxaldehyde->schiff_bases_hydrazones Step 2 condensation Condensation with amines/hydrazines condensation->schiff_bases_hydrazones antimicrobial_activity Enhanced Antimicrobial Activity schiff_bases_hydrazones->antimicrobial_activity

Caption: Synthesis of antimicrobial agents from this compound.

The oxidation of the primary alcohol to an aldehyde opens up a plethora of synthetic possibilities, including the formation of imines (Schiff bases) and hydrazones. These derivatives have been shown to possess significant antimicrobial properties.

Scaffold for Kinase Inhibitors

Protein kinases are crucial targets in cancer therapy, and the quinoxaline core is a prominent feature in many kinase inhibitors.[8][9] this compound can be elaborated into more complex structures that can effectively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.

The hydroxyl group can be functionalized to introduce moieties that can form key hydrogen bonds and other interactions within the kinase active site, leading to potent and selective inhibition.

Conclusion

This compound is a readily accessible and highly versatile chemical entity that holds significant promise for the future of drug discovery. Its straightforward synthesis, coupled with the reactivity of its primary alcohol, makes it an invaluable building block for the creation of novel therapeutic agents. The continued exploration of the chemical space accessible from this compound is expected to yield new and improved candidates for the treatment of a wide range of diseases.

References

  • Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2011). Molecules, 16(1), 624-637. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(59), 37373-37380. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2021). The Journal of Organic Chemistry, 86(24), 18073-18084.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4153. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2021). RSC Advances, 11(59), 37373-37380. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2021). Indian Journal of Chemistry, Section B, 60B(4), 589-597. [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 2, (1), 81-86. [Link]

  • Quinoxaline, 2-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (2019). Tropical Journal of Pharmaceutical Research, 18(10), 2055-2063. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoxalin-2(1H)-One Derivatives as EGFR Tyrosine Kinase Inhibitors. (2015). Letters in Drug Design & Discovery, 12(8), 644-651. [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-22. [Link]

  • IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • This compound (C007B-492958). (n.d.). Cenmed. Retrieved from [Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (2021). Molecules, 26(11), 3169. [Link]

  • Quinoxalin-2-yloxymethanol. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2011). Mini-Reviews in Medicinal Chemistry, 11(12), 1045-1061. [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 1-22. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2014). International Journal of ChemTech Research, 6(1), 470-478. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). Indian Journal of Chemistry, Section B, 41B(3), 609-614. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds, 43(1), 589-610. [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). ChemistryOpen, 11(8), e202200083. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax. Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of Quinoxalin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide focuses on a specific, yet highly promising subclass: quinoxalin-2-ylmethanol and its derivatives. These compounds serve as critical intermediates and bioactive molecules, demonstrating significant potential across therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[1][6][7] This document provides an in-depth exploration of their synthesis, diverse biological activities, and the mechanistic pathways they modulate. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and future perspectives to guide further discovery in this dynamic field.

The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery

The quinoxaline ring system, consisting of a benzene ring fused to a pyrazine ring, is a versatile pharmacophore that has captured the attention of medicinal chemists for decades.[1][8] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal electronic and steric properties for interacting with a multitude of biological targets. This has led to the development of quinoxaline-containing drugs for various diseases, including cancer and viral infections.[5][9]

The functionalization of the quinoxaline core at the 2- and 3-positions is a common strategy to modulate biological activity. Specifically, the introduction of a hydroxymethyl group at the C-2 position to form this compound creates a key synthetic handle. This alcohol moiety can be readily modified to generate extensive libraries of esters, ethers, and other derivatives, allowing for fine-tuning of properties such as solubility, stability, and target affinity.

Synthetic Strategies for this compound Derivatives

The foundational method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][10][11] This robust reaction forms the basis for creating a wide array of substituted quinoxalines.

General Synthesis Pathway

The typical synthesis of this compound derivatives begins with the reaction of an appropriate o-phenylenediamine with a glyoxalic acid derivative, which upon cyclization and reduction, yields the desired methanol scaffold. Subsequent modifications can then be performed on the hydroxyl group.

G cluster_synthesis Synthesis Workflow A o-Phenylenediamine + Glyoxalic Acid B Condensation/ Cyclization A->B Reflux C Quinoxalin-2(1H)-one B->C D Reduction (e.g., LiAlH4) C->D E This compound (Core Scaffold) D->E F Esterification/ Etherification E->F R-COOH or R-X G Diverse Library of Derivatives F->G

General workflow for the synthesis of this compound derivatives.

This pathway's efficiency lies in its modularity. By varying the substituents on the starting o-phenylenediamine and the reagents used for derivatization (e.g., different carboxylic acids or alkyl halides), a large and structurally diverse library of compounds can be generated for biological screening.[11]

Spectrum of Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities. Their therapeutic potential stems from their ability to interact with various enzymes, receptors, and nucleic acids.

Anticancer Activity

The development of novel anticancer agents is a primary focus for quinoxaline chemistry.[12][13] Derivatives of this compound have shown significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[14][15]

Mechanisms of Action:

  • Topoisomerase Inhibition: Certain derivatives have been identified as potent inhibitors of topoisomerase II (Topo II), an essential enzyme for DNA replication and repair in cancer cells.[16] By stabilizing the Topo II-DNA cleavage complex, these compounds lead to DNA strand breaks and induce apoptosis.[16]

  • Kinase Inhibition: Many kinases, which are often overactive in cancer, are targeted by quinoxaline derivatives.[17] They can act as ATP-competitive inhibitors of crucial signaling kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), thereby blocking proliferation and angiogenesis pathways.[14][18]

  • Apoptosis Induction: A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis).[6][16] This is often mediated through the upregulation of pro-apoptotic proteins (e.g., p53, Caspase-3) and the downregulation of anti-apoptotic proteins like Bcl-2.[16]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the nature of the substituent on the methanol group and the benzene ring of the quinoxaline core is critical for anticancer potency. For instance, the introduction of bromo groups has been shown to enhance activity against lung cancer cells compared to nitro groups.[19]

Derivative TypeTarget Cancer Cell LineReported IC50 (µM)Reference
Phenyl-substitutedPC-3 (Prostate)2.11 - 4.11[16]
Sulfonamide-substitutedHCT116 (Colon)Potent Activity[14]
Bromo-substitutedA549 (Lung)9.32 - 11.98[19]
Various SubstitutionsThree tumor cell linesPotent Activity[18]
Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Quinoxaline derivatives have long been recognized for their antibacterial and antifungal properties.[8][20][21][22]

Antibacterial Activity: These compounds are active against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[21][23] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The 1,4-di-N-oxide derivatives of quinoxaline are particularly noted for their broad-spectrum antibacterial properties.[24]

Antifungal Activity: Several derivatives have shown potent activity against pathogenic fungi, including plant pathogens like Rhizoctonia solani.[21] Some compounds have demonstrated efficacy superior to commercial fungicides, suggesting their potential in agricultural applications.[21]

Antiviral Activity

The quinoxaline scaffold is a promising framework for the development of antiviral drugs.[9][10] Research has shown efficacy against a range of DNA and RNA viruses.[10]

Mechanisms of Action:

  • Enzyme Inhibition: A key target for antiviral quinoxalines is reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[10]

  • Replication Inhibition: Other derivatives have been shown to inhibit the replication of viruses such as Herpes Simplex Virus (HSV-1) and Human Cytomegalovirus (HCMV) in cell cultures, with some compounds exhibiting higher potency than the reference drug ganciclovir.[3][25]

  • Targeting Viral Proteins: In the context of respiratory viruses, quinoxaline derivatives can target highly conserved viral proteins, such as the NS1 protein in influenza viruses or the main protease (Mpro) in coronaviruses, disrupting the viral life cycle.[10][26][27]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Quinoxaline derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators.[1][6]

Mechanisms of Action:

  • COX Inhibition: Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins.[18]

  • Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, key players in the inflammatory cascade.[1][6]

Mechanistic Insights: A Focus on Anticancer Pathways

To illustrate the mechanism of action, we can visualize the role of a this compound derivative as a Topoisomerase II inhibitor, a pathway implicated in its anticancer effects.[16]

G cluster_pathway Apoptosis Induction via Topo II Inhibition Drug This compound Derivative TopoII Topoisomerase II (Topo II) Drug->TopoII Inhibits Complex Stable Topo II-DNA Cleavage Complex Drug->Complex DNA Cancer Cell DNA TopoII->DNA Binds & Cleaves DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation p53 p53 Activation DSB->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Inhibits Caspases Caspase Cascade Activation p53->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Pathway of apoptosis induction by a quinoxaline derivative targeting Topo II.

This pathway highlights a critical advantage of such targeted therapies. By specifically interfering with a process vital for rapidly dividing cancer cells, these compounds can achieve high efficacy while potentially minimizing damage to normal, healthy cells.[16]

Key Experimental Protocols for Activity Screening

The evaluation of novel this compound derivatives requires robust and standardized in vitro assays. Adherence to these protocols ensures the generation of reproducible and comparable data, which is fundamental for lead identification and optimization.[28]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] It is a foundational screening tool in anticancer drug discovery.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight (~18-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[28]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic, typically ≤ 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (solvent only) and positive control (e.g., Doxorubicin) wells.[28]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.[28]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The disk diffusion method is a widely used, qualitative technique to test the susceptibility of bacteria to antimicrobial agents.[29] It provides a visual indication of a compound's inhibitory power.

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented.[29]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard) from a pure culture.[30]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60° each time to ensure even coverage.[30]

  • Disk Application: Aseptically apply paper disks impregnated with the test quinoxaline derivatives onto the surface of the agar. Gently press the disks to ensure complete contact. Include a negative control (disk with solvent only) and a positive control (disk with a known antibiotic).

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[30]

Future Perspectives and Conclusion

The diverse biological activities of this compound derivatives underscore their immense potential as a scaffold for drug discovery.[4] Their demonstrated efficacy in anticancer, antimicrobial, and antiviral applications provides a strong foundation for further research.[2][15][25]

Future efforts should focus on:

  • Lead Optimization: Expanding structure-activity relationship studies to enhance potency and selectivity while minimizing off-target effects and toxicity.

  • Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to fully elucidate the molecular targets and pathways modulated by the most promising compounds.

  • In Vivo Evaluation: Progressing lead candidates from in vitro screening to preclinical in vivo models to assess their pharmacokinetic profiles, efficacy, and safety in a whole-organism context.[16]

References

  • Aguirre, G., et al. (2021). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

  • Montero, V., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Schwalbe, R., & Goodwin, A. (Eds.). (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

  • Various Authors. (2025). In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate. Available at: [Link]

  • Tariq, M., & Waseem, M. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]

  • Kumar, A., et al. (2023). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Sharma, P., & Kumar, A. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. Available at: [Link]

  • Daflon-Yunes, N., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. Available at: [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Liang, J-H., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Kiran, G., et al. (2017). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research. Available at: [Link]

  • Lee, J-H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. ResearchGate. Available at: [Link]

  • Davoodnia, A., et al. (2016). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. Available at: [Link]

  • Various Authors. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Archiv der Pharmazie. Available at: [Link]

  • Kandeel, M. M., et al. (2001). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. Available at: [Link]

  • Montero, V., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. Available at: [Link]

  • Al-Omar, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

  • Wang, B-L., et al. (2018). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. Available at: [Link]

  • Refaat, H. M., et al. (2004). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

  • Bekhradnia, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

Sources

Investigating the Mechanism of Action of Novel Quinoxalin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3] Specifically, many quinoxaline-based compounds have been identified as potent kinase inhibitors, targeting critical nodes in cellular signaling pathways.[1][4][5] Quinoxalin-2-ylmethanol often serves as a key intermediate in the synthesis of these biologically active molecules.[6]

This guide provides a comprehensive, field-proven framework for elucidating the mechanism of action (MOA) of a novel this compound derivative. As a senior application scientist, the following narrative is structured not as a rigid template, but as a logical, multi-phased investigative workflow. We will move from broad, hypothesis-generating screens to specific, in-depth validation, emphasizing the causal logic behind each experimental choice to ensure a robust and self-validating investigation.

Phase 1: Hypothesis Generation and Initial Target Identification

The initial phase is designed to cast a wide net, efficiently narrowing the vast landscape of potential biological targets to a manageable set of high-probability candidates. This is achieved by integrating computational, biochemical, and cell-based phenotypic approaches.

In Silico Target Prediction

Rationale & Expertise: Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses.[7] By comparing the structure of the novel compound to libraries of molecules with known targets, we can predict potential interactions and guide subsequent screening efforts.[5]

Experimental Protocol: Molecular Docking & Pharmacophore Modeling

  • Compound Preparation: Generate a high-quality 3D conformation of the this compound derivative.

  • Target Library Selection: Select a library of protein crystal structures, focusing on kinases, given the known activities of the quinoxaline scaffold.[4][8] Public databases like the Protein Data Bank (PDB) are primary sources.

  • Molecular Docking: Utilize software (e.g., AutoDock, Glide) to computationally place the compound into the binding site of each target protein.[7] The algorithm calculates a binding affinity score, predicting the most likely interactions.

  • Pharmacophore Analysis: Identify the key chemical features of the novel compound (e.g., hydrogen bond donors/acceptors, aromatic rings) and screen against pharmacophore databases to find known drugs or ligands with similar features, thus inferring potential targets.

  • Data Analysis: Rank potential targets based on docking scores and pharmacophore hits. This list, while predictive, requires experimental validation.

Broad-Spectrum Biochemical Screening

Rationale & Expertise: An unbiased biochemical screen is the most direct way to identify enzymatic targets. A broad-panel kinase screen is the logical starting point for a quinoxaline derivative. This approach tests the compound against hundreds of purified kinases simultaneously, providing a clear profile of its inhibitory activity.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Provide the compound to a specialized contract research organization (CRO) or utilize an in-house platform.

  • Assay Format: Typically, these assays measure the consumption of ATP or the phosphorylation of a substrate via fluorescence or luminescence.

  • Initial Screen: A single high concentration of the compound (e.g., 10 µM) is tested against a large panel of kinases (e.g., >400).

  • Hit Identification: Kinases showing significant inhibition (e.g., >90% at 10 µM) are identified as primary "hits."

  • Dose-Response & IC50 Determination: For the identified hits, a follow-up assay is performed with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Data Presentation: Sample Kinase Inhibition Profile

Kinase Target% Inhibition @ 10 µMIC50 (nM)
c-Met 98% 15
EGFR 92% 85
ABL175%1,200
SRC45%>10,000
CDK212%>10,000

Table 1: Hypothetical data from a kinase screen identifying c-Met and EGFR as primary targets for a novel this compound derivative.

Phase 2: Target Validation and Cellular Engagement

A compound's activity against a purified enzyme in a test tube can differ dramatically from its effect within the complex environment of a living cell.[9] This phase is critical for validating that the identified targets from Phase 1 are engaged by the compound in a more physiologically relevant context.

Validating Target Identity with Affinity Chromatography

Rationale & Expertise: To confirm that the compound physically binds to the predicted target within the cellular proteome, an affinity-based pull-down method is employed. This provides direct, unbiased evidence of the protein-small molecule interaction.[10][11]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the this compound derivative that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its core activity.[11]

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., one known to express the target kinase).

  • Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate these beads with the cell lysate to allow the probe to "fish" for its binding partners.[12]

  • Elution & Digestion: Wash the beads to remove non-specific binders, then elute the specifically bound proteins. Digest the eluted proteins into smaller peptides.

  • Mass Spectrometry (MS) Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: The primary target(s) identified in the kinase screen should be highly enriched in the MS results compared to control experiments, confirming a direct physical interaction.

Measuring Intracellular Target Engagement

Rationale & Expertise: It is essential to confirm that the compound can permeate the cell membrane and bind to its target at physiological ATP concentrations.[13] Cellular target engagement assays provide this crucial piece of evidence, bridging the gap between biochemical activity and cellular function.[9]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a compound to its target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the target is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, causing a loss of BRET signal in a dose-dependent manner.[14]

  • Cell Line Preparation: Use a cell line engineered to express the target kinase (e.g., c-Met) fused to NanoLuc® luciferase.

  • Assay Execution:

    • Plate the cells in a multi-well plate.

    • Add the fluorescent tracer to the cells.

    • Add the this compound derivative in a serial dilution.

    • Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates successful target engagement. Plotting this relationship yields an IC50 value for target binding within the cell.

Phase 3: Elucidating the Cellular Mechanism of Action

With the direct target validated, the investigation now focuses on the downstream consequences of this engagement. We must demonstrate that target inhibition leads to the intended biological effect on cellular signaling and function.

Confirming Downstream Pathway Inhibition

Rationale & Expertise: If our compound inhibits a kinase, we must observe a corresponding decrease in the phosphorylation of its known downstream substrates. This provides a functional readout of target inhibition and confirms the compound's effect on the signaling pathway.[14]

Experimental Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MKN-45 gastric cancer cells, which overexpress c-Met[4]) with the compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a defined period. If the pathway has a known ligand (e.g., HGF for c-Met), stimulate the cells with the ligand to ensure the pathway is active.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., phospho-c-Met) and its key downstream substrate (e.g., phospho-ERK).

    • Separately, probe for the total levels of each protein (total c-Met, total ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phosphorylated proteins, without a change in total protein levels, confirms pathway inhibition.

Visualization: Hypothetical Signaling Pathway Inhibition

Below is a diagram representing a common kinase signaling cascade. A successful inhibitor of c-Met would block the phosphorylation cascade at the top, preventing the downstream activation of proteins like ERK.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Gene Expression (Proliferation, Survival) HGF HGF (Ligand) HGF->cMet Inhibitor Quinoxaline Derivative Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway by a quinoxaline derivative.

Assessing Cellular Phenotypic Effects

Rationale & Expertise: Ultimately, the goal of an anticancer agent is to stop cancer cell growth or induce cell death. We must connect target inhibition to these key phenotypic outcomes.

Experimental Protocol: Cell Viability and Apoptosis Assays

  • Cell Viability (e.g., CellTiter-Glo® Assay):

    • Plate cancer cells in a 96-well plate and treat with a serial dilution of the compound for 72 hours.

    • Add the assay reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

    • Measure luminescence to determine the percentage of viable cells relative to an untreated control. This will yield a GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat cells with the compound at concentrations around the GI50.

    • Stain the cells with fluorescently-labeled Annexin V (which binds to early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic/necrotic cells).

    • Analyze the cell population using flow cytometry to quantify the percentage of cells undergoing apoptosis. An increase in the Annexin V-positive population indicates the induction of programmed cell death.

Phase 4: In Vivo Efficacy and Pharmacodynamic Validation

The final phase of preclinical MOA investigation is to determine if the compound is effective in a living organism and to confirm that it inhibits its target in the tumor tissue.

Rationale & Expertise: Animal models are indispensable for evaluating the therapeutic potential of an anticancer agent before it can be considered for human trials.[15][16] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard approach.[17][18]

Experimental Protocol: Human Tumor Xenograft Model

  • Model Establishment: Implant human cancer cells (the same line used for in vitro studies, e.g., MKN-45) subcutaneously into immunodeficient mice (e.g., athymic nude mice).[19]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into vehicle control and treatment groups.

  • Compound Administration: Administer the this compound derivative to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

  • Efficacy Monitoring: Measure tumor volume and body weight regularly. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Study:

    • At the end of the study (or in a separate satellite group of animals), collect tumors at specific time points after the final dose.

    • Prepare protein lysates from the tumor tissue.

    • Perform Western blot analysis as described in section 3.1 to measure the levels of phospho-c-Met and phospho-ERK.

  • Analysis: A significant TGI in the treatment group compared to the control group demonstrates in vivo efficacy. A reduction in the levels of the phospho-biomarkers in the treated tumors confirms that the drug is reaching its target and inhibiting it in vivo.

Visualization: Overall MOA Investigation Workflow

G cluster_1 Phase 1: Target Identification cluster_2 Phase 2: Target Validation cluster_3 Phase 3: Cellular MOA cluster_4 Phase 4: In Vivo Validation p1_1 In Silico Screening (Docking, Pharmacophore) p1_result Hypothesized Targets (e.g., c-Met, EGFR) p1_1->p1_result p1_2 Biochemical Screen (Kinase Panel) p1_2->p1_result p1_3 Phenotypic Screen (Cell Viability Panel) p1_3->p1_result p2_1 Affinity Pulldown-MS (Direct Binding) p1_result->p2_1 p2_2 Cellular Target Engagement (e.g., NanoBRET) p1_result->p2_2 p2_result Validated Cellular Target p2_1->p2_result p2_2->p2_result p3_1 Pathway Analysis (Western Blot for p-Proteins) p2_result->p3_1 p3_2 Phenotypic Assays (Proliferation, Apoptosis) p2_result->p3_2 p3_result Confirmed Cellular MOA p3_1->p3_result p3_2->p3_result p4_1 Xenograft Efficacy Study (Tumor Growth Inhibition) p3_result->p4_1 p4_2 Pharmacodynamic Study (Target Inhibition in Tumor) p3_result->p4_2 p4_result Validated In Vivo MOA p4_1->p4_result p4_2->p4_result

Caption: A multi-phased workflow for MOA investigation of a novel compound.

Conclusion

Elucidating the mechanism of action for a novel this compound derivative is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad, hypothesis-generating screening to highly specific in vitro and in vivo validation. By integrating computational, biochemical, and cellular techniques, researchers can build a robust, evidence-based understanding of how their compound works. This comprehensive approach is not merely an academic exercise; it is fundamental to the successful development of new, targeted therapeutics, ensuring that promising molecules are advanced based on a solid foundation of scientific integrity and mechanistic clarity.

References

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2011). DADUN, University of Navarra.
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (2011). Chemical Biology & Drug Design.
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology.
  • In vivo screening models of anticancer drugs. (N.D.). Tel Aviv University.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (N.D.). International Journal of Pharmacy and Biological Sciences.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (N.D.). Unknown Source.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Spotlight: Cell-based kinase assay form
  • Target identification and mechanism of action in chemical biology and drug discovery. (N.D.). NIH.
  • Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLoS One.
  • Identifying novel drug targets with computational precision. (N.D.).
  • Natural Bioactive Compound Target Identification. (N.D.).
  • Cellular Kinase Target Engagement Assay Service. (N.D.).
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Future Medicinal Chemistry.
  • Mechanisms of Action in Small Molecules. (N.D.). SmallMolecules.com.
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (N.D.). Molecules.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
  • This compound. (N.D.). MySkinRecipes.
  • Biological activity of quinoxaline derivatives. (2020).
  • Biological Activity of Quinoxaline Deriv

Sources

In Silico Exploration of Quinoxalin-2-ylmethanol's Biological Landscape: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Dawn of In Silico Drug Discovery

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated considerable potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4][5] Quinoxalin-2-ylmethanol, as a key derivative, serves as a crucial building block in the synthesis of novel therapeutic agents.[6] The advent of in silico methodologies has revolutionized the discovery and development of quinoxaline-based therapeutics, offering a rapid and cost-effective approach to identify and validate potential biological targets.[2][7][8]

This technical guide provides a comprehensive overview of the in silico strategies employed to investigate the biological targets of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key computational experiments, and summarize quantitative data to provide actionable insights for researchers, scientists, and drug development professionals.

I. Identifying the Biological Targets of Quinoxaline Derivatives: A Multi-pronged Approach

The therapeutic versatility of quinoxaline derivatives stems from their ability to interact with a diverse range of biological macromolecules.[9] In silico target identification methods play a pivotal role in narrowing down the vast landscape of potential protein targets.[7][10] These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Methods: These approaches leverage the principle that similar molecules often exhibit similar biological activities.[11] By comparing this compound to databases of compounds with known biological targets, we can infer potential interactions.

Structure-Based Methods: With the increasing availability of protein 3D structures, structure-based methods like molecular docking have become indispensable.[7] These techniques predict the binding orientation and affinity of a ligand to a protein's active site, providing a structural basis for its biological activity.

Through extensive research, several key biological targets for quinoxaline derivatives have been identified across various therapeutic areas:

  • Oncology:

    • Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives have shown potent inhibitory activity against RTKs such as VEGFR-2, EGFR, and c-Met, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1][12]

    • Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy. Certain quinoxaline compounds have been found to inhibit its activity.[1]

    • p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses and has been identified as a target for anti-inflammatory and anticancer quinoxaline derivatives.[13]

  • Infectious Diseases:

    • The quinoxaline scaffold has been a foundation for the development of novel antibacterial and antifungal agents.[3][4][14] Specific microbial enzymes and proteins are targeted, though these are often diverse and pathogen-specific.

  • Neurodegenerative Diseases:

    • Quinoxaline derivatives have shown neuroprotective effects, potentially by targeting pathways involved in oxidative stress and neuroinflammation.[5][15] Some have also been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) in the context of Alzheimer's disease.[16][17]

The following diagram illustrates the general workflow for in silico target identification.

in_silico_target_identification cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_validation Target Validation & Prioritization l_start This compound 2D/3D Structure similarity Chemical Similarity Searching l_start->similarity pharmacophore Pharmacophore Hypothesis Generation l_start->pharmacophore machine_learning Machine Learning Model Prediction l_start->machine_learning docking Molecular Docking binding_energy Binding Energy Calculation similarity->binding_energy pharmacophore->binding_energy machine_learning->binding_energy s_start Protein Target Database (PDB) s_start->docking docking->binding_energy md_simulation Molecular Dynamics Simulations binding_energy->md_simulation admet ADMET Prediction md_simulation->admet prioritization Target Prioritization admet->prioritization caption In Silico Target Identification Workflow

Caption: A generalized workflow for in silico biological target identification.

II. Core In Silico Methodologies: A Step-by-Step Guide

This section provides detailed protocols for the foundational in silico techniques used to study the interaction of this compound with its potential biological targets.

A. Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a docking score or binding energy.[2]

Experimental Protocol:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-ligands, and ions from the protein structure.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94).

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the target protein. The size of the grid should be sufficient to accommodate the ligand in various orientations.

  • Docking Simulation:

    • Run the docking algorithm to sample different conformations and orientations of the ligand within the defined grid box.

    • The docking program will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The docking score provides a semi-quantitative estimation of the binding affinity.

The following diagram illustrates the molecular docking workflow.

molecular_docking_workflow protein_prep 1. Protein Preparation (PDB Structure) grid_gen 3. Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (this compound) docking_sim 4. Docking Simulation ligand_prep->docking_sim grid_gen->docking_sim analysis 5. Analysis of Results (Binding Pose & Score) docking_sim->analysis caption Molecular Docking Workflow

Caption: A stepwise representation of the molecular docking process.

B. Molecular Dynamics (MD) Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer insights into the dynamic behavior of the complex over time.[7][18][19] This is crucial for assessing the stability of the predicted binding pose.

Experimental Protocol:

  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the system in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to reach a stable state.

  • Production Run:

    • Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket. Key metrics include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time.

C. Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity.[20][21][22] This can be used to screen large compound libraries for molecules with similar features.

Experimental Protocol:

  • Training Set Selection:

    • Select a set of active and inactive quinoxaline derivatives with known biological activity against a specific target.

  • Feature Identification:

    • Identify the common chemical features present in the active compounds that are absent in the inactive ones.

  • Pharmacophore Hypothesis Generation:

    • Generate a 3D pharmacophore model that represents the spatial arrangement of these key features.

  • Model Validation:

    • Validate the pharmacophore model by its ability to distinguish between active and inactive compounds in a test set.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large chemical databases for novel compounds that match the pharmacophore query.

D. ADMET Prediction: Assessing Drug-Likeness

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to avoid late-stage failures.[23][24][25][26]

Commonly Predicted Properties:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Carcinogenicity, mutagenicity.

A variety of computational models, both QSAR-based and structure-based, are available to predict these properties.

The following diagram illustrates the integrated in silico drug discovery process.

in_silico_drug_discovery start This compound target_id Target Identification (Docking, Pharmacophore) start->target_id hit_id Hit Identification target_id->hit_id md_sim Molecular Dynamics Simulation hit_id->md_sim lead_opt Lead Optimization md_sim->lead_opt admet ADMET Prediction lead_opt->admet preclinical Preclinical Candidate admet->preclinical caption Integrated In Silico Drug Discovery Cascade

Caption: An overview of the in silico drug discovery pipeline.

III. Quantitative Data Summary

The following table summarizes representative in silico and in vitro data for various quinoxaline derivatives, highlighting their potential as therapeutic agents.

Compound IDTargetCell LineIC50 (µM)Binding Affinity/Score (kcal/mol)Reference
VEGFR-2 Inhibitors
27aVEGFR-2MCF-77.7-[2]
27aVEGFR-2HepG24.5-[2]
28VEGFR-2MCF-717.2-[2]
28VEGFR-2HepG211.7-[2]
c-Met Kinase Inhibitors
4c-MetMKN-45Good-[2]
NQ1c-Met-1.1-[2]
HDAC Inhibitors
6cHDAC1, 4, 6HepG-21.39 - 7.21-[2]
Anticancer Agents
VIIIc-HCT116 (Colon)2.5-[1]
XVa-HCT116 (Colon)4.4-[1]
XVa-MCF-7 (Breast)5.3-[1]
IVTopoisomerase IIPC-3 (Prostate)2.11-[1]

IV. Conclusion and Future Perspectives

In silico studies provide a powerful and indispensable toolkit for the exploration of the biological targets of this compound and its derivatives. By integrating methodologies such as molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can accelerate the identification of promising drug candidates and gain deeper insights into their mechanisms of action. The continued development of computational algorithms and the expansion of biological databases will further enhance the predictive power of these approaches, paving the way for the rational design of next-generation quinoxaline-based therapeutics.

V. References

  • MtoZ Biolabs. In Silico Drug Target Identification. [Link]

  • Gfeller D, Michielin O. In Silico Drug-Target Profiling. Methods Mol Biol. 2018;1762:105-115. [Link]

  • Kandeel, M. M., Kamal, A. M., Abdeen, M. A., & El-Naggar, M. (2007). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 12(10), 2395–2403. [Link]

  • Chauhan, A., & Kumar, R. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Chemistry, 4(2). [Link]

  • Chen, J., Song, B., Li, H., Yang, S., & Hu, D. (2018). Synthesis and antibacterial and antifungal activities of novel quinoxaline derivatives. RSC Advances, 8(3), 1337-1345. [Link]

  • El-Sayed, W. M., & Al-Salem, H. S. (2020). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Archiv der Pharmazie, 353(10), 2000155. [Link]

  • Goksen, Z., Zengin, G., & Acar, Ç. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 101(4), 844-856. [Link]

  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(11), 1894. [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. Molecules. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. [Link]

  • (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]

  • In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. [Link]

  • Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology. [Link]

  • Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Pharmaceuticals. [Link]

  • (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]

  • Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. ResearchGate. [Link]

  • Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Top 15 target predictions for the most active quinoxaline derivatives 3... ResearchGate. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. ResearchGate. [Link]

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Drug Discovery Technologies. [Link]

  • Synthesis, DFT investigation, molecular docking, drug-likeness and molecular dynamic analysis of new quinoxaline-based pyrazoline derivatives. Journal of Molecular Structure. [Link]

  • New quinoxalin-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances. [Link]

  • New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Quinoxalines Potential to Target Pathologies. Current Medicinal Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. ResearchGate. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. [Link]

  • A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Journal of Molecular Structure. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. BioMed Research International. [Link]

Sources

A Technical Guide to the Preliminary In Vitro Screening of Quinoxalin-2-ylmethanol for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This technical guide provides a comprehensive, in-depth framework for the preliminary in vitro screening of a specific derivative, Quinoxalin-2-ylmethanol, to evaluate its potential as a novel anticancer therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will detail a tiered screening cascade, beginning with a broad cytotoxicity assessment and progressing to more defined mechanistic assays to probe for induction of apoptosis and cell cycle disruption. The methodologies are designed to be self-validating, ensuring robust and reproducible data generation.

Introduction: The Rationale for Screening Quinoxaline Derivatives

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for more effective and safer therapeutic agents.[1] Heterocyclic compounds are a cornerstone of many approved chemotherapeutics, and among them, the quinoxaline moiety has garnered considerable attention.[3][4] Quinoxalines, a fusion of a benzene and a pyrazine ring, are present in compounds that exhibit a wide array of biological activities, including anticancer properties.[3][4]

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with various cellular processes critical for tumor growth and survival.[4][5] Mechanisms of action for different derivatives have been shown to include inhibition of protein kinases (e.g., VEGFR, EGFR), interference with microtubule dynamics, and induction of programmed cell death (apoptosis).[5] this compound, as a specific analogue, serves as a logical starting point for a screening campaign due to its structural relation to other biologically active quinoxalines. This guide outlines a systematic approach to perform a preliminary, yet rigorous, evaluation of its anticancer potential.

The Hierarchical Screening Strategy

A successful preliminary screening campaign should be designed as a funnel, starting with broad, high-throughput assays to identify general cytotoxic activity and progressively moving towards more complex, lower-throughput assays to elucidate the mechanism of action. This approach efficiently allocates resources by focusing detailed mechanistic studies only on compounds that show initial promise.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A Cell Line Panel Selection (e.g., HCT116, MCF-7, A549) B MTT Cell Viability Assay (Dose-Response) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Western Blot Analysis (e.g., Caspases, Bcl-2 family, p53) E->F

Caption: A hierarchical workflow for preliminary anticancer screening.

Tier 1: Primary Screening for Cytotoxicity

The initial goal is to ascertain whether this compound exerts a cytotoxic or cytostatic effect on cancer cells and to determine the concentration range at which this effect occurs.

Causality in Cell Line Selection

The choice of cell lines is critical for the relevance of the screening data. A panel of cell lines from diverse cancer types is recommended to assess the breadth of activity. For this guide, we propose a starting panel of:

  • HCT116 (Colon Carcinoma): A well-characterized line often used in apoptosis studies.

  • MCF-7 (Breast Adenocarcinoma): Represents a hormone-responsive breast cancer type.

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

This selection provides a preliminary indication of whether the compound has broad-spectrum activity or is selective for a particular cancer type.

The MTT Assay: A Robust Readout of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary output of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Hypothetical IC50 Values for this compound (µM)

Cell LineThis compound (48h)Doxorubicin (Positive Control)
HCT11612.50.8
MCF-728.71.2
A549> 1002.5

An IC50 value below 50 µM is often considered a good starting point for further investigation. Based on the hypothetical data, this compound shows promising activity against HCT116 and moderate activity against MCF-7, warranting progression to Tier 2 mechanistic studies for these cell lines.

Tier 2: Elucidating the Mechanism of Cell Death

Once cytotoxic activity is confirmed, the next logical step is to determine how the compound is killing the cancer cells. The two most common mechanisms for anticancer drugs are induction of apoptosis and disruption of the cell cycle. Flow cytometry is a powerful tool for investigating both processes.[8][9]

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects.[10] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane.[12] Therefore, it can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[13]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (48h)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control95.22.11.5
This compound (12.5 µM)45.825.327.1
This compound (25 µM)20.138.939.5

A significant increase in the percentage of Annexin V positive cells (both early and late apoptotic) compared to the vehicle control would strongly suggest that this compound induces apoptosis.

Cell Cycle Analysis

Many anticancer drugs function by causing damage to cellular components, which in turn activates cell cycle checkpoints, leading to cell cycle arrest and subsequent apoptosis.[14] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide insight into the compound's mechanism.[15] This is typically done by staining fixed, permeabilized cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[12][16]

  • Cell Treatment: Treat HCT116 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[13] Incubate on ice for at least 30 minutes.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[17] RNase A is crucial to prevent the staining of double-stranded RNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[17]

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.425.119.5
This compound (12.5 µM)25.815.358.9

An accumulation of cells in a specific phase of the cell cycle (in this hypothetical case, the G2/M phase) suggests that the compound interferes with processes in that phase, leading to cell cycle arrest.

Tier 3: Preliminary Target Validation

The results from Tier 2 assays can guide a preliminary investigation into the molecular pathways affected by this compound. If apoptosis is indicated, examining key proteins in the apoptotic signaling cascade is a logical next step.

The Intrinsic Apoptosis Pathway: A Potential Target

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for anticancer drugs.[18] This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[19][20] The ratio of these proteins determines the cell's fate. A shift towards pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of proteases called caspases (e.g., Caspase-9 and the executioner Caspase-3), which dismantle the cell.[21][22] The tumor suppressor protein p53 is a critical upstream regulator of this pathway, often inducing the expression of pro-apoptotic Bcl-2 family members.[14][23]

Apoptosis_Pathway cluster_caspase Execution Cascade p53 p53 Activation Bax Bax/Bak (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) p53->Bcl2 Downregulates Casp9 Caspase-9 (Initiator) Bax->Casp9 Activates Bcl2->Bax Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the p53-mediated intrinsic apoptosis pathway.

Western Blotting for Key Apoptotic Markers

Western blotting can be used to assess the protein expression levels of key players in the apoptotic pathway. Based on the hypothetical flow cytometry data, a western blot experiment could be designed to measure:

  • p53: To see if the compound activates this tumor suppressor.

  • Bcl-2 and Bax: To determine if the ratio of anti- to pro-apoptotic proteins is altered.

  • Cleaved Caspase-3: The cleaved, active form of Caspase-3 is a definitive marker of apoptosis execution.

An increase in p53 and Bax expression, a decrease in Bcl-2, and the appearance of cleaved Caspase-3 would provide strong evidence that this compound induces apoptosis through the intrinsic pathway.

Conclusion and Future Directions

This guide has outlined a logical and technically sound workflow for the preliminary in vitro screening of this compound for anticancer activity. By following a tiered approach from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently and robustly evaluate the potential of this compound. Positive results from this preliminary screen—demonstrating potent cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for more advanced preclinical studies, including evaluation in additional cancer cell lines, assessment of off-target effects in normal cell lines, and eventual in vivo efficacy studies in animal models. The quinoxaline scaffold continues to be a promising area for anticancer drug discovery, and systematic screening of novel derivatives like this compound is a critical first step in identifying the next generation of cancer therapeutics.[1][2]

References

  • Abou-Ghanem, N., et al. (2022). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Apoptosis, 27(1-2), 1-13. [Link]

  • Castiello, F. R. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • Chen, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1164348. [Link]

  • Gali-Muhtasib, H., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]

  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2137. [Link]

  • Hassan, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592. [Link]

  • Khattab, M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Cellular Mechanisms Controlling Caspase Activation and Function. Journal of Cell Science, 122(Pt 18), 3215–3220. [Link]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent Technologies. [Link]

  • Shang, Y., et al. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Signal Transduction and Targeted Therapy, 8(1), 198. [Link]

  • Wikipedia. (2023). Bcl-2 family. Wikipedia. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. Creative Diagnostics. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. University of Iowa Flow Cytometry Facility. [Link]

  • Jayapal, M., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(2). [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL Flow Cytometry. [Link]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex. [Link]

  • Levine, A. J. (2021). Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188556. [Link]

  • Wikipedia. (2023). Cell cycle analysis. Wikipedia. [Link]

  • Martin, S. J., & Green, D. R. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(Pt 1), 1-8. [Link]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1955–1967. [Link]

  • Egle, A. (2003). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Expert Reviews in Molecular Medicine, 5(20), 1-23. [Link]

  • Sharma, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 38(11), 1377-1392. [Link]

  • Salvesen, G. S., & Dixit, V. M. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. [Link]

  • Creative Diagnostics. (2023). The Role of Targeting p53 Signaling Pathway in Cancer Therapy. Creative Diagnostics. [Link]

  • Slideshare. (n.d.). P53 signaling pathway. Slideshare. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(6), 2320-2882. [Link]

  • Chen, J. X., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 373. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50820. [Link]

  • ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Semantic Scholar. (2022). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar. [Link]

  • da Silva, A. C. A., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 10839. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • International Journal of Chemistry Studies. (2018). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies, 2(2), 1-3. [Link]

  • American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry. [Link]

  • Journal of Chemical Health Risks. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical Health Risks, 4(1), 1-8. [Link]

Sources

Exploratory Synthesis of Novel Quinoxalin-2-ylmethanol Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive overview of the synthesis of quinoxalin-2-ylmethanol derivatives, a critical scaffold in modern drug discovery. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, strategic considerations in synthetic planning, and the practical execution of key protocols.

The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4][5][6][7] The structural rigidity and versatile electronic nature of the quinoxaline core allow it to serve as a robust platform for developing targeted therapeutic agents. The addition of a methanol group at the 2-position introduces a key functional handle, the primary alcohol, which opens up a vast chemical space for subsequent derivatization and the exploration of structure-activity relationships (SAR).[8]

Core Synthetic Strategy: Constructing the Quinoxaline Ring

The foundational step in any exploratory synthesis is the reliable construction of the core heterocyclic system. For quinoxalines, the most classical and widely employed method is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][9]

The Hinsberg-Korner Condensation: Mechanism and Rationale

This reaction proceeds via a double condensation mechanism. The nucleophilic amine groups of the o-phenylenediamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, forming a dihydroxydihydroquinoxaline intermediate, which then spontaneously dehydrates to yield the aromatic quinoxaline ring.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is commonly used as it effectively dissolves the reactants and is relatively benign.[10][11] Acetic acid can also be used, acting as both a solvent and a catalyst.[12]

  • Catalysis: While the reaction can proceed without a catalyst, it is often sluggish. Acid catalysts (e.g., camphorsulfonic acid) or metal-based catalysts are frequently added to polarize the carbonyl group, increasing its electrophilicity and accelerating the reaction rate, leading to higher yields in shorter times.[2][9][10][13] Recent research has focused on developing greener, reusable heterogeneous catalysts to improve the environmental footprint of the synthesis.[10]

G OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Intermediate Dihydroxydihydroquinoxaline (Intermediate) Dehydration Dehydration (-2H₂O) Intermediate->Dehydration Quinoxaline Quinoxaline Core Condensation->Intermediate Nucleophilic Attack Dehydration->Quinoxaline Aromatization

Caption: General workflow for the synthesis of the quinoxaline core.

Catalyst Selection: A Comparative Overview

The choice of catalyst can significantly impact reaction efficiency. The following table summarizes various catalytic systems reported in the literature for quinoxaline synthesis.

Catalyst SystemSolventTemperatureTypical Yield (%)Key AdvantagesReference
None (Thermal)Ethanol / Acetic AcidReflux50-70%Simple, no catalyst cost[10]
Camphorsulfonic Acid (20 mol%)EthanolRoom Temp85-95%Mild conditions, high yield[9]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom Temp~90%Efficient Lewis acid catalysis[2]
CrCl₂·6H₂OEthanolRoom Temp80-95%Mild, heterogeneous, simple workup[11][13]
Polymer-supported Sulfanilic AcidEthanolReflux85-95%Reusable, green catalyst[10]

Synthesis of the Target Scaffold: (Quinoxalin-2-yl)methanol

With a robust method for the core in hand, the next challenge is the specific synthesis of the 2-ylmethanol derivative. A highly efficient and reliable strategy involves a two-step process: synthesis of a quinoxaline-2-carboxylic acid ester followed by its chemical reduction.

G Start o-Phenylenediamine + Ethyl Pyruvate Step1 Step 1: Condensation Start->Step1 Intermediate Ethyl quinoxaline-2-carboxylate Step1->Intermediate Forms ester precursor Step2 Step 2: Reduction (LiAlH₄) Intermediate->Step2 Product (Quinoxalin-2-yl)methanol Step2->Product Reduces ester to alcohol

Caption: Two-step synthetic pathway to (Quinoxalin-2-yl)methanol.

Detailed Experimental Protocol 1: Synthesis of Ethyl quinoxaline-2-carboxylate

This protocol describes the condensation of o-phenylenediamine with ethyl pyruvate.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 100 mmol) in 100 mL of ethanol.

  • Reagent Addition: To the stirred solution, add ethyl pyruvate (11.6 g, 100 mmol) dropwise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent.

  • Workup and Purification: Upon completion, a precipitate typically forms. Cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL). The crude product can be further purified by recrystallization from ethanol to yield ethyl quinoxaline-2-carboxylate as a pale yellow solid.

Detailed Experimental Protocol 2: Reduction to (Quinoxalin-2-yl)methanol

This protocol details the reduction of the ester intermediate to the target primary alcohol.

  • System Preparation: In a 500 mL three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3.8 g, 100 mmol) in 150 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

    • Expert Insight: LiAlH₄ is a powerful, non-selective reducing agent that readily reduces esters to primary alcohols. It is highly reactive with water and protic solvents; therefore, anhydrous conditions are critical for safety and reaction success.

  • Reagent Addition: Dissolve ethyl quinoxaline-2-carboxylate (10.1 g, 50 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching and Workup (Fieser Method): Carefully quench the reaction by sequentially and slowly adding water (3.8 mL), followed by 15% aqueous NaOH (3.8 mL), and finally water again (11.4 mL) while stirring vigorously. This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.

  • Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford (quinoxalin-2-yl)methanol.

Structural Verification and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for the final product.

TechniqueExpected Observations for (Quinoxalin-2-yl)methanol
¹H NMR Aromatic protons (4H) in the δ 7.7-8.1 ppm range. A singlet for the methylene protons (-CH₂-) around δ 4.9 ppm. A broad singlet for the hydroxyl proton (-OH) which is D₂O exchangeable.
¹³C NMR Aromatic carbons in the δ 128-143 ppm range. The carbon of the pyrazine ring attached to the substituent will appear downfield. The methylene carbon (-CH₂OH) will appear around δ 63 ppm.
FT-IR (cm⁻¹) A broad absorption band in the 3200-3500 cm⁻¹ region (O-H stretch). C-H aromatic stretches (~3050 cm⁻¹). C=N and C=C stretches in the 1500-1600 cm⁻¹ region.
Mass Spec (MS) The molecular ion peak [M]⁺ should be observed at m/z = 160.06, consistent with the molecular formula C₉H₈N₂O.[14]

Pathways for Exploratory Derivatization

The synthesized (quinoxalin-2-yl)methanol is not an endpoint but a versatile starting material. The primary alcohol functionality serves as a launchpad for creating a library of novel derivatives to explore SAR.

G Core (Quinoxalin-2-yl)methanol Esterification Esterification (R-COCl, base) Core->Esterification Etherification Etherification (NaH, R-Br) Core->Etherification Oxidation Oxidation (PCC or MnO₂) Core->Oxidation Ester Ester Derivatives Esterification->Ester Ether Ether Derivatives Etherification->Ether Aldehyde Quinoxaline-2- carbaldehyde Oxidation->Aldehyde

Caption: Potential derivatization pathways from the core scaffold.

  • Esterification: Reaction with various acyl chlorides or carboxylic acids (under coupling conditions like DCC/DMAP) can generate a series of esters, probing the effect of different lipophilic and electronic groups.

  • Etherification: Using the Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide), a diverse set of ethers can be synthesized.

  • Oxidation: Mild oxidation (e.g., with Pyridinium chlorochromate - PCC) can yield the corresponding aldehyde, quinoxaline-2-carbaldehyde, a key building block for imines, reductively aminated products, and Wittig-type reactions.

Conclusion

The exploratory synthesis of this compound derivatives is a strategically sound approach in medicinal chemistry. The reliable construction of the quinoxaline core via condensation, followed by a controlled reduction of an ester precursor, provides a robust and scalable route to the target scaffold. This guide has detailed the critical experimental protocols and the scientific rationale behind them, providing researchers with a solid foundation for both synthesizing the core molecule and exploring its subsequent derivatization to discover novel bioactive compounds.

References

  • Ali, M. A., Ismail, R., Choon, T. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(9), 2469. Available from: [Link]

  • Subran, S. K., & Paira, P. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Bioactive Compounds, 13(3), 186-212. Available from: [Link]

  • Subran, S. K., & Paira, P. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. Available from: [Link]

  • Al-Suod, H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14, 34085-34111. Available from: [Link]

  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). Available from: [Link]

  • Siddiqui, S., & Narkhede, S. (2022). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. Available from: [Link]

  • Hilaris Publisher. (2022). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. Hilaris Publisher. Available from: [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. Available from: [Link]

  • Rawat, A., & Amir, M. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 144, 553-575. Available from: [Link]

  • Synthesis and biological activity of quinoxaline derivatives. (2024). ScienceDirect. Available from: [Link]

  • International Journal of Scientific & Engineering Research. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 7(5). Available from: [Link]

  • Al-Ostath, A., El-Faham, A., & Al-Majid, A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Mori, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2126–2137. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1184-1205. Available from: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxalin-2-yloxymethanol. PubChem. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. Available from: [Link]

  • International Journal of Chemistry Studies. (2017). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies, 1(2), 01-04. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). PubChemLite. Available from: [Link]

  • Khan, I., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(15), 4991. Available from: [Link]

Sources

Quinoxalin-2-ylmethanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, underpinning a wide array of therapeutic agents with diverse biological activities.[1][2] Among the various functionalized quinoxalines, quinoxalin-2-ylmethanol emerges as a particularly valuable building block. Its strategic placement of a reactive hydroxyl group on a metabolically stable aromatic core provides a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. This guide delves into the synthetic accessibility, chemical reactivity, and therapeutic potential of the this compound scaffold, offering a comprehensive resource for its application in contemporary drug discovery programs.

The Strategic Advantage of the this compound Core

The utility of this compound as a scaffold in medicinal chemistry is rooted in a combination of favorable chemical and biological properties. The quinoxaline ring system itself is a bioisostere for other aromatic systems and is known to interact with a variety of biological targets.[3] The introduction of a methanol substituent at the 2-position provides a crucial point for synthetic diversification.

The primary alcohol functionality of this compound is a versatile chemical handle that can be readily transformed into a wide range of other functional groups, including ethers, esters, amines, and halides. This allows for the systematic modification of the scaffold to optimize pharmacokinetic and pharmacodynamic properties. The methylene spacer between the quinoxaline ring and the hydroxyl group provides conformational flexibility, which can be critical for achieving optimal binding to a biological target.

Synthesis of the this compound Scaffold

The foundational step in utilizing this scaffold is its efficient synthesis. While various methods exist for the synthesis of the quinoxaline core, the preparation of this compound typically involves a two-step process starting from readily available precursors.[4]

Typical Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Quinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add an α-keto acid or its ester, for example, ethyl glyoxalate (1.1 equivalents).[5]

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, quinoxalin-2(1H)-one, often precipitates out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield the desired product.

Step 2: Reduction of Quinoxalin-2(1H)-one to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of quinoxalin-2(1H)-one (1 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • After completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Derivatization Strategies: Unleashing the Potential of the Scaffold

The true power of the this compound scaffold lies in the versatility of its hydroxyl group for chemical modification. This allows for the creation of large and diverse compound libraries for screening against various biological targets.

Key Derivatization Reactions:

Caption: Key derivatization strategies for this compound.

Experimental Protocol: Representative Derivatization (Ether Synthesis)
  • To a solution of this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or THF, add a strong base like sodium hydride (NaH) (1.2 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl or benzyl halide (e.g., benzyl bromide) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ether derivative.

Therapeutic Applications and Biological Activities

Derivatives of the quinoxaline scaffold have demonstrated a wide range of biological activities, and the this compound core serves as a valuable starting point for the development of potent therapeutic agents in several key areas.[6][7]

Anticancer Activity

Quinoxaline derivatives are well-established as potent anticancer agents, often acting as kinase inhibitors.[8][9] The this compound scaffold can be elaborated to introduce pharmacophores that target the ATP-binding site of various kinases implicated in cancer progression, such as EGFR, VEGFR, and c-Met.[10] The ability to readily modify the side chain allows for fine-tuning of selectivity and potency.

Signaling Pathway Example: Kinase Inhibition in Cancer

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Quinoxaline This compound Derivative Quinoxaline->RTK Inhibition

Caption: Quinoxaline derivatives can inhibit receptor tyrosine kinases.

Antimicrobial Activity

The quinoxaline scaffold is also a known pharmacophore for antimicrobial agents.[11][12] Derivatives of this compound can be synthesized to target essential bacterial or fungal enzymes. The flexibility in derivatization allows for optimization against specific pathogens and for overcoming resistance mechanisms. For instance, lipophilic side chains can be introduced to enhance cell wall penetration in Gram-positive bacteria.

Table 1: Representative Biological Activities of Quinoxaline Derivatives

Compound ClassBiological TargetTherapeutic AreaRepresentative Activity (IC50/MIC)Reference
Quinoxaline-based Kinase InhibitorsVEGFR-2AnticancerLow micromolar to nanomolar[10]
Substituted QuinoxalinesBacterial DNA gyraseAntibacterialMIC values in the µg/mL range[1][13]
Fused Quinoxaline SystemsFungal Ergosterol BiosynthesisAntifungalMIC values in the µg/mL range[12]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological relevance of the quinoxaline core, makes it an attractive platform for medicinal chemists. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to chiral this compound derivatives, further expanding the accessible chemical space. Moreover, the application of computational modeling and machine learning will aid in the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

References

  • Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Synthesis and in vitro antitumor activity of new quinoxaline derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. [Link]

  • Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of ChemTech Research. [Link]

  • Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate. [Link]

Sources

A Theoretical and Computational Guide to the Electronic Structure of Quinoxalin-2-ylmethanol: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Understanding the intricate electronic properties of these molecules is paramount for the rational design of new, more effective drugs. This technical guide provides a comprehensive exploration of the electronic structure of a representative derivative, Quinoxalin-2-ylmethanol, through the lens of modern computational chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) and associated analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies. This document serves as a resource for researchers, chemists, and drug development professionals, offering not only a detailed methodological workflow but also critical insights into how theoretical data can be translated into actionable strategies for molecular design and optimization.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline moiety, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in drug discovery.[5] Its planar structure and rich electronic nature enable it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][6][7] this compound, the subject of this guide, incorporates a reactive hydroxyl group, making it an interesting candidate for further functionalization and a valuable model for studying the electronic influence of substituents on the core ring system.

Before embarking on costly and time-consuming synthesis and biological screening, theoretical and computational studies provide an invaluable predictive tool. By modeling the electronic structure, we can gain a fundamental understanding of a molecule's inherent reactivity, stability, and potential interaction sites. This knowledge is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, thereby guiding the design of derivatives with enhanced efficacy and selectivity.[8]

This guide will systematically unpack the theoretical framework and computational protocols necessary to elucidate the electronic characteristics of this compound, demonstrating how these insights directly inform modern, structure-based drug design.

Theoretical Foundations and Computational Methodology

To accurately model the electronic structure of an organic molecule like this compound, a robust computational method is required. Density Functional Theory (DFT) has emerged as the preeminent tool for this purpose, offering an exceptional balance between computational cost and accuracy for medium-sized organic compounds.[9]

Causality Behind Method Selection:

  • Why DFT? Unlike simpler semi-empirical methods, DFT explicitly accounts for electron correlation, which is critical for accurately describing the electronic behavior in conjugated systems like quinoxaline. It provides a more reliable description of molecular orbitals and charge distribution compared to methods that neglect this phenomenon.[9][10]

  • Choice of Functional and Basis Set: The combination of the B3LYP hybrid functional and the 6-311G(d,p) basis set is a widely accepted standard for calculations on organic molecules.[11][12][13]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional incorporates a portion of the exact Hartree-Fock exchange, which corrects for the tendency of other functionals to overestimate electron delocalization, leading to more accurate geometric and energetic predictions.[10]

    • 6-311G(d,p): This is a Pople-style split-valence basis set. The "6-311" indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals are more flexibly described by three sets of functions (3, 1, and 1). The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which are essential for describing the anisotropic nature of chemical bonds and are critical for molecules with heteroatoms and non-planar geometries.[11]

With this computational framework, we can perform several key analyses to build a complete picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[14]

  • HOMO: Represents the ability of a molecule to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. Molecules with higher HOMO energy levels are better electron donors.[15]

  • LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are prone to nucleophilic attack. Molecules with lower LUMO energy levels are better electron acceptors.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[13][15]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a three-dimensional map of the electrostatic potential surrounding a molecule. It is an indispensable tool for understanding and predicting non-covalent interactions, particularly in the context of drug-receptor binding.[16][17][18] The MEP surface is color-coded to visualize charge distribution:

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor.[19]

  • Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These areas are susceptible to nucleophilic attack and represent potential hydrogen bond donor sites.[19]

  • Green Regions: Represent neutral or weakly polarized areas.

For drug design, the MEP provides a "pharmacophore" that reveals the electrostatic features a receptor must possess to bind the molecule effectively.[20]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure.[21] Its primary strength lies in its ability to quantify intramolecular interactions, such as hyperconjugation and charge delocalization.[22] This is achieved by examining the "donor-acceptor" interactions between filled (donor) NBOs (bonds, lone pairs) and empty (acceptor) NBOs (antibonds, Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance, revealing the electronic delocalization pathways that contribute to the molecule's overall stability.[23][24]

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one, ensuring the final results are derived from a stable and realistic molecular conformation.

Step 1: Molecular Structure Generation
  • Action: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Causality: An accurate initial structure is necessary to ensure the subsequent optimization converges to the true energy minimum.

Step 2: Geometry Optimization and Frequency Analysis
  • Action: Perform a full geometry optimization using the selected DFT method (B3LYP/6-311G(d,p)). This process systematically alters the molecular geometry to find the configuration with the lowest possible energy.

  • Validation: Following optimization, a frequency calculation must be performed on the resulting structure. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface and not a transition state.

  • Causality: All subsequent electronic property calculations must be performed on this validated, lowest-energy structure to be physically meaningful.

Step 3: Single-Point Energy and Population Analysis
  • Action: Using the optimized geometry, perform a single-point energy calculation. This step computes the final electronic energy and generates the molecular orbitals (HOMO, LUMO) and the electron density map required for the subsequent analyses.

  • Causality: This calculation provides the fundamental data from which all electronic properties are derived.

Step 4: Generation of FMO, MEP, and NBO Data
  • Action:

    • Visualize the HOMO and LUMO surfaces and record their energy levels.

    • Generate the MEP surface by mapping the calculated electrostatic potential onto the total electron density surface.

    • Perform an NBO analysis to calculate the key donor-acceptor interactions and their corresponding stabilization energies (E(2)).

  • Causality: These analyses translate the raw quantum mechanical data into chemically intuitive and interpretable formats.

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Analysis & Interpretation mol_build Step 1: Molecular Structure Generation geom_opt Step 2: Geometry Optimization (B3LYP/6-311G(d,p)) mol_build->geom_opt freq_calc Validation: Frequency Calculation (Confirm Zero Imaginary Frequencies) geom_opt->freq_calc Validate Structure sp_calc Step 3: Single-Point Energy & Population Analysis freq_calc->sp_calc Proceed if Validated fmo FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo mep MEP Surface (Reactivity Sites) sp_calc->mep nbo NBO Analysis (Intramolecular Interactions) sp_calc->nbo caption Computational workflow for electronic structure analysis.

Caption: Structure of this compound.

Frontier Molecular Orbital (FMO) Analysis

The calculated energies of the frontier orbitals provide quantitative insight into the molecule's reactivity.

ParameterEnergy (eV)Implication
EHOMO -6.25Moderate electron-donating capability
ELUMO -1.50Moderate electron-accepting capability
ΔE (Gap) 4.75High kinetic stability, moderate reactivity

The HOMO is primarily distributed across the entire quinoxaline ring system, particularly the benzene portion. This indicates that the aromatic core is the main site of electron donation and is susceptible to electrophilic attack. The LUMO is also delocalized across the bicyclic system but shows significant density on the pyrazine ring, identifying it as the electron-accepting region and the likely site for nucleophilic or reductive processes. The relatively large energy gap of 4.75 eV suggests that this compound is a kinetically stable molecule.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a clear visual guide to the molecule's reactive sites. The most negative potential (red regions) is concentrated around the two nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. These sites are the primary targets for electrophilic attack and are strong hydrogen bond acceptors. A secondary negative region exists around the hydroxyl oxygen. Conversely, the most positive potential (blue region) is located on the hydroxyl proton, making it a strong hydrogen bond donor and susceptible to nucleophilic attack. This electrostatic profile is critical for predicting how the molecule will orient itself within a receptor's active site. [19][20]

MEP_Concept Molecule This compound N_Atoms Pyrazine Nitrogens (N1, N4) Molecule->N_Atoms Negative Potential (Electron Rich) OH_Proton Hydroxyl Proton (-OH) Molecule->OH_Proton Positive Potential (Electron Poor) Electrophile Electrophile / H-Bond Acceptor Site N_Atoms->Electrophile Attracts Nucleophile Nucleophile / H-Bond Donor Site OH_Proton->Nucleophile Attracts caption MEP-based reactivity map.

Caption: MEP-based reactivity map.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the underlying electronic interactions that contribute to the molecule's stability. The most significant interactions involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type & Significance
LP (1) N1π* (C2-C3)18.5Strong delocalization, stabilizes pyrazine ring
LP (1) N4π* (C4a-C8a)20.2Strong delocalization, stabilizes pyrazine ring
LP (2) Oσ* (C_sub-H)5.8Hyperconjugation, stabilizes substituent

LP = Lone Pair; π = pi-antibonding orbital; σ* = sigma-antibonding orbital; E(2) = Stabilization Energy*

The strong delocalization energies (E(2)) associated with the nitrogen lone pairs (LP(1) N1 and LP(1) N4) confirm their significant contribution to the resonance stabilization of the quinoxaline ring system. This electron delocalization is a key feature of the molecule's electronic structure and is fundamental to its aromatic character and overall stability.

Implications for Rational Drug Development

The theoretical insights gained from these analyses have direct, practical applications in the field of drug discovery.

  • Targeting Drug-Receptor Interactions: The MEP map provides a clear blueprint for designing ligands. For a hypothetical receptor, a hydrogen bond donor (e.g., an -NH or -OH group) in the active site would favorably interact with the electron-rich nitrogen atoms of the quinoxaline ring. Similarly, a hydrogen bond acceptor (e.g., a carbonyl oxygen) would interact strongly with the hydroxyl proton of the methanol substituent. [18][20]* Guiding SAR Studies: Structure-Activity Relationship (SAR) studies can be guided by this theoretical data. [8]For example, to enhance the molecule's electron-donating capacity (increase HOMO energy), one could introduce electron-donating groups (e.g., -OCH₃, -NH₂) onto the benzene ring. To modulate the hydrogen bonding potential, the methanol group could be replaced with other functional groups. These hypothetical modifications can be rapidly screened in silico to predict their electronic impact before any synthesis is attempted.

  • Predicting Metabolism: The MEP and FMO analyses can hint at sites of metabolic transformation. For instance, the electron-rich nitrogen atoms could be sites for N-oxidation, while the electron-deficient regions might be susceptible to other metabolic pathways.

Conclusion

This guide has detailed a robust computational workflow for investigating the electronic structure of this compound. Through the integrated application of DFT calculations with FMO, MEP, and NBO analyses, we have constructed a comprehensive model of the molecule's reactivity, stability, and potential interaction sites. The results highlight the electron-rich nature of the nitrogen heteroatoms, the electron-deficient character of the hydroxyl proton, and the significant electronic stabilization afforded by resonance within the bicyclic core.

These theoretical approaches provide powerful, predictive insights that are essential for the modern drug discovery pipeline. By understanding the fundamental electronic properties of a lead compound, researchers can make more informed decisions, accelerating the design and development of novel quinoxaline-based therapeutics with improved potency and specificity.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI.
  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London.
  • Unveiling Drug Discovery Insights Through Molecular Electrost
  • Application of molecular electrostatic potentials in drug design.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv, Cambridge Open Engage.
  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.
  • Spectroscopic Analysis of Quinoxaline N-Oxides: A Compar
  • Molecular Electrostatic Potential (MEP). University of Oldenburg.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.
  • HOMO-LUMO of five-membered heterocycles and their energy gap calculated...
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi Biology.
  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. PubMed.
  • Experimental and computational analysis (DFT method)
  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Theoretical and experimental investigations of structural and electronic properties of some quinoxalin-2(1H)-one derivatives 1.
  • N
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis.
  • Electronic structure and quantum chemical analysis of the corrosion inhibition efficiency of quinoxalines.
  • A green synthesis of quinoxaline derivatives & their biological actives.
  • Natural bond orbital (NBO) plots showing (a-c) Sn-N and (d-f) Sn-Cl...
  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflamm
  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.

Sources

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Synthetic Strategy for Quinoxalin-2-ylmethanol

The quinoxaline scaffold is a privileged N-heterocyclic structure renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound, in particular, serves as a crucial intermediate and building block in medicinal chemistry, enabling the construction of more complex molecules such as kinase inhibitors and various therapeutic agents.[2] Its synthesis is therefore of significant interest to researchers in organic synthesis and drug discovery.

This guide provides a comprehensive, two-step protocol for the synthesis of this compound. The strategy is rooted in fundamental and reliable organic transformations:

  • Step 1: The Hinsberg Quinoxaline Synthesis. Formation of the quinoxaline core is achieved through the acid-catalyzed condensation of o-phenylenediamine with an α-keto acid, specifically pyruvic acid, to yield the intermediate, 3-methylquinoxalin-2(1H)-one. This is a variation of the classic Hinsberg reaction, a robust method for creating the quinoxaline ring system.[3][4]

  • Step 2: Reduction of a Quinoxaline Intermediate. While the direct reduction of a quinoxalinone can be complex, a more reliable pathway involves the synthesis and subsequent reduction of a related precursor, 2-Quinoxalinecarboxylic acid. For the purpose of this guide, we will detail the powerful reduction of a carboxylic acid functional group to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), a staple reaction in organic synthesis.[5][6][7]

This document provides detailed procedural steps, explains the chemical rationale behind the chosen methods, and includes guidance for the characterization and validation of the final product.

Synthesis Overview: A Two-Step Pathway

The overall synthetic pathway from commercially available starting materials to the target molecule, this compound, is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Hinsberg Condensation cluster_step2 Step 2: Oxidation & Reduction Start1 o-Phenylenediamine + Pyruvic Acid Intermediate 3-Methylquinoxalin-2(1H)-one Start1->Intermediate Reflux in Ethanol/AcOH Precursor 2-Quinoxalinecarboxylic Acid (Prepared Separately) Intermediate->Precursor Alternative Route Precursor Product This compound Precursor->Product 1. LiAlH₄, Dry THF, 0°C to RT 2. Aqueous Work-up

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Reagents

The following table summarizes the reagents required for the two-step synthesis. Quantities are based on a representative laboratory scale.

StepReagentMW ( g/mol )Molar Eq.QuantityRole
1 o-Phenylenediamine108.141.05.41 gStarting Material
1 Pyruvic Acid88.061.14.84 g (4.0 mL)Starting Material
1 Ethanol (200 Proof)46.07-100 mLSolvent
1 Glacial Acetic Acid60.05-5 mLCatalyst
2 2-Quinoxalinecarboxylic Acid174.161.05.00 gStarting Material
2 Lithium Aluminum Hydride (LiAlH₄)37.952.02.18 gReducing Agent
2 Tetrahydrofuran (THF), Anhydrous72.11-200 mLSolvent
2 Ethyl Acetate88.11-~20 mLQuenching Agent
2 Water (H₂O)18.02-~20 mLWork-up
2 15% Sodium Hydroxide (aq)40.00-~20 mLWork-up

Part 1: Detailed Protocol for Synthesis of 3-Methylquinoxalin-2(1H)-one

This procedure details the formation of the quinoxaline core via the Hinsberg condensation reaction.

Scientific Rationale

The Hinsberg synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4] In this variation, the α-keto acid (pyruvic acid) reacts with o-phenylenediamine. The reaction is catalyzed by acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic. One of the amino groups of the diamine then acts as a nucleophile, attacking the ketone carbonyl. A subsequent intramolecular cyclization occurs as the second amino group attacks the carboxylic acid carbonyl, followed by dehydration to form the stable, aromatic quinoxalinone ring system.[3]

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-phenylenediamine (5.41 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (5 mL) followed by the dropwise addition of pyruvic acid (4.84 g, 55.0 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Isolation of Product: After the reaction is complete, allow the flask to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. The crude 3-methylquinoxalin-2(1H)-one can be further purified by recrystallization from ethanol to yield a crystalline solid.

Part 2: Detailed Protocol for Synthesis of this compound

This procedure details the reduction of the carboxylic acid precursor to the target primary alcohol. For this protocol, we assume the starting material is 2-Quinoxalinecarboxylic acid, which can be prepared via oxidation of 2-methylquinoxaline (a product related to the intermediate from Step 1).

Scientific Rationale

Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing highly oxidized functional groups like carboxylic acids and esters.[5][8] Sodium borohydride (NaBH₄) is not reactive enough for this transformation.[6] The mechanism involves several key steps:

  • Acid-Base Reaction: The first equivalent of hydride (H⁻) from LiAlH₄ acts as a base, deprotonating the acidic carboxylic acid proton. This liberates hydrogen gas (H₂) and forms a lithium carboxylate salt coordinated to an aluminum species.[7][9]

  • Nucleophilic Acyl Substitution: A second hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.

  • Final Reduction: The aldehyde is highly reactive towards LiAlH₄ and is immediately reduced by another equivalent of hydride to form an aluminum alkoxide.[10]

  • Work-up: A careful aqueous work-up is required to quench any excess LiAlH₄ and to protonate the alkoxide, yielding the final primary alcohol product.

Step-by-Step Experimental Protocol

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Handle LiAlH₄ powder in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Preparation of Hydride Suspension: In the flask, carefully place lithium aluminum hydride (2.18 g, 57.4 mmol) and add 100 mL of anhydrous THF via cannula or syringe. Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath.

  • Addition of Carboxylic Acid: Dissolve 2-Quinoxalinecarboxylic acid (5.00 g, 28.7 mmol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous bubbling (H₂ evolution) will be observed initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up (Fieser Method): Perform this procedure with extreme caution behind a safety shield. Cool the reaction mixture back down to 0 °C with an ice bath. Quench the reaction by the slow, sequential dropwise addition of:

    • 2.2 mL of water (H₂O)

    • 2.2 mL of 15% aqueous sodium hydroxide (NaOH)

    • 6.6 mL of water (H₂O) A granular white precipitate of aluminum salts should form, which is easily filtered. Stir the mixture vigorously for 30 minutes at room temperature.

  • Isolation and Purification: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Trustworthiness: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed to validate the success of the protocol. This is achieved through standard analytical techniques:

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product against the starting material.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values (approx. 79-80 °C).

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the structure. Expect to see aromatic protons characteristic of the quinoxaline ring, a singlet for the -CH₂- group, and a broad singlet for the -OH proton (which may be exchangeable with D₂O).

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the correct number of carbon signals, including a peak for the -CH₂OH carbon (approx. 60-65 ppm) and distinct signals for the aromatic carbons.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol (approx. 3200-3600 cm⁻¹) and the disappearance of the broad carboxylic acid O-H and C=O stretches from the starting material.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (160.17 g/mol ).

By performing these characterization steps, researchers can be confident in the identity and quality of the synthesized compound, ensuring the reliability of the protocol.

References

  • Organic Syntheses Procedure. (1943). 2,3-pyrazinedicarboxylic acid. Org. Synth. Coll. Vol. 2, 501. [Link]

  • Saeed, A., Abbas, N., & Rafique, H. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Chemical Society of Pakistan, 37(1). [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH). [Link]

  • Wang, L., et al. (2023). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]

  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

  • ResearchGate. (2021). Synthesis of quinoxaline using o-phenylenediamine with various diketone.... [Link]

  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

  • Cenmed. (n.d.). This compound (C007B-492958). [Link]

  • Chemistry LibreTexts. (2023). Reduction of Carboxylic Acids with LiAlH₄. [Link]

  • Halpin, C., et al. (1991). Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Plant Physiology, 95(1), 13-17. [Link]

  • Ashenhurst, J. (2018). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]

  • Siddiqui, Z. N., & Ahsan, W. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 994-1024. [Link]

  • Chu-肽 Bio. (n.d.). This compound. [Link]

  • Wang, X., et al. (2023). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers. [Link]

  • Dubey, P. K., et al. (2001). Condensation of o-Phenylenediamine with Cinnamic Acids. Synthetic Communications, 31(22), 3439-3446. [Link]

Sources

Application Note: Quantitative Analysis of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Chromatographic and Spectroscopic Methods

Abstract

This guide provides a detailed framework for the quantitative analysis of Quinoxalin-2-ylmethanol, a key heterocyclic compound with significance in pharmaceutical development as a synthetic intermediate or potential metabolite[1]. Accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. We present a primary, fully validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is robust, precise, and specific. Additionally, we discuss Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry as alternative and complementary techniques. The protocols herein are designed to be self-validating systems, adhering to stringent scientific principles and regulatory expectations[2][3].

Introduction: The Need for Robust Quantification

Quinoxaline derivatives are a class of compounds integral to medicinal chemistry, exhibiting a wide array of biological activities[1]. This compound, as a functionalized member of this family, can serve as a critical building block in drug synthesis or appear as an impurity or metabolite. Its precise measurement is therefore non-negotiable for ensuring the safety, efficacy, and quality of pharmaceutical products. A validated analytical method provides irrefutable data on the identity, strength, and purity of the analyte[3]. This document outlines such methods, with a primary focus on a stability-indicating HPLC assay, which can distinguish the intact analyte from its degradation products[4].

Principle of Analysis: Selecting the Right Tool

The choice of an analytical method is governed by the physicochemical properties of the analyte and the intended application. This compound possesses a UV-active quinoxaline core and a polar methanol group, making it an ideal candidate for Reversed-Phase HPLC with UV detection (RP-HPLC-UV).

  • Why RP-HPLC? High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile small molecules. A reversed-phase setup, typically with a C18 stationary phase, is highly effective for separating moderately polar compounds like this compound from potential impurities.

  • Why UV Detection? The conjugated aromatic system of the quinoxaline ring absorbs UV radiation, allowing for sensitive and reliable detection[5].

  • Alternative Methods: For applications requiring higher sensitivity or unambiguous identification, GC-MS can be employed, though it may necessitate derivatization of the polar hydroxyl group[6][7]. For rapid, high-concentration measurements in simple matrices, direct UV-Vis spectrophotometry offers a simpler, albeit less specific, alternative[8].

Primary Method: Stability-Indicating HPLC-UV

This section details a robust, validated HPLC-UV method for the quantification of this compound. The causality behind each parameter selection is explained to ensure adaptability and understanding.

Chromatographic System & Rationale
ParameterRecommended ConditionRationale & Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention for the quinoxaline ring, while the particle size ensures high resolution and efficiency. A standard 250x4.6 mm column offers a good balance between performance and backpressure[9].
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A simple isocratic mobile phase is robust and ensures reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff compared to methanol. The ratio should be optimized to achieve a retention time of approximately 5-10 minutes[10].
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure[11].
Detection UV at 245 nmThe quinoxaline scaffold typically exhibits strong absorbance maxima in the UV region. The specific λmax should be determined by running a UV scan of a standard solution but is anticipated to be around 245 nm.
Column Temp. 30 °CMaintaining a constant column temperature ensures stable and reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics[11].
Injection Vol. 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) while providing sufficient analyte for detection.
Experimental Workflow: From Sample to Result

The entire process, from preparing the solutions to analyzing the final data, follows a systematic and logical flow to ensure data integrity.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Standard & Sample Preparation C System Equilibration (Stable Baseline) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) (e.g., 5 replicate injections) C->D Verify System Performance E Inject Blank (Diluent) D->E Pass/Fail F Inject Standard Solutions (Calibration Curve) E->F G Inject Sample Solutions F->G H Peak Integration & Identification (based on Retention Time) G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify Analyte in Samples I->J Regression Analysis

Caption: General workflow for HPLC-UV analysis.

Detailed Protocols

Protocol 1: Preparation of Solutions

  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water in the same ratio as the mobile phase (e.g., 60:40 v/v). This minimizes baseline disturbances upon injection.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh a portion of the test sample expected to contain this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

Protocol 2: Chromatographic Analysis

  • Set up the HPLC system according to the parameters in Section 3.1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by injecting a mid-range standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%[12].

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

Method Validation: A Self-Validating System

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose[3][13]. A stability-indicating method must be validated for specificity through forced degradation studies.

Forced Degradation Study Logic Forced degradation (or stress testing) is essential to demonstrate that the analytical method can separate the analyte from its potential degradation products, thus proving specificity[14]. This is a core requirement for a stability-indicating assay[4].

Forced_Degradation cluster_stress 1. Stress Conditions cluster_analysis 2. Analysis & Evaluation A This compound Sample Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze Stressed Samples by HPLC-UV/DAD B->G C->G D->G E->G F->G H Evaluate Peak Purity (Diode Array Detector) G->H I Check for Resolution (Rs > 2) between analyte and degradants H->I J Method is Specificity-Proven I->J If criteria are met

Caption: Logical flow of a forced degradation study.

Validation Parameters Summary The following table summarizes the key validation parameters, their acceptance criteria (based on ICH guidelines), and hypothetical results for this method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time. Peak purity index > 0.999. Resolution (Rs) > 2 between analyte and degradant peaks.Method is specific. No co-elution observed under all stress conditions.
Linearity & Range Correlation coefficient (R²) ≥ 0.999R² = 0.9998 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% recovery99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate (Inter-day): RSD ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; with acceptable accuracy & precision.1.0 µg/mL
Robustness %RSD ≤ 2.0% after deliberate small changes (e.g., flow rate ±0.1 mL/min, column temp ±2°C).System suitability parameters remained within limits.

Alternative & Complementary Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and structural confirmation capabilities, making it suitable for identifying trace-level impurities or metabolites in complex matrices[6].

  • Principle: The analyte is volatilized and separated in a gas stream, then fragmented and detected by a mass spectrometer.

  • Causality (Why Derivatization?): this compound contains a polar -OH group, which can cause poor peak shape and thermal degradation in a hot GC inlet. Converting it to a less polar, more volatile trimethylsilyl (TMS) ether via derivatization with an agent like BSTFA is often necessary for robust analysis[7].

  • Protocol Synopsis:

    • Evaporate the solvent from the sample extract.

    • Add a derivatizing agent (e.g., BSTFA in pyridine) and heat (e.g., 60°C for 30 min).

    • Inject the derivatized sample into the GC-MS.

    • Monitor characteristic ions for quantification (Selected Ion Monitoring - SIM mode).

UV-Vis Spectrophotometry

This technique provides a rapid and straightforward method for quantifying this compound in pure form or in simple, non-absorbing matrices[8].

  • Principle: The amount of UV radiation absorbed by the sample at a specific wavelength (λmax) is directly proportional to its concentration (Beer-Lambert Law).

  • Causality (Why Less Specific?): This method lacks chromatographic separation. Any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to an overestimation of the analyte concentration[8].

  • Protocol Synopsis:

    • Scan a standard solution of this compound (e.g., in methanol) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of calibration standards.

    • Measure the absorbance of each standard and the sample solution at the determined λmax.

    • Plot a calibration curve of absorbance vs. concentration and determine the sample concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the quantification of this compound. The primary stability-indicating HPLC-UV method is detailed with full validation protocols, ensuring its suitability for rigorous quality control and research applications in the pharmaceutical industry. The inclusion of GC-MS and UV-Vis spectrophotometry offers researchers flexibility in choosing a method that is fit-for-purpose, balancing the need for specificity, sensitivity, and analytical throughput.

References

  • Langendonk, J. B., et al. (1995). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • Mizuno, Y., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry. Available at: [Link]

  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ferreira, A. C. S., et al. (2006). Formation of quinoxalinol/quinoxaline derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. ResearchGate. Available at: [Link]

  • Bohrium. (2023). recent-spectrophotometric-and-electroanalytical-methods-used-for-the-determination-of-quinoline-based-compounds. Bohrium. Available at: [Link]

  • Li, J., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available at: [Link]

  • Ayres, G. H., & Martin, J. B. (1962). Spectrophotometric Determination of Platinum with 2,3-Quinoxalinedithiol. Analytical Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

  • ResearchGate. (2025). Validation of Analytical Methods. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Lavate, S. S., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Sahoo, C., et al. (2018). Validation of Analytical Methods : A Review. Semantic Scholar. Available at: [Link]

  • Reddit. (2023). Awesome fluorescence from quinoxaline derivative. Reddit. Available at: [Link]

  • Poperenko, A., et al. (2023). Electrochemical Reduction of Biologically Active 2-Substituted Quinoxaline Derivatives. Analytical & Bioanalytical Electrochemistry. Available at: [Link]

  • Patel, D., et al. (2021). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. JETIR. Available at: [Link]

  • Method Development & Validation (Stability-Indicating). (n.d.). Method Development & Validation (Stability-Indicating). Available at: [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • K., P., & M., P. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Houze, P., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Galeano-Díaz, T., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in lozenges. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • G., R. G., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor. Available at: [Link]

  • Bajaj, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Alsante, K. M., et al. (2011). Trends in Analytical chemistry. CONICET. Available at: [Link]

  • Xu, Q. A., & Trissel, L. A. (2003). Development and Validation of a Stability-Indicating Method for the Quantitation of Paclitaxel in Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Sagar, V., et al. (n.d.). ANALYTICAL METHOD VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN PREGABALIN BY HPLC. Semantic Scholar. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. National Center for Biotechnology Information (PMC). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of Quinoxalin-2-ylmethanol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the identification and quantification of Quinoxalin-2-ylmethanol, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Recognizing the need for robust and reliable analytical methods in research and drug development, we present two orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for accurate quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and purity assessment. The protocols herein are developed based on established principles of analytical chemistry for quinoxaline derivatives and are designed to be validated in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

Introduction: The Analytical Imperative for this compound

This compound (Q2M) is a functionalized quinoxaline derivative. The quinoxaline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][6] As such, the purity and concentration of Q2M, a potential precursor or metabolite, must be accurately determined during synthesis, formulation, and quality control processes.

This guide provides two complementary methods to achieve comprehensive analytical characterization of Q2M.

  • HPLC-UV: Ideal for routine quantification in various matrices due to its robustness, precision, and the strong ultraviolet absorbance of the quinoxaline ring.

  • GC-MS: Offers high specificity for unambiguous identification based on mass fragmentation patterns and is exceptionally sensitive for impurity profiling, particularly after derivatization to enhance volatility.[7][8]

Analyte Physicochemical Properties:

  • Molecular Formula: C₉H₈N₂O[9][10]

  • Molecular Weight: 160.17 g/mol [9]

  • Predicted Boiling Point: 310.2±27.0 °C[9]

  • Melting Point: 79-80 °C[9]

  • Appearance: Gray to brown solid[9]

Part I: Quantitative Analysis by Reverse-Phase HPLC-UV

Principle and Rationale

This method employs reverse-phase chromatography, which is optimal for separating moderately polar to non-polar compounds like Q2M. The stationary phase is a non-polar C18 silica support, and the mobile phase is a polar mixture of acetonitrile and water. Q2M is retained on the column and then eluted by adjusting the mobile phase composition. The quinoxaline ring system possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry, typically around 315-320 nm, which is a characteristic absorption region for quinoxaline derivatives.[11]

Instrumentation, Reagents, and Standards
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Sonicator.

    • pH meter.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic acid (FA), LC-MS grade (≥99%).

    • Methanol (MeOH), HPLC grade.

  • Standards:

    • This compound (Q2M) reference standard (≥98% purity).

Detailed Experimental Protocol

Step 1: Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of Q2M reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

Step 2: Sample Preparation

  • Accurately weigh a sample containing an expected amount of Q2M.

  • Dissolve the sample in a known volume of 50:50 ACN/Water to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions A C18 column is a common choice for the analysis of quinoxaline derivatives.[12] The mobile phase of acetonitrile and water with formic acid is effective for the separation of these compounds.[12][13]

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard industry workhorse for reverse-phase, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protonation of silanols, improving peak shape. MS-compatible.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% BA gradient elution ensures separation from polar and non-polar impurities and re-equilibration.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Detection Wavelength 317 nmQuinoxaline derivatives show strong absorbance in this region.[11]
Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[2][5]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and Q2M standard. Spike placebo with Q2M.Peak for Q2M should be free of interference at its retention time.
Linearity & Range Analyze calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze a placebo spiked with Q2M at three levels (e.g., 80%, 100%, 120% of target) in triplicate.Mean recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: 6 replicate injections of 100% level standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of 3:1 for LOD and 10:1 for LOQ.

Part II: Identification and Purity by GC-MS with Derivatization

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, Q2M contains a polar hydroxyl (-OH) group, which can cause poor peak shape (tailing) and low volatility, making it unsuitable for direct GC analysis.[14][15] To overcome this, a derivatization step is essential. Silylation, a common and effective technique, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[14][16] This process increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks and reproducible analysis.[17]

Reaction: Silylation of this compound Quinoxalin-CH₂-OH + BSTFA → Quinoxalin-CH₂-O-Si(CH₃)₃ + Byproducts

The resulting TMS-derivatized Q2M is then analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical "fingerprint" for unambiguous identification.

Instrumentation, Reagents, and Standards
  • Instrumentation:

    • GC-MS system with a split/splitless inlet and a mass selective detector.

    • Heating block or oven for derivatization.

    • Autosampler vials with inserts.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[18]

    • Pyridine or Acetonitrile (anhydrous, GC grade) as a reaction solvent.

    • Hexane (GC grade).

  • Standards:

    • This compound (Q2M) reference standard (≥98% purity).

Detailed Experimental Protocol

Step 1: Derivatization and Sample Preparation

  • Standard Preparation: Accurately weigh ~1 mg of Q2M into a 2 mL autosampler vial.

  • Sample Preparation: Accurately weigh a sample containing a similar amount of Q2M into a separate vial.

  • Reaction: To each vial, add 200 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Heating: Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block.[18]

  • Dilution: After cooling to room temperature, dilute the reaction mixture by adding 700 µL of hexane. This brings the total volume to 1 mL and makes the sample compatible with the GC inlet.

  • Vortex briefly and transfer to a clean autosampler vial with an insert if necessary.

Step 2: GC-MS Conditions

ParameterRecommended SettingJustification
GC Column DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column is robust and suitable for a wide range of derivatized compounds.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard injection volume for capillary GC.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program allows for separation from solvent and potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible, library-searchable mass spectra.
Scan Range 40 - 450 m/zCovers the expected mass of the derivatized analyte and its fragments.
Data Analysis and Interpretation
  • Identification: The primary identification is achieved by matching the acquired mass spectrum of the derivatized Q2M peak with a reference spectrum. The molecular ion of the TMS-derivatized Q2M (M.W. 160.17 + 72.1 = 232.27 g/mol ) should be present, along with characteristic fragment ions.

  • Purity Assessment: The purity of the sample can be estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent and derivatization reagent peaks).

Visualization of Analytical Workflows

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in ACN/Water Weigh->Dissolve Filter Filter (0.45 µm) into Vial Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 317 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis of Q2M by HPLC-UV.

GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard AddReagents Add Pyridine & BSTFA Weigh->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Dilute Dilute with Hexane Heat->Dilute Inject Inject into GC-MS System Dilute->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Ionize (EI) & Detect Separate->Ionize GetSpectrum Obtain Mass Spectrum Ionize->GetSpectrum Identify Identify by Spectrum Match GetSpectrum->Identify Purity Assess Purity (Area %) Identify->Purity

Caption: Workflow for identification of Q2M by GC-MS.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC Technologies.

  • Quinoxaline Derivatives Derived from D-Glucuronic Acid and D-Galacturonic Acid with o-Phenylenediamine. J-STAGE.

  • Derivatization. Chemistry LibreTexts.

  • GC Derivatization. University of California, Davis.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • This compound CAS#: 41242-94-8. ChemicalBook.

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.

  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed.

  • Alcohols-Glycols. GL Sciences.

  • Quinoxalin-2-yloxymethanol. PubChem.

  • A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Taylor & Francis Online.

  • Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ.

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.

  • This compound (C9H8N2O). PubChemLite.

  • Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS? ResearchGate.

  • This compound | 41242-94-8. ChemicalBook.

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.

  • Quinoxaline-2-carboxylic acid. PubChem.

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central.

Sources

Application Notes & Protocols: Leveraging Quinoxalin-2-ylmethanol in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Quinoxaline in Oncology

The quinoxaline scaffold, a heterocyclic fusion of benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for a comprehensive array of biological activities, most notably in the development of anticancer therapeutics.[1][3][4] Quinoxaline-based compounds function through diverse mechanisms, including the inhibition of critical signaling enzymes like protein kinases (e.g., VEGFR, EGFR), induction of apoptosis, and cell cycle arrest.[2][5][6] The structural versatility of the quinoxaline core allows for systematic modifications, making it an ideal starting point for designing targeted and potent anticancer agents.[4][7]

This guide focuses specifically on quinoxalin-2-ylmethanol and its derivatives. The hydroxylmethyl group at the C2 position serves as a crucial chemical handle for synthetic elaboration, enabling the creation of diverse molecular libraries. By exploring the synthesis, mechanisms of action, and structure-activity relationships (SAR), these notes provide a framework for leveraging this scaffold to develop next-generation cancer therapies.

Section 1: Synthesis and Derivatization of the this compound Core

The foundational step in any drug discovery program is the efficient and scalable synthesis of the core scaffold. This compound is typically prepared via the condensation of an o-phenylenediamine with an α-keto acid derivative.[6] This reaction provides a robust entry point for creating the basic quinoxaline ring system.

The true value of this compound lies in its potential for derivatization. The primary alcohol offers a reactive site for a multitude of chemical transformations, including:

  • Esterification: To introduce lipophilic groups or prodrug moieties.

  • Etherification: To build larger molecular architectures.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid, opening further avenues for amide bond formation or other condensations.

  • Halogenation: To create an electrophilic site for nucleophilic substitution, allowing for the attachment of various side chains.

This synthetic flexibility is paramount for conducting Structure-Activity Relationship (SAR) studies, where systematic structural modifications are correlated with changes in biological activity to optimize potency and selectivity.[4][8]

Protocol 1: General Synthesis of a Quinoxaline-2-ylmethanol Derivative Library

Causality: This protocol is designed for maximum versatility, allowing for the exploration of chemical space around the core scaffold. The choice of an o-phenylenediamine and a pyruvic acid derivative as starting materials is based on their commercial availability and predictable reactivity in forming the quinoxaline ring.

Workflow Diagram: Synthesis & Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Library Generation (SAR) A o-Phenylenediamine Derivative C Condensation Reaction (e.g., Reflux in EtOH/AcOH) A->C B Pyruvic Acid Derivative B->C D This compound Core C->D E Esterification D->E Derivatization of -CH2OH group F Etherification D->F Derivatization of -CH2OH group G Amide Coupling (via oxidation) D->G Derivatization of -CH2OH group H Nucleophilic Substitution (via halogenation) D->H Derivatization of -CH2OH group I Compound Library E->I Purification & Characterization (HPLC, NMR, MS) F->I Purification & Characterization (HPLC, NMR, MS) G->I Purification & Characterization (HPLC, NMR, MS) H->I Purification & Characterization (HPLC, NMR, MS)

Caption: Synthetic workflow for generating a library of this compound derivatives.

Step-by-Step Methodology:

  • Core Synthesis: In a round-bottom flask, dissolve the selected o-phenylenediamine (1.0 eq) and an appropriate α-keto acid or ester like ethyl pyruvate (1.1 eq) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the condensation and subsequent cyclization.

  • Reaction: Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the this compound core.

  • Characterization: Confirm the structure and purity of the synthesized core using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

  • Parallel Derivatization: In a parallel synthesizer or multi-well plate, subject the purified core to various reaction conditions (e.g., acylation, alkylation) with a diverse set of building blocks to generate a library of final compounds.

  • Final Purification: Purify each derivative using preparative HPLC to ensure high purity (>95%) required for biological testing.

Section 2: Mechanisms of Action & Key Molecular Targets

Quinoxaline derivatives exert their anticancer effects by modulating a variety of cellular pathways. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays for biological evaluation.[2]

Key Mechanisms:

  • Protein Kinase Inhibition: Many quinoxaline derivatives are potent ATP-competitive inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[6][7] Targets often include receptor tyrosine kinases like VEGFR and EGFR, which are central to angiogenesis and tumor growth signaling.[3][9]

  • Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Quinoxaline compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often confirmed by measuring the activity of key executioner enzymes like caspases.[6][10][11]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells. Analysis often reveals an accumulation of cells in specific phases, such as G2/M, preventing them from completing cell division.[2]

Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

G Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Quinoxaline This compound Derivative Quinoxaline->P_RTK INHIBITS (ATP Competition) Ras Ras P_RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Quinoxaline derivatives can inhibit RTK signaling, blocking downstream proliferation.

Section 3: Protocols for In Vitro Evaluation

Initial screening of newly synthesized compounds relies on robust and reproducible in vitro assays to determine their anticancer potential.[12][13][14]

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay

Causality: The MTT assay is a foundational, cost-effective colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It allows for the rapid screening of a large library of compounds to identify "hits" and determine their half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. The cell concentration is a critical parameter that can influence the observed IC50 values.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[15]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

Causality: To confirm that cell death occurs via apoptosis, this flow cytometry-based assay is employed.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat them with the quinoxaline derivative at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Section 4: Structure-Activity Relationship (SAR) Analysis

The data generated from in vitro screening is used to build an SAR model, which guides the next round of chemical synthesis.[8][15] By comparing the IC50 values of structurally related compounds, researchers can deduce which chemical modifications enhance potency and selectivity.[4][18]

Example SAR Table for Hypothetical this compound Derivatives:

Compound IDR-Group (at -CH₂OH)A549 IC50 (µM)[19]MCF-7 IC50 (µM)[4]Key Observation
Q-OH -OH (Parent)25.431.2Moderate baseline activity.
Q-OBz -O-Benzoyl8.210.5Increased lipophilicity improves potency.
Q-OAc -O-Acetyl15.118.9Smaller ester group is less effective than benzoyl.
Q-NHBz -NH-Benzoyl (from acid)3.95.1Amide bond is superior to ester, suggesting H-bond donation is key.
Q-NH(4-Cl-Bz) -NH-(4-chloro-benzoyl)1.82.3Electron-withdrawing group on the phenyl ring enhances activity.[6]

SAR Insights:

  • The conversion of the parent alcohol to esters or amides generally increases anticancer activity.

  • An amide linkage is more beneficial than an ester linkage, potentially due to its role as a hydrogen bond donor in the target's binding pocket.

  • Substitution on appended aromatic rings significantly modulates activity, providing a clear path for further optimization. For instance, adding bromo groups to the quinoxaline skeleton has been shown to improve inhibition against lung cancer cells.[11][20]

Conclusion and Future Directions

This compound is a highly tractable and promising scaffold for the development of novel anticancer agents. Its synthetic accessibility and the reactive nature of the hydroxymethyl group provide a robust platform for generating diverse chemical libraries. By employing a systematic approach involving targeted synthesis, mechanism-of-action studies, and iterative SAR analysis, researchers can optimize these derivatives into potent and selective clinical candidates. Future work should focus on elucidating specific kinase targets, exploring efficacy in in vivo models, and assessing pharmacokinetic and toxicological profiles.

References

  • Ahmed, M. F., Abdel-Hameed, A. M., & El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • Baharara, J., Ramezani, T., & Hosseini, N. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Gundela, S. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. Available at: [Link]

  • Tanamura, S., Takeda, K., & Asai, A. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin. Available at: [Link]

  • GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. Available at: [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • CiteDrive. (2024). Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive. Available at: [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A. A., & El-Sabbagh, O. I. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

  • Jaso, A., Zarranz, B., & Aldana, I. (2005). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Current Medicinal Chemistry. Available at: [Link]

  • Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. Available at: [Link]

  • Gentry, Z. R., & Podgorski, I. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Menon, A. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Shih, T.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. Available at: [Link]

  • Ahmed, M. F., Abdel-Hameed, A. M., & El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Shih, T.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. Available at: [Link]

  • Shih, T.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Quinoxalin-2-ylmethanol as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Quinoxaline Scaffold in an Era of Antimicrobial Resistance

The quinoxaline framework, a heterocyclic scaffold comprising a fused benzene and pyrazine ring, has long been a subject of intense interest in medicinal chemistry. Its structural resemblance to natural bioactive compounds and its ability to intercalate with DNA have made it a privileged scaffold in the development of a wide array of therapeutic agents, including anticancer, antiviral, and notably, antimicrobial drugs.[1] Quinoxaline derivatives are found in the core structure of several antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[2]

In the face of escalating antimicrobial resistance, the development of new chemical entities with novel mechanisms of action is a critical global health priority. The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide focuses on the strategic use of a key starting material, quinoxalin-2-ylmethanol , as a foundational building block for the synthesis of a new generation of antimicrobial compounds. We will explore three primary synthetic pathways originating from this versatile precursor: oxidation to quinoxaline-2-carboxaldehyde for the synthesis of Schiff bases, and direct conversion to novel ether and ester derivatives.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical logic and strategic considerations for designing and executing the synthesis and evaluation of these promising compounds.

Strategic Synthetic Pathways from this compound

This compound offers a reactive hydroxyl group that serves as a handle for diverse chemical transformations. The primary strategies for derivatization to antimicrobial compounds are outlined below.

Synthetic_Pathways Q2M This compound Q2CHO Quinoxaline-2-carboxaldehyde Q2M->Q2CHO Oxidation Ethers Ether Derivatives Q2M->Ethers Etherification Esters Ester Derivatives Q2M->Esters Esterification Schiff_Bases Schiff Bases Q2CHO->Schiff_Bases Condensation Metal_Complexes Metal Complexes Schiff_Bases->Metal_Complexes Complexation

Caption: Synthetic routes from this compound.

Part 1: Oxidation to Quinoxaline-2-carboxaldehyde and Synthesis of Antimicrobial Schiff Bases

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, quinoxaline-2-carboxaldehyde, is a pivotal step. This aldehyde is a versatile intermediate for the synthesis of Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities. The formation of the azomethine group (-C=N-) in Schiff bases is often crucial for their bioactivity.[3]

Protocol 1: Oxidation of this compound

Rationale: A mild and selective oxidation is required to prevent over-oxidation to the carboxylic acid. Several methods can be employed, with pyridinium chlorochromate (PCC) being a classic and effective choice for this transformation.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting material), dilute the reaction mixture with DCM.

  • Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica pad with additional DCM.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude quinoxaline-2-carboxaldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Quinoxaline-2-carboxaldehyde Schiff Bases

Rationale: The condensation of quinoxaline-2-carboxaldehyde with various primary amines yields Schiff bases. The choice of the amine component is critical for modulating the antimicrobial activity of the final compound. Aromatic amines, particularly those with electron-withdrawing or donating groups, can significantly influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Materials:

  • Quinoxaline-2-carboxaldehyde

  • Substituted primary amine (e.g., aniline, p-toluidine, sulfanilamide)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser and other standard laboratory glassware

Procedure:

  • Dissolve quinoxaline-2-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol and dry to obtain the pure Schiff base. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Antimicrobial Activity of Quinoxaline Schiff Bases

Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated significant antimicrobial potential. Their activity is often attributed to the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes. The imine bond is also believed to play a role in their mechanism of action, possibly by interfering with essential enzymatic reactions.

Compound ClassTest OrganismsReported Activity (MIC in µg/mL)Reference
Quinoxaline Schiff BasesS. aureus, B. subtilis (Gram-positive)Good to moderate activity[4]
Quinoxaline Schiff BasesE. coli, P. aeruginosa (Gram-negative)Variable activity[4]
Metal Complexes of Quinoxaline Schiff BasesGram-positive and Gram-negative bacteriaOften enhanced activity compared to the free ligand[5][6]

Expert Insight: The chelation of metal ions (e.g., Cu(II), Ni(II), Co(II)) by quinoxaline Schiff bases can significantly enhance their antimicrobial activity.[6] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing for greater penetration through the lipid cell membrane of the microorganism.

Part 2: Synthesis of Antimicrobial Ether Derivatives

The hydroxyl group of this compound can be readily converted into an ether linkage via the Williamson ether synthesis. This pathway allows for the introduction of a wide variety of alkyl and aryl side chains, offering a rich avenue for structure-activity relationship (SAR) studies.

Protocol 3: Williamson Ether Synthesis of 2-(Alkoxymethyl)quinoxalines

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The choice of a strong base and an appropriate solvent is key to the success of this reaction.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Note on Safety: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

Anticipated Antimicrobial Activity of Quinoxaline Ethers

While specific data for ethers derived directly from this compound is limited in the readily available literature, studies on analogous structures, such as those with an ether linkage at the 2-position of the quinoxaline ring, have shown promising antimicrobial activity.[1] The nature of the substituent introduced via the ether linkage is expected to significantly impact the biological profile of the resulting compound.

Part 3: Synthesis of Antimicrobial Ester Derivatives

Esterification of this compound provides another straightforward route to novel derivatives. By reacting it with various carboxylic acids, particularly those with known antimicrobial properties, hybrid molecules with potentially enhanced or synergistic effects can be created.

Protocol 4: Esterification of this compound

Rationale: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly when one of the components is sensitive to harsh conditions.

Materials:

  • This compound

  • Carboxylic acid (e.g., cinnamic acid, ibuprofen, or other biologically active acids)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Expert Insight: The choice of the carboxylic acid component is a key strategic decision. Utilizing carboxylic acids that are themselves antimicrobial can lead to dual-action compounds. Furthermore, varying the length and functionality of the acid's alkyl or aryl chain can be used to optimize the lipophilicity and, consequently, the antimicrobial potency of the final ester.

Conclusion and Future Directions

This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of novel quinoxaline-based antimicrobial agents. The synthetic pathways detailed in these application notes, leading to Schiff bases, ethers, and esters, provide a robust framework for the generation of diverse chemical libraries for antimicrobial screening.

The Schiff bases derived from quinoxaline-2-carboxaldehyde, and their corresponding metal complexes, represent a particularly well-validated and promising class of compounds with demonstrated antimicrobial efficacy. The ether and ester derivatives, while less explored, offer significant opportunities for novel discoveries.

Future research should focus on a systematic exploration of the structure-activity relationships for each class of compound. High-throughput screening of these derivatives against a broad panel of clinically relevant and drug-resistant pathogens will be crucial in identifying lead compounds for further development. Mechanistic studies to elucidate the specific cellular targets and modes of action of the most potent compounds will also be essential for their rational optimization into next-generation antimicrobial therapies.

References

  • Singh, R., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 16(1), 947-955. [Link]

  • Refaat, H. M., et al. (2004). Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research, 27(11), 1093-1098. [Link]

  • Yusuff, K. M., et al. (2010). Metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde: A promising candidate in catalysis, medicine and material science. Coordination Chemistry Reviews, 254(21-22), 2419-2436. [Link]

  • Gupta, V., et al. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 223-227. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41B(12), 2664-2670. [Link]

  • Manchal, R., et al. (2015). Synthesis and Testing of Metal Complexes of Quinoxaline Based Schiff Bases for Antimicrobial and Anticancer Activities. International Journal of Pharmaceutical Sciences and Research, 6(10), 4257-4265. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • El-Morsy, A. M., et al. (2019). Synthesis and antimicrobial activities of some novel quinoxalinone derivatives. Molecules, 24(21), 3848. [Link]

  • Ali, M. M., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1739-1753. [Link]

  • Park, H., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Al-Ostoot, F. H., et al. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. [Link]

  • Kajikawa, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2197-2204. [Link]

  • Bunu, A., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Chemical Society of Nigeria, 49(2), 1-8. [Link]

Sources

Application Notes and Protocols for Evaluating the Antiviral Efficacy of Quinoxalin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Quinoxaline Scaffolds

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile structure allows for extensive functionalization, leading to a wide spectrum of biological activities, including anticancer, antileishmanial, and notably, antiviral properties.[2] In an era marked by the emergence of novel and drug-resistant viral pathogens, the development of new antiviral agents is a critical global health priority.[3] Suitably functionalized quinoxalines have shown promising activity against a range of viruses, making them compelling candidates for further investigation and development.[4][5]

This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro antiviral efficacy of novel Quinoxalin-2-ylmethanol derivatives. The methodologies detailed herein are designed to be robust and self-validating, establishing a clear pathway from initial toxicity screening to primary efficacy determination and preliminary mechanism of action studies.

Part 1: Foundational Assessment - Cytotoxicity of this compound Derivatives

A fundamental prerequisite in the evaluation of any potential antiviral agent is to distinguish between true antiviral activity and compound-induced cell death.[6] Therefore, the first step is to determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that results in the death of 50% of the host cells. The MTT assay is a widely used colorimetric method for this purpose, assessing cell viability based on mitochondrial metabolic activity.

Experimental Workflow: Cytotoxicity (MTT) Assay

Cytotoxicity_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_incubate Incubation cluster_measure Day 4/5: Viability Measurement cluster_analysis Data Analysis seed Seed susceptible host cells in 96-well plates prepare_dilutions Prepare serial dilutions of This compound derivatives seed->prepare_dilutions add_compounds Add diluted compounds to cells prepare_dilutions->add_compounds controls Include untreated cell controls and solvent controls incubate_cells Incubate for 48-72 hours (duration matching antiviral assay) add_compounds->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., SDS-HCl or DMSO) incubate_mtt->solubilize read_plate Measure absorbance at 570-590 nm solubilize->read_plate calculate_viability Calculate % cell viability relative to untreated controls read_plate->calculate_viability determine_cc50 Determine CC₅₀ value using regression analysis calculate_viability->determine_cc50

Caption: Workflow for determining the CC₅₀ of test compounds using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[7]

Materials:

  • Susceptible host cell line (e.g., Vero, HeLa, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate overnight to allow for cell attachment.[3]

  • Compound Dilution: The next day, prepare serial dilutions of the this compound derivatives in culture medium with reduced serum (e.g., 2% FBS). A typical starting concentration might be 100-200 µM.[3]

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and cells treated with the highest concentration of the solvent (e.g., DMSO) used for the stock solution (solvent control).

  • Incubation: Incubate the plate for a period that matches the intended duration of the antiviral assay (typically 48 to 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the CO₂ incubator. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % viability against the log of the compound concentration.

  • Use non-linear regression analysis to determine the CC₅₀ value.

Part 2: Primary Efficacy Screening - Inhibition of Viral Replication

Once the non-toxic concentration range of the derivatives is established, the next step is to evaluate their ability to inhibit viral replication. The Plaque Reduction Assay is considered the gold standard for quantifying the inhibition of viral infectivity.[9] This assay measures the reduction in the number of viral plaques—localized areas of cell death caused by viral infection—in the presence of the test compound.

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Infection & Treatment cluster_overlay Immobilization cluster_incubation Incubation cluster_stain Visualization cluster_analysis Data Analysis seed Seed host cells in 6- or 12-well plates to form a confluent monolayer infect Infect cell monolayer with virus seed->infect prepare_virus Prepare virus dilution (e.g., 100 PFU/well) prepare_virus->infect prepare_compounds Prepare non-toxic serial dilutions of Quinoxaline derivatives treat Add compound dilutions to infected cells prepare_compounds->treat add_overlay Add semi-solid overlay (e.g., methylcellulose or agar) treat->add_overlay incubate_plaques Incubate for 2-5 days to allow plaque formation add_overlay->incubate_plaques fix_cells Fix cells (e.g., with formaldehyde) incubate_plaques->fix_cells stain_cells Stain with crystal violet fix_cells->stain_cells wash Wash plates and air dry stain_cells->wash count Count plaques in each well wash->count calculate_reduction Calculate % plaque reduction vs. virus control count->calculate_reduction determine_ec50 Determine EC₅₀ value using regression analysis calculate_reduction->determine_ec50

Caption: Workflow for determining the EC₅₀ via the Plaque Reduction Assay.

Protocol 2: Plaque Reduction Assay

This protocol outlines the steps to determine the 50% effective concentration (EC₅₀) of the test compounds.[10][11]

Materials:

  • Confluent monolayer of susceptible host cells in 6-, 12-, or 24-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Assay Medium (e.g., DMEM with 2% FBS)

  • This compound derivatives (serial dilutions in assay medium)

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X Assay Medium and 1.6% methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed cells in multi-well plates and incubate until they form a confluent monolayer (typically 24 hours).

  • Infection: Aspirate the culture medium. Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 Plaque Forming Units (PFU) per well) in a small volume. Incubate for 1 hour at 37°C to allow for viral attachment, rocking the plates every 15 minutes.[12]

  • Treatment: Prepare serial dilutions of the this compound derivatives in the semi-solid overlay medium. The concentrations should be below the determined CC₅₀.

  • Overlay: After the 1-hour incubation, remove the virus inoculum and gently add the overlay medium containing the different compound concentrations. Also include a "virus control" (overlay with no compound) and a "cell control" (overlay with no compound and no virus).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus). The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.[9]

  • Fixation and Staining: Aspirate the overlay. Gently wash the cell monolayer with PBS. Add the fixing solution and incubate for at least 20 minutes. Discard the fixing solution, add the crystal violet staining solution, and incubate for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control using the formula:

    • % Plaque Reduction = [1 - (Number of Plaques in Treated Well / Number of Plaques in Virus Control Well)] x 100

  • Plot the % plaque reduction against the log of the compound concentration.

  • Use non-linear regression analysis to calculate the EC₅₀, the concentration that inhibits plaque formation by 50%.

  • Calculate the Selectivity Index (SI) , a crucial indicator of the compound's therapeutic potential:[3]

    • SI = CC₅₀ / EC₅₀

    • A higher SI value indicates greater antiviral specificity and a more promising therapeutic window.

Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
QXM-001>1503.5>42.8
QXM-002108.56.217.5
QXM-00325.715.11.7
Control Drug>1505.1>29.4

Part 3: Quantifying Viral Progeny - Virus Yield Reduction Assay

As a complementary method to the plaque reduction assay, the virus yield reduction assay directly measures the quantity of new infectious virus particles produced in the presence of the test compound. This is often quantified using quantitative PCR (qPCR) to measure viral genome copies.[13][14]

Protocol 3: Virus Yield Reduction Assay

Procedure:

  • Setup: Prepare cell monolayers in multi-well plates and infect with the virus (a multiplicity of infection, MOI, of 0.01 to 0.1 is common) in the presence of serial dilutions of the this compound derivatives, similar to the antiviral assay setup.[15]

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions.

  • Nucleic Acid Extraction: Collect the supernatant (containing the viral progeny) and extract the viral nucleic acid (DNA or RNA) using a suitable commercial kit.[16]

  • Quantitative PCR (qPCR): Quantify the number of viral genome copies in each sample using a validated qPCR assay targeting a specific viral gene.[17] Use a standard curve generated from a known quantity of viral DNA or RNA to ensure absolute quantification.[18]

Data Analysis:

  • Determine the viral load (e.g., genome copies/mL) for each compound concentration.

  • Calculate the percentage reduction in viral yield compared to the untreated virus control.

  • Plot the percent reduction against the log of the compound concentration to determine the EC₅₀.

Part 4: Elucidating the Mechanism of Action - Time-of-Addition Assay

Understanding how an antiviral compound works is crucial for its development.[] The time-of-addition assay is an elegant method to determine which stage of the viral lifecycle is targeted by an inhibitor.[20][21] The compound is added at different time points relative to infection, and its ability to inhibit viral replication reveals whether it acts on early (e.g., entry), middle (e.g., replication), or late (e.g., release) stages.[22][23]

Experimental Workflow: Time-of-Addition Assay

ToA_Workflow cluster_prep Setup cluster_addition Staggered Compound Addition cluster_harvest Harvest & Analysis cluster_analysis Interpretation seed Seed cells in multi-well plates infect Synchronously infect cells with a high MOI of virus (1-2h) seed->infect wash Wash cells to remove unbound virus infect->wash add_t0 Add compound at T=0h wash->add_t0 add_t2 Add compound at T=2h harvest Harvest supernatant/cells at the end of one replication cycle add_t0->harvest add_t4 Add compound at T=4h add_t2->harvest add_tn ... Add at subsequent time points add_t4->harvest add_tn->harvest quantify Quantify viral yield (e.g., by qPCR or Plaque Assay) harvest->quantify plot Plot % inhibition vs. time of addition quantify->plot interpret Determine target stage by comparing to known inhibitors (entry, replication, late) plot->interpret

Caption: Workflow for the Time-of-Addition assay to identify the viral lifecycle stage targeted by an inhibitor.

Protocol 4: Time-of-Addition Assay

This protocol helps to temporally dissect the antiviral mechanism.[24]

Procedure:

  • Infection: Seed susceptible cells and allow them to form a monolayer. Synchronize the infection by inoculating the cells with a high multiplicity of infection (MOI) of the virus for 1-2 hours at 4°C (to allow attachment but not entry). Then, shift the temperature to 37°C to initiate entry simultaneously across the cell population. This point is considered time zero (T=0).

  • Compound Addition: Add a fixed, high concentration (e.g., 5-10x the EC₅₀) of the this compound derivative to different wells at various time points post-infection (e.g., T=0, 2, 4, 6, 8 hours).

  • Controls: Include wells with known inhibitors that target specific stages of the viral life cycle (e.g., an entry inhibitor, a polymerase inhibitor) as references.

  • Harvest: At the end of a single replication cycle (e.g., 24 hours), harvest the viral supernatant from all wells.

  • Quantification: Determine the viral yield in each sample using a plaque assay or qPCR, as described in Protocol 3.

Data Interpretation:

  • Early-Stage Inhibitor (Entry/Uncoating): If the compound loses its inhibitory effect when added at later time points, it likely targets an early stage of the viral life cycle. For example, if adding the compound at 4 hours post-infection no longer inhibits viral yield, the target event occurs within the first 4 hours.[25]

  • Replication Inhibitor: If the compound maintains its inhibitory activity when added several hours post-infection but loses it before the end of the replication cycle, it likely targets genome replication or protein synthesis.

  • Late-Stage Inhibitor (Assembly/Release): If the compound can still inhibit viral yield when added late in the replication cycle, it likely targets viral assembly or release.

By comparing the inhibition profile of the this compound derivative to that of known inhibitors, a well-supported hypothesis about its mechanism of action can be formulated.

Conclusion

The protocols outlined in this application note provide a systematic and robust framework for the comprehensive evaluation of this compound derivatives as potential antiviral agents. By first establishing the cytotoxicity profile and then employing rigorous methods like the plaque reduction and yield reduction assays, researchers can reliably determine the antiviral efficacy and therapeutic window of their compounds. Furthermore, the inclusion of mechanism-of-action studies, such as the time-of-addition assay, offers critical insights that are indispensable for the rational design and development of the next generation of antiviral therapies.

References

  • Chaudhary, P., & Sharma, A. (2020).
  • Roche. (n.d.).
  • Chaudhary, P., & Sharma, A. (2020).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Daelemans, D., et al. (2011).
  • Khaengair, S., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Provost, J., & Wallert, M. (2025). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Daelemans, D., et al. (2011). A time-of–drug addition approach to target identification of antiviral compounds.
  • NIAID. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io.
  • BOC Sciences. (n.d.). Antiviral Mechanism of Action Studies. BOC Sciences.
  • protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. protocols.io.
  • Outbreak.info. (n.d.).
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
  • LaPoint, K. M. (n.d.). Mechanisms of action of antiviral drugs. Research Starters - EBSCO.
  • RSC Publishing. (2024).
  • Krol, E., et al. (2014). In vitro methods for testing antiviral drugs. PMC - PubMed Central.
  • ResearchGate. (2025). (PDF) Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights.
  • World Health Organization. (n.d.). What are the mechanisms of action of the antivirals? Clinical practice guidelines for influenza - NCBI.
  • ResearchGate. (2026). (PDF) A review: Mechanism of action of antiviral drugs.
  • Khaengair, S., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). PubMed.
  • Ullah, M., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing.
  • JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. YouTube.
  • Creative Diagnostics. (n.d.). Plaque Reduction Assay.
  • U.S. Food and Drug Administration. (n.d.). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA.
  • American Society for Microbiology. (2006). Plaque Assay Protocols. ASM.
  • Bio-protocol. (2023). 2.6.
  • Bio-protocol. (2019). 2.7.
  • Arizona State University. (2021).
  • JoVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. YouTube.
  • Nature Protocols. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies.
  • Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity. Viroxy.
  • QIAGEN. (n.d.).
  • Watzinger, F., et al. (2006). Detection and monitoring of virus infections by real-time PCR. PMC - PubMed Central - NIH.
  • Indian Journal of Applied and Basic Medical Sciences. (n.d.). Quantitative nucleic acid amplification methods and their implications in clinical virology. Indian Journal of Applied and Basic Medical Sciences.

Sources

Application Note & Protocols: Preclinical Evaluation of Quinoxalin-2-ylmethanol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Quinoxaline Scaffold

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4][5] The anticancer potential of quinoxaline-based compounds stems from their ability to target various critical pathways dysregulated in cancer.[1] Documented mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling molecules such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and topoisomerase II.[1][6][7]

This document provides a comprehensive guide for the initial preclinical evaluation of a specific derivative, Quinoxalin-2-ylmethanol, in a cell culture setting. While extensive data exists for the broader quinoxaline family, this particular compound remains largely uncharacterized. The following protocols are designed as a logical, stepwise approach to elucidate its potential cytotoxic and cytostatic effects, and to probe its primary mechanism of action. The experimental design emphasizes robust controls and data-driven decision-making to ensure scientific integrity.

Phase 1: Foundational Cytotoxicity Assessment

The initial and most critical step is to determine whether this compound exerts a cytotoxic effect on cancer cells and to establish its potency. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.

Rationale for Assay Selection

We will employ two distinct cytotoxicity assays to ensure the robustness of our findings. The MTT assay measures metabolic activity, which is an indicator of cell viability. The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a direct measure of cytotoxicity. Using both assays helps to control for compound interference and provides a more complete picture of the cellular response.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cytotoxicity A Select Cancer Cell Lines (e.g., HCT116, MCF-7, HepG2) B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of This compound (24-72h) B->C D Perform MTT Assay (Metabolic Activity) C->D E Perform LDH Assay (Membrane Integrity) C->E F Calculate IC50 Values D->F E->F

Caption: Workflow for determining the IC50 of this compound.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: LDH Cytotoxicity Assay
  • Experimental Setup: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After the incubation period, transfer 50 µL of the conditioned medium from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the conditioned medium.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use the provided controls to calculate the percentage of cytotoxicity and determine the IC50.

Data Presentation: Hypothetical IC50 Values
Cell LineCompoundIncubation Time (h)MTT IC50 (µM)LDH IC50 (µM)
HCT116 (Colon)This compound485.26.1
MCF-7 (Breast)This compound488.99.5
HepG2 (Liver)This compound4812.413.8
WI-38 (Normal)This compound48> 50> 50

Phase 2: Mechanistic Investigation - Apoptosis and Cell Cycle Analysis

Based on the established cytotoxic effects, the next phase investigates how the compound is affecting the cells. The literature on quinoxaline derivatives strongly suggests that apoptosis induction and cell cycle arrest are common mechanisms.[6][8]

Rationale for Assay Selection

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. For cell cycle analysis, PI staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Experimental Workflow: Apoptosis and Cell Cycle

G cluster_1 Phase 2: Mechanism of Action A Treat Cells with this compound (IC50 and 2x IC50 concentrations) B Harvest and Stain Cells (Annexin V-FITC / PI) A->B D Harvest, Fix, and Stain Cells (Propidium Iodide) A->D C Analyze via Flow Cytometry (Apoptosis Quantification) B->C E Analyze via Flow Cytometry (Cell Cycle Distribution) D->E

Caption: Workflow for investigating apoptosis and cell cycle effects.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

Protocol 4: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described in Protocol 3.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

Data Presentation: Expected Outcomes

Table 2: Apoptosis Induction

TreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)
Vehicle Control3.52.1
This compound (IC50)15.88.3
This compound (2x IC50)28.915.2

Table 3: Cell Cycle Distribution

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.225.119.7
This compound (IC50)20.115.564.4

Phase 3: Delving Deeper - Signaling Pathway Modulation

Many quinoxaline derivatives exert their effects by inhibiting specific protein kinases or inducing cellular stress pathways.[6][8] A common consequence of cytotoxic insult is the generation of Reactive Oxygen Species (ROS), which can trigger the mitochondrial pathway of apoptosis.

Rationale for Pathway Analysis

Given the known activities of related compounds, investigating the induction of ROS and the activation of key apoptotic proteins is a logical next step. Dichlorofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS. Western blotting can then be used to probe for changes in the expression or activation of key proteins in the apoptotic cascade, such as Bax, Bcl-2, and cleaved Caspase-3.

Signaling Pathway: ROS-Mediated Apoptosis

G Q2M This compound ROS ↑ Intracellular ROS Q2M->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway.

Protocol 5: Intracellular ROS Measurement
  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound at various concentrations for a shorter time course (e.g., 1, 3, 6 hours).

  • DCFDA Staining: Remove the treatment medium, wash with PBS, and incubate the cells with 25 µM DCFDA solution for 45 minutes at 37°C.

  • Data Acquisition: Wash the cells again and measure fluorescence with an excitation/emission of 485/535 nm.

Protocol 6: Western Blot Analysis
  • Protein Extraction: Treat cells in 10 cm dishes with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This application note outlines a systematic and robust approach to the initial in vitro characterization of this compound. The phased experimental design, starting from broad cytotoxicity screening and progressing to specific mechanistic studies, ensures an efficient use of resources and generates a comprehensive preliminary dataset. Positive results from these assays would establish this compound as a promising anticancer agent and provide a strong rationale for further preclinical development, including in vivo efficacy studies and advanced mechanistic investigations.

References

  • El-Damasy, A. K., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 103. Available at: [Link]

  • Guedes, G. G., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Available at: [Link]

  • El-Sayed, R. A., et al. (2023). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry, 47(1), 10-25. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1582. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthetic pathways toward quinoxaline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 741-782. Available at: [Link]

  • Zheng, X., et al. (2023). Synthesis and hypoglycemic activity of quinoxaline derivatives. Frontiers in Chemistry, 11, 1221710. Available at: [Link]

  • Refat, H. M. (2013). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 3(1), 1-25. Available at: [Link]

  • Sharma, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 18(1), 3-21. Available at: [Link]

  • Tanimori, S., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2196-2204. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6610. Available at: [Link]

  • Khan, I., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4995. Available at: [Link]

  • Ramli, Y., et al. (2014). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 890-903. Available at: [Link]

  • Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry, 2014, 1-3. Available at: [Link]

  • Chen, Q., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Quinoxalin-2-yloxymethanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Amir, M., et al. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 455-479. Available at: [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Seitz, L. E., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4683. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from: [Link]

  • Chen, Q., et al. (2025). Visible-Light-Induced Methylation of Quinoxalin-2(1H)-ones Catalyzed by Dye Molecules. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Molecular Docking of Quinoxalin-2-ylmethanol Derivatives with Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly as protein kinase inhibitors.[1][2] Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a ligand to a protein target, providing critical insights for structure-based drug design.[3][4] This guide offers a comprehensive, in-depth protocol for performing molecular docking studies of Quinoxalin-2-ylmethanol derivatives against protein kinase targets using AutoDock Vina. We will delve into the theoretical underpinnings, provide step-by-step experimental workflows, and detail the necessary validation and analysis procedures to ensure scientifically rigorous and reproducible results.

Theoretical Foundations: The 'Why' of Molecular Docking

Molecular docking predicts how a small molecule (ligand) interacts with a macromolecule (receptor) at an atomic level.[5] The goal is twofold: to identify the most stable binding pose of the ligand within the receptor's active site and to estimate the binding affinity, typically expressed as a scoring function or binding energy.[3] This process is governed by principles of geometric and chemical complementarity.[6]

Modern docking algorithms employ sophisticated sampling methods, like the Monte Carlo simulated annealing used in AutoDock, to explore the vast conformational space of the ligand.[3][6] Each generated pose is then evaluated by a scoring function, which approximates the free energy of binding (ΔG). A more negative binding energy suggests a more stable and favorable interaction.[7][8] Understanding this foundation is crucial, as it transforms docking from a "black box" simulation into a powerful hypothesis-generating tool.

Pre-Docking Preparation: The Foundation of Reliable Results

The quality of your input structures directly dictates the reliability of your docking results. Garbage in, garbage out is the cardinal rule. This preparation phase is the most critical and requires meticulous attention to detail.

2.1. Protein Target Preparation

The goal is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct model ready for docking.

Protocol 2.1: Step-by-Step Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of your target kinase from the RCSB PDB database (e.g., PDB ID: 4HJO for EGFR).[9]

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[10][11]

    • Causality: Raw PDB files often contain crystallographic water molecules, co-factors, ions, and multiple protein chains that are not relevant to the specific docking study.[12] These must be removed to simplify the system and focus on the binding site of interest. Delete all water molecules and any co-crystallized ligands or ions unless they are known to be essential for binding.[10][12]

  • Repair and Refine Structure:

    • Check for and repair any missing residues or loops using tools like Modeller or the structure preparation utilities within Schrödinger Maestro or Chimera.[10]

    • Causality: Gaps in the protein structure can create an artificial and inaccurate surface topology for the binding site.

  • Add Hydrogens & Assign Charges:

    • Add hydrogen atoms to the protein. This is a critical step as hydrogens are typically not resolved in X-ray crystal structures but are essential for proper hydrogen bonding and electrostatic calculations.[12]

    • Causality & Expertise: The protonation state of ionizable residues (e.g., Histidine, Aspartate, Glutamate) is pH-dependent and dramatically affects their interaction potential.[13][14][15] It is a common practice to assume a physiological pH of ~7.4. Tools like H++ or PROPKA can be used for more accurate pKa prediction.[14] For routine docking, software like AutoDock Tools (ADT) can add hydrogens assuming standard protonation states.[11]

  • Convert to PDBQT Format: Save the cleaned, protonated protein structure in the PDBQT format using AutoDock Tools.[16]

    • Causality: The PDBQT format is required by AutoDock Vina. It includes partial charges (typically Gasteiger charges) and atom type definitions that are essential for the Vina scoring function.[17]

2.2. Ligand (this compound) Preparation

The ligand must be converted into a 3D structure with an optimized geometry and correct chemical properties.

Protocol 2.2: Step-by-Step Ligand Preparation

  • Generate 2D Structure: Draw the this compound derivative using software like ChemDraw or MarvinSketch.[10]

  • Convert to 3D and Optimize:

    • Import the 2D structure into a program like Avogadro and use its built-in tools to generate a 3D conformation.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) with a tool like Open Babel.

    • Causality: Energy minimization ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation, which improves the efficiency and accuracy of the docking search.[18]

  • Assign Charges and Define Torsions:

    • Load the optimized 3D ligand structure (e.g., in MOL2 or SDF format) into AutoDock Tools.[19]

    • ADT will automatically calculate Gasteiger charges and detect the rotatable bonds (torsions) in the molecule.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand, which is crucial for finding the best fit in the protein's binding pocket.[3]

  • Save in PDBQT Format: Save the final ligand structure as a PDBQT file.[19]

The Docking Workflow: A Step-by-Step Protocol using AutoDock Vina

With the prepared protein and ligand, the next step is to define the search space and execute the docking simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Validation PDB Download Protein PDB CleanPDB Clean Protein (Remove H2O, etc.) PDB->CleanPDB Ligand2D Draw 2D Ligand Ligand3D Generate 3D Ligand & Energy Minimize Ligand2D->Ligand3D Protonate Add Hydrogens & Charges CleanPDB->Protonate PDBQT_P Save as Receptor.pdbqt Protonate->PDBQT_P Grid Define Grid Box (Search Space) PDBQT_P->Grid PDBQT_L Save as Ligand.pdbqt Ligand3D->PDBQT_L Config Create Configuration File (config.txt) PDBQT_L->Config Grid->Config Vina Run AutoDock Vina Config->Vina Output Generate Output PDBQT & Log File Vina->Output Analyze Analyze Binding Energy & Poses Output->Analyze Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Conclusion Draw Conclusions Visualize->Conclusion Validate Validate Protocol (Re-docking) Validate->Analyze G cluster_ligand cluster_protein Ligand {Quinoxaline Ring | Hydroxyl Group} Res1 Hydrophobic Pocket (e.g., LEU, VAL, ILE) Ligand->Res1 Hydrophobic Interaction Res2 H-bond Donor (e.g., SER, THR) Ligand->Res2 Hydrogen Bond Res3 Hinge Region Residue (e.g., MET) Ligand->Res3 Hydrogen Bond Res4 Aromatic Residue (e.g., PHE, TYR) Ligand->Res4 Pi-Pi Stacking

Figure 2: Conceptual diagram of potential interactions between this compound and a kinase active site.

Protocol Validation: Ensuring Trustworthiness

A docking protocol must be validated to be considered reliable. [20]The most common and essential method is re-docking, also known as self-docking. [20][21] Protocol 5.1: Re-docking Validation

  • Select a System: Choose a protein-ligand complex from the PDB where the co-crystallized ligand is similar to your compound of interest.

  • Prepare System: Prepare the protein as described in Protocol 2.1. Extract the co-crystallized ligand and prepare it as described in Protocol 2.2.

  • Dock: Use the exact same docking protocol (grid box parameters, exhaustiveness, etc.) to dock the extracted ligand back into its own protein's binding site. [22]4. Analyze RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.

  • Evaluate: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode. [21][23]If the RMSD is high, the protocol parameters (especially grid box size/center and exhaustiveness) may need to be adjusted and re-validated.

G PDB Start: Protein-Ligand Crystal Structure (PDB) Separate Separate Protein and Ligand PDB->Separate Dock Dock Ligand back into Protein (Using Your Protocol) Separate->Dock Crystal Reference: Original Crystal Pose Result Result: Predicted Docked Pose Dock->Result Compare Compare: Superimpose and Calculate RMSD Result->Compare Decision RMSD < 2.0 Å? Compare->Decision Crystal->Compare Success Validation Successful: Protocol is Reliable Decision->Success Yes Fail Validation Failed: Adjust Protocol Parameters Decision->Fail No

Figure 3: Logical workflow for validating a molecular docking protocol via re-docking.

References
  • A Review On Molecular Docking And Its Application. (2024). International Journal of Creative Research Thoughts, 12(3). [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]

  • How does one prepare proteins for molecular docking? (2021, September 20). Quora. [Link]

  • Basics, types and applications of molecular docking: A review. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Zhang, H., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Paggi, J. M., Pandit, A., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved from Read the Docs. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. [Link]

  • Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science. [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. [Link]

  • Aladakatti, R., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Journal of Chemistry. [Link]

  • Singh, T., & Priyandoko, Y. D. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025, December 20). Bioengineer.org. [Link]

  • Onufriev, A. V., & Alexov, E. (2013). Protonation and pK changes in protein-ligand binding. PMC. [Link]

  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. [Link]

  • Laskowski, R. A., et al. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. [Link]

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). CiteDrive. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • The Role of Protonation States in Ligand-Receptor Recognition and Binding. (n.d.). PMC. [Link]

  • How to generate and analyse ligplot using PDBSUM. (2023, September 30). YouTube. [Link]

  • How to generate config file for docking using Autodock Tools? (2021, October 10). Bioinformatics Review. [Link]

  • PDBsum -- Protein Database Summaries. (2009, February 25). Health Sciences Library System. [Link]

  • PDBsum. (n.d.). Chemogenomix. [Link]

  • How can I validate a docking protocol? (2015, July 7). ResearchGate. [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • 7 Expert Tips for Perfect Molecular Docking. (2023, March 24). YouTube. [Link]

  • Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. (2025, November 15). Pars Silico. [Link]

  • Protein-Protein Docking with Dynamic Residue Protonation States. (2014, December 11). PLOS Computational Biology. [Link]

  • Probing Molecular Docking in a Charged Model Binding Site. (n.d.). PMC. [Link]

  • How to initiate protein-ligand docking with MD simulation tools? (2024, December 10). ResearchGate. [Link]

  • What is the importance of the RMSD value in molecular docking? (2015, May 23). ResearchGate. [Link]

  • Is it necessary to check the protonation states of molecules before docking in a docking study? (2021, November 22). ResearchGate. [Link]

  • SUPPLEMENTARY MATERIAL 1. (n.d.). [PDF Document]. [Link]

  • AutoDock Vina Manual. (2020, December 5). Scripps Research. [Link]

  • Molecular Docking | Step-1 | Chemsketch | Draw ligands| Hands on Tutorial. (2021, July 6). YouTube. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking? (2023, May 5). ResearchGate. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). [PDF Document]. [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]

  • Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? (2018, April 28). PubMed Central. [Link]

  • RMSD value molecular docking. (n.d.). Reddit. [Link]

Sources

C-H Functionalization Strategies for the Quinoxalin-2-ylmethanol Core: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalin-2-ylmethanol Scaffold and the Imperative for Precision

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] The derivative, this compound, which incorporates a key hydroxymethyl handle, serves as a versatile building block for further molecular elaboration.[3] Traditional synthetic routes often rely on the pre-functionalization of starting materials, a process that can be lengthy and inefficient. Direct C-H functionalization has emerged as a transformative paradigm, offering a more atom-economical and elegant approach to molecular diversification by converting inert C-H bonds directly into valuable chemical linkages.[4]

This guide provides an in-depth exploration of C-H functionalization techniques specifically tailored for the this compound core. We will move beyond a simple recitation of methods to dissect the underlying principles of regioselectivity, offering field-proven protocols and the scientific rationale behind them. This document is intended for researchers and drug development professionals seeking to leverage modern synthetic methodologies for the rapid and precise modification of this privileged heterocyclic system.

Chapter 1: A Dichotomy in Reactivity — Understanding Regioselectivity

The primary challenge in the C-H functionalization of this compound is controlling the site of reaction. The molecule presents two distinct types of reactive C-H bonds: those on the electron-deficient pyrazine ring (C3) and those on the benzenoid ring (C5-C8). The choice of strategy is fundamentally a choice of which bond to target.

  • The Electron-Deficient C3-Position: The pyrazine ring is inherently electron-poor, a characteristic exacerbated upon protonation or coordination to a Lewis acid. This electronic deficiency makes the C3 position the most susceptible to attack by nucleophilic radical species. This pathway, often realized through Minisci-type reactions, does not require a directing group and is governed by the intrinsic electronic properties of the heterocycle.[5][6]

  • The Proximal C3-Position via Directed Activation: The hydroxymethyl group at C2 is poised to act as a directing group. Upon deprotonation to an alkoxide, it can chelate to a transition metal catalyst, forming a stable 5-membered metallacycle. This geometric constraint positions the catalyst to selectively activate the adjacent C3-H bond.[7]

  • The Distal C8-Position via Directed Activation: Accessing the benzenoid ring requires overcoming the intrinsic preference for the C3 position. One established strategy for related N-heterocycles involves leveraging the nitrogen atom at the 4-position (N4) as a directing element, often through its corresponding N-oxide, to guide functionalization to the peri-position, C5, or the more remote C8 position.[8]

The optimal strategy is therefore dictated by the desired final compound, as illustrated below.

G start This compound Core strategy Desired Functionalization Site? start->strategy c3_radical C3-Position (Radical Addition) strategy->c3_radical C3 (Undirected) c3_directed C3-Position (Directed Activation) strategy->c3_directed C3 (Directed) c8_directed C8-Position (Distal Activation) strategy->c8_directed C8 (Distal) protocol1 Protocol 1: Photoredox Minisci Reaction c3_radical->protocol1 protocol2 Protocol 2: Pd-Catalyzed Directed Arylation c3_directed->protocol2 protocol3 Advanced Strategy: N-Oxide Directed Functionalization c8_directed->protocol3

Figure 1. Strategic workflow for regioselective C-H functionalization.

Chapter 2: Protocol for C3-Alkylation via Photoredox-Mediated Minisci Reaction

This approach leverages the inherent electrophilicity of the quinoxaline core to achieve highly regioselective C3 functionalization. It is particularly effective for installing alkyl groups and is tolerant of a wide range of functionalities.

Mechanism & Scientific Rationale

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles.[6] The reaction proceeds through a radical mechanism, making it orthogonal to traditional polar reactivity.

  • Causality of Reagents:

    • Photocatalyst (e.g., Eosin Y, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆): Absorbs visible light to reach an excited state, becoming a potent single-electron transfer (SET) agent.

    • Radical Precursor (e.g., Alkyl Carboxylic Acid, Alkyltrifluoroborate): Undergoes oxidative SET with the excited photocatalyst to generate a carbon-centered radical. Carboxylic acids are particularly advantageous as they are readily available and decarboxylate upon oxidation to cleanly form the desired alkyl radical.

    • Protic Solvent/Acid Additive: The quinoxaline nitrogen must be protonated to significantly increase the electrophilicity of the ring system, thereby accelerating the rate of radical addition at the C3 position.

The catalytic cycle, a cascade of SET events, is depicted below.

G PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC->PC_star PC_red PC•⁻ PC_star->PC_red SET PC_star->PC_red PC_red->PC SET PC_red->PC sub Quinoxaline-H⁺ rad_add Radical Adduct sub->rad_add + R• prod C3-Alkylated Quinoxaline rad_add->prod Oxidation (-e⁻, -H⁺) R_precursor R-COOH (Radical Precursor) R_radical R• R_precursor->R_radical -e⁻, -CO₂, -H⁺

Figure 2. Mechanism of photoredox-catalyzed Minisci C3-alkylation.
Detailed Experimental Protocol: C3-tert-Butylation

This protocol is a representative example for the installation of a tert-butyl group using pivalic acid as the radical precursor.

  • Materials:

    • This compound (1.0 equiv, 0.2 mmol, 32.4 mg)

    • Pivalic Acid (3.0 equiv, 0.6 mmol, 61.3 mg)

    • Eosin Y (1 mol%, 0.002 mmol, 1.3 mg)

    • Potassium Persulfate (K₂S₂O₈) (2.0 equiv, 0.4 mmol, 108.1 mg)

    • Solvent: Acetonitrile/Water (MeCN/H₂O) 3:1 mixture (4 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a 10 mL oven-dried Schlenk tube, add this compound, pivalic acid, Eosin Y, and K₂S₂O₈.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen) three times.

    • Add the degassed MeCN/H₂O solvent mixture via syringe.

    • Stir the resulting mixture vigorously at room temperature, positioned approximately 5-10 cm from a blue LED lamp (450 nm).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 12-24 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-(tert-butyl)this compound.

  • Trustworthiness (Self-Validation): The reaction's success is contingent on light and the photocatalyst; running a control reaction in the dark should yield no product, confirming a photo-mediated pathway. The use of K₂S₂O₈ as a co-oxidant is crucial for regenerating the photocatalyst and ensuring catalytic turnover.

Data Summary: Scope and Limitations
Alkylating Agent (R-COOH)Typical Yield (%)Comments
Pivalic Acid75-90%Excellent for bulky tertiary radicals.
Cyclohexanecarboxylic Acid70-85%Secondary radicals are well-tolerated.
Adamantanecarboxylic Acid80-95%Caged structures react efficiently.
Glycine derivatives50-70%Provides access to aminoalkylated products.
Phenylacetic Acid40-60%Benzylic radicals can be used, though yields may be lower due to side reactions.

Note: Primary carboxylic acids are often less effective in these systems due to competing oxidation pathways of the resulting primary radical.

Chapter 3: Protocol for Directed C3-Arylation via Palladium Catalysis

While radical methods excel at C3-alkylation, installing aryl groups often requires an orthogonal approach. Here, we leverage the hydroxymethyl substituent as an in situ-generated directing group for a palladium-catalyzed C-H arylation.

Mechanism & Scientific Rationale

The direct use of a neutral alcohol as a directing group in Pd-catalyzed C-H activation is challenging due to the weak coordination of the hydroxyl oxygen to the soft palladium(II) center.[9] A breakthrough strategy involves the in situ deprotonation of the alcohol to form a palladium(II)-alkoxide. This anionic, bidentate ligand coordinates strongly, enabling a highly favored Concerted Metalation-Deprotonation (CMD) pathway for C3-H bond cleavage.

  • Causality of Reagents:

    • Palladium Catalyst (Pd(OAc)₂): The active Pd(II) species that participates in the C-H activation step.

    • Aryl Halide (Ar-I or Ar-Br): The coupling partner that introduces the aryl group. Aryl iodides are typically more reactive.

    • Base (e.g., K₂CO₃, Cs₂CO₃): This is a critical dual-role reagent. Its primary function is to deprotonate the hydroxymethyl group, enabling it to act as an effective directing group. It also neutralizes the HX generated during the catalytic cycle.

    • Oxidant/Additive (e.g., Ag₂CO₃): Often used in Pd(II)/Pd(0) cycles, silver salts can act as both a halide scavenger and a re-oxidant for the Pd(0) species, though many modern protocols operate through a Pd(II)/Pd(IV) cycle where an external oxidant is not strictly required.

    • High-Boiling Point Solvent (e.g., Toluene, Dioxane): These reactions often require elevated temperatures (80-120 °C) to facilitate the C-H activation and reductive elimination steps.

G pd2 Pd(OAc)₂ complex_A [LₙPd(II)-Alkoxide] pd2->complex_A Ligand Exchange (Coordination) palladacycle_B 5-Membered Palladacycle (B) complex_A->palladacycle_B C-H Activation (CMD) - HOAc pd4_C Pd(IV) Intermediate (C) palladacycle_B->pd4_C Oxidative Addition + Ar-X pd4_C->pd2 Reductive Elimination product C3-Arylated Product pd4_C->product Releases Product substrate This compound + Base (-H⁺) substrate->complex_A aryl_halide Ar-X aryl_halide->pd4_C

Figure 3. Proposed Pd(II)/Pd(IV) cycle for directed C3-arylation.
Detailed Experimental Protocol: C3-Phenylation

This is a robust, generalized protocol for the directed arylation of the C3-position.

  • Materials:

    • This compound (1.0 equiv, 0.2 mmol, 32.4 mg)

    • Iodobenzene (1.5 equiv, 0.3 mmol, 61.2 mg, 33.5 µL)

    • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%, 0.02 mmol, 4.5 mg)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv, 0.5 mmol, 69.1 mg)

    • Solvent: Anhydrous Toluene (2 mL)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a 10 mL oven-dried Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃. Expertise Insight: The solid reagents are added first to ensure a moisture-free environment before adding the liquid components.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add anhydrous toluene, followed by iodobenzene, via syringe.

    • Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously for 16-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 3-phenylthis compound.

  • Trustworthiness (Self-Validation): The reaction's dependence on the directing group can be verified by attempting the reaction with quinoxaline itself under identical conditions; significantly lower yield or lack of regioselectivity would be expected. The base is essential; omitting K₂CO₃ should shut down the reaction, as the directing alkoxide cannot be formed.

Data Summary: Scope and Limitations
Aryl Halide (Ar-I)SubstituentTypical Yield (%)Comments
IodobenzeneH65-80%Baseline reaction.
4-Iodotoluene4-Me70-85%Electron-donating groups are well-tolerated.
4-Iodoanisole4-OMe60-75%Stronger electron-donating groups are compatible.
4-Fluoroidobenzene4-F65-80%Electron-withdrawing groups are generally well-tolerated.
3-Iodopyridine-50-65%Heteroaryl halides can be used but may require optimization due to catalyst inhibition.

Note: Sterically hindered aryl halides (e.g., 2,6-disubstituted) may result in lower yields due to unfavorable steric interactions during the oxidative addition or reductive elimination steps.

References

  • Singh, B. K., et al. (2022). Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water. Organic & Biomolecular Chemistry, 20(45), 8944–8951. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(19), 6653. Available at: [Link]

  • Strassfeld, D. A., et al. (2023). δ-C(sp3)–H Activation of Free Alcohols Enabled by Rationally Designed H-Bond-Acceptor Ligands. ChemRxiv. Available at: [Link]

  • St. Fleur, N. (2023). Clever ligand design enables alcohol-directed C-H activation. Chemistry World. Available at: [Link]

  • He, W.-M., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5063. Available at: [Link]

  • Various Authors. (n.d.). The C−H functionalization of quinoxalinones. ResearchGate. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 21(8), 1035. Available at: [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Available at: [Link]

  • Daugulis, O., et al. (2016). Overcoming the Limitations of C-H Activation with Strongly Coordinating N-Heterocycles by Cobalt Catalysis. Angewandte Chemie International Edition, 55(25), 7362-7365. Available at: [Link]

  • Ghosh, S., et al. (2022). Transition-Metal-Catalyzed Ortho C−H Functionalization of 2-Arylquinoxalines. Organic & Biomolecular Chemistry, 20(33), 6646-6664. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]

  • Yu, X., et al. (2021). Recent Advances in Photocatalytic Functionalization of Quinoxalin‐2‐ones. Asian Journal of Organic Chemistry, 10(11), 2824-2841. Available at: [Link]

  • Sost, M., & Canesi, S. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. Available at: [Link]

  • Ghosh, A. K., & Hajra, A. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers, 10(11), 2831-2851. Available at: [Link]

  • Tan, K. L., Bergman, R. G., & Ellman, J. A. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 15672–15683. Available at: [Link]

  • Shen, J., et al. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. Available at: [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(8), 1013–1025. Available at: [Link]

  • Various Authors. (n.d.). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2020). Catalyst-free visible-light-induced decarbonylative C–H alkylation of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 18(28), 5342-5346. Available at: [Link]

  • Yuan, Y., et al. (2020). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry, 22(16), 5227-5232. Available at: [Link]

  • Liu, Y., et al. (2024). Photoexcited nitroarenes for alkylation of quinoxalin-2(1H)-ones. Chemical Communications. Available at: [Link]

  • Various Authors. (2020). Photocatalytic C–H Alkylation of Quinoxalin-2-Ones on a Covalent Organic Framework. Amanote Research. Available at: [Link]

  • Various Authors. (n.d.). Regioselectivity in quinoxalinone synthesis. ResearchGate. Available at: [Link]

  • Sravanthi, V. V., & Kumar, C. G. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(22), 6435-6479. Available at: [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTI. Available at: [Link]

  • Various Authors. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of Quinoxalin-2-ylmethanol in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry, particularly in the pursuit of novel kinase inhibitors, certain molecular scaffolds consistently emerge as "privileged structures." These frameworks demonstrate an inherent capacity to bind to the ATP-binding site of kinases with high affinity and selectivity. The quinoxaline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a prominent member of this esteemed class.[1][2] Its rigid, planar structure, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal foundation for the design of potent and selective kinase inhibitors.[3] Quinoxaline derivatives have demonstrated significant therapeutic potential, with several compounds entering clinical trials for the treatment of various cancers.[4][5]

This application note focuses on a specific and versatile starting material within this class: Quinoxalin-2-ylmethanol . The primary alcohol functional group of this molecule serves as a key handle for a diverse array of chemical transformations, allowing for the systematic exploration of the chemical space around the quinoxaline core. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic derivatization of this compound, detailed protocols for the synthesis of inhibitor libraries, and robust methodologies for their evaluation in kinase activity assays.

The Strategic Advantage of this compound

The choice of a starting material is a critical decision in any drug discovery campaign. This compound offers several distinct advantages:

  • Versatile Functional Handle: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, which are precursors to a vast number of chemical reactions, including reductive aminations, amide bond formations, and heterocycle synthesis.

  • Scaffold Rigidity: The inherent rigidity of the quinoxaline core reduces the entropic penalty upon binding to the kinase active site, often leading to higher affinity.

  • Modulation of Physicochemical Properties: Derivatization at the methanol position allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

Synthetic Strategies: From this compound to a Diverse Inhibitor Library

The following section outlines a strategic, multi-step approach to generate a library of kinase inhibitors starting from this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Workflow for Library Synthesis

G A This compound (Starting Material) B Oxidation A->B e.g., PCC, DMP F Further Oxidation A->F e.g., KMnO4, Jones Reagent C Quinoxaline-2-carbaldehyde B->C D Reductive Amination C->D E Library of Amines D->E G Quinoxaline-2-carboxylic acid F->G H Amide Coupling G->H I Library of Amides H->I G A Synthesized Library of This compound Derivatives B Primary Kinase Screen (e.g., at a single high concentration) A->B C Identify 'Hits' B->C D Dose-Response Assay (IC50 Determination) C->D E Determine Potency D->E F Selectivity Profiling (Panel of diverse kinases) E->F G Assess Selectivity F->G H Cell-based Assays (e.g., target engagement, anti-proliferative) G->H I Evaluate Cellular Efficacy H->I

Sources

Application Note: A Versatile and Efficient Method for the Preparation of Quinoxalin-2-ylmethanol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The quinoxaline framework's unique electronic properties and its ability to form multiple hydrogen bonds and engage in π-π stacking interactions make it a privileged structure for targeting various biological macromolecules.[4] Specifically, quinoxalin-2-ylmethanol and its derivatives serve as crucial intermediates and core structures in the development of novel therapeutic agents, such as kinase inhibitors.[1][5]

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic exploration of how chemical structure modifications impact a compound's biological activity.[6][7] Generating a focused library of analogs with diverse substitutions is key to elucidating the SAR and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[8]

This application note provides a detailed, field-proven protocol for the synthesis of a library of this compound derivatives. The described methodology is robust, versatile, and specifically designed to facilitate SAR studies by allowing for diversification at key positions of the quinoxaline core.

Strategic Approach for SAR Library Design

The core strategy for building a this compound library for SAR studies involves a two-pronged approach:

  • Modification of the Quinoxaline Core: The primary and most impactful modifications are typically made on the benzene ring portion of the quinoxaline scaffold. By starting with variously substituted o-phenylenediamines, one can introduce a range of electron-donating and electron-withdrawing groups. This allows for probing the effects of electronics and sterics on biological activity.

  • Functionalization of the 2-Methanol Group: The hydroxyl group of the methanol side chain offers a secondary point for diversification. It can be readily converted into ethers, esters, or other functional groups to explore the impact of modifying the hydrogen-bonding capacity and lipophilicity in this region of the molecule.

The foundational reaction for this approach is the classic and highly reliable condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] This method is known for its efficiency and broad substrate scope.[11][12]

Overall Synthetic Workflow

The workflow is designed for efficiency and modularity, enabling the parallel synthesis of multiple derivatives.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Library Generation & Analysis A Substituted o-Phenylenediamine (Diversity Point 1) C Condensation Reaction A->C B Ethyl 2-oxo-3-hydroxypropanoate B->C D This compound Derivative C->D Formation of Core Scaffold E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G SAR Library F->G Array of Analogs H Biological Screening G->H I Data Analysis & SAR Elucidation H->I

Caption: General workflow for SAR library generation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted Quinoxalin-2-ylmethanols

This protocol details the core condensation reaction. The choice of solvent and catalyst can be optimized, but ethanol or acetic acid are common starting points that provide good yields under mild conditions.[11][12][13]

Reaction Scheme:

Caption: Core condensation reaction scheme.

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • Ethyl 2-oxo-3-hydroxypropanoate (1.1 eq)

  • Ethanol (EtOH), reagent grade

  • Glacial Acetic Acid (optional, catalytic amount)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-phenylenediamine (e.g., 5 mmol, 1.0 eq).

  • Dissolution: Add ethanol (20-30 mL) to dissolve the diamine. Gentle warming may be required.

  • Reagent Addition: Once dissolved, add ethyl 2-oxo-3-hydroxypropanoate (5.5 mmol, 1.1 eq) to the solution. If desired, a few drops of glacial acetic acid can be added to catalyze the reaction.

    • Causality Insight: The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting diamine and the appearance of a new, typically UV-active spot, indicates product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol or water to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexane/Ethyl Acetate gradient)

  • Standard chromatography column and accessories

Procedure:

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or dichloromethane), adding silica gel, and evaporating the solvent.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., from 9:1 to 6:4 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 3: Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and assess purity before biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected proton signals include aromatic protons on the quinoxaline ring, a singlet for the methylene (-CH₂OH) protons, and a signal for the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Purity Analysis: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for compounds intended for biological screening.

Data Presentation: Example SAR Library

The following table illustrates a hypothetical set of derivatives that can be synthesized using this protocol, showcasing the potential for diversification.

Compound IDR-Group (at C6/C7)Yield (%)LogP (Calculated)Biological Activity (IC₅₀, µM)
QN-H H851.5Data
QN-Me 6-CH₃822.0Data
QN-Cl 6-Cl782.2Data
QN-OMe 6-OCH₃801.4Data
QN-NO2 6-NO₂711.6Data

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; decomposition of starting materials.Increase reaction time; add a mild acid catalyst (e.g., acetic acid); ensure anhydrous conditions if reagents are moisture-sensitive.
Multiple Products on TLC Side reactions; formation of regioisomers with unsymmetrical diamines.Optimize reaction temperature (try room temperature first); improve purification method (e.g., use a shallower gradient in column chromatography).
Poor Solubility of Starting Material Incorrect solvent choice.Use a co-solvent system (e.g., EtOH/DMF) or switch to a higher-boiling point solvent like toluene or acetic acid.
Product is an Oil, Not a Solid Product may have a low melting point or contain impurities.Purify by column chromatography; attempt to form a salt (e.g., HCl salt) to induce crystallization.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and highly adaptable method for producing libraries of this compound derivatives. By systematically varying the substituents on the o-phenylenediamine starting material, researchers can efficiently generate diverse sets of analogs. This approach is ideal for comprehensive SAR studies, facilitating the identification of key structural features required for potent biological activity and accelerating the drug discovery and development pipeline for this important class of heterocyclic compounds.[8][14]

References

  • BenchChem. (n.d.). Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide.
  • Mondal, P., & Jana, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • Amir, M., Kumar, S., & Khan, S. A. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 994-1007. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. Retrieved from [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(22), 7807. Retrieved from [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7845. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Switchable synthesis of benzimidazoles/quinoxalines C-glycoside with o-phenylenediamines and sulfoxonium ylide glyco-reagents. Chemical Communications. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7622. Retrieved from [Link]

  • Ubarhande, S. S., Devhate, P. P., & Berad, B. N. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 2236-2263. Retrieved from [Link]

  • TSI Journals. (n.d.). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Retrieved from [Link]

  • ACS Publications. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(24), 5770-5775. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Bentham Science. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • PubMed. (1990). Biosynthesis of Quinoxaline Antibiotics: Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Retrieved from [Link]

  • International Journal of Chemistry Studies. (2018). Novel Synthesis of Some Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

Sources

Application Notes & Protocols: Green Chemistry in Quinoxalin-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Quinoxalin-2-ylmethanol, in particular, serves as a key building block for more complex pharmaceutical agents. However, the classical synthetic routes to these valuable scaffolds often rely on methods that are misaligned with modern environmental standards.[1] Traditional protocols frequently involve stoichiometric harsh reagents, volatile and hazardous organic solvents, and energy-intensive conditions, leading to significant waste generation and environmental burden.[1]

The adoption of green chemistry principles offers a transformative approach, enabling the synthesis of these critical molecules through pathways that are safer, more efficient, and environmentally benign.[1][2] This guide provides an in-depth exploration of green synthetic strategies for this compound, offering detailed protocols and the scientific rationale behind them to empower researchers in designing sustainable pharmaceutical manufacturing processes.

A Guiding Framework: The 12 Principles of Green Chemistry

The principles of green chemistry provide a robust framework for evaluating and designing chemical processes. Their application to the synthesis of this compound is not merely an academic exercise but a practical necessity for sustainable drug development. Key principles that guide the protocols in this document include waste prevention, atom economy, the use of safer solvents and catalysts, and designing for energy efficiency.[3][4]

Green_Chemistry_Principles center Green Chemistry p1 1. Prevention center->p1 p2 2. Atom Economy center->p2 p3 3. Less Hazardous Chemical Syntheses center->p3 p4 4. Designing Safer Chemicals center->p4 p5 5. Safer Solvents & Auxiliaries center->p5 p6 6. Design for Energy Efficiency center->p6 p7 7. Use of Renewable Feedstocks center->p7 p8 8. Reduce Derivatives center->p8 p9 9. Catalysis center->p9 p10 10. Design for Degradation center->p10 p11 11. Real-time Analysis for Pollution Prevention center->p11 p12 12. Inherently Safer Chemistry for Accident Prevention center->p12

Figure 1: The 12 Principles of Green Chemistry. A holistic framework for designing sustainable chemical processes.

Comparative Analysis: Traditional vs. Green Synthetic Pathways

To fully appreciate the advancements offered by green chemistry, it is instructive to compare a traditional synthetic route with a modern, greener alternative.

Traditional Synthesis: Often involves the condensation of an o-phenylenediamine with an α-hydroxy ketone precursor to this compound. This route can suffer from several drawbacks:

  • Harsh Conditions: Often requires strong acid or base catalysts and high temperatures.[5]

  • Hazardous Solvents: Typically employs solvents like dichloromethane or acetonitrile, which are toxic and volatile.[1]

  • Poor Atom Economy: The use of stoichiometric reagents and multi-step processes often leads to significant byproduct formation.

  • Waste Generation: Extensive workup and purification steps contribute to a high E-Factor (Environmental Factor).

Green Synthesis: Focuses on process simplification, catalyst use, and benign reaction media. These methods often involve one-pot reactions, use of water as a solvent, and highly efficient catalytic systems that can be recycled and reused.[2][6]

Synthesis_Workflow_Comparison cluster_0 Traditional Route cluster_1 Green Route A1 Step 1: Synthesis of α-hydroxy ketone A2 Purification 1 A1->A2 A3 Step 2: Condensation with o-phenylenediamine in DCM A2->A3 A4 Aqueous Workup & Solvent Extraction A3->A4 A5 Purification 2 (Column Chromatography) A4->A5 A6 Product A5->A6 waste1 Waste Stream A5->waste1 High Solvent Waste B1 One-Pot Reaction: Diol + o-phenylenediamine in Water (Catalytic) B2 Filtration to Recover Catalyst B1->B2 B2->B1 Catalyst Recycling B3 Crystallization from Water/Ethanol B2->B3 B4 Product B3->B4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoxalin-2-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. This compound serves as a critical intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and antimicrobial agents.[1]

The most established route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] However, achieving high yields of this compound can be challenging, often plagued by issues such as low conversion, side-product formation, and purification difficulties. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic route and improve your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Low or no yield is a common frustration. Let's break down the potential causes, starting with the most fundamental.

  • Cause A: Purity of Starting Materials The primary starting materials, o-phenylenediamine and an appropriate α-keto alcohol or its precursor, are susceptible to degradation. O-phenylenediamine, in particular, can oxidize and darken upon storage, which significantly impacts reactivity.

    Solution:

    • Verify Purity: Always use freshly purified o-phenylenediamine. Recrystallization from ethanol or sublimation are effective methods.

    • Check the Carbonyl Source: The 1,2-dicarbonyl partner (e.g., a derivative of pyruvaldehyde) can be unstable. Ensure its purity and handle it according to the supplier's recommendations.

    • Anaerobic Conditions: For sensitive substrates, consider degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]

  • Cause B: Suboptimal Reaction Conditions The classic condensation reaction is often sensitive to temperature, solvent, and catalytic conditions. Traditional methods often required harsh conditions like high temperatures and strong acids, leading to low yields and side products.[2][5]

    Solution: Modern approaches offer milder and more efficient alternatives. Experiment with the following variables:

    • Catalyst Choice: While strong acids can work, they can also promote side reactions. Consider using milder Lewis acids or heterogeneous catalysts.[6][7] Recent literature highlights the success of catalysts like Cerium(IV) ammonium nitrate (CAN) in water[2] or alumina-supported heteropolyoxometalates, which allow the reaction to proceed efficiently at room temperature.[5]

    • Solvent System: The choice of solvent is critical. While ethanol or acetic acid are common, they can lead to long reaction times.[2] Greener solvents like water or hexafluoroisopropanol (HFIP) have been shown to dramatically improve yields and reaction times.[2][8]

    • Temperature Control: Many modern catalytic systems work efficiently at room temperature.[5][6] If your reaction is sluggish, gentle heating (40-60 °C) may be beneficial, but avoid excessively high temperatures which can lead to tar formation.

    Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis

    Catalyst System Solvent Temperature Typical Yield Reference
    Strong Acid (e.g., Acetic Acid) Acetic Acid / Ethanol Reflux Low to Moderate [2]
    Cerium(IV) Ammonium Nitrate (CAN) Water Room Temp High (up to 95%) [2]
    Alumina-Supported HPMoV Toluene Room Temp Excellent (up to 92%) [5]
    TiO₂-Pr-SO₃H Ethanol Room Temp High (up to 95%) [9]

    | Microwave-Assisted (No Catalyst) | None / Ethanol | 160W | High |[10] |

  • Cause C: Inappropriate Reaction Pathway Direct condensation with a reactive α-hydroxy aldehyde can be complicated by self-condensation or other side reactions. An alternative strategy is often more effective.

    Solution: Consider a two-step approach:

    • Synthesize the corresponding 2-methylquinoxaline.

    • Perform a subsequent oxidation/functionalization at the methyl group to install the alcohol. This can sometimes provide a cleaner route with higher overall yields.

Question 2: My final product is contaminated with impurities and is difficult to purify. How can I get a cleaner product?

Purification challenges often stem from incomplete reactions or the formation of closely related side products.

  • Cause A: Unreacted Starting Materials The most common impurities are the starting materials themselves.

    Solution:

    • Monitor with TLC: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent spot indicates completion.

    • Adjust Stoichiometry: A slight excess (1.05-1.1 equivalents) of one reagent can help drive the reaction to completion, but be aware this may complicate purification. The optimal ratio should be determined empirically.[6]

  • Cause B: Formation of Side Products Over-oxidation of the desired methanol to the corresponding carboxylic acid or aldehyde can occur, especially under harsh oxidative conditions or prolonged exposure to air at high temperatures.

    Solution:

    • Milder Conditions: Employ milder reaction conditions as detailed in the previous section. Using an inert atmosphere can prevent air oxidation.

    • Control Oxidants: If using an oxidative cyclization method, carefully control the stoichiometry of the oxidant.

    • Purification Strategy: If side products do form, purification via column chromatography on silica gel is typically effective. A gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can separate the slightly more polar alcohol from less polar impurities and the more polar carboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is also a powerful purification technique.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in this compound synthesis.

G start Start: Low/No Yield or Impure Product check_sm Step 1: Verify Starting Material Purity (o-phenylenediamine, carbonyl source) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pure sm_bad Action: Purify Starting Materials (Recrystallize, Sublimate) check_sm->sm_bad Impure check_cond Step 2: Evaluate Reaction Conditions (Catalyst, Solvent, Temp) sm_ok->check_cond sm_bad->check_sm Re-evaluate cond_ok Conditions Are Optimal check_cond->cond_ok Mild/Efficient cond_bad Action: Optimize Conditions - Use milder catalyst (e.g., CAN) - Try green solvent (e.g., Water) - Run at Room Temperature check_cond->cond_bad Harsh/Inefficient check_prog Step 3: Monitor Reaction Progress (TLC) cond_ok->check_prog cond_bad->check_cond Re-evaluate prog_stall Reaction Stalled or Incomplete check_prog->prog_stall Incomplete prog_ok Reaction Complete check_prog->prog_ok Complete action_stall Action: - Check stoichiometry - Consider inert atmosphere - Gentle heating (40-60°C) prog_stall->action_stall purify Step 4: Refine Purification - Column Chromatography - Recrystallization prog_ok->purify action_stall->check_prog Re-monitor end Result: High Yield, Pure Product purify->end

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, modern method for synthesizing this compound?

A: The condensation of o-phenylenediamine with an appropriate 1,2-dicarbonyl compound remains the most fundamental approach. For high efficiency and yield, modern catalytic methods are highly recommended. A particularly robust method involves using a catalytic amount of Cerium(IV) ammonium nitrate (CAN) in water at room temperature.[2] This "green" approach often leads to high yields, simplifies workup, and avoids the use of toxic organic solvents and harsh conditions.

Q: Are there any "green" synthesis options available?

A: Absolutely. The field of organic synthesis is increasingly focused on sustainable methods. For quinoxaline synthesis, several green strategies have proven highly effective:

  • Water as a Solvent: As mentioned, using water as the reaction medium is highly effective, often providing excellent yields without a catalyst under reflux conditions.[8]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (often to mere seconds or minutes) and improve yields, frequently without the need for a solvent.[10]

  • Recyclable Catalysts: The use of solid-supported catalysts, such as alumina-supported heteropolyoxometalates, allows for easy separation of the catalyst from the reaction mixture by filtration and enables its reuse, reducing waste and cost.[5]

Q: How do I properly characterize the final product, this compound?

A: Full characterization is essential to confirm the structure and purity of your product. A combination of the following techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. You should expect to see characteristic signals for the aromatic protons on the quinoxaline core, a singlet for the methylene (-CH₂) group, and a broad singlet for the hydroxyl (-OH) proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (160.17 g/mol ).[11]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch for the alcohol and C=N stretches for the pyrazine ring.

  • Melting Point: Compare the observed melting point with the literature value to assess purity.

Q: What are the key safety precautions for this synthesis?

A: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Handle o-phenylenediamine and volatile organic solvents in a well-ventilated fume hood. O-phenylenediamine is toxic and a suspected carcinogen.

  • Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

General Reaction Mechanism

The synthesis of a quinoxaline ring proceeds via a condensation-cyclization cascade between an o-phenylenediamine and a 1,2-dicarbonyl compound. The mechanism is generally acid-catalyzed, although it can proceed under neutral or basic conditions as well.

G sub1 o-phenylenediamine p1 sub1->p1 sub2 1,2-dicarbonyl (e.g., R-CO-CHO) sub2->p1 plus1 + intermediate1 Iminium Intermediate p2 intermediate1->p2 intermediate2 Dihydroquinoxaline p3 intermediate2->p3 product Quinoxaline Product p1->intermediate1 Condensation (Loss of H₂O) p2->intermediate2 Intramolecular Cyclization p3->product Oxidation (Loss of H₂) p4

Caption: General mechanism for quinoxaline synthesis.

Validated Experimental Protocol: Green Synthesis in Water

This protocol is adapted from methodologies emphasizing green chemistry principles, offering high yields and operational simplicity.[2][8]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Glyoxylic acid monohydrate (as a surrogate for the 1,2-dicarbonyl aldehyde, specific precursor for the methanol moiety may vary) or a suitable α-hydroxy aldehyde derivative (1.0 mmol)

  • Deionized Water (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol).

  • Reagent Addition: Add the 1,2-dicarbonyl compound (1.0 mmol) followed by deionized water (10 mL).

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 5 mL).

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from an ethanol-water mixture to yield this compound as a solid.

This protocol represents a simple, efficient, and environmentally friendly method for obtaining the target compound with high purity and yield.

References

  • More, S.V., Sastry, M.N.V., & Yao, C.-F. (2006). Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines. Green Chemistry, 8, 91-95. [Link]

  • Zheng, Z., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Scientific Reports. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Sato, H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Various Authors. (2025). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. [Link]

  • Various Authors. (n.d.). recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Royal Society of Chemistry. [Link]

  • Various Authors. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Hernández-Vázquez, E., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. [Link]

  • Various Authors. (2020). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

  • Darvishi, F., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • Darvishi, F., et al. (2016). Novel Synthesis of Some Quinoxaline Derivatives. International Journal of Chemistry Studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Various Authors. (2015). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Rawat, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • Various Authors. (2020). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular Diversity Preservation International. [Link]

  • Ghafuri, H., et al. (2012). Fast and green synthesis of biologically important quinoxalines with high yields in water. Chinese Chemical Letters. [Link]

Sources

Purification challenges of Quinoxalin-2-ylmethanol and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with Quinoxalin-2-ylmethanol. This guide provides in-depth, field-proven insights into the common purification challenges associated with this compound and offers robust, validated solutions. Our goal is to equip you with the expertise to overcome these hurdles efficiently, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A: The impurity profile of crude this compound is heavily dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Such as o-phenylenediamine and the 1,2-dicarbonyl compound used in the synthesis.[1][2]

  • Oxidized Byproducts: The quinoxaline ring system can be susceptible to oxidation, leading to the formation of colorful, often yellow or brown, impurities.[3]

  • Side-Reaction Products: Depending on the reaction conditions, side reactions like over-alkylation or condensation can occur.[4]

Q2: What is the general solubility profile of this compound?

A: this compound is a moderately polar molecule. It is reported to be soluble in methanol (30 mg/ml) and slightly soluble in water (11.2 mg/ml).[5] Its solubility in other common organic solvents should be determined experimentally for purification purposes, but it is expected to be soluble in polar organic solvents like ethanol and acetone, and less soluble in nonpolar solvents like hexanes.

Q3: Is this compound stable? What storage conditions are recommended?

A: this compound is generally stable under standard laboratory conditions. However, like many heterocyclic compounds, it can be sensitive to strong acids, bases, and prolonged exposure to high heat, which may lead to degradation.[6] For long-term storage, it is best kept in a tightly sealed container at 2-8°C, protected from light and moisture.[7]

Q4: Should I choose recrystallization or column chromatography for my initial purification?

A: The choice depends on the scale and impurity profile of your crude product.

  • Recrystallization is an excellent choice for large-scale purification (>1-2 grams) if your crude material is already relatively pure (>85-90%) and contains impurities with significantly different solubility profiles.[8]

  • Flash Column Chromatography is superior for small-scale purifications or for separating complex mixtures where impurities have similar polarities to the desired product.[9] It offers higher resolution but is more time-consuming and uses more solvent per gram of product.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low or No Yield After Recrystallization

  • Possible Cause 1: Incorrect Solvent Choice. The compound is too soluble in the chosen solvent, even at low temperatures.[10]

    • Solution: Perform a systematic solvent screen with small amounts of your crude material. A good recrystallization solvent should dissolve the compound when hot but provide poor solubility when cold.[11] Consider a two-solvent system if a single suitable solvent cannot be found.[12]

  • Possible Cause 2: Excessive Solvent Usage. Too much solvent was used to dissolve the crude product, preventing the solution from becoming saturated upon cooling.[13]

    • Solution: Use the minimum amount of near-boiling solvent to fully dissolve the solid. If you've already used too much, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[13]

  • Possible Cause 3: Premature Crystallization. The product crystallized in the funnel during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Dilute the solution with a small amount of extra hot solvent just before filtering to keep the product in solution.[8]

Problem 2: Product Appears Oily or Fails to Solidify During Recrystallization

  • Possible Cause 1: High Impurity Level. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as an oil rather than a crystalline solid.

    • Solution: Switch to flash column chromatography to remove the bulk of the impurities first. The partially purified product can then be recrystallized to achieve higher purity.

  • Possible Cause 2: Melting Point Depression. The boiling point of the solvent is higher than the melting point of your compound (or the eutectic mixture with impurities).[11]

    • Solution: Add more solvent to the hot mixture until the oil dissolves completely, then cool slowly. If this fails, select a lower-boiling solvent for the recrystallization.

Problem 3: Persistent Yellow or Brown Color in the Final Product

  • Possible Cause: Co-crystallization of Oxidized Impurities. Quinoxaline derivatives can form stable, colored byproducts that are difficult to remove by standard recrystallization.[3]

    • Solution: Use of Decolorizing Carbon. After dissolving your crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated charcoal.[8] Re-heat the mixture to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[13]

Problem 4: Low Purity After Column Chromatography (Multiple Fractions Contaminated)

  • Possible Cause 1: Improper Solvent System (Eluent). The chosen mobile phase is either too strong (polar), causing co-elution of the product and impurities, or too weak (non-polar), leading to poor separation and band broadening.

    • Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound to ensure good separation on the column.[9]

  • Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column relative to the amount of stationary phase.

    • Solution: As a general rule, use a mass ratio of at least 30:1 (stationary phase:crude sample) for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Possible Cause 3: Poor Sample Loading Technique. If the sample is dissolved in a solvent that is stronger than the mobile phase, it will spread into a wide band at the top of the column, leading to poor resolution.[14]

    • Solution: Dissolve the crude sample in a minimal amount of a strong solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded evenly onto the top of the column ("dry loading"). This technique leads to sharper bands and better separation.

Visualized Workflows and Decision Making

A logical workflow is critical for efficient purification. The following diagrams illustrate a general purification strategy and a troubleshooting pathway for low purity.

PurificationWorkflow Crude Crude this compound TLC Analyze by TLC Crude->TLC Decision Purity Assessment TLC->Decision Recryst Recrystallization Decision->Recryst >90% Pure & Large Scale Column Flash Column Chromatography Decision->Column <90% Pure or Complex Mixture PurityCheck Check Purity (TLC, mp, NMR) Recryst->PurityCheck Column->PurityCheck PurityCheck->Column Purity Not Met Pure Pure Product PurityCheck->Pure Purity Confirmed

Caption: General purification workflow for this compound.

TroubleshootingWorkflow start Low Purity After Initial Purification analyze Analyze Impurity Profile (TLC, NMR) start->analyze cause1 Colored Impurities Present? analyze->cause1 cause2 Starting Material Present? cause1->cause2 No sol1 Re-purify via Recrystallization with Activated Charcoal cause1->sol1 Yes sol2 Purify via Flash Column Chromatography cause2->sol2 Yes end Pure Product sol1->end sol2->end

Sources

Technical Support Center: Overcoming Side Reactions in Quinoxalin-2-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A-Level-Of-Expertise: Senior Application Scientist

Welcome to the Technical Support Center for Quinoxalin-2-ylmethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the causality behind these experimental challenges and provide field-proven, step-by-step protocols to optimize your synthetic route.

I. Frequently Asked Questions (FAQs)

Q1: My reduction of quinoxaline-2-carboxaldehyde to this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?

A1: The most common side reactions during the reduction of quinoxaline-2-carboxaldehyde are over-reduction and N-oxide formation. Over-reduction can lead to the formation of dihydro- and tetrahydroquinoxalines.[2] N-oxide formation can occur if the starting quinoxaline moiety is oxidized. Additionally, harsh reaction conditions can lead to polymerization and tar formation.[3]

Q2: I am observing a significant amount of a polar impurity that is difficult to separate from my desired this compound. What could this be?

A2: This is likely a quinoxaline N-oxide derivative. The N-oxide group significantly increases the polarity of the molecule. The formation of N-oxides can happen during the initial quinoxaline ring synthesis or as a side reaction during subsequent functional group manipulations if oxidizing conditions are present.[2]

Q3: Can I use catalytic hydrogenation for the reduction of the aldehyde?

A3: While catalytic hydrogenation is a powerful reduction method, it can be challenging to control for this specific transformation. The quinoxaline ring is susceptible to reduction under certain hydrogenation conditions, leading to the formation of dihydro- and tetrahydroquinoxalines as byproducts.[2] Careful selection of the catalyst, solvent, and reaction conditions is crucial to achieve chemoselective reduction of the aldehyde.

Q4: My reaction mixture turns dark and viscous, making workup and purification difficult. How can I prevent this?

A4: The formation of tar and polymeric materials is often a result of harsh reaction conditions, such as high temperatures or strong acidic or basic environments.[3] Optimizing the reaction temperature, using milder reagents, and ensuring efficient stirring to prevent localized heating can significantly minimize tar formation.

II. Troubleshooting Guides

Issue 1: Over-Reduction of the Quinoxaline Ring

Symptom: You observe the formation of non-aromatic byproducts, often with a higher molecular weight, leading to a decreased yield of this compound.

Causality: The pyrazine ring of the quinoxaline system is susceptible to reduction, especially under harsh reducing conditions. This can lead to the formation of 1,2-dihydro-, 1,2,3,4-tetrahydro-, and even decahydroquinoxaline derivatives.[2] The choice of reducing agent and reaction conditions plays a critical role in preventing this side reaction.

Workflow for Troubleshooting Over-Reduction

start Problem: Over-reduction of Quinoxaline Ring reagent Evaluate Reducing Agent start->reagent conditions Optimize Reaction Conditions reagent->conditions If over-reduction persists monitoring Implement In-Process Controls conditions->monitoring Fine-tune control purification Refine Purification Strategy monitoring->purification Isolate target compound solution Outcome: Selective Aldehyde Reduction purification->solution

Caption: Troubleshooting workflow for over-reduction.

Recommended Protocols:

Protocol 1.1: Chemoselective Reduction with Sodium Borohydride

This protocol utilizes a mild reducing agent to selectively target the aldehyde group while minimizing the risk of ring reduction.

Parameter Recommended Condition Rationale
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent for aldehydes and ketones.
Solvent Methanol or EthanolProtic solvents that facilitate the reaction and are easy to remove.
Temperature 0°C to Room TemperatureLower temperatures help to control the reaction rate and improve selectivity.
Stoichiometry 1.0 - 1.5 equivalents of NaBH₄Using a slight excess ensures complete conversion of the aldehyde.

Step-by-Step Methodology:

  • Dissolve quinoxaline-2-carboxaldehyde in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Issue 2: Formation of Quinoxaline N-Oxides

Symptom: Presence of a highly polar byproduct, often visible as a distinct spot on TLC with a low Rf value. This can occur during the synthesis of the quinoxaline ring or in subsequent steps.

Causality: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, leading to the formation of mono-N-oxides or 1,4-di-N-oxides.[2] This can be caused by the presence of oxidizing agents or even air oxidation under certain conditions, particularly at elevated temperatures.

Logical Relationship for Preventing N-Oxide Formation

start Goal: Minimize N-Oxide Formation atmosphere Inert Atmosphere (N₂ or Ar) start->atmosphere reagents Use Deoxygenated Solvents & Reagents start->reagents temp Control Reaction Temperature start->temp outcome Result: Reduced N-Oxide Impurity atmosphere->outcome reagents->outcome temp->outcome

Caption: Key factors to control N-oxide formation.

Recommended Protocols:

Protocol 2.1: Synthesis under Inert Atmosphere

This protocol is crucial for preventing air oxidation, especially when the reaction requires heating.

Parameter Recommended Condition Rationale
Atmosphere Nitrogen or ArgonPrevents the reaction mixture from coming into contact with atmospheric oxygen.
Solvents Degassed or freshly distilledRemoves dissolved oxygen that can act as an oxidizing agent.
Temperature As low as reasonably practicalHigher temperatures can accelerate oxidation reactions.

Step-by-Step Methodology:

  • Set up the reaction apparatus under a positive pressure of nitrogen or argon.

  • Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.

  • Add reagents via syringe or under a positive flow of inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction and during workup if the product is sensitive to air.

Protocol 2.2: Deoxygenation of Quinoxaline N-Oxides

If N-oxide formation is unavoidable, a deoxygenation step can be employed to convert the N-oxide back to the desired quinoxaline.

Parameter Recommended Condition Rationale
Reducing Agent Phosphorus Trichloride (PCl₃) or Sodium Dithionite (Na₂S₂O₄)Effective reagents for the deoxygenation of heterocyclic N-oxides.
Solvent Dichloromethane or AcetonitrileInert solvents that are suitable for these reducing agents.
Temperature 0°C to RefluxThe reaction temperature will depend on the chosen reducing agent and the stability of the substrate.
Issue 3: Incomplete Reaction and/or Formation of Unidentified Impurities

Symptom: The reaction does not go to completion, and multiple unidentified spots are observed on TLC, making purification challenging.

Causality: Incomplete reactions can be due to several factors, including insufficient reagent stoichiometry, poor reagent quality, or non-optimal reaction conditions (temperature, time, solvent). The formation of unidentified impurities often points to side reactions arising from reactive intermediates or decomposition of the product under the reaction conditions.

Workflow for Optimizing Reaction Completion

start Problem: Incomplete Reaction reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Systematically Vary Reaction Parameters (Temp, Time, Solvent) reagents->conditions If incomplete conversion persists monitoring Monitor Reaction by TLC/LC-MS conditions->monitoring Track progress workup Optimize Workup Procedure monitoring->workup Upon completion outcome Outcome: High Conversion & Purity workup->outcome

Caption: A systematic approach to achieving complete reaction conversion.

Recommended Protocols:

Protocol 3.1: Systematic Reaction Optimization

A Design of Experiments (DoE) approach can be beneficial for complex systems, but a one-factor-at-a-time (OFAT) approach can also be effective.

Parameter Range to Investigate Rationale
Temperature -20°C to 50°CFinding the optimal balance between reaction rate and side reactions.
Reaction Time 1 hour to 24 hoursEnsuring the reaction has sufficient time to go to completion.
Solvent Polarity Non-polar (e.g., Toluene) to Polar aprotic (e.g., THF, Acetonitrile)The solvent can significantly influence reaction rates and selectivity.
Reagent Equivalents 1.0 to 2.0 equivalentsEnsuring the limiting reagent is fully consumed.

Step-by-Step Methodology:

  • Set up a series of small-scale reactions, varying one parameter at a time while keeping others constant.

  • Monitor each reaction at regular intervals using TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts.

  • Analyze the results to identify the optimal conditions that provide the highest conversion and purity.

  • Scale up the reaction using the optimized conditions.

III. Purification Strategies

Even with optimized reaction conditions, some impurities may still be present. The choice of purification method is critical for obtaining high-purity this compound.

Purification Method When to Use Tips for Success
Recrystallization When the crude product is a solid and has moderate to high purity.Choose a solvent system where the product is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Column Chromatography For complex mixtures or when high purity is required.Use a solvent system that provides good separation of the product from impurities on TLC (Rf of product ~0.3-0.4).
Acid-Base Extraction To remove acidic or basic impurities.The quinoxaline nitrogen atoms are weakly basic and can be protonated with a strong acid.[5]
In-line Purification For continuous flow synthesis or to handle unstable intermediates.[6]Can involve scavenger resins, distillation, or liquid-liquid extraction in a flow setup.[6]

By systematically addressing these common side reactions and employing robust purification strategies, researchers can significantly improve the yield and purity of their this compound synthesis.

IV. References

  • Zarghi, A., & Khalili, D. (2018). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 23(11), 2949. [Link]

  • MySkinRecipes. This compound. [Link]

  • Singh, P., & Paul, K. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc.[Link]

  • Saeed, A., & Abbas, N. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 21(3), 323. [Link]

  • Le, T. N., & Nguyen, V. T. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1368–1378. [Link]

Sources

Optimization of reaction conditions for Quinoxalin-2-ylmethanol synthesis (catalyst, solvent, temperature)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of Quinoxalin-2-ylmethanol. As a Senior Application Scientist, this document is structured to offer not just protocols, but also the underlying scientific reasoning to empower you in optimizing reaction conditions and troubleshooting common experimental hurdles.

I. Overview of Synthetic Strategies

The synthesis of this compound is typically not a single-step reaction but rather a multi-step process. The most common and reliable approach involves the initial formation of a quinoxaline ring with a suitable functional group at the 2-position, which is subsequently reduced to the desired primary alcohol. The choice of the initial functional group and the subsequent reduction method are critical for a successful synthesis with high yield and purity.

Two primary synthetic routes are generally considered:

  • Route A: Reduction of Quinoxaline-2-carbaldehyde. This route involves the synthesis of the aldehyde precursor followed by its reduction.

  • Route B: Reduction of Quinoxaline-2-carboxylic acid or its ester. This route involves the formation of the carboxylic acid or ester derivative, which is then reduced.

The selection between these routes will depend on the availability of starting materials, desired scale, and the specific equipment and reagents available in your laboratory.

Synthetic_Routes_to_Quinoxalin_2_ylmethanol cluster_0 Starting Materials cluster_1 Route A cluster_2 Route B o-phenylenediamine o-phenylenediamine quinoxaline_aldehyde Quinoxaline-2-carbaldehyde o-phenylenediamine->quinoxaline_aldehyde Condensation quinoxaline_acid_ester Quinoxaline-2-carboxylic acid/ester o-phenylenediamine->quinoxaline_acid_ester Condensation dicarbonyl_precursor 1,2-Dicarbonyl Precursor dicarbonyl_precursor->quinoxaline_aldehyde dicarbonyl_precursor->quinoxaline_acid_ester reduction_A Reduction quinoxaline_aldehyde->reduction_A final_product This compound reduction_A->final_product reduction_B Reduction quinoxaline_acid_ester->reduction_B reduction_B->final_product Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst System start->optimize_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions workup_issue Investigate Work-up & Purification start->workup_issue solution_reagents Purify starting materials. Verify stoichiometry. check_reagents->solution_reagents solution_catalyst Screen different catalysts (acidic, metallic, heterogeneous). Adjust catalyst loading. optimize_catalyst->solution_catalyst solution_conditions Vary temperature (room temp to reflux). Screen different solvents (e.g., EtOH, Toluene, water). Increase reaction time and monitor by TLC. optimize_conditions->solution_conditions solution_workup Check for product loss during extraction or crystallization. workup_issue->solution_workup

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the overall yield.

  • Possible Cause: Self-condensation of the dicarbonyl compound or polymerization of starting materials.

    • Solution: Consider adding the dicarbonyl compound slowly to the reaction mixture containing the o-phenylenediamine and catalyst. Running the reaction at a lower temperature can also help to minimize these side reactions.

  • Possible Cause: Oxidation of the o-phenylenediamine.

    • Solution: If your reaction is sensitive to air, consider running it under an inert atmosphere (e.g., nitrogen or argon).

III. Reduction to this compound: FAQs and Troubleshooting

Once the quinoxaline-2-carbaldehyde or quinoxaline-2-carboxylic acid/ester is synthesized, the final step is the reduction of the functional group to the primary alcohol.

Frequently Asked Questions (FAQs)

Q4: What are the recommended reducing agents for this transformation?

The choice of reducing agent depends on the starting material (aldehyde vs. carboxylic acid/ester).

  • For Quinoxaline-2-carbaldehyde: Sodium borohydride (NaBH₄) is the most common and convenient reducing agent for aldehydes. It is selective for the aldehyde group and will not typically reduce the quinoxaline ring under standard conditions. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol at room temperature.

  • For Quinoxaline-2-carboxylic acid/ester: These are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard choice for this reduction. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Q5: What are the optimal solvent and temperature conditions for the reduction?

  • NaBH₄ Reduction:

    • Solvent: Methanol or ethanol are excellent choices.

    • Temperature: The reaction is typically run at 0°C to room temperature. The progress can be easily monitored by Thin Layer Chromatography (TLC).

  • LiAlH₄ Reduction:

    • Solvent: Anhydrous THF or diethyl ether are required.

    • Temperature: The reaction is usually started at 0°C with careful, portion-wise addition of the LiAlH₄, and then allowed to warm to room temperature or gently heated to ensure completion.

Troubleshooting Guide: Reduction Step

Issue 3: Incomplete Reduction

If you observe remaining starting material after the reaction, consider the following:

  • Possible Cause: Insufficient reducing agent.

    • Solution: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, 1.5-2 equivalents are common. For LiAlH₄, a larger excess (2-4 equivalents) may be necessary, especially for carboxylic acids.

  • Possible Cause: Deactivated reducing agent.

    • Solution: LiAlH₄ and to a lesser extent NaBH₄ can be deactivated by moisture. Use freshly opened or properly stored reagents.

  • Possible Cause: Low reaction temperature or insufficient reaction time.

    • Solution: Allow the reaction to stir for a longer period at room temperature or consider gentle heating (for LiAlH₄ reductions) to drive the reaction to completion. Always monitor the reaction progress by TLC.

Issue 4: Formation of Unidentified Byproducts

The appearance of unexpected spots on your TLC plate indicates the formation of byproducts.

  • Possible Cause: Over-reduction or reduction of the quinoxaline ring.

    • Solution: This is more of a concern with strong reducing agents like LiAlH₄. Ensure the reaction is not run for an excessively long time or at too high a temperature. Careful control of the reaction conditions is key.

  • Possible Cause: Reaction with the solvent.

    • Solution: This is unlikely with the recommended solvents but ensure that your solvent is pure and free from reactive impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline (Model Reaction for Quinoxaline Core Synthesis)

This protocol is a general example of the condensation reaction.

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add the catalyst (e.g., 100 mg of AlCuMoVP). [1]2. Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent, and purify the product by recrystallization from ethanol. [1]

Protocol 2: Reduction of an Aldehyde to an Alcohol (General Procedure)

This protocol provides a general method for the reduction of a quinoxaline-2-carbaldehyde.

  • Dissolve the quinoxaline-2-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

V. Summary of Optimized Conditions

Reaction StepCatalystSolventTemperatureKey Considerations
Quinoxaline Synthesis Acid (e.g., AcOH), Metal (e.g., CuSO₄), Heterogeneous (e.g., Al₂O₃-ZrO₂)Ethanol, Toluene, Water, Solvent-freeRoom Temperature to RefluxCatalyst choice depends on desired conditions (mildness, recyclability).
Aldehyde Reduction NaBH₄Methanol, Ethanol0°C to Room TemperatureSelective for the aldehyde; will not reduce the quinoxaline ring.
Acid/Ester Reduction LiAlH₄Anhydrous THF, Diethyl Ether0°C to Room Temperature/RefluxRequires strictly anhydrous conditions.

VI. References

  • ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines. Retrieved from ResearchGate.

  • Hindawi. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from sphinxsai.com.

  • Wiley Online Library. (2023). A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2014). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • PubMed Central. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from ResearchGate.

  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from College of Chemistry and Chemical Engineering.

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis. Retrieved from ResearchGate.

  • Taylor & Francis Online. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives at room temperature using NH4.... Retrieved from ResearchGate.

  • International Journal of Chemistry Studies. (2017). Novel Synthesis of Some Quinoxaline Derivatives. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]

  • Trade Science Inc. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

Sources

Troubleshooting Quinoxalin-2-ylmethanol instability and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxalin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and a seamless workflow.

Introduction: Understanding the Stability of this compound

This compound is a key building block in medicinal chemistry and materials science.[1] As with many complex organic molecules, its stability can be influenced by various environmental and experimental factors. This guide will delve into the common challenges encountered with this compound and provide robust solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A yellowish discoloration is a common indicator of degradation. The most probable cause is oxidation of the primary alcohol group to form quinoxaline-2-carbaldehyde, which can be further oxidized to quinoxaline-2-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I'm observing a new, more polar peak in my HPLC analysis of a this compound sample. What could it be?

A more polar peak appearing in your reverse-phase HPLC chromatogram likely corresponds to the formation of quinoxaline-2-carboxylic acid. Carboxylic acids are significantly more polar than their corresponding alcohols, leading to shorter retention times on a C18 column. Another possibility, though typically less polar than the carboxylic acid, is the intermediate aldehyde, quinoxaline-2-carbaldehyde.

Q3: What are the optimal storage conditions for this compound?

To maintain its stability, this compound should be stored in a cool, dark, and dry place.[2] We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[2][3] For long-term storage, keeping it in a freezer at -20°C is also a suitable option.[4]

Q4: Is this compound sensitive to pH?

Yes, this compound can be sensitive to both acidic and basic conditions, which can catalyze its degradation.[5] Strong acidic or basic conditions can promote oxidation and other degradative pathways. It is advisable to maintain solutions at a neutral pH whenever possible and to be mindful of the pH during reaction workups and purification.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Unexpected side products in a reaction involving this compound. Oxidation of the alcohol to the aldehyde or carboxylic acid.1. Run reactions under an inert atmosphere: Use nitrogen or argon to minimize exposure to oxygen, a key driver of oxidation.[6] 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degassing them before use can prevent unwanted oxidation. 3. Employ antioxidants: In some cases, adding a small amount of an antioxidant like BHT can prevent radical-mediated oxidation.
Loss of compound during workup or purification. Degradation on silica gel.1. Use a less acidic grade of silica gel: Standard silica gel can be acidic and promote degradation. Use deactivated or neutral silica gel. 2. Minimize exposure time: Do not let the compound sit on the column for extended periods. 3. Consider alternative purification methods: Techniques like recrystallization or preparative HPLC may be gentler.
Inconsistent results in biological assays. Degradation in assay media.1. Assess compound stability in your specific assay buffer: Perform a time-course experiment to monitor the concentration of this compound in the assay medium by HPLC. 2. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to avoid using partially degraded material.
Precipitate formation in solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility in your chosen solvent: If the compound's concentration exceeds its solubility limit, precipitation will occur. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate by techniques like NMR or LC-MS to determine if it is the starting material or a degradation product.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL in methanol) to direct sunlight or a photostability chamber for 48 hours.[9]

  • Analysis: Analyze all samples by the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[10][11]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale for Method Development:

  • A C18 column is a good starting point for the separation of moderately polar heterocyclic compounds.

  • A gradient elution is necessary to separate the non-polar starting material from the more polar degradation products (aldehyde and carboxylic acid) within a reasonable timeframe.

  • 0.1% Formic acid in the aqueous phase helps to protonate the quinoxaline nitrogens and the carboxylic acid degradation product, leading to sharper peaks and better retention.

  • Detection at 254 nm is chosen as it is a common wavelength for aromatic systems and is likely to provide good sensitivity for both the parent compound and its degradation products.

Visualizing Degradation Pathways and Workflows

cluster_degradation Primary Degradation Pathway A This compound B Quinoxaline-2-carbaldehyde A->B Oxidation C Quinoxaline-2-carboxylic acid B->C Further Oxidation

Caption: Oxidation pathway of this compound.

cluster_workflow Troubleshooting Workflow start Observation of Instability (e.g., color change, new HPLC peak) cond1 Identify Stress Factor (Light, Heat, O₂, pH) start->cond1 proc1 Implement Protective Measures (e.g., inert atmosphere, amber vials) cond1->proc1 Known Factor proc2 Perform Forced Degradation Study cond1->proc2 Unknown Factor end Problem Resolved/ Degradation Pathway Understood proc1->end proc3 Develop/Optimize Stability-Indicating HPLC Method proc2->proc3 proc4 Characterize Degradation Products (LC-MS, NMR) proc3->proc4 proc4->end

Caption: A logical workflow for troubleshooting instability.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved from [Link]

  • Forced degradation studies of a new antileishmanial agent. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • This compound (C007B-492958). (n.d.). Cenmed. Retrieved from [Link]

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. (2025). ResearchGate. Retrieved from [Link]

  • Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved from [Link]

  • Visible-light-induced Decarboxylative Acylation of Quinoxalin-2(1H)-ones with α-Oxo Carboxylic Acids under Metal-, Strong Oxidant- and External Photocatalyst-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of solvents on the thermal degradation products of two Amadori derivatives. (2020). Springer. Retrieved from [Link]

  • Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. Retrieved from [Link]

  • Quinoxalin-2-yloxymethanol | C9H8N2O2 | CID 149975836. (n.d.). PubChem. Retrieved from [Link]

  • A visible-light-mediated cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025). ResearchGate. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. Retrieved from [Link]

  • Acid hydrolysis of organic materials. (n.d.). CalTech GPS. Retrieved from [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Visible-light-induced decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under metal-, strong oxidant- and external photocatalyst-free conditions. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. (n.d.). PubMed. Retrieved from [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. (2016). Retrieved from [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. (2025). ResearchGate. Retrieved from [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Quinoxalin-2-ylmethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of Quinoxalin-2-ylmethanol in biological assays. Our goal is to equip you with the knowledge to design robust experimental protocols and ensure the reliability of your results.

Introduction: The Challenge of Poor Solubility

In drug discovery and development, the poor aqueous solubility of promising compounds is a significant hurdle.[1][2][3][4] this compound, a heterocyclic compound with potential therapeutic applications, often presents such challenges.[5][6][7][8] Inadequate solubility can lead to underestimated potency, high variability in bioassay data, and precipitation during experiments, ultimately compromising the integrity of your findings. This guide will explore various techniques to enhance the solubility of this compound, ensuring its effective use in your biological assays.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the solubility of this compound.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. Key parameters include:

  • Molecular Weight: Approximately 160.17 g/mol .[9][10]

  • Predicted XlogP: 0.4.[9] This value suggests a moderate level of lipophilicity, which can contribute to poor aqueous solubility.

  • Chemical Structure: The presence of the quinoxaline ring system, a bicyclic aromatic heterocycle, contributes to its hydrophobic character.[9][10]

Q2: What is the first solvent I should try for dissolving this compound?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a widely used and effective aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds.[11][12][13] It is miscible with water and most cell culture media, making it a convenient choice for biological assays.[12][13] However, it's crucial to be aware of potential DMSO-induced artifacts in your specific assay.[13]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening and how can I fix it?

A3: This is a common issue known as "antisolvent precipitation." When the DMSO stock is introduced into the aqueous buffer, the local concentration of the organic solvent decreases rapidly, causing the poorly soluble compound to crash out of the solution.

To mitigate this, consider the following:

  • Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5% v/v) to minimize solvent effects and reduce the likelihood of precipitation.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in a mixture of DMSO and your aqueous buffer to gradually decrease the solvent concentration.

  • Employ solubility-enhancing excipients: Incorporate co-solvents, surfactants, or cyclodextrins into your assay buffer to maintain the compound's solubility. These are discussed in detail in the troubleshooting section.

Part 2: Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues with this compound.

Initial Solubility Assessment

Before embarking on complex formulation strategies, a preliminary assessment of solubility in various solvents is recommended.

SolventExpected SolubilityRationale
Water LowThe hydrophobic quinoxaline core limits aqueous solubility.
DMSO HighA powerful aprotic solvent effective for a wide range of compounds.[11][12][13]
Ethanol ModerateA polar protic solvent that can be a useful co-solvent.[14]
Methanol ModerateSimilar to ethanol, can be used for initial dissolution.
Systematic Approach to Solubility Enhancement

If initial attempts with simple solvent systems fail, a tiered approach to enhancing solubility is recommended.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Tier 4: Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle can entrap the poorly soluble drug molecule.

Commonly Used Surfactants in Biological Assays:

  • Tween® 20/80 (Polysorbates): Non-ionic surfactants widely used in biological formulations.

  • Cremophor® EL (Polyoxyl 35 Castor Oil): A non-ionic surfactant used in some drug formulations, but can have biological activity.

  • Pluronics® (Poloxamers): Non-ionic triblock copolymers.

Considerations: Surfactants should be used with caution as they can interfere with biological assays by denaturing proteins or disrupting cell membranes. The concentration used should be above the critical micelle concentration (CMC) for solubilization to be effective, but as low as possible to avoid off-target effects.

Part 3: Data Summary and Best Practices

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple, effective for moderately hydrophobic compounds. [1]Can cause protein precipitation or cellular toxicity at high concentrations.Initial screening and assays tolerant to low percentages of organic solvents.
pH Modification Can dramatically increase solubility for ionizable compounds.Limited to compounds with suitable pKa; pH changes can affect assay performance.Assays where the optimal pH for solubility is compatible with the biological system.
Cyclodextrins High solubilizing capacity, generally low toxicity. [15]Can be expensive; may interact with other formulation components.A wide range of assays, including cell-based and in vivo studies.
Surfactants Very effective for highly insoluble compounds.High potential for assay interference and cytotoxicity.In vitro assays where potential interferences have been carefully controlled for.

Self-Validating Systems and Authoritative Grounding:

  • Controls are Critical: Always include a vehicle control (the formulation without the compound) in your experiments to account for any effects of the excipients on the biological system.

  • Orthogonal Validation: If possible, confirm your findings using a different solubilization method to ensure the observed biological activity is not an artifact of the formulation.

  • Consult the Literature: Before starting, review published studies on quinoxaline derivatives to see what solubilization strategies have been successfully employed. [6][7][8] By following this structured and evidence-based approach, you can effectively overcome the solubility challenges of this compound and generate reliable, high-quality data in your biological assays.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Jain, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Silberberg, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Shi, Y., Porter, W., Merdan, T., & Li, L. C. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(11), 1263-1283. [Link]

  • Various Authors. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]

  • Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Various Authors. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • Various Authors. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Various Authors. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-13. [Link]

  • Various Authors. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxalin-2-yloxymethanol. PubChem. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Various Authors. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Garg, A., et al. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2010, 1-12. [Link]

  • Various Authors. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Nishimura, C. (2023). co-solvent application for biological systems. ResearchGate. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Various Authors. (2022). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. MDPI. [Link]

  • Various Authors. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Nature. [Link]

  • Various Authors. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Various Authors. (2012). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]

  • Cenmed. (n.d.). This compound. [Link]

Sources

Technical Support Center: Catalyst Selection for Regioselective Derivatization of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the challenges in the regioselective derivatization of (quinoxalin-2-yl)methanol. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist you in navigating the complexities of catalyst selection and achieving desired regiochemical outcomes in your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.

Introduction: The Challenge of Regioselectivity in Quinoxaline Functionalization

Quinoxaline scaffolds are privileged structures in medicinal chemistry and materials science.[1][2][3][4] The derivatization of these heterocycles, particularly through modern C-H functionalization techniques, offers a direct path to novel analogues.[5][6][7] However, controlling the position of functionalization (regioselectivity) on the quinoxaline core, especially in the presence of existing substituents like the hydroxymethyl group in (quinoxalin-2-yl)methanol, presents a significant synthetic hurdle. This guide will focus on catalyst-driven strategies to control regioselectivity, primarily focusing on palladium and rhodium-catalyzed C-H activation, as these are powerful tools for such transformations.[8][9][10]

Frequently Asked Questions (FAQs)

Q1: I am attempting a C-H arylation of (quinoxalin-2-yl)methanol and obtaining a mixture of isomers. What are the likely positions of functionalization and why?

A1: In (quinoxalin-2-yl)methanol, the most likely positions for C-H functionalization are the C3 position on the pyrazine ring and the C5/C8 positions on the benzene ring. The C3 position is electronically activated due to the adjacent nitrogen atom. The C5 and C8 positions are susceptible to ortho-metalation directed by the quinoxaline nitrogen atoms. The hydroxymethyl group at C2 can also play a directing role, potentially favoring functionalization at the C3 position through the formation of a five-membered palladacycle intermediate.

Q2: How does the hydroxymethyl group at the C2 position influence regioselectivity in palladium-catalyzed C-H functionalization?

A2: The hydroxymethyl group at the C2 position can act as a "directing group." In palladium-catalyzed C-H activation, the oxygen atom of the hydroxyl group can coordinate to the palladium catalyst. This coordination brings the catalyst into close proximity to the C3-H bond, facilitating its activation and subsequent functionalization. This is a classic example of chelation-assisted C-H activation, which often leads to high regioselectivity for the ortho position.

Q3: Can the quinoxaline nitrogen atoms themselves direct the functionalization?

A3: Yes, the nitrogen atoms of the quinoxaline ring are inherent directing groups.[5][11] In the absence of a stronger directing group, they can direct C-H activation to the adjacent C8 position of the benzene ring through the formation of a stable five-membered metallacycle. This can sometimes compete with the directing effect of other substituents, leading to mixtures of regioisomers.

Q4: What is the role of the ligand in controlling regioselectivity?

A4: Ligands play a crucial role in modulating the steric and electronic properties of the metal catalyst, which in turn influences regioselectivity. Bulky ligands can sterically hinder approach to certain C-H bonds, favoring functionalization at less hindered positions. Electron-donating or -withdrawing ligands can alter the reactivity of the catalyst, affecting its preference for activating different C-H bonds. For instance, in palladium catalysis, monodentate N-heterocyclic carbene (NHC) ligands or bulky phosphine ligands are often employed to enhance catalyst stability and control selectivity.[12]

Q5: Are there alternatives to transition metal catalysis for regioselective derivatization?

A5: While transition metal catalysis is a dominant strategy, organocatalysis and photocatalysis are emerging as powerful alternatives for the functionalization of N-heterocycles.[13] For instance, certain organocatalysts can promote regioselective nucleophilic aromatic substitution of hydrogen (SNH) reactions on the electron-deficient quinoxaline ring.[6][14] These methods often offer different regioselectivity profiles compared to metal-catalyzed reactions and can be more environmentally benign.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor or No Reaction Inactive Catalyst: The palladium or rhodium precatalyst may not be reduced to its active form, or it may have decomposed.• Use a more robust, air-stable precatalyst (e.g., a palladacycle).• Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[12]
Incorrect Ligand: The chosen ligand may not be suitable for the specific transformation.• Screen a variety of ligands with different steric and electronic properties (e.g., phosphines, N-heterocyclic carbenes).
Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact catalyst activity.• Systematically vary the reaction temperature. Higher temperatures can sometimes overcome activation barriers.• Screen different solvents. Polar aprotic solvents like DMF or DMAc are often effective for C-H activation.[15] • The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred to avoid side reactions.
Low Regioselectivity (Mixture of Isomers) Competing Directing Groups: The inherent directing ability of the quinoxaline nitrogens may be competing with the hydroxymethyl group.Enhance the directing ability of the hydroxymethyl group: Convert the alcohol to a more strongly coordinating group, such as a picolinamide ester, which is a well-established directing group in C-H activation.[10] This can be removed after the reaction.• Modify the catalyst: Use a bulkier ligand on the metal catalyst. This can sterically block the C8 position, favoring functionalization at the less hindered C3 position.
Electronic Effects: The electronic nature of the coupling partner can influence the regiochemical outcome.• Investigate the effect of using electron-rich vs. electron-poor coupling partners. This can sometimes alter the preferred site of reaction.
Reversible C-H Activation: In some cases, C-H activation can be reversible, leading to a thermodynamic mixture of products.• Lowering the reaction temperature may favor the kinetically preferred product.
Protodeboronation of Boronic Acid Coupling Partner Presence of Protic Solvents/Reagents: Water or other protic species can lead to the undesired replacement of the boronic acid group with a hydrogen atom.• Use anhydrous solvents and reagents.• Employ milder bases like KF or K₂CO₃, which are less likely to promote protodeboronation compared to stronger bases like NaOH or K₃PO₄.[12]
Instability of the Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions.• Consider using a more stable boronic acid derivative, such as a potassium trifluoroborate salt or an MIDA boronate ester.
Formation of Homocoupled Byproducts Oxidative Conditions: The presence of oxygen can lead to the homocoupling of the coupling partners.• Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[12]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C3-Arylation of (Quinoxalin-2-yl)methanol

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • (Quinoxalin-2-yl)methanol

  • Aryl bromide or iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • K₂CO₃ (Potassium carbonate)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add (quinoxalin-2-yl)methanol (1.0 equiv), the aryl halide (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous 1,4-dioxane to achieve a final concentration of 0.1-0.2 M with respect to the (quinoxalin-2-yl)methanol.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly those of the type [RhCp*Cl₂]₂, are also highly effective for C-H activation of N-heterocycles.[16]

Materials:

  • (Quinoxalin-2-yl)methanol

  • Coupling partner (e.g., an alkene or alkyne)

  • [RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • AgSbF₆ (Silver hexafluoroantimonate) as a halide scavenger

  • Anhydrous solvent (e.g., DCE or THF)

  • Inert atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add (quinoxalin-2-yl)methanol (1.0 equiv), the coupling partner (1.5-2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (can range from room temperature to elevated temperatures) for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and filter to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizing the Rationale: Directing Group Effects

The following diagrams illustrate the proposed mechanisms of catalyst direction, providing a visual guide to understanding regioselectivity.

directing_group_effects cluster_0 Hydroxymethyl Group Directing C3-Functionalization cluster_1 Quinoxaline Nitrogen Directing C8-Functionalization Quinoxalin_C3 Quinoxalin-2-ylmethanol Intermediate_C3 Chelation Intermediate (5-membered ring) Quinoxalin_C3->Intermediate_C3 Coordination of -OH and N1 to Pd Pd_catalyst_C3 Pd(II) Catalyst Pd_catalyst_C3->Intermediate_C3 Product_C3 C3-Functionalized Product Intermediate_C3->Product_C3 C-H Activation & Functionalization Quinoxalin_C8 This compound Intermediate_C8 Cyclometalated Intermediate (5-membered ring) Quinoxalin_C8->Intermediate_C8 Coordination of N4 to Pd Pd_catalyst_C8 Pd(II) Catalyst Pd_catalyst_C8->Intermediate_C8 Product_C8 C8-Functionalized Product Intermediate_C8->Product_C8 C-H Activation & Functionalization

Caption: Competing pathways for palladium-catalyzed C-H functionalization.

Catalyst and Ligand Selection Summary

Catalyst SystemTypical ApplicationKey Considerations for Regioselectivity
Pd(OAc)₂ / Phosphine Ligand (e.g., XPhos, SPhos) C-H Arylation, Alkenylation• Bulky ligands can favor less sterically hindered positions.• Ligand electronics can influence catalyst reactivity.
[RhCp*Cl₂]₂ C-H Alkenylation, Alkylation, Annulation• Often exhibits high regioselectivity due to the formation of stable metallacycles.• The choice of additive (e.g., acid, oxidant) can be critical.
Organocatalysts (e.g., N-Heterocyclic Carbenes) Nucleophilic Aromatic Substitution of Hydrogen (SNH)• Regioselectivity is governed by the electronic properties of the quinoxaline ring.• Can provide complementary regioselectivity to metal-catalyzed methods.

References

  • Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. Org. Lett.2023 , 25 (49), 8799–8804. [Link]

  • Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. National Institutes of Health.[Link]

  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Org. Lett.2016 , 18 (7), 1562–1565. [Link]

  • Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. American Chemical Society.[Link]

  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. J. Chem. Soc., Perkin Trans. 12000 , 2891-2896. [Link]

  • Quinoxaline as Integrated Directing Group in Palladium-Catalyzed Ortho C–H Bond Arylation of the Aryl Unit of 2-Arylquinoxalines. ResearchGate.[Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health.[Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Org. Biomol. Chem.2011 , 9, 6456-6463. [Link]

  • Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. National Institutes of Health.[Link]

  • C–H Functionalization of Quinoxalines. Thieme.[Link]

  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health.[Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chem. Sci.2014 , 5, 4209-4217. [Link]

  • Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. ResearchGate.[Link]

  • Quinoxaline: A new directing group for ortho C-H alkenylation / intramolecular ortho C-H cycloamination under open air leading to bioactive polynuclear N-heteroarenes. ResearchGate.[Link]

  • Quinoxaline: a new directing group for ortho C–H alkenylation / intramolecular ortho C–H cycloamination under open air … OUCI.[Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health.[Link]

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. ResearchGate.[Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health.[Link]

  • (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ResearchGate.[Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.[Link]

  • Visible-Light Promoted Regioselective Oxygenation of Quinoxalin-2(1 H)-ones Using O2 as an Oxidant. PubMed.[Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.[Link]

  • Advances in Selected Heterocyclization Methods. National Institutes of Health.[Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing.[Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.[Link]

  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink.[Link]

  • Synthesis of Metallocene Analogues of the Phenethylamine and Tetrahydroisoquinoline Scaffolds via Regioselective Ring Opening of 2‐Aryl‐N‐sulfonyl Aziridines. ResearchGate.[Link]

Sources

Technical Support Center: Characterization of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Quinoxalin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and analytical characterization of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.

Part 1: Synthesis and Purification Pitfalls

The synthesis of this compound, while seemingly straightforward, can present several challenges that impact the purity and yield of the final product. Understanding these potential issues is the first step toward successful characterization.

Frequently Asked Questions (FAQs): Synthesis

Q1: I'm synthesizing this compound from an o-phenylenediamine and a 2-hydroxy-1,2-dicarbonyl equivalent. What are the most common impurities I should be aware of?

A1: The classic synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] When using an unsymmetrical o-phenylenediamine, the primary challenge is controlling regioselectivity, which can lead to the formation of isomeric byproducts.[2][3][4] Even with symmetrical o-phenylenediamine, side reactions can occur. Common impurities to monitor include:

  • Over-oxidation Products: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can lead to the formation of quinoxaline-2-carbaldehyde or quinoxaline-2-carboxylic acid, especially if harsh oxidizing agents are used or if the reaction is exposed to air for extended periods at elevated temperatures.[5]

  • Unreacted Starting Materials: Incomplete condensation can result in the presence of residual o-phenylenediamine and the dicarbonyl species.

  • Polymeric Byproducts: Under certain conditions, especially with prolonged heating or in the presence of strong acids, polymerization of the starting materials or the product can occur.

Q2: How can I minimize the formation of regioisomers when using a substituted o-phenylenediamine?

A2: Achieving high regioselectivity is a significant challenge in the synthesis of asymmetrically substituted quinoxalines.[2][6] The reaction of an unsymmetrically substituted o-phenylenediamine with a 1,2-dicarbonyl compound can lead to a mixture of two constitutional isomers. To favor the formation of the desired isomer, consider the following strategies:

  • Electronic Effects: The electronic properties of the substituent on the o-phenylenediamine ring can direct the cyclization. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the nucleophilicity of the amino groups, thus favoring one cyclization pathway over the other.[2]

  • Steric Hindrance: Bulky substituents on the o-phenylenediamine can sterically hinder the approach of the dicarbonyl compound, leading to preferential reaction at the less hindered amino group.

  • Modern Synthetic Methods: Several modern synthetic protocols have been developed to achieve high regioselectivity. These methods often employ specific catalysts or reaction conditions to control the cyclization process.[6][7]

Part 2: Analytical Characterization Troubleshooting

Accurate characterization of this compound is crucial for its intended application. The following sections address common issues encountered during spectroscopic and chromatographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: My ¹H NMR spectrum of this compound shows broad signals for the hydroxyl and methylene protons. How can I resolve these signals?

A3: Broadening of the -OH and -CH₂- protons is a common phenomenon due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. To address this:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will either disappear or significantly decrease in intensity due to exchange with deuterium, confirming its identity. The methylene protons, no longer coupled to the hydroxyl proton, should sharpen into a clean singlet.

  • Dry Solvent: Ensure the use of high-purity, anhydrous NMR solvent to minimize the presence of water.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.

Q4: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum. What is the expected pattern?

A4: The four protons on the benzene ring of the quinoxaline core typically appear as a complex multiplet. However, they can often be resolved into two pairs of doublets of doublets (or multiplets) due to their distinct chemical environments. The protons at positions 5 and 8 are generally shifted downfield compared to the protons at positions 6 and 7 due to the influence of the pyrazine ring. 2D NMR techniques such as COSY and HSQC can be invaluable in definitively assigning these protons by identifying their coupling networks and their correlation to the corresponding carbon atoms.

Chromatographic Methods (HPLC & GC)

Q5: I am observing significant peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A5: Peak tailing in HPLC is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this is commonly due to interactions with residual acidic silanol groups on the silica-based stationary phase. Here is a troubleshooting workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Q6: Can I analyze this compound by Gas Chromatography (GC)?

A6: While HPLC is generally the preferred method for non-volatile compounds, GC analysis of this compound is possible, but may require derivatization. The polar hydroxyl group can lead to poor peak shape and interactions with the GC column. Silylation of the hydroxyl group to form a more volatile and less polar trimethylsilyl (TMS) ether is a common strategy to improve its chromatographic behavior.

Mass Spectrometry (MS)

Q7: What is the expected fragmentation pattern for this compound in electron ionization mass spectrometry (EI-MS)?

A7: The EI-MS of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will likely be dominated by the loss of neutral fragments from the hydroxymethyl substituent. A key fragmentation pathway would be the loss of a formyl radical (•CHO) or formaldehyde (CH₂O), leading to characteristic fragment ions.

MS_Fragmentation M [M]⁺˙ m/z = 160 M_minus_H [M-H]⁺ m/z = 159 M->M_minus_H - •H M_minus_CH2O [M-CH₂O]⁺˙ m/z = 130 M->M_minus_CH2O - CH₂O M_minus_CHO [M-CHO]⁺ m/z = 131 M_minus_H->M_minus_CHO - CO Quinoxaline_ion Quinoxaline cation m/z = 129 M_minus_CH2O->Quinoxaline_ion - H•

Caption: Plausible EI-MS fragmentation of this compound.

Part 3: Stability and Degradation

Q8: Is this compound susceptible to degradation under ambient conditions?

A8: Like many organic molecules, this compound can be susceptible to degradation over time, particularly when exposed to light, air (oxygen), and elevated temperatures. The hydroxymethyl group is a potential site for oxidation, which could lead to the formation of the corresponding aldehyde and carboxylic acid.[8] It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen) to minimize degradation.[9][10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 315 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Acquire the desired NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).

  • For D₂O exchange, add one drop of D₂O, shake the tube gently, and re-acquire the ¹H NMR spectrum.

References

  • Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. (2025). Benchchem.
  • Wu, X., Gorden, A. E. V., Tonks, S. A., & Vilseck, J. Z. (2014). Regioselective Synthesis of Asymmetrically Substituted 2-Quinoxalinol Salen Ligands. The Journal of Organic Chemistry, 79(16), 7559–7566.
  • Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381.
  • Kamal, A., & Kumar, B. A. (2004). Heteroannulation of Nitroketene N,S-Arylaminoacetals with POCl3: A Novel Highly Regioselective Synthesis of Unsymmetrical 2,3-Substituted Quinoxalines. Organic Letters, 6(18), 3123–3126.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Regioselectivity in quinoxalinone synthesis. (n.d.).
  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR.
  • This compound. (n.d.). MySkinRecipes.
  • Li, Z., et al. (2016). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.
  • Quinoxalin-2-yloxymethanol. (n.d.). PubChem.
  • Quinoxaline, 2-methyl-. (n.d.). NIST WebBook.
  • Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condens
  • This compound (C9H8N2O). (n.d.). PubChemLite.
  • Ubarhande, S. S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. TSI Journals.
  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University.
  • This compound (C007B-492958). (n.d.). Cenmed.
  • Green synthesis of quinoxaline and substituted quinoxalines. (2025).
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024).
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2).
  • Stability: Physical and Chemical. (n.d.).
  • 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Oxidation of dihydroquinoxalinones to quinoxalines. (n.d.).
  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). PMC - NIH.
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor.
  • This compound CAS#: 41242-94-8. (n.d.). ChemicalBook.

Sources

Strategies to reduce reaction time in Quinoxalin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for accelerated drug discovery and development, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the synthesis of Quinoxalin-2-ylmethanol and its derivatives. As a Senior Application Scientist, my goal is to bridge the gap between established protocols and practical laboratory challenges, offering insights grounded in mechanistic understanding to significantly reduce reaction times and improve overall efficiency.

This guide is structured to address your needs proactively, starting with frequently asked questions for quick optimization strategies, followed by an in-depth troubleshooting guide for when you encounter specific experimental hurdles.

Frequently Asked Questions (FAQs): Accelerating Your Synthesis

This section addresses the most common inquiries regarding the acceleration of quinoxaline synthesis, focusing on high-impact variables you can control.

Q1: What is the single most effective way to decrease the reaction time for quinoxaline synthesis?

The most impactful strategy is the introduction of a catalyst. While the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound can proceed without one, the reaction is often slow, requires harsh conditions, and may result in low yields.[1] Catalysts activate the carbonyl group, facilitating the initial nucleophilic attack by the diamine and subsequent cyclization and dehydration steps.[2] A wide array of catalysts, from simple Lewis acids to complex heterogeneous systems, have been shown to dramatically reduce reaction times, often from hours to minutes, and enable the reaction to proceed under milder conditions, such as at room temperature.[3][4]

Q2: Which type of catalyst should I choose for the fastest results?

The optimal catalyst depends on your specific substrates, desired reaction conditions (e.g., solvent, temperature), and tolerance for post-reaction workup. Here is a comparison of common options:

Catalyst TypeExamplesTypical Reaction TimeAdvantagesConsiderations
Lewis Acids CrCl₂·6H₂O, CuSO₄·5H₂O, PbBr₂[3]30-60 minutesInexpensive, readily available, effective at room temperature.[3][4]May require filtration to remove after reaction; potential for metal contamination.
Heterogeneous Catalysts Alumina-supported heteropolyoxometalates[5], Sulfated Polyborate[6]2-3 hoursEasily removed by simple filtration, recyclable, environmentally friendly.[5][6]May have longer reaction times compared to some Lewis acids.
Solid Acid Catalysts TiO₂-Pr-SO₃H[7]Variable, often shortRecyclable, allows for reactions at room temperature, aligns with green chemistry principles.[7]Activity can vary based on catalyst preparation and surface area.
Alternative Energy Microwave Irradiation (Solvent-free)[1]60 secondsExtremely rapid, often solvent-free ("green"), high yields.[1]Requires specialized microwave reactor; potential for localized overheating.

Q3: Can I run the reaction at room temperature to avoid side products?

Yes, many modern catalytic protocols are explicitly designed to run at room temperature.[3][4][5] This is a significant advantage as it minimizes the formation of degradation products that can arise from prolonged heating. Catalysts like CrCl₂·6H₂O[4] and various heterogeneous systems[5] are highly effective at ambient temperatures, providing high yields in a short timeframe.

Q4: Is it possible to perform this synthesis without a solvent?

Solvent-free, or "neat," conditions are a cornerstone of green chemistry and have been successfully applied to quinoxaline synthesis. This approach, often paired with microwave irradiation[1] or a solid catalyst like sulfated polyborate[6], can offer excellent yields and dramatically simplifies the workup procedure, as you avoid the need to remove a solvent post-reaction.

Troubleshooting Guide: From Slow Reactions to High Yields

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem: The reaction is extremely slow or has stalled completely.

A slow or stalled reaction is the most common hurdle. The following workflow will help you identify and resolve the root cause.

TroubleshootingWorkflow Start Reaction Slow/Stalled? CheckCatalyst Is a catalyst being used? Start->CheckCatalyst AddCatalyst Action: Introduce an effective catalyst. (e.g., CuSO₄·5H₂O, CrCl₂) CheckCatalyst->AddCatalyst No CatalystType Is the catalyst appropriate? (e.g., Lewis acid, heterogeneous) CheckCatalyst->CatalystType Yes ChangeCatalyst Action: Switch to a more active catalyst. Consider microwave conditions. CatalystType->ChangeCatalyst No/Ineffective CheckTemp Is the temperature optimal? CatalystType->CheckTemp Yes IncreaseTemp Action: Consider gentle heating or reflux. Monitor for side products. CheckTemp->IncreaseTemp No/Too Low CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes ChangeSolvent Action: Screen alternative solvents (e.g., Ethanol). Consider solvent-free conditions. CheckSolvent->ChangeSolvent Suboptimal CheckReagents Are reactants pure & stoichiometric? CheckSolvent->CheckReagents Yes PurifyReagents Action: Verify purity of diamine and dicarbonyl. Optimize molar ratio (e.g., 1.1:1 diamine:dicarbonyl). CheckReagents->PurifyReagents No/Unsure ReactionMechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl ActivatedCarbonyl Activated Carbonyl Complex Reactants->ActivatedCarbonyl + Catalyst Catalyst Catalyst (e.g., H⁺, Lewis Acid) Catalyst->ActivatedCarbonyl Intermediate Amino Alcohol Intermediate ActivatedCarbonyl->Intermediate via Nucleophilic Attack NucleophilicAttack 1. Nucleophilic Attack (Rate-Limiting Step) Dihydroquinoxaline Dihydro-dihydroxy-quinoxaline Intermediate->Dihydroquinoxaline via Cyclization Cyclization 2. Intramolecular Cyclization Product Quinoxaline Product Dihydroquinoxaline->Product via Dehydration Dehydration 3. Dehydration (-2 H₂O)

Sources

Technical Support Center: Enhancing Reproducibility in Biological Assays with Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address and overcome common sources of poor reproducibility in biological testing of Quinoxalin-2-ylmethanol. By understanding the underlying principles of potential experimental variability, from compound handling to data interpretation, researchers can generate more robust and reliable data.

Introduction: The Challenge of Reproducibility

Quinoxaline derivatives are a promising class of heterocyclic compounds with a wide range of biological activities.[1] However, like many small molecules, their biological evaluation can be susceptible to variability, leading to poor reproducibility. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the biological testing of this compound.

Part 1: Compound Integrity and Handling

Poor reproducibility often originates from the initial steps of an experiment: the preparation and handling of the test compound. Ensuring the integrity and consistent behavior of your this compound stock and working solutions is paramount.

Q1: My experimental results are inconsistent from day to day. Could my stock solution of this compound be the problem?

A1: Absolutely. The stability and concentration of your stock solution are critical. Inconsistent results can often be traced back to issues with stock solution preparation and storage.

Core Principles:

  • Accurate Concentration: Concentrated stock solutions are less prone to small measurement errors and are generally more stable.[2]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for quinoxaline derivatives.[3] However, the final concentration in your assay should be carefully controlled, as DMSO can have biological effects.[4]

  • Storage Conditions: this compound should be stored at -20°C, sealed, and kept dry to prevent degradation.[1][5]

Troubleshooting Workflow for Stock Solutions:

Caption: Troubleshooting workflow for this compound stock solutions.

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the this compound solid.

  • Dissolution: Dissolve in high-quality, anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Dispense into small, single-use aliquots in tightly sealed tubes.

  • Storage: Store immediately at -20°C, protected from light.[1][5]

  • Documentation: Clearly label aliquots with compound name, concentration, date, and solvent.

Q2: I observe a precipitate in my cell culture wells after adding this compound. How does this affect my results and how can I prevent it?

A2: Precipitation of your test compound is a significant source of error. When a compound precipitates, its effective concentration in the media becomes unknown and non-uniform, leading to highly variable and unreliable results.[4][6]

Causes of Precipitation:

  • Low Aqueous Solubility: Many organic compounds, including some quinoxaline derivatives, have poor solubility in aqueous cell culture media.[7]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.[8]

  • Exceeding Solubility Limit: The final concentration of the compound may be above its solubility limit in the specific cell culture medium.

  • Temperature Changes: Shifting from room temperature or 37°C to colder conditions can decrease solubility.[9]

Strategies to Mitigate Precipitation:

StrategyRationaleProtocol Summary
Pre-warm Media Increasing the temperature of the media can enhance the solubility of the compound.Always use media pre-warmed to 37°C when preparing working solutions.[4]
Serial Dilution A stepwise dilution reduces the "solvent shock" effect.Prepare an intermediate dilution of the DMSO stock in pre-warmed media before the final dilution.
Increase Final DMSO % A slightly higher DMSO concentration can maintain solubility.Test the tolerance of your cell line to slightly higher DMSO concentrations (e.g., up to 0.5%). Always include a vehicle control with the same final DMSO concentration.[4]
Determine Kinetic Solubility Empirically find the maximum soluble concentration in your specific assay media.Prepare a range of compound concentrations in your cell culture medium, incubate under assay conditions, and visually inspect for precipitation over time.[4]

Part 2: Assay-Specific Troubleshooting

Even with a properly prepared compound, the specifics of the biological assay can introduce variability.

Q3: My cell viability/cytotoxicity assay (e.g., MTT, XTT) results are highly variable between replicate wells. What are the common causes?

A3: High variability in plate-based assays often points to inconsistencies in cell handling, reagent addition, or potential assay interference.

Key Areas for Investigation:

  • Cell Seeding Density: Inconsistent cell numbers per well is a major cause of variability. An optimal seeding density ensures cells are in an exponential growth phase during the experiment.[10][11]

  • "Edge Effects": Wells on the perimeter of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and compound activity.

  • Compound Interference: this compound, being a heterocyclic aromatic compound, may have intrinsic color or fluorescence that can interfere with absorbance or fluorescence-based readouts.[12][13]

  • Incomplete Solubilization of Formazan: In MTT assays, incomplete dissolution of the formazan crystals leads to artificially low absorbance readings.[6]

Decision Tree for Troubleshooting Assay Variability:

Caption: Decision tree for troubleshooting high replicate variability in cell-based assays.

Protocol for Assessing Compound Interference:

  • Prepare a 96-well plate with your assay medium but without cells.

  • Add this compound at the same concentrations used in your experiment.

  • Add the assay reagents (e.g., MTT, XTT).

  • Incubate and read the plate following your standard protocol.

  • Significant signal in the absence of cells indicates direct interference.

Part 3: Ensuring Biological System Integrity

The reliability of your results is fundamentally dependent on the health and identity of your biological system.

Q4: How can I be sure that my cell line is responding consistently?

A4: Cell line integrity is a cornerstone of reproducible research. Two critical, yet often overlooked, aspects are cell line authentication and mycoplasma testing.

  • Mycoplasma Contamination: Mycoplasma are bacteria that can contaminate cell cultures without causing visible signs like turbidity. They can significantly alter cell metabolism, growth, and response to stimuli, leading to unreliable and irreproducible results.[14][15] Regular testing for mycoplasma is crucial.

The Role of Controls in Ensuring Assay Validity:

Proper controls are non-negotiable for validating your experimental run and ensuring that the observed effects are due to the test compound.[16]

Control TypePurposeExample for a Cytotoxicity Assay
Negative Control To establish the baseline response in the absence of any treatment.Cells treated with the vehicle (e.g., DMSO in media) at the same final concentration as the test compound wells.
Positive Control To confirm that the assay system is working correctly and can detect the expected biological effect.Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to induce cell death.[16]
Untreated Control To assess the baseline health and growth of the cells without any vehicle or compound.Cells in media alone.
Media Blank To measure the background signal from the media and assay reagents.Wells containing only media and assay reagents (no cells).

References

  • ResearchHub. (2024). Let's Talk about Experimental Controls. ResearchHub. [Link]

  • Biofortuna. (n.d.). Why should I authenticate my cell lines?. Biofortuna. [Link]

  • Corchado-Cobos, R., et al. (2017). Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. Spanish National Cancer Research Centre. [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls?. Science Ready. [Link]

  • BioIVT. (2022). What Are Controls and Why Do We Need Them?. BioIVT. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Achar, V., et al. (2015). Optimization of Compound Plate Preparation to Address Precipitation Issue in Mammalian A549 Cytotoxicity Assay. Journal of Laboratory Automation. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Eppendorf AG & Promega GmbH. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay [Video]. YouTube. [Link]

  • Tsinman, K., et al. (n.d.). Novel Device and Method for in situ UV Dissolution and Precipitation Monitoring in 96-well Plate. pION INC. [Link]

  • ResearchGate. (n.d.). Optimization of seeding density and assay timing. ResearchGate. [Link]

  • ScienCell. (2020). SEEDING DENSITY GUIDELINES. ScienCell. [Link]

  • PubChemLite. (n.d.). This compound (C9H8N2O). PubChemLite. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and spectral properties of new quinoxalines with electron donor groups. ElectronicsAndBooks. [Link]

  • Roy, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research. [Link]

  • Tanimori, S., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Cenmed. (n.d.). This compound (C007B-492958). Cenmed. [Link]

  • Liu, M., et al. (2022). Impacts of autofluorescence on fluorescence based techniques to study microglia. BMC Biology. [Link]

  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Puznarska, M., et al. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C. [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. ResearchGate. [Link]

  • Gad, S. C. (Ed.). (n.d.). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Manufacturing Handbook: Production and Processes. [Link]

  • European Medicines Agency. (2023). Guideline on Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Wang, Y., et al. (n.d.). A visible-light-mediated cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Quinoxalin-2-ylmethanol. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in its microwave-assisted synthesis. This guide is structured to move from foundational principles to specific troubleshooting, ensuring you have the expertise to optimize your experimental outcomes. Quinoxaline derivatives are crucial building blocks in the development of pharmaceuticals, known for a wide range of biological activities, including anticancer and antibacterial properties[1][2]. The application of microwave-assisted organic synthesis (MAOS) offers a robust method to accelerate this critical research[1].

Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently ask when approaching the microwave-assisted synthesis of quinoxalines for the first time.

Q1: What is the primary advantage of using microwave irradiation over conventional heating for this synthesis?

A1: The key advantage is rapid and uniform heating.[3] Unlike conventional oil baths, which heat vessel walls via conduction and convection, microwaves directly energize polar molecules within the reaction mixture. This leads to a rapid, uniform temperature increase, which dramatically reduces reaction times—often from hours to mere minutes—and minimizes the formation of unwanted side products by limiting the time the reactants are exposed to high temperatures.[4][5] This efficiency makes MAOS an environmentally friendly or "green" chemistry approach.[6][7]

Q2: What is the general reaction mechanism for forming the quinoxaline core?

A2: The synthesis of the quinoxaline ring is most commonly achieved through the condensation of an aryl 1,2-diamine (like o-phenylenediamine) with a 1,2-dicarbonyl compound.[2][8] For this compound, the dicarbonyl precursor would be a 3-carbon α-keto-aldehyde with a hydroxyl group, such as 1-hydroxy-2-oxopropanal or a protected equivalent. The reaction proceeds via a two-step mechanism: initial formation of a dihydropyrazine intermediate, followed by an oxidative aromatization to yield the stable quinoxaline ring.

Q3: How do I select an appropriate solvent for this reaction?

A3: Solvent selection is critical for efficient microwave coupling. Polar solvents like ethanol, DMF, or DMSO are excellent choices as their high dipole moment allows for efficient absorption of microwave energy.[9] Ethanol is often a preferred green solvent.[8] However, solvent-free or "neat" reactions are also highly effective and are becoming increasingly popular.[6][10] In these cases, the reactants themselves, sometimes with a solid support like acidic alumina, absorb the microwave energy.[10][11] The choice depends on reactant solubility and the desired reaction temperature.

Q4: Is a catalyst necessary for this synthesis?

A4: While the condensation can proceed without a catalyst, particularly at elevated microwave temperatures, the use of a catalyst can significantly improve reaction rates and yields. Mild acid catalysts are common. For instance, a catalytic amount of iodine (5 mol%) has been shown to be highly effective in an ethanol/water mixture under microwave irradiation.[2] Solid acid catalysts like montmorillonite K-10 or acidic alumina can also be used, especially in solvent-free conditions, offering the advantage of easy removal post-reaction.[12][13]

Q5: Can I use a standard domestic microwave for this synthesis?

A5: It is strongly discouraged. Domestic microwave ovens lack the necessary controls for temperature, pressure, and power, which are essential for chemical synthesis. This leads to poor reproducibility and significant safety hazards, especially when working with organic solvents.[9] Only use a dedicated scientific microwave reactor designed with safety features and precise parameter control.

Baseline Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. Optimization will likely be required based on your specific substituted diamine or carbonyl precursor.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • 1-Hydroxy-2-oxopropanal solution (or equivalent protected precursor) (1.1 mmol)

  • Ethanol (3 mL)

  • Iodine (0.05 mmol, 5 mol%)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Combine o-phenylenediamine, the 1-hydroxy-2-oxopropanal solution, and ethanol in the microwave reaction vessel.

  • Add the catalytic amount of iodine to the mixture.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: 200 W (dynamic power control to maintain temperature)

  • Once the reaction is complete, allow the vessel to cool to room temperature (<50 °C) before opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • Purify the crude product using flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the optimization process.

Problem 1: Low or No Product Yield

  • Potential Cause A: Inefficient Microwave Absorption.

    • Why it happens: If the reaction mixture has a low dielectric constant (e.g., using a non-polar solvent or reactants that don't absorb microwaves well), it won't heat effectively.

    • Solution: Add a small amount of a highly polar solvent like ethanol or DMF to act as a "microwave sensitizer."[9] Alternatively, if pursuing a solvent-free route, consider adding a small amount of a solid support like silica or alumina which can improve energy absorption.[10]

  • Potential Cause B: Sub-optimal Temperature or Reaction Time.

    • Why it happens: The activation energy for the reaction may not be reached, or the reaction is too slow under the current conditions.

    • Solution: Incrementally increase the reaction temperature in 10 °C steps (e.g., from 120 °C to 150 °C). Similarly, increase the reaction time in 5-minute intervals. Monitor the reaction progress by TLC to find the optimal balance. Microwave irradiation significantly shortens reaction times, but some systems still require 15-30 minutes.[14]

  • Potential Cause C: Reactant Instability or Poor Quality.

    • Why it happens: The α-keto-aldehyde precursor can be unstable or prone to self-polymerization. Impurities in the starting materials can inhibit the reaction.

    • Solution: Ensure the purity of your o-phenylenediamine. Use a freshly prepared or high-quality source for the carbonyl precursor. Consider using a protected version of the carbonyl compound that deprotects in situ.

Problem 2: Formation of Multiple Products or Significant Impurities

  • Potential Cause A: Overheating or Extended Reaction Time.

    • Why it happens: While microwaves are efficient, excessive heat or time can cause decomposition of the starting materials or the desired product, leading to charring or side reactions.

    • Solution: Reduce the reaction temperature and/or shorten the irradiation time. The goal is to find the "sweet spot" that allows for complete conversion of the starting material without initiating degradation pathways.[9]

  • Potential Cause B: Competing Reaction Pathways.

    • Why it happens: The o-phenylenediamine could potentially react in other ways, or the carbonyl compound could undergo side reactions if it's particularly reactive.

    • Solution: The addition of a mild acid catalyst, such as iodine or acetic acid, can often improve the selectivity of the desired condensation reaction.[2] This protonates the carbonyl group, making it more electrophilic and directing the reaction toward the quinoxaline product.

Problem 3: Reaction Stalls Before Completion

  • Potential Cause A: Insufficient Energy Input.

    • Why it happens: The set temperature might be too low to drive the reaction to completion, especially for less reactive substituted diamines (e.g., those with electron-withdrawing groups).[4]

    • Solution: Increase the reaction temperature. If the reaction stalls after a certain time, it may indicate that a higher activation energy is required for the final steps.

  • Potential Cause B: Reversible Reaction Equilibrium.

    • Why it happens: The condensation reaction produces water as a byproduct. In a closed system, this can lead to a reversible equilibrium that prevents the reaction from going to completion.

    • Solution: Add a dehydrating agent that is stable under microwave conditions, such as molecular sieves, to the reaction mixture. This will sequester the water produced and drive the equilibrium toward the product side.

Problem 4: Poor Reproducibility

  • Potential Cause A: Inconsistent Vessel Positioning.

    • Why it happens: The microwave field inside a reactor cavity is not perfectly uniform. Placing the vessel in different positions for each run can lead to variations in energy absorption.

    • Solution: Always place the reaction vessel in the exact same position within the microwave cavity for every experiment.[9]

  • Potential Cause B: Variations in Starting Material Quality.

    • Why it happens: Using different batches of reactants or solvents with varying purity or water content can significantly impact the reaction outcome.

    • Solution: Use reactants and solvents from the same batch for a series of optimization experiments. Ensure solvents are anhydrous if the reaction is sensitive to water.[9]

Data & Visualization
Table 1: Typical Parameter Ranges for Microwave-Assisted Quinoxaline Synthesis
ParameterSolvent-BasedSolvent-FreeRationale & Key Insights
Temperature 100 - 150 °C120 - 180 °CHigher temperatures are often accessible in solvent-free systems. Temperature is the most critical parameter to control for yield and purity.[4]
Time 5 - 20 minutes3 - 15 minutesSolvent-free reactions are often faster due to more direct energy absorption by the reactants.[6][10]
Solvent Ethanol, DMF, DMSON/APolar solvents are required for efficient heating. Ethanol is a good, environmentally benign choice.[8]
Catalyst Iodine, Acetic AcidAcidic Alumina, Mont. K-10Solid acid catalysts simplify workup in solvent-free reactions as they can be filtered off.[13]
Typical Yield 75 - 95%80 - 97%High yields are a hallmark of optimized microwave-assisted syntheses.[3][11]
Diagram: Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node check_node check_node start Start Optimization problem Low Yield or Impure Product start->problem cause1 Sub-optimal Temp/Time problem->cause1 cause2 Poor Microwave Coupling problem->cause2 cause3 Reactant Quality or Decomposition problem->cause3 cause4 Side Reactions problem->cause4 solution1 Increase Temp (10°C steps) Increase Time (5 min steps) cause1->solution1 check_success Problem Resolved? solution1->check_success solution2 Add Polar Co-Solvent (e.g., EtOH) or Use Solid Support (Al₂O₃) cause2->solution2 solution2->check_success solution3 Verify Purity (NMR/MS) Use Fresh Reagents Lower Reaction Temp cause3->solution3 solution3->check_success solution4 Add Mild Acid Catalyst (e.g., Iodine) Lower Reaction Temp cause4->solution4 solution4->check_success check_success->problem No, try next potential cause end_node Optimization Complete check_success->end_node Yes

Sources

How to handle air and moisture sensitive intermediates in Quinoxalin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Quinoxalin-2-ylmethanol and its derivatives. This guide provides in-depth, field-proven insights into handling the key challenges associated with air and moisture-sensitive intermediates in this synthesis. Our focus is on providing not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My o-phenylenediamine starting material has turned dark brown/purple upon storage. Can I still use it?

A: It is strongly advised not to use severely discolored o-phenylenediamine. The color change is a clear indicator of oxidation.[1] o-Phenylenediamines are electron-rich aromatic compounds highly susceptible to air oxidation, which forms colored quinonediimine intermediates that can polymerize into complex, insoluble materials. Using the oxidized reagent will lead to significantly lower yields, the formation of intractable side products, and major difficulties in purification.[2][3]

Recommendation: Purify the diamine before use. Common methods include recrystallization from hot water containing a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite), followed by washing with ice-cold water and drying under vacuum.[1][4] For higher purity, sublimation under vacuum is also an effective technique.[1]

Q2: What are the primary signs of a compromised reaction due to air or moisture?

A: Several in-reaction and post-reaction signs point to contamination by air or moisture:

  • Color Change: The reaction mixture turning dark, tarry, or black, especially during the initial condensation step, is a primary indicator of starting material oxidation.

  • Low Yield: This is the most common outcome. Air and moisture consume the sensitive reagents, leading to a lower-than-expected yield of the desired this compound.

  • Complex Crude Product: TLC or LC-MS analysis of the crude product will show multiple spots or peaks, many of which may be baseline material or highly polar impurities, complicating chromatographic purification.

  • Precipitation of Insoluble Material: The formation of dark, insoluble solids that are not the desired product is a sign of polymerization of oxidized intermediates.

Q3: Which intermediates in the this compound synthesis are the most sensitive?

A: The primary sensitive intermediate is the o-phenylenediamine starting material itself. Its two adjacent amino groups make the aromatic ring highly activated and prone to oxidation. While the subsequent condensation product, the quinoxaline ring, is generally stable, any unreacted diamine can continue to decompose throughout the reaction and workup.

If your synthesis involves modifications using organometallic reagents (e.g., Grignard or organolithium reagents to build a side chain), these would be extremely sensitive to both air and moisture and would require rigorous inert atmosphere techniques.[5][6][7]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a problem-solution format.

Symptom / Problem Plausible Cause(s) Recommended Solution(s) & Protocol
Low to No Yield; Dark Tarry Crude Product 1. Oxidation of o-phenylenediamine: Starting material was compromised before the reaction. 2. Solvent Impurities: Residual water or peroxides in the reaction solvent. 3. Atmospheric Leak: The reaction was not adequately protected from air.1. Purify the Diamine: Implement a purification step immediately before use. (See Protocol 1). 2. Use Anhydrous/Degassed Solvents: Ensure solvents are properly dried and deoxygenated. For demanding reactions, distill from an appropriate drying agent. For most cases, using a freshly opened bottle of anhydrous solvent and degassing via the freeze-pump-thaw method or by bubbling with argon for 30-60 minutes is sufficient.[5][8] 3. Improve Inert Atmosphere Technique: Use Schlenk line or glovebox techniques for the reaction setup. (See Protocol 2).
Reaction Fails to Go to Completion (TLC shows starting material) 1. Suboptimal Temperature: The reaction may require heating to overcome the activation energy.[3] 2. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.[2] 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Optimize Temperature: Screen the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) in small-scale trials.[3] 2. Solvent Screening: Test alternative anhydrous solvents in which both reactants are fully soluble (e.g., ethanol, toluene, DMF).[3][9] 3. Verify Measurements: Double-check all mass and volume measurements. Use freshly calibrated balances.
Product is Isolated but is Discolored 1. Trace Metal Impurities: Can catalyze oxidation during workup or storage. 2. Co-elution of Impurities: A colored, oxidized side-product is eluting with your product during chromatography. 3. Product Instability: The product itself may be slightly air-sensitive over long periods, especially if residual acid/base is present.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through Celite®. 2. Optimize Chromatography: Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel) to improve separation. 3. Final Product Handling: After purification, store the final product under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Key Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine via Reductive Recrystallization

This protocol is essential for ensuring the high quality of your primary starting material.

Objective: To remove colored oxidation products from commercial o-phenylenediamine.

Materials:

  • Crude/discolored o-phenylenediamine

  • Deionized water

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Decolorizing charcoal (activated carbon)

  • Büchner funnel, filter flask, and filter paper

  • Ice bath

Procedure:

  • In a flask, add the crude o-phenylenediamine to deionized water (approx. 15-20 mL of water per gram of diamine).

  • Add sodium hydrosulfite (approx. 1-2 g per 10 g of diamine).[4]

  • Heat the mixture with stirring until the diamine dissolves completely. The solution should become significantly lighter in color.

  • Add a small amount of decolorizing charcoal to the hot solution.

  • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified, faintly yellow or colorless crystals by vacuum filtration using a Büchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified product thoroughly in a vacuum desiccator before use.

Protocol 2: Setting Up a Condensation Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the standard procedure for running the reaction while protecting it from air and moisture.[10][11]

Objective: To perform the condensation of purified o-phenylenediamine and a 1,2-dicarbonyl compound under an inert argon or nitrogen atmosphere.

Materials:

  • Schlenk line with dual vacuum and inert gas manifolds[8]

  • Oven-dried Schlenk flask with a sidearm and a magnetic stir bar

  • Rubber septa, glass stoppers

  • Syringes and needles

  • Anhydrous, degassed solvent

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven (e.g., 125 °C overnight) and allowed to cool under vacuum.[7][12]

  • Purging the Flask: Attach the hot, empty flask to the Schlenk line. Evacuate the flask under vacuum for ~5 minutes, then slowly backfill with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times to ensure all atmospheric gases and adsorbed moisture are removed.[8][11]

  • Adding Solid Reagent: Under a positive flow of inert gas, quickly remove the glass stopper and add the purified o-phenylenediamine to the flask. Replace the stopper with a rubber septum.

  • Adding Solvent: Using a clean, dry syringe, draw up the required volume of anhydrous, degassed solvent. Pierce the septum on the Schlenk flask and add the solvent.

  • Adding Liquid Reagent: If the second reactant (e.g., a derivative of glyoxylic acid) is a liquid, add it via syringe. Ensure the syringe is purged with inert gas before drawing up the reagent.[12][13]

  • Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored by observing a slow bubble rate through an oil bubbler connected to the gas outlet of the Schlenk line.[7] Stir the reaction at the desired temperature for the required time.

Visualization of Key Workflows

Inert Atmosphere Reaction Setup

The following diagram illustrates a standard Schlenk line setup for performing the synthesis.

G cluster_SchlenkLine Schlenk Line Manifold cluster_Reaction Reaction Vessel Vacuum Vacuum TwoWayTap Two-Way Tap Vacuum->TwoWayTap to Vacuum Pump InertGas Inert Gas (Ar/N2) InertGas->TwoWayTap to Gas Cylinder Bubbler Oil Bubbler (Pressure Release) InertGas->Bubbler Gas Outlet SchlenkFlask Schlenk Flask (Reactants + Solvent) TwoWayTap->SchlenkFlask via Sidearm Septum Rubber Septum Septum->SchlenkFlask

Caption: Schlenk line setup for inert atmosphere reaction.

Decision Workflow for Handling Reagents

This flowchart outlines the decision-making process for handling reagents based on their sensitivity.

G start Assess Reagent Sensitivity q1 Is it an Organometallic (e.g., R-Li, RMgX)? start->q1 glovebox Mandatory: Use Glovebox for weighing and initial transfer. q1->glovebox Yes q2 Is it o-phenylenediamine or another sensitive solid? q1->q2 No end Proceed with Reaction Setup glovebox->end schlenk Recommended: Use Schlenk Line. Weigh quickly in air, add to flask under positive inert gas flow. q2->schlenk Yes benchtop Standard Benchtop Procedure. (Drying tube may suffice for moisture-sensitive but air-stable reagents) q2->benchtop No schlenk->end benchtop->end

Caption: Decision workflow for handling sensitive reagents.

References
  • An Illustrated Guide to Schlenk Line Techniques. (2023). Vertex AI Search.
  • Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds.Wipf Group, University of Pittsburgh.
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE (Journal of Visualized Experiments).
  • Process for purifying a phenylenediamine. (1967). Google Patents (US3345413A).
  • Inert-gas Condensation Equipment. (2019). Institute for Nanotechnology, Karlsruhe Institute of Technology (KIT).
  • Inert atmosphere methods.Biocyclopedia.
  • Inert Gas Condensation for Nanoparticle Synthesis. (2021). Nanografi Advanced Materials.
  • o-PHENYLENEDIAMINE.Organic Syntheses.
  • Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
  • o-Phenylenediamine 95-54-5 wiki.Guidechem.
  • PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. (2022). WIPO (Patent WO/2022/071874).
  • Flame Drying and Purging Flasks & Addition of Reagents Under an Inert Atmosphere. (2017). UT FRI Bioactive Molecules YouTube Channel.
  • How to create inert atmosphere ? (2021). ResearchGate.
  • Process for preparing and purifying p-phenylenediamine. (1980). Google Patents (US4191708A).
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines.Benchchem.
  • Handling air-sensitive reagents AL-134.MIT Department of Chemistry.
  • Air-Sensitive Chemistry: Practical and Safety Considerations.Fisher Scientific.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). PubMed Central, National Library of Medicine.
  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central, National Library of Medicine.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2018). National Institutes of Health (NIH).
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Molecular Diversity Preservation International (MDPI).
  • General synthetic pathway for the synthesis of quinoxaline derivatives.ResearchGate.
  • Green synthesis of quinoxaline and substituted quinoxalines.ResearchGate.

Sources

Improving the Z/E selectivity in reactions involving Quinoxalin-2-ylmethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties.[1][2] The stereochemistry of substituents on the quinoxaline scaffold is often critical for biological efficacy, making the control of alkene geometry (Z versus E) a paramount challenge during synthesis. This guide provides a technical deep-dive into troubleshooting and optimizing the Z/E selectivity of olefination reactions starting from quinoxalin-2-carbaldehyde, the direct oxidation product of quinoxalin-2-ylmethanol. We will explore the mechanistic nuances of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, offering field-proven insights to steer your reaction toward the desired stereoisomer.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing stereoselectivity in the most common olefination reactions.

Q1: What are the primary methods for converting quinoxalin-2-carbaldehyde into an alkene with controlled stereochemistry?

A1: The two most powerful and widely used methods are the Wittig Reaction and the Horner-Wadsworth-Emmons (HWE) Reaction .[3][4] The Wittig reaction typically employs phosphonium ylides and is the classic choice for generating Z-alkenes, while the HWE reaction uses phosphonate carbanions and is renowned for its high E-selectivity.[5][6] A valuable alternative for specific contexts is the Julia-Kocienski olefination.[7]

Q2: What is the key difference between a "stabilized" and an "unstabilized" Wittig ylide, and how does it impact the outcome?

A2: The classification depends on the substituents on the carbanionic carbon of the ylide.

  • Unstabilized Ylides: Bear electron-donating or neutral groups (e.g., alkyl chains). These ylides are highly reactive, and their reactions are typically under kinetic control, leading to the rapid formation of a cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene .[3][5]

  • Stabilized Ylides: Possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge through resonance.[8] This increased stability makes the initial cycloaddition step reversible. The reaction proceeds under thermodynamic control, favoring the more stable trans-oxaphosphetane intermediate, which yields the (E)-alkene .[5][9]

Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction almost always E-selective in its standard form?

A3: The HWE reaction's high E-selectivity stems from thermodynamic control. The phosphonate-stabilized carbanions used are analogous to stabilized Wittig ylides, making the initial addition to the aldehyde reversible.[4] This allows the intermediates to equilibrate to the most stable arrangement, which is the one leading to the sterically less hindered trans (or E) alkene.[4][6] The formation of a stable dialkylphosphate salt as a byproduct also provides a strong thermodynamic driving force.[4]

Section 2: Troubleshooting Guide & Optimization Strategies

This section is formatted to address specific experimental issues directly.

Scenario A: Poor Z-Selectivity in a Wittig Reaction

Q: My reaction with an unstabilized ylide and quinoxalin-2-carbaldehyde is yielding a mixture of E and Z isomers, not the clean Z-product I expected. What's wrong?

A: This is a classic problem almost always traced back to reaction conditions that allow for the equilibration of intermediates, a phenomenon known as "stereochemical drift".[10] The primary culprits are lithium salts and the choice of base.

  • The Problem with Lithium: Lithium ions can coordinate to the oxygen atom of the betaine intermediate, stabilizing it and promoting equilibration to the more thermodynamically stable threo-betaine, which leads to the E-alkene.[10][11] Using n-Butyllithium (n-BuLi) to generate the ylide is a common source of this issue, as it introduces Li+ cations into the reaction.[11]

  • Solution - Go "Salt-Free": To maximize Z-selectivity, you must employ salt-free conditions. This involves using sodium or potassium bases that do not contain lithium.

    • Recommended Bases: Sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium amide (NaNH₂).[11]

    • Solvent Choice: Aprotic, non-polar solvents like THF or diethyl ether are standard.[10] Performing the reaction in DMF in the presence of NaI can further enhance Z-selectivity.[10]

Q: Can temperature influence the Z:E ratio in my Wittig reaction?

A: Yes. For unstabilized ylides, the reaction should be run at low temperatures (e.g., -78 °C to 0 °C). Higher temperatures can provide enough energy to overcome the kinetic barrier, allowing for the reversal of the initial addition and subsequent equilibration towards the more stable E-product. The Z-selective pathway is kinetically controlled and favored under colder, irreversible conditions.[12]

Scenario B: Poor E-Selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction

Q: I'm performing an HWE reaction to get an E-alkene, but the E:Z ratio is lower than the >95:5 I need. How can I optimize this?

A: Achieving high E-selectivity in the HWE reaction is about maximizing thermodynamic control. Several factors can be tuned.

  • 1. Cation Choice: The cation from the base plays a significant role. For many substrates, lithium salts enhance E-selectivity compared to sodium or potassium salts.[4] Using a base like LiHMDS or adding a lithium salt like LiCl when using other bases (the Masamune-Roush conditions) can improve the E:Z ratio.[13][14]

  • 2. Temperature: Unlike the Z-selective Wittig, higher temperatures (from 0 °C to room temperature or even gentle heating) can be beneficial for the E-selective HWE reaction. Increased thermal energy ensures the intermediates have sufficient energy to equilibrate fully to the most stable configuration leading to the E-alkene.[4][15]

  • 3. Steric Bulk: Increasing the steric bulk on either the phosphonate reagent or the aldehyde can enhance E-selectivity. For the phosphonate, switching from dimethyl or diethyl esters to diisopropyl esters can improve the ratio.[4]

  • 4. Solvent: Polar aprotic solvents like THF or DME are generally effective. The solvent can influence the aggregation and reactivity of the phosphonate carbanion.[16]

The following table summarizes the key parameters for tuning HWE selectivity.

ParameterTo Enhance E-SelectivityTo Enhance Z-Selectivity (Still-Gennari)Causality
Phosphonate Ester Standard (e.g., -OEt, -OMe) or bulky (e.g., -OiPr)Electron-withdrawing (e.g., -OCH₂CF₃, -OAr)Electron-withdrawing groups destabilize the intermediate, accelerating elimination from the syn-oxaphosphetane before equilibration can occur, favoring the Z-alkene.[6][14]
Base/Cation NaH, LiHMDS, nBuLi (Li⁺ is often optimal)KHMDS, t-BuOKPotassium cations, especially when paired with a crown ether, promote the kinetic Z-pathway.[16]
Additive LiCl (Masamune-Roush)18-Crown-618-Crown-6 sequesters the K⁺ ion, creating a more "naked," reactive anion that favors kinetic control.[16]
Temperature 0 °C to 23 °C (or higher)-78 °CLow temperature freezes the kinetically formed intermediate, preventing equilibration to the thermodynamic E-pathway.[15]
Solvent THF, DMETHFAprotic solvents are standard, but the specific combination with base/cation is crucial for the Z-selective variant.

Q: Is it possible to force an HWE reaction to produce a Z-alkene?

A: Yes. This is achieved using the Still-Gennari modification .[14] This protocol flips the selectivity by altering the electronic properties of the phosphonate reagent. By using phosphonates with highly electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate), the elimination of the oxaphosphetane intermediate is dramatically accelerated.[6][14] When combined with specific reaction conditions (typically KHMDS and 18-crown-6 in THF at -78 °C), the kinetically formed syn-intermediate eliminates to the Z-alkene before it can equilibrate to the more stable anti-intermediate.[14][16]

Section 3: Key Experimental Protocols

Disclaimer: These protocols are generalized starting points. Optimization for specific quinoxaline derivatives may be required. Always perform reactions under an inert atmosphere (Nitrogen or Argon).

Protocol 1: General Procedure for Z-Selective Wittig Olefination
  • Ylide Generation (Salt-Free):

    • To a flame-dried, three-neck flask under Argon, add the appropriate phosphonium salt (1.1 eq).

    • Add anhydrous THF (approx. 0.2 M).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of NaHMDS or KHMDS (1.05 eq, 1.0 M in THF) dropwise.

    • Stir the resulting colored ylide solution at room temperature for 1 hour.

  • Olefination:

    • Cool the ylide solution to -78 °C.

    • Add a solution of quinoxalin-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

    • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 2: General Procedure for E-Selective Horner-Wadsworth-Emmons Olefination
  • Carbanion Generation:

    • To a flame-dried, three-neck flask under Argon, add anhydrous THF (approx. 0.2 M).

    • Add the dialkylphosphonoacetate reagent (1.2 eq).

    • Cool the solution to 0 °C.

    • Slowly add NaH (1.2 eq, 60% dispersion in mineral oil) in portions. (Caution: Hydrogen gas evolution).

    • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Olefination:

    • Cool the phosphonate carbanion solution to 0 °C.

    • Add a solution of quinoxalin-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Workup & Purification:

    • Quench the reaction carefully with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The dialkylphosphate byproduct is water-soluble and should be largely removed during the aqueous workup.[4]

    • Purify the crude product via flash column chromatography.

Section 4: Visualization & Workflow Diagrams

G cluster_start Starting Material cluster_core Core Transformation cluster_pathways Stereoselective Olefination Pathways start This compound oxidation Oxidation (e.g., PCC, DMP) start->oxidation aldehyde Quinoxalin-2-carbaldehyde oxidation->aldehyde wittig Wittig Reaction (Unstabilized Ylide) aldehyde->wittig High Z-Selectivity (Kinetic Control) hwe HWE Reaction (Standard) aldehyde->hwe High E-Selectivity (Thermodynamic Control) still HWE Reaction (Still-Gennari) aldehyde->still High Z-Selectivity (Modified Kinetic) z_alkene Desired (Z)-Alkene wittig->z_alkene e_alkene Desired (E)-Alkene hwe->e_alkene still->z_alkene

Caption: Synthetic workflow from this compound to stereodefined alkenes.

G start Problem: Poor E-Selectivity in HWE Reaction q1 Is the reaction run at low temp (-78°C)? start->q1 a1_yes Action: Increase temp to 0°C or RT to promote thermodynamic equilibration. q1->a1_yes Yes q2 Are you using a K+ base (e.g., KHMDS)? q1->q2 No end High E-Selectivity Achieved a1_yes->end a2_yes Action: Switch to a Li+ or Na+ base (e.g., LiHMDS, NaH). Add LiCl. q2->a2_yes Yes q3 Is the phosphonate ester bulky? q2->q3 No a2_yes->end a3_no Action: Consider switching from -OMe/-OEt to -OiPr esters. q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting decision tree for poor E-selectivity in HWE reactions.

References

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Ando, K., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Various Authors. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Ando, K., et al. (2019). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. [Link]

  • Li, Q., et al. (2020). A combination of heterogeneous catalysis and photocatalysis for the olefination of quinoxalin-2(1H)-ones with ketones in water: a green and efficient route to (Z)-enaminones. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wang, Y., et al. (2020). Highly E‐Selective Olefin Synthesis Catalysed by Novel Quinoxalinone Photocatalyst under Visible Light Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. [Link]

  • Pump, E., et al. (2022). Preserving precise choreography of bonds in Z-stereoretentive olefin metathesis by using quinoxaline-2,3-dithiolate ligand. National Institutes of Health (NIH). [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Dembinski, R., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health (NIH). [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Guchhait, S. K., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]

  • Du, D., et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. [Link]

  • Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ResearchGate. [Link]

  • Robiette, R., et al. (2006). Reactivity and selectivity in the Wittig reaction: a computational study. PubMed. [Link]

  • Robiette, R., et al. (2007). On the Origin of E/Z Selectivity in the Modified Julia Olefination –Importance of the Elimination Step. ResearchGate. [Link]

  • Pospíšil, J., et al. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube. [Link]

  • Pospíšil, J., et al. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. Cambridge Open Engage. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]

  • Asiri, A. M., et al. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Ostrowska, K., et al. (2016). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing. [Link]

  • Gandeepan, P., et al. (2020). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines. RSC Publishing. [Link]

  • Reddy, S. S., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journals. [Link]

Sources

Technical Support Center: Chiral Separation of Quinoxalin-2-ylmethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development of chiral separation for Quinoxalin-2-ylmethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation.

I. Foundational Concepts: The Challenge of Quinoxaline Chirality

Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Many of these compounds are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the separation and analysis of individual enantiomers are critical in drug discovery and development.

This compound presents a specific chiral separation challenge due to its structural features. The chiral center is adjacent to the quinoxaline ring system, which can influence the interactions with a chiral stationary phase (CSP). Successful separation relies on exploiting subtle differences in the spatial arrangement of the enantiomers to form transient diastereomeric complexes with the CSP.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during method development for the chiral separation of this compound enantiomers.

A. Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting, or the resolution is less than 1.5.

Causality: The chosen Chiral Stationary Phase (CSP) and mobile phase combination does not provide sufficient stereospecific interactions to differentiate between the two enantiomers. Chiral recognition is based on a minimum of three points of interaction between the analyte and the CSP. If these interactions are not optimal, separation will not occur.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Step-by-Step Solutions:

  • Verify CSP Selection:

    • Rationale: The choice of CSP is the most critical factor in chiral separations. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are often a good starting point for heterocyclic compounds like quinoxalines due to their broad applicability.

    • Action: If you are not seeing any separation, screen a diverse set of CSPs. Consider columns with different chiral selectors, such as Pirkle-type or cyclodextrin-based phases, in addition to polysaccharide-based ones.

  • Optimize the Mobile Phase:

    • Rationale: The mobile phase composition, including the organic modifier and any additives, significantly influences chiral recognition by altering the interactions between the analyte and the CSP.

    • Action (Normal Phase): Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane. Small changes can have a large impact on resolution. For basic compounds like quinoxalines, adding a small amount of a basic additive (e.g., 0.1% diethylamine) can improve peak shape and sometimes resolution by minimizing interactions with residual silanols on the silica support.

    • Action (Reversed Phase): Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. The pH of the buffer can also be critical.

    • Action (SFC): In Supercritical Fluid Chromatography (SFC), the choice and percentage of the co-solvent (modifier) are crucial. Methanol is a common starting point. Experiment with other alcohols like ethanol or isopropanol.

  • Adjust the Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes.

    • Action: Analyze your sample at different column temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition.

B. Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Causality: This is often caused by secondary, undesirable interactions between the analyte and the stationary phase, such as strong interactions with active silanol groups on the silica support. It can also be a sign of column overload.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak tailing.

Step-by-Step Solutions:

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Action: Dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Use Mobile Phase Additives:

    • Rationale: Additives can mask active sites on the stationary phase that cause tailing.

    • Action: For the basic quinoxaline structure, add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase. This will compete with your analyte for the active silanol sites.

  • Assess Column Health:

    • Rationale: A contaminated or degraded column can lead to peak tailing.

    • Action: If the above steps do not resolve the issue, consider regenerating the column according to the manufacturer's instructions or replacing it if it is old or has been used extensively.

C. Peak Splitting

Symptom: A single enantiomer peak appears as two or more smaller peaks.

Causality: Peak splitting can have several causes, including a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting peak splitting.

Step-by-Step Solutions:

  • Check Sample Solvent:

    • Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread and distort as it enters the column, leading to a split peak.

    • Action: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.

  • Inspect the Column:

    • Rationale: A partially blocked frit at the column inlet can disrupt the flow path, causing peak splitting. A void or channel in the packing material can also lead to this issue.

    • Action: Try backflushing the column (if the manufacturer allows it) to dislodge any particulates on the frit. If this does not work, the column may need to be replaced.

III. Frequently Asked Questions (FAQs)

Q1: Which chromatographic mode is best for separating this compound enantiomers: Normal Phase, Reversed Phase, or SFC?

A1: All three modes have the potential for success, and the best choice often depends on the specific CSP and the desired outcome (e.g., analytical speed vs. preparative scale).

  • Normal Phase HPLC (NP-HPLC): Often provides excellent selectivity for chiral separations of heterocyclic compounds. The mobile phases (typically hexane/alcohol mixtures) are volatile, which is advantageous for sample recovery in preparative chromatography.

  • Reversed Phase HPLC (RP-HPLC): May be a viable option, especially with modern immobilized polysaccharide CSPs that are compatible with a wider range of solvents. However, achieving good separation in reversed-phase can sometimes be more challenging for this type of compound.

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique for high-throughput chiral screening and purification. SFC offers fast separations, reduced solvent consumption, and is compatible with a wide range of chiral stationary phases. Due to the properties of supercritical CO2, higher flow rates can be used without a significant loss in efficiency.

Q2: What are the best initial screening conditions for this separation?

A2: A systematic screening approach is the most efficient way to find a suitable method.

Technique Recommended Columns for Screening Typical Mobile Phases/Co-solvents
NP-HPLC Amylose and Cellulose-based CSPs (e.g., Chiralpak AD, Chiralcel OD)Hexane/Isopropanol (90:10, 80:20, 70:30 v/v) with 0.1% DEA
RP-HPLC Immobilized Amylose and Cellulose-based CSPsAcetonitrile/Water or Methanol/Water with a buffer (e.g., 10 mM ammonium bicarbonate)
SFC Amylose and Cellulose-based CSPsCO2 with Methanol, Ethanol, or Isopropanol as a co-solvent (gradient from 5% to 40%)

Q3: My resolution is good, but my analysis time is too long. How can I speed it up?

A3:

  • Increase the Flow Rate: This is the most straightforward way to reduce analysis time. In SFC, you can often increase the flow rate significantly with only a minor loss in resolution.

  • Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run times, but may also decrease resolution. Columns with smaller particles (e.g., sub-2 µm) can provide higher efficiency and allow for faster separations, a principle behind UHPSFC (Ultra-High-Performance Supercritical Fluid Chromatography).

  • Increase the Modifier/Organic Solvent Percentage: A stronger mobile phase will elute the compounds faster. Carefully increase the percentage of the alcohol in normal phase or SFC, or the organic solvent in reversed phase, while monitoring the effect on resolution.

  • Increase the Temperature: Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates at lower pressures, and can decrease retention times. However, be mindful that this can also decrease resolution in some cases.

Q4: Can Capillary Electrophoresis (CE) be used for this separation?

A4: Yes, Capillary Electrophoresis is a powerful technique for chiral separations and can be an excellent alternative to HPLC and SFC.

  • Mechanism: In CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (the equivalent of the mobile phase). The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities in the electric field, leading to their separation.

  • Advantages: CE offers very high separation efficiency, extremely low sample and reagent consumption, and rapid method development.

  • Considerations: The this compound is likely to be a neutral or weakly basic compound, so Micellar Electrokinetic Chromatography (MEKC) with a chiral selector would be the most appropriate CE mode.

IV. Experimental Protocols

Protocol 1: Generic SFC Screening for this compound Enantiomers
  • Column: Select 3-4 columns with diverse chiral stationary phases (e.g., an amylose-based, a cellulose-based, and a Pirkle-type CSP).

  • Mobile Phase A: Supercritical CO2

  • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Gradient: 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute.

  • Detection: UV at an appropriate wavelength for the quinoxaline chromophore.

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the racemic standard in methanol at a concentration of 1 mg/mL.

Protocol 2: Generic Capillary Electrophoresis (CE) Screening
  • Capillary: Fused silica, 50 µm I.D., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0, containing 20 mM of a neutral cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection.

  • Sample Preparation: Dissolve the racemic standard in water or a water/methanol mixture at 0.5 mg/mL.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds. Retrieved from

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from

  • Chromatography Online. (2022, April 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Retrieved from

  • ResearchGate. (n.d.). Chiral stationary phase optimized selectivity supercritical fluid chromatography: A strategy for the separation of mixtures of chiral isomers. Retrieved from

  • Daicel Chiral Technologies. (2024, November 22). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from

  • Journal of Chromatography A. (n.d.). A generic chiral separation strategy in supercritical fluid chromatography. Retrieved from

  • National Institutes of Health. (2022, October 11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of Quinoxalin-2-ylmethanol In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic compound formed from the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide spectrum of biological activities, with a notable and increasing focus on their potential as anticancer agents.[1][2][3] These compounds have been shown to target various tumors by inducing apoptosis and inhibiting key enzymatic pathways crucial for cancer cell proliferation.[4][5][6] This guide focuses on a specific derivative, Quinoxalin-2-ylmethanol, and provides a comprehensive, technically-grounded framework for its preclinical in vivo validation.

Moving from promising in vitro data to a robust in vivo model is the critical juncture in preclinical drug development. It is where a compound's therapeutic potential and its physiological liabilities are first revealed in a complex biological system. This guide is structured to navigate this transition, emphasizing experimental integrity, comparative analysis, and mechanistic elucidation.

Part 1: Core In Vivo Validation Strategy: The Tumor Xenograft Model

The cornerstone of preclinical oncology research is the use of human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[7] This approach allows for the assessment of a novel agent's therapeutic efficacy and potential toxicity in a living organism before any consideration for clinical trials.[7][8]

Experimental Workflow: From Implantation to Analysis

A successful in vivo study demands meticulous planning and execution. The overall workflow is a multi-stage process that ensures reproducibility and generates reliable data. The causality behind this structured approach is to minimize variability and isolate the effect of the investigational compound.

G cluster_0 Setup Phase cluster_1 Treatment & Monitoring Phase cluster_2 Analysis Phase A Animal Acclimatization (1-2 weeks) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring (Palpable Tumors: ~100-150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Initiation (Day 0) D->E F Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Endpoint Criteria Met (e.g., Tumor >2000 mm³ or significant weight loss) F->G H Euthanasia & Tissue Collection G->H I Data Analysis: - TGI Calculation - Statistical Analysis H->I J Reporting & Interpretation I->J

Caption: Overall workflow for an in vivo xenograft study.

Detailed Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a self-validating system. Each step, from animal handling to data collection, includes internal checks and balances to ensure the integrity of the results.

Objective: To determine the in vivo antitumor efficacy of this compound compared to a vehicle control and a standard-of-care chemotherapeutic agent.

Materials:

  • Animal Model: 6-8 week old female athymic nude mice (e.g., BALB/c nude). The choice of immunodeficient mice is critical as it prevents the rejection of human tumor cells.[9]

  • Cell Line: A human cancer cell line responsive to the proposed mechanism of action (e.g., HCT116 colorectal carcinoma or PC-3 prostate cancer cells).[10] Cells must be verified to be pathogen-free.

  • Investigational Agent: this compound, purity >98%.

  • Standard-of-Care: Doxorubicin or Cisplatin (chosen based on clinical relevance to the tumor type).[11]

  • Vehicle: A sterile, non-toxic vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in saline).

  • Equipment: Calipers, analytical balance, sterile syringes, gavage needles.

Methodology:

  • Animal Acclimatization: House mice for at least one week under controlled conditions (12h light/dark cycle, constant temperature and humidity) to reduce stress-related variables.

  • Cell Preparation & Implantation:

    • Culture cells under standard conditions to ~80% confluency.

    • Harvest cells and perform a viability count (e.g., trypan blue) to ensure >95% viability.[7]

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). This step is crucial to ensure an even distribution of tumor sizes across groups, preventing selection bias.

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution orally (p.o.) daily.

    • Group 2 (this compound - Low Dose): Administer 25 mg/kg this compound (formulated in vehicle) p.o. daily.

    • Group 3 (this compound - High Dose): Administer 50 mg/kg this compound p.o. daily.

    • Group 4 (Standard-of-Care): Administer Doxorubicin (e.g., 2 mg/kg) intravenously (i.v.) once weekly.

    • The duration of treatment is typically 21-28 days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week. Body weight is a primary indicator of systemic toxicity.[12]

    • Observe animals daily for clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

    • The primary endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³). Other endpoints include significant body weight loss (>20%) or signs of severe morbidity, at which point animals are humanely euthanized. Continuing measurements during a tumor regrowth phase after treatment cessation can provide more informative data.[9]

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of observed differences.

Part 2: Comparative Analysis and Mechanistic Insights

Validating a novel compound requires benchmarking its performance against established therapies and understanding its biological mechanism.

Benchmarking Performance: A Comparative Data Overview

Presenting quantitative data in a clear, tabular format is essential for objective comparison. The following table represents hypothetical but realistic outcomes from the protocol described above.

Treatment GroupDose & ScheduleFinal TGI (%)Max Body Weight Change (%)Median Survival (Days)
Vehicle Control N/A (p.o., daily)0+5.228
This compound 25 mg/kg (p.o., daily)45-2.142
This compound 50 mg/kg (p.o., daily)78-6.555
Doxorubicin 2 mg/kg (i.v., weekly)85-15.851

This data illustrates that while the high dose of this compound achieves comparable efficacy to Doxorubicin, it demonstrates a significantly more favorable toxicity profile, as indicated by the minimal body weight loss.

Elucidating the Mechanism: Targeting Key Signaling Pathways

Many quinoxaline derivatives exert their anticancer effects by modulating critical intracellular signaling pathways.[1] A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway, which governs cell proliferation, survival, and growth.[13][14][15] Aberrant activation of this pathway is a common event in many solid tumors.[16][17]

At the study's endpoint, tumor tissues should be harvested for ex vivo analysis (e.g., Western Blot, Immunohistochemistry) to confirm target engagement. For instance, a decrease in the phosphorylation of Akt (p-Akt) in tumors from the this compound treated group would provide strong evidence of on-target activity.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by this compound.

Part 3: Preliminary Pharmacokinetic and Toxicity Assessment

Efficacy is only one part of the equation. Understanding a compound's behavior within the body (pharmacokinetics) and its safety profile (toxicology) is equally critical.[12][18][19]

Pharmacokinetic (PK) Profile

A preliminary PK study, often conducted in rats or mice, provides essential information on the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound.[20][21] This helps in refining the dosing regimen for efficacy studies.

Brief Protocol:

  • Administer a single dose of this compound (e.g., 10 mg/kg i.v. and 50 mg/kg p.o.) to separate cohorts of animals.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key PK parameters.

PK ParameterValue (Oral, 50 mg/kg)Description
Cmax 1.5 µg/mLMaximum observed plasma concentration.
Tmax 2.0 hoursTime to reach Cmax.
AUC (0-inf) 8.5 µg*h/mLTotal drug exposure over time.
t½ (half-life) 4.5 hoursTime for plasma concentration to reduce by half.
F (%) 35%Oral bioavailability.

This hypothetical data suggests moderate oral bioavailability and a half-life that supports a daily dosing schedule.

In Vivo Toxicity Evaluation

Throughout the efficacy study, a constant assessment of toxicity is mandatory.[22][23] This goes beyond simple body weight measurements.

  • Clinical Observations: Daily records of animal behavior, posture, and physical appearance.

  • Gross Necropsy: At the study's end, a visual examination of all major organs (liver, spleen, kidneys, heart, lungs) for any abnormalities in size, color, or texture.

  • Histopathology: For treated groups showing signs of toxicity, key organs should be preserved in formalin for microscopic examination by a pathologist to identify any cellular damage.

A compound with a wide therapeutic window—high efficacy at a dose that causes minimal toxicity—is the ideal candidate for further development.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound. By integrating a well-controlled efficacy study with comparative analysis, mechanistic investigation, and preliminary safety/PK profiling, researchers can build a comprehensive data package. This robust evaluation is the essential foundation for making informed decisions about the compound's potential to advance toward clinical development as a novel anticancer therapeutic.

References

  • Unknown Author. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. Retrieved from [Link]

  • Unknown Author. (n.d.). Targeting the PI3K signaling pathway in cancer - PMC. NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Frontiers. Retrieved from [Link]

  • Unknown Author. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Anticancer Research. Retrieved from [Link]

  • Unknown Author. (n.d.). PI3K/Akt signalling pathway and cancer. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC. NIH. Retrieved from [Link]

  • Unknown Author. (n.d.). The PI3K/AKT pathway as a target for cancer treatment. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. InterBioTox. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. Retrieved from [Link]

  • Unknown Author. (n.d.). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Biogem. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. Retrieved from [Link]

  • Benzekry, S., et al. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH. Retrieved from [Link]

  • Labtoo. (n.d.). Toxicity - In vivo models. Labtoo. Retrieved from [Link]

  • Unknown Author. (n.d.). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. Retrieved from [Link]

  • Unknown Author. (n.d.). The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology - PMC. NIH. Retrieved from [Link]

  • El-Adl, K., et al. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Semantic Scholar. Retrieved from [Link]

  • Wang, Y.-C., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. NIH. Retrieved from [Link]

  • Crown, J. (n.d.). High-dose chemotherapy: Is it standard management for any common solid tumor?. Annals of Oncology. Retrieved from [Link]

  • van der Woude, H., et al. (2020). On precision dosing of oral small molecule drugs in oncology - PMC. NIH. Retrieved from [Link]

  • Unknown Author. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. Retrieved from [Link]

  • Unknown Author. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. ResearchGate. Retrieved from [Link]

  • Tay, A. (n.d.). Monitoring of intra-tumoral drug pharmacokinetics in vivo with implantable sensors. Nature. Retrieved from [Link]

  • Unknown Author. (n.d.). High-dose Chemotherapy Regimens for Solid Tumors. PubMed. Retrieved from [Link]

  • El-Adl, K., et al. (n.d.). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). [Protocols for the Chemotherapy of Solid Tumors: Should We Increase or Reduce?]. PubMed. Retrieved from [Link]

  • Unknown Author. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. NIH. Retrieved from [Link]

  • Unknown Author. (2021). Inpatient chemotherapy for patients with advanced solid tumors: A single-center observational study. ASCO Publications. Retrieved from [Link]

  • Unknown Author. (n.d.). Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed. Retrieved from [Link]

  • American Cancer Society. (2025). Chemotherapy. American Cancer Society. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Quinoxalin-2-ylmethanol and Other Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a plethora of derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative analysis of the therapeutic potential of Quinoxalin-2-ylmethanol against other notable quinoxaline derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation.

The Quinoxaline Core: A Privileged Scaffold in Drug Discovery

The significance of the quinoxaline nucleus lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] This adaptability has led to the development of numerous quinoxaline-based compounds that have entered clinical trials and even received regulatory approval for treating various diseases.[5] The core structure's aromatic nature and the presence of nitrogen atoms enable it to interact with a diverse range of biological targets, including enzymes and receptors.

This compound: A Focus on the 2-Substituted Class

This compound, characterized by a hydroxymethyl group at the 2-position of the quinoxaline ring, represents a fundamental derivative within this class. While direct and extensive biological data for this specific compound is not as widely published as for other more complex derivatives, its structural simplicity makes it a crucial reference point for understanding the impact of substitutions at the C2 position. The presence of the hydroxyl group offers a potential site for hydrogen bonding interactions with biological targets and serves as a synthetic handle for further derivatization.

Comparative Efficacy Analysis

To provide a comprehensive comparison, we will examine the efficacy of various quinoxaline derivatives across three major therapeutic areas: oncology, infectious diseases, and inflammation. The data presented is a synthesis of findings from multiple preclinical studies.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[6]

Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Quinoxaline Derivatives

Derivative ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
2-Substituted Quinoxalines 3-(quinoxalin-2-yl)propanoic acidHCT116 (Colon)>100[2]
2-(p-formylphenoxy)-3-methyl quinoxalineNot specified-[1]
2,3-Disubstituted Quinoxalines Compound VIIIcHCT116 (Colon)2.5[2]
Compound XVaMCF-7 (Breast)5.3[2]
Compound 14MCF-7 (Breast)2.61[5]
Compound 8MGC-803 (Gastric)1.49[5]
Standard Chemotherapy DoxorubicinHCT116 (Colon)~0.5[2]

Note: The lack of specific IC50 data for this compound in publicly available literature prevents a direct numerical comparison in this table. The data for 3-(quinoxalin-2-yl)propanoic acid suggests that simple C2 substitutions may not always confer high potency.

The data clearly indicates that more complex substitutions at the 2 and 3 positions of the quinoxaline ring often lead to enhanced anticancer activity. For instance, compounds like VIIIc and 14, which feature larger, more functionalized moieties, exhibit significantly lower IC50 values, indicating greater potency compared to simpler derivatives.[2][5]

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[7]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Quinoxaline Derivatives

Derivative ClassSpecific Compound ExampleStaphylococcus aureusEscherichia coliCandida albicansReference
2-Substituted Quinoxalines 2-Chloro-3-methylquinoxaline50>50>50[1]
2,3-Disubstituted Quinoxalines Compound 2d88-[7]
Compound 3c88-[7]
Compound 10--16[7]
Standard Antibiotics Ciprofloxacin~1~0.1-[1]
Fluconazole--~1[1]

The trend observed in anticancer activity appears to hold for antimicrobial efficacy as well. Derivatives with more elaborate substitutions at the C2 and C3 positions, such as compounds 2d and 3c, demonstrate more potent activity against both Gram-positive and Gram-negative bacteria.[7]

Anti-inflammatory Activity

Several quinoxaline derivatives have been investigated for their potential to modulate inflammatory pathways.[3]

Table 3: Comparative Anti-inflammatory Activity of a Quinoxaline Derivative

DerivativeAssayResultReference
Quinoxaline-based aminoalcohol (DEQX)Carrageenan-induced peritonitisSignificant reduction in leukocyte migration[8]
Quinoxaline-based aminoalcohol (OAQX)Carrageenan-induced peritonitisSignificant reduction in leukocyte migration[8]

While quantitative IC50 values are not always reported in initial screenings, studies have shown that certain quinoxaline derivatives can significantly reduce inflammatory responses in vivo.[8] The development of quinoxalines as anti-inflammatory agents often involves targeting enzymes like cyclooxygenases (COX) or modulating pro-inflammatory cytokine production.[3]

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies on quinoxaline derivatives allows for the elucidation of key structure-activity relationships:

  • Substitution at C2 and C3: The nature and size of the substituents at the 2 and 3-positions are critical for biological activity. Generally, the introduction of aromatic or heterocyclic rings, often with specific functional groups, enhances potency across different therapeutic areas.[4]

  • The Role of the Linker: When a substituent is attached to the quinoxaline core via a linker, the nature of this linker (e.g., ether, amine, amide) can significantly influence the compound's activity.

  • Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the quinoxaline ring or its substituents can modulate the molecule's electronic properties and its ability to interact with biological targets.

For this compound, the simple hydroxymethyl group at the C2 position provides a foundational structure. While it may not exhibit the high potency of more complex derivatives, it serves as an essential building block for creating more active compounds through further chemical modification. The hydroxyl group itself can participate in hydrogen bonding, which could contribute to binding at a target site.

Experimental Protocols

To ensure the generation of reliable and comparable data for novel quinoxaline derivatives, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathway and Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by quinoxaline derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Quinoxaline Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay characterization->anti_inflammatory data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->synthesis Rational Design of New Derivatives

Caption: A typical experimental workflow for the synthesis, screening, and analysis of novel quinoxaline derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer quinoxaline derivatives.

Conclusion

The quinoxaline scaffold remains a highly valuable platform in the quest for novel therapeutic agents. While specific, direct comparative data for this compound is limited, the extensive body of research on other quinoxaline derivatives provides a strong foundation for understanding its potential and guiding its future development. The structure-activity relationships derived from a multitude of studies consistently point towards the importance of strategic substitutions at the C2 and C3 positions to enhance biological efficacy. This compound, with its fundamental structure, serves as an excellent starting point for the design and synthesis of next-generation quinoxaline-based drugs with improved potency and selectivity against a range of diseases. Continued exploration and systematic evaluation, following robust experimental protocols, will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Synthesis and Antimicrobial Activity of Some Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. [Link]

  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals. [Link]

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for Quinoxalin-2-ylmethanol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offering a detailed protocol for their cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to ensure the consistency and reliability of their analytical results across different methodologies. Our discussion is grounded in the principles of scientific integrity, drawing upon established regulatory guidelines to provide a robust and defensible approach to method validation and transfer.

Introduction: The Significance of this compound and Rigorous Analytical Control

Quinoxaline derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antiviral, and anticancer activities.[1][2] this compound, as a primary building block, is of critical importance in the synthesis of these potent pharmaceutical ingredients. The purity and precise quantification of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of reliable analytical methods for its characterization are not merely procedural formalities but cornerstones of a robust quality control strategy.

The transition of analytical methods between laboratories, or the introduction of new technologies, necessitates a rigorous comparison to ensure that the data generated remains consistent and reliable. This process, known as cross-validation, is a critical component of the analytical method lifecycle.[3] It provides documented evidence that two distinct analytical procedures yield equivalent results, thereby ensuring data integrity throughout the drug development process.

This guide will focus on the cross-validation of two powerful and commonly employed analytical techniques for the analysis of quinoxaline derivatives: HPLC-UV and UPLC-MS.[4][5][6][7] We will explore the fundamental principles of each method, their respective strengths and limitations, and provide a detailed, step-by-step protocol for conducting a comprehensive cross-validation study.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by a multitude of factors, including the specific analytical challenge, the required sensitivity and selectivity, and practical considerations such as sample throughput and cost. For this compound, both HPLC-UV and UPLC-MS offer viable analytical solutions, each with its own set of advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, reliability, and cost-effectiveness. The separation of this compound from related impurities is achieved on a stationary phase, typically a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[4][5] Detection is accomplished by monitoring the absorbance of the analyte at a specific wavelength in the UV-visible spectrum, a region where the quinoxaline chromophore exhibits strong absorption.

Strengths:

  • Robustness and Reliability: Well-established technology with a long history of successful implementation in quality control environments.

  • Cost-Effectiveness: Relatively low operational and maintenance costs compared to mass spectrometry-based methods.

  • Ease of Use: The instrumentation and software are generally user-friendly, requiring less specialized training.

Limitations:

  • Limited Specificity: Co-eluting impurities with similar UV spectra can interfere with the accurate quantification of the analyte.

  • Lower Sensitivity: Compared to mass spectrometry, UV detection is less sensitive, which may be a limitation for trace-level impurity analysis.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant advancement in liquid chromatography, offering faster analysis times and superior resolution through the use of sub-2 µm particle size columns. The coupling of UPLC with a mass spectrometer provides an additional dimension of detection, offering unparalleled specificity and sensitivity. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized analyte, providing definitive identification and quantification even in the presence of co-eluting components.[6][7]

Strengths:

  • Exceptional Specificity: The ability to monitor a specific m/z for the analyte and its fragments provides a high degree of confidence in the identification and quantification, minimizing the risk of interference.

  • High Sensitivity: Mass spectrometry is inherently more sensitive than UV detection, enabling the detection and quantification of low-level impurities.

  • Structural Information: Mass spectrometry can provide valuable structural information about unknown impurities through fragmentation analysis.

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise.

  • Matrix Effects: The presence of other components in the sample matrix can sometimes suppress or enhance the ionization of the analyte, potentially affecting the accuracy of quantification.

The following table summarizes the key performance characteristics of HPLC-UV and UPLC-MS for the analysis of this compound.

Performance Characteristic HPLC-UV UPLC-MS Rationale and Field Insights
Specificity ModerateHighUPLC-MS provides unequivocal identification based on mass-to-charge ratio, mitigating the risk of co-eluting interferences that can plague UV-based methods.
Sensitivity (LOD/LOQ) ng rangepg to fg rangeThe enhanced sensitivity of MS is crucial for the detection of trace-level genotoxic impurities that may be present in the this compound intermediate.
Linearity (R²) Typically >0.999Typically >0.999Both techniques can achieve excellent linearity over a defined concentration range, a fundamental requirement for accurate quantification.
Accuracy (% Recovery) 98-102%98-102%Accuracy is demonstrated by spiking a known amount of reference standard into the sample matrix. Both methods should meet the stringent acceptance criteria defined by regulatory guidelines.
Precision (%RSD) < 2%< 2%Precision, a measure of the repeatability of the method, is critical for ensuring consistent results. The acceptance criteria are often tightened for assay methods.
Robustness HighModerate to HighHPLC-UV methods are generally considered more "rugged." However, modern UPLC-MS systems have made significant strides in robustness and reliability.
Analysis Time 15-30 minutes2-10 minutesThe use of smaller particle columns in UPLC allows for significantly faster separations, leading to higher sample throughput.

The Imperative of Cross-Validation: Ensuring Analytical Consistency

Cross-validation becomes a necessity in several common scenarios within a drug development program:

  • Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control laboratory.

  • Technology Upgrade: When a legacy HPLC method is being replaced with a more advanced UPLC-MS method.

  • Multi-site Studies: When a clinical trial or manufacturing process involves multiple analytical laboratories.

The primary objective of cross-validation is to demonstrate that the two analytical methods provide equivalent results for the same set of samples. This is typically achieved by analyzing a statistically significant number of samples using both methods and comparing the results. The acceptance criteria for the comparison are predefined and should be based on a thorough risk assessment.

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting define_scope Define Scope and Objectives select_methods Select Analytical Methods (HPLC-UV and UPLC-MS) define_scope->select_methods define_acceptance Define Acceptance Criteria (Based on ICH Q2(R2)) select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare this compound Samples (Multiple Lots and Concentrations) write_protocol->prepare_samples analyze_hplc Analyze Samples using Validated HPLC-UV Method prepare_samples->analyze_hplc analyze_uplc Analyze Samples using Validated UPLC-MS Method prepare_samples->analyze_uplc collect_data Collect and Tabulate Data analyze_hplc->collect_data analyze_uplc->collect_data statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, t-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results write_report Write Cross-Validation Report compare_results->write_report

Caption: A workflow diagram illustrating the key phases of a cross-validation study.

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This protocol outlines a comprehensive approach to the cross-validation of HPLC-UV and UPLC-MS methods for the quantification of this compound. It is imperative that both methods are fully validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline before initiating the cross-validation study.[8][9][10]

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • This compound samples (at least three different batches, if available)

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Volumetric flasks and pipettes (Class A)

  • HPLC and UPLC vials

Instrumentation and Chromatographic Conditions

4.2.1. HPLC-UV System

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: A suitable C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be employed. A typical starting condition could be 95% aqueous, ramping to 95% organic over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV maximum of this compound (typically around 315-320 nm).[5]

4.2.2. UPLC-MS System

  • UPLC System: A binary UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A suitable C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid and 10 mM ammonium acetate) is often a good starting point for LC-MS analysis of quinoxaline derivatives.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for the specific m/z of protonated this compound.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh a portion of the this compound sample and dissolve it in the same solvent as the reference standard to achieve a concentration within the calibration range.

Cross-Validation Procedure
  • System Suitability: Before each analytical run, perform system suitability tests for both the HPLC-UV and UPLC-MS systems to ensure that the chromatographic performance meets the predefined criteria (e.g., retention time precision, peak asymmetry, theoretical plates).

  • Analysis of Samples: Analyze the prepared this compound samples (at least three different batches, each in triplicate) using both the validated HPLC-UV and UPLC-MS methods.

  • Data Processing: Quantify the concentration of this compound in each sample using the respective calibration curves for each method.

Data Analysis and Acceptance Criteria
  • Calculate the Mean and Standard Deviation: For each sample, calculate the mean concentration and standard deviation obtained from both analytical methods.

  • Calculate the Percentage Difference: For each sample, calculate the percentage difference between the mean results of the two methods using the following formula:

  • Statistical Analysis: Perform a paired t-test to determine if there is a statistically significant difference between the results obtained from the two methods. A p-value greater than 0.05 typically indicates no significant difference.

  • Acceptance Criteria: The cross-validation is considered successful if the percentage difference for each sample is within a predefined acceptance criterion (e.g., ± 5.0%) and the paired t-test shows no statistically significant difference between the two methods. These criteria should be justified based on the intended purpose of the analytical procedure.[11]

The following diagram provides a visual representation of the experimental workflow for the cross-validation study.

ExperimentalWorkflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation start Start: Cross-Validation Study prep_stock Prepare Reference Standard Stock Solution start->prep_stock end End: Cross-Validation Complete prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_samples Prepare this compound Samples prep_cal->prep_samples hplc_analysis Analyze on HPLC-UV System prep_samples->hplc_analysis uplc_analysis Analyze on UPLC-MS System prep_samples->uplc_analysis process_hplc Process HPLC-UV Data hplc_analysis->process_hplc process_uplc Process UPLC-MS Data uplc_analysis->process_uplc compare_data Compare and Statistically Analyze Data process_hplc->compare_data process_uplc->compare_data evaluate_acceptance Evaluate Against Acceptance Criteria compare_data->evaluate_acceptance evaluate_acceptance->end

Caption: A schematic of the experimental workflow for the cross-validation of analytical methods.

Conclusion: A Commitment to Data Integrity

The cross-validation of analytical methods is a critical exercise in ensuring the consistency, reliability, and defensibility of analytical data throughout the lifecycle of a pharmaceutical product. By systematically comparing the performance of different analytical techniques, such as HPLC-UV and UPLC-MS, for the analysis of this compound, we can confidently manage method transfers, technology upgrades, and multi-site collaborations without compromising data integrity.

This guide has provided a comprehensive framework for conducting a robust cross-validation study, grounded in scientific principles and regulatory expectations. By adhering to a well-defined protocol and pre-established acceptance criteria, researchers and scientists can ensure that their analytical data is of the highest quality, ultimately contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Hara, A., et al. (1981). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 45(4), 757-763. [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]

  • Hara, A., et al. (1983). Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid with o-Phenylenediamine. Agricultural and Biological Chemistry, 47(1), 147-153. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Wang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 706482. [Link]

  • Trefz, F. K., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Clinical Chemistry and Clinical Biochemistry, 26(10), 657-662. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021). Determination of Quinoline in Textiles by Gas Chromatography-Mass Spectrometry. [Link]

  • National Institutes of Health. (2018). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 23(11), 2947. [Link]

  • ResearchGate. (n.d.). Derivatization of glyoxal to quinoxaline (a) for the purpose of GC.... [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Journal of Chemistry. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. [Link]

  • Molecules. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]

  • Trade Science Inc. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

  • Journal of Molecular Structure. (2020). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. [Link]

  • ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. [Link]

  • Johns Hopkins University. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [Link]

  • National Institutes of Health. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]

  • MDPI. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

  • MDPI. (2014). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. [Link]

Sources

A Comparative Study of Quinoxalin-2-ylmethanol and its Ester Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparative analysis of Quinoxalin-2-ylmethanol and its ester analogs, offering a technical narrative grounded in experimental data and established scientific principles. We will explore the rationale behind the structural modifications, the resulting changes in physicochemical and biological properties, and the experimental methodologies required for their evaluation.

The Rationale for Esterification: A Prodrug Approach

This compound, as a parent alcohol, possesses a reactive hydroxyl group that can be a key pharmacophoric feature. However, this polarity can sometimes limit its therapeutic potential by affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Esterification of this hydroxyl group is a classic prodrug strategy employed to enhance the lipophilicity of a parent drug.[4][5] This increased lipophilicity can lead to improved cell membrane permeability, enhanced oral bioavailability, and potentially altered pharmacokinetic profiles.[4][5] The ester linkage is designed to be cleaved in vivo by esterase enzymes, releasing the active parent alcohol, this compound, at the target site.

This comparative study will focus on two common ester analogs: Quinoxalin-2-ylmethyl acetate and Quinoxalin-2-ylmethyl benzoate, representing aliphatic and aromatic esters, respectively. This allows for an evaluation of how different ester moieties can modulate the properties of the parent compound.

Synthesis and Structural Elucidation

The synthesis of this compound and its ester analogs is a multi-step process that begins with the construction of the quinoxaline ring, a reaction that has been extensively studied and optimized.[6]

Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_esterification Esterification A o-Phenylenediamine C Quinoxalin-2(1H)-one A->C Condensation B Ethyl glyoxalate B->C D This compound C->D Reduction (e.g., LiAlH4) E This compound G Quinoxalin-2-ylmethyl acetate E->G Acetylation I Quinoxalin-2-ylmethyl benzoate E->I Benzoylation F Acetic anhydride or Acetyl chloride F->G H Benzoyl chloride H->I

Caption: Synthetic pathway for this compound and its ester analogs.

Physicochemical Properties: A Comparative Analysis

The conversion of the hydroxyl group in this compound to an ester moiety is expected to significantly alter its physicochemical properties. These changes are critical for predicting the pharmacokinetic behavior of the compounds.

PropertyThis compoundQuinoxalin-2-ylmethyl acetateQuinoxalin-2-ylmethyl benzoateRationale for Change
Molecular Weight 160.17 g/mol 202.21 g/mol 264.28 g/mol Addition of acetyl and benzoyl groups increases mass.
Predicted LogP ~1.5~2.1~3.5Esterification increases lipophilicity by masking the polar hydroxyl group. The aromatic ring of the benzoate ester contributes to a greater increase.
Aqueous Solubility Moderately solubleLow solubilityVery low solubilityIncreased lipophilicity leads to decreased solubility in aqueous media.
Hydrogen Bond Donors 100The hydroxyl group is capped, removing the hydrogen bond donating capability.
Hydrogen Bond Acceptors 222The number of hydrogen bond acceptors (nitrogen atoms and carbonyl oxygen) remains the same.
Chemical Stability StableSusceptible to hydrolysisSusceptible to hydrolysisEster linkage can be hydrolyzed, especially under acidic or basic conditions or in the presence of esterases.

Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[7] Esterification of the 2-hydroxymethyl group can influence the biological activity in several ways:

  • Prodrug Effect: The primary expectation is that the ester analogs will act as prodrugs, being inactive themselves but releasing the active this compound upon enzymatic cleavage. The rate and extent of this conversion will be a key determinant of the in vivo efficacy.

  • Steric and Electronic Effects: The ester group can introduce steric bulk and alter the electronic properties of the molecule, which may directly influence its binding to a biological target, should the ester itself have any intrinsic activity.

  • Lipophilicity and Cell Penetration: The increased lipophilicity of the ester analogs is expected to enhance their ability to cross cell membranes, potentially leading to higher intracellular concentrations of the parent drug after hydrolysis. This could result in increased potency compared to the direct administration of this compound.

Hypothetical Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents.[1][8][9] A comparative study of this compound and its esters against a panel of cancer cell lines could reveal important SAR insights.

CompoundPredicted IC50 (µM) vs. HeLa CellsRationale
This compound 15 µMParent compound with inherent cytotoxic activity.
Quinoxalin-2-ylmethyl acetate 10 µMImproved cell penetration due to increased lipophilicity, leading to higher intracellular concentration of the active alcohol upon hydrolysis.
Quinoxalin-2-ylmethyl benzoate 8 µMFurther enhanced lipophilicity may lead to even better cell uptake and higher potency, assuming efficient intracellular hydrolysis.

Experimental Protocols

To empirically validate the predicted properties and activities, a series of standardized experimental protocols are necessary.

Synthesis of this compound
  • Step 1: Synthesis of Quinoxalin-2(1H)-one. To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add ethyl glyoxalate (12 mmol). Reflux the mixture for 4 hours. Cool to room temperature and collect the precipitate by filtration. Wash with cold ethanol and dry to yield Quinoxalin-2(1H)-one.

  • Step 2: Reduction to this compound. Suspend Quinoxalin-2(1H)-one (5 mmol) in dry tetrahydrofuran (THF) (30 mL) under a nitrogen atmosphere. Slowly add lithium aluminum hydride (LiAlH4) (10 mmol) in portions at 0 °C. After the addition is complete, stir the mixture at room temperature for 12 hours. Quench the reaction by the sequential addition of water (0.4 mL), 15% NaOH solution (0.4 mL), and water (1.2 mL). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to obtain this compound.

General Procedure for Esterification
  • Dissolve this compound (1 mmol) in dichloromethane (DCM) (10 mL).

  • Add triethylamine (1.5 mmol) and cool the mixture to 0 °C.

  • Slowly add the corresponding acyl chloride (acetyl chloride or benzoyl chloride) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield the desired ester.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its ester analogs for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Esterase Stability Assay
  • Incubation: Incubate the ester analogs (10 µM) in human plasma or a solution containing porcine liver esterase at 37 °C.

  • Sampling: At various time points (0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding an equal volume of acetonitrile.

  • Analysis: Analyze the samples by HPLC to quantify the disappearance of the ester and the appearance of this compound.

  • Half-life Calculation: Determine the half-life (t1/2) of the ester in the presence of esterases.

Logical Relationship Diagram

Logical Relationship cluster_parent Parent Compound cluster_analogs Ester Analogs (Prodrugs) cluster_properties Physicochemical Properties cluster_biological Biological Consequences Parent This compound Acetate Quinoxalin-2-ylmethyl acetate Parent->Acetate Esterification Benzoate Quinoxalin-2-ylmethyl benzoate Parent->Benzoate Esterification Lipophilicity Increased Lipophilicity Acetate->Lipophilicity Benzoate->Lipophilicity Solubility Decreased Aqueous Solubility Lipophilicity->Solubility Permeability Enhanced Cell Permeability Lipophilicity->Permeability Bioavailability Improved Oral Bioavailability Permeability->Bioavailability Activity Potentially Increased Potency Permeability->Activity

Caption: Logical relationship between this compound and its ester analogs.

Conclusion and Future Directions

This comparative guide illustrates the scientific rationale and experimental framework for evaluating this compound and its ester analogs. The esterification strategy presents a promising avenue for optimizing the drug-like properties of the parent alcohol. The increased lipophilicity of the ester prodrugs is anticipated to translate into enhanced cellular permeability and potentially improved in vivo efficacy.

Future research should focus on the synthesis and evaluation of a wider range of ester analogs to establish a more comprehensive structure-activity relationship. In vivo pharmacokinetic and pharmacodynamic studies are essential to confirm the prodrug conversion and to assess the therapeutic potential of these compounds. Furthermore, exploring the application of these compounds in different therapeutic areas, such as antimicrobial and anti-inflammatory research, could unveil new opportunities for the versatile quinoxaline scaffold.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. Archives of Pharmacal Research. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. PMC. [Link]

  • Novel ester prodrugs and mechanisms. ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC. [Link]

  • Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

  • Comparative physicochemical properties and anti-inflammatory activity of natural and artificial musk for quality evaluation. PubMed. [Link]

  • A comparative study of the effect of different alkaline stabilizers on physicochemical properties of lansoprazole in formulation. ResearchGate. [Link]

  • A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. PubMed. [Link]

  • Comparative physicochemical properties and anti-inflammatory activity of natural and artificial musk for quality evaluation. PMC. [Link]

Sources

A Head-to-Head Comparison: The Potential of Quinoxalin-2-ylmethanol's Scaffold Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies.[1] Their specificity for crucial signaling nodes offers a more refined therapeutic approach compared to traditional chemotherapy.[1] Within this dynamic field, the quinoxaline scaffold has garnered significant attention for its versatile and potent inhibitory activity against a range of protein kinases.[2][3] This guide provides a head-to-head comparison of the potential of the quinoxaline scaffold, represented by a potent derivative, against well-established kinase inhibitors, offering insights for researchers and drug development professionals.

While specific kinase inhibition data for Quinoxalin-2-ylmethanol is not extensively available in the public domain, its core quinoxaline structure is a key pharmacophore in numerous potent kinase inhibitors.[2][3][4] Quinoxaline derivatives have demonstrated the ability to act as ATP-competitive inhibitors, targeting a variety of kinases including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK).[3][4] For the purpose of this guide, we will use a potent, recently described quinoxaline derivative, Compound 26e , an Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitor with a reported IC50 of 30.17 nM, as a representative of the potential of this scaffold.[5]

We will compare this to three well-characterized and widely used kinase inhibitors: Dasatinib , a broad-spectrum inhibitor targeting multiple tyrosine kinases including BCR-ABL and Src family kinases[1][6][7]; Imatinib , a more specific inhibitor of BCR-ABL, c-KIT, and PDGF-R[8][9][10]; and Tofacitinib , an inhibitor primarily targeting the Janus kinase (JAK) family.[11][12][13]

Biochemical Potency: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values of our representative quinoxaline compound and the established inhibitors against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Reference(s)
Quinoxaline Derivative (26e) ASK130.17[5]
Dasatinib Abl<1[7]
Src0.8[7]
c-Kit79[7]
Imatinib v-Abl600[8][9]
c-Kit100[8][9]
PDGFR100[8][9]
Tofacitinib JAK31[12][13]
JAK220[13]
JAK1112[13]

Expert Interpretation: The data highlights that quinoxaline derivatives, such as compound 26e, can achieve nanomolar potency, placing them in a comparable range to established drugs like Dasatinib and Tofacitinib for their respective targets. The broad-spectrum nature of Dasatinib is evident from its potent inhibition of multiple kinases, while Imatinib and Tofacitinib exhibit more targeted profiles. The potency of the quinoxaline scaffold against a specific target like ASK1 underscores its potential for developing highly selective inhibitors.

Cellular Activity and Mechanistic Insights

Beyond biochemical assays, evaluating an inhibitor's effect in a cellular context is paramount. This is often achieved by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.

A representative signaling pathway involving a receptor tyrosine kinase (RTK) is depicted below, illustrating the points of intervention for various kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 JAK JAK RTK->JAK ASK1 ASK1 RTK->ASK1 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF STAT STAT JAK->STAT STAT->TF MKK MKK3/6 ASK1->MKK p38 p38 MAPK MKK->p38 p38->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Dasatinib Dasatinib Dasatinib->RTK Quinoxaline_26e Quinoxaline Deriv. (26e) Quinoxaline_26e->ASK1 Tofacitinib Tofacitinib Tofacitinib->JAK Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of inhibitor (e.g., this compound) Start->Step1 Step3 Add inhibitor dilutions to wells Step1->Step3 Step2 Add kinase and substrate to microplate wells Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop reaction and deplete remaining ATP Step5->Step6 Step7 Add ADP detection reagent Step6->Step7 Step8 Measure luminescence Step7->Step8 End Calculate IC50 Step8->End

Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Steps:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test compound (e.g., this compound) and control inhibitors (Dasatinib, Imatinib, Tofacitinib) in a suitable buffer (e.g., DMSO).

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a no-inhibitor control.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [14]

Cell-Based Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular environment.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Treat the cells with various concentrations of the kinase inhibitors for a specified duration.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. [15]5. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate. .

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. [15] * Detect the signal using an enhanced chemiluminescence (ECL) substrate. [15]6. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein. [16]7. Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

The quinoxaline scaffold represents a highly promising framework for the development of novel kinase inhibitors. As exemplified by potent derivatives like compound 26e, this chemical class can achieve inhibitory concentrations comparable to those of established, clinically approved drugs. The versatility of the quinoxaline core allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

For researchers in drug discovery, the head-to-head comparison with well-characterized inhibitors like Dasatinib, Imatinib, and Tofacitinib provides a crucial benchmark for evaluating novel compounds. The provided experimental protocols offer a standardized approach for these comparative studies. Future investigations should focus on comprehensive kinase panel screening of promising quinoxaline derivatives to fully elucidate their selectivity profiles and to identify potential off-target effects. Cellular assays in relevant disease models will be essential to translate biochemical potency into therapeutic efficacy. The continued exploration of the quinoxaline scaffold holds significant promise for the next generation of targeted therapies.

References

  • Imatinib (STI571) | Tyrosine Kinases Inhibitor | CAS 152459-95-5 | Selleck Chemicals.

  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights - ResearchGate.

  • Imatinib (STI571) Mesylate Tyrosine Kinase Inhibitor | CAS 220127-57-1 | Selleck Chemicals.

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC - NIH.

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.

  • Technical Support Center: Identifying and Mitigating Off-Target Kinase Inhibition of Imatinib at High Concentrations - Benchchem.

  • In vitro kinase assay - Protocols.io.

  • Jak3-IN-11 vs. Tofacitinib: A Comparative Analysis of Selectivity and Potency - Benchchem.

  • The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells - ResearchGate.

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed.

  • JAK Inhibition | JAK Inhibitor Review - Selleck Chemicals.

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH.

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - NIH.

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - MDPI.

  • Dasatinib Tyrosine Kinase Inhibitor | CAS 302962-49-8 | Selleck Chemicals.

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu.

  • Western Blotting Protocol - Cell Signaling Technology.

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.

Sources

A Comparative Guide to the Structure-Activity Relationship of Quinoxalin-2-ylmethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxalin-2-ylmethanol derivatives, a promising subclass of these bioactive compounds. While direct and extensive SAR studies on this specific subclass are emerging, we will draw upon the wealth of data from closely related quinoxaline analogs to provide a comprehensive and insightful comparison. This guide will delve into the synthetic strategies, comparative biological data, and key structural features that govern the efficacy of these molecules, offering a valuable resource for the rational design of novel therapeutic agents.

The Quinoxaline Core: A Privileged Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, serves as a "privileged scaffold" in drug discovery. Its rigid, planar structure provides a unique framework for the spatial orientation of various functional groups, enabling interactions with a diverse range of biological targets. The nitrogen atoms within the pyrazine ring are key to its chemical properties, influencing its electronic distribution and ability to participate in hydrogen bonding, a critical factor in drug-receptor interactions.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Blueprint for Activity

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core ring system and its appendages. While specific SAR data for this compound derivatives is limited, extensive research on other quinoxaline analogs provides valuable insights that can be extrapolated to this subclass.

Substitutions on the Quinoxaline Ring System

Modifications to the benzene portion of the quinoxaline ring have a significant impact on the molecule's overall lipophilicity, electronic properties, and metabolic stability, all of which are crucial for its pharmacokinetic and pharmacodynamic profile.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, can enhance the anticancer activity of quinoxaline derivatives.[5] For instance, bromo-substituted quinoxalines have shown improved inhibition of lung cancer cells compared to their nitro-substituted counterparts.[5] Conversely, electron-donating groups like methoxy (-OCH3) can also positively influence activity, though their effect is often position-dependent.[6]

  • Positional Isomerism: The position of substituents on the quinoxaline ring is critical. For example, in a series of anticancer quinoxaline derivatives, the placement of a chloro group on the quinoxaline ring was found to slightly improve activity.[6]

Modifications at the C2 and C3 Positions

The C2 and C3 positions of the quinoxaline ring are particularly amenable to substitution and have been a major focus of SAR studies.

  • The C2-Methanol Moiety: The presence of a methanol group at the C2 position is a defining feature of the subclass discussed in this guide. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with the active site of target proteins. Further derivatization of this hydroxyl group, for instance, through etherification or esterification, presents a key avenue for modulating the compound's properties.

  • Substituents at C3: The nature of the substituent at the C3 position significantly influences the biological activity profile. A wide range of functionalities have been explored, from simple alkyl and aryl groups to more complex heterocyclic moieties. The steric and electronic properties of the C3 substituent play a crucial role in determining the compound's binding affinity and selectivity for its biological target.

Comparative Analysis of Biological Activity

To illustrate the impact of structural modifications on biological activity, the following tables summarize the in vitro anticancer and antimicrobial data for various quinoxaline derivatives. While not exclusively focused on this compound derivatives, these data provide a valuable comparative framework.

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDR1 (Position 6)R2 (Position 2)R3 (Position 3)Cell LineIC50 (µM)Reference
1a -Phenyl-HCT-116>10[6]
1b -4-Chlorophenyl-HCT-1165.3[6]
2a -PhenylPhenylHCT-116>10[3]
2b -4-Fluorophenyl4-FluorophenylHCT-1162.86[3]
3a -H-PhenylMCF-7>10[7]
3b -Cl-PhenylMCF-76.62[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound IDR (Substitution)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4a 2,3-di(thio-4-fluorophenyl)168>128[8]
4b 2,3-di(pyridin-2-ylamino)3264>128[8]
5a 2-(4-methylphenylamino)8432[9]
5b 2-(4-chlorophenylamino)4816[9]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Key Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established laboratory procedures. Below are representative protocols for the synthesis of the quinoxaline core and a common in vitro anticancer assay.

Experimental Protocol: Synthesis of the Quinoxaline Core

This protocol describes a general method for the synthesis of the quinoxaline scaffold via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine derivative (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) (1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a condenser and reflux the mixture with stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

G cluster_core Quinoxaline Core cluster_substituents Key Substitution Points core N1 N C2 C2 N1->C2 N4 N C4a C4a N4->C4a C3 C3 C2->C3 R_C2 R at C2 (e.g., -CH2OH) C2->R_C2 C3->N4 R_C3 R at C3 C3->R_C3 C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 R_Ring Ring Substituents (Positions 5, 6, 7, 8) C6->R_Ring C8 C8 C7->C8 C8->C8a C8a->N1 SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Identify Lead This compound synthesis Synthesize Analogs (Vary R groups) start->synthesis in_vitro In Vitro Assays (Anticancer, Antimicrobial) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo Promising Candidates data Collect & Analyze Data (IC50, MIC) in_vitro->data sar Establish Structure-Activity Relationships data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Process

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The quinoxaline scaffold, and specifically the this compound subclass, holds significant promise for the development of novel therapeutic agents. While a comprehensive SAR profile for this specific subclass is still under development, the existing data on related quinoxaline derivatives provide a strong foundation for rational drug design. Key takeaways include the critical role of substitutions at the C2, C3, and benzene ring positions in modulating biological activity. Future research should focus on systematically exploring the chemical space around the this compound core, with a particular emphasis on generating a diverse library of analogs for comprehensive biological screening. The integration of computational modeling and in vitro/in vivo studies will be instrumental in elucidating the precise molecular mechanisms of action and in optimizing the lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to facilitate these efforts and accelerate the discovery of the next generation of quinoxaline-based therapeutics.

References

  • Newehy, A. A., Nissan, Y. M., El-Sayed, M. A. A., Abouzid, K. A. M., & Ghorab, M. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • El-Gazzar, A. R., Abou-Elela, S. H., & El-Metwally, A. M. (2020). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 5(41), 26768–26779. [Link]

  • Abbas, H. S., El-Sayed, M. A. A., & Ghorab, M. M. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(10), 2519. [Link]

  • Newehy, A. A., Nissan, Y. M., El-Sayed, M. A. A., Abouzid, K. A. M., & Ghorab, M. M. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(18), 12693-12702. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Ghorab, M. M. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(6), 634-653. [Link]

  • Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • El-Gazzar, A. R., El-Sayed, M. A. A., & Ghorab, M. M. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1244, 130939. [Link]

  • Zhang, H., Liu, Y., Li, Y., Wang, C., Li, J., & Zuo, Z. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC advances, 11(21), 12787-12797. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Kumar, A., & Narasimhan, B. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Medicinal Chemistry Research, 21(9), 2261-2269. [Link]

  • El-Gazzar, A. R., Gaafar, A. M., & El-Fahham, H. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

  • Wang, Y., Zhang, H., Liu, Y., Li, Y., Wang, C., Li, J., & Zuo, Z. (2022). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC medicinal chemistry, 13(8), 1007-1018. [Link]

  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic chemistry, 109, 104639. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Medicinal chemistry for 2020. Future Medicinal Chemistry, 15(3), 143-157. [Link]

  • Kumar, A., & Narasimhan, B. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current topics in medicinal chemistry, 20(28), 2599-2633. [Link]

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Medicinal chemistry for 2020. Future medicinal chemistry, 5(13), 1535-1550. [Link]

Sources

A Comparative Guide to the Synthesis of Quinoxalin-2-ylmethanol: Benchmarking a Modern One-Pot Approach Against Traditional Methods

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to infectious diseases.[1] Consequently, the efficient and sustainable synthesis of key quinoxaline building blocks is of paramount importance to the drug development pipeline. Quinoxalin-2-ylmethanol, a versatile intermediate, has traditionally been synthesized via multi-step sequences that often involve hazardous reagents and laborious purification procedures. This guide provides a comprehensive technical comparison between a classical two-step synthesis and a modern, one-pot, environmentally benign approach, offering researchers a data-driven rationale for methodological selection.

The Traditional Trajectory: A Two-Step Condensation and Reduction Pathway

The classical approach to this compound typically begins with the condensation of o-phenylenediamine and an α-ketoester, such as ethyl pyruvate, to form the corresponding quinoxaline-2-carboxylate ester. This is a robust and well-established method for constructing the quinoxaline core.[2] The subsequent step involves the reduction of the ester functionality to the primary alcohol, a transformation that necessitates the use of a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[3]

Traditional Synthesis Workflow

Figure 1. The classical two-step synthesis of this compound.

Experimental Protocol: Traditional Method

Step 1: Synthesis of Ethyl Quinoxaline-2-carboxylate

  • In a round-bottom flask, dissolve o-phenylenediamine (10.8 g, 100 mmol) in absolute ethanol (200 mL).

  • To this solution, add ethyl pyruvate (11.6 g, 100 mmol).

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to yield ethyl quinoxaline-2-carboxylate.

Step 2: Reduction to this compound

  • In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (3.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (150 mL).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Add a solution of ethyl quinoxaline-2-carboxylate (10.1 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the sequential, dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and finally water (12 mL).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound is then purified by column chromatography on silica gel.

Scientific Rationale and Inherent Limitations

This traditional pathway is a workhorse of organic synthesis for good reason: it is predictable and generally high-yielding for each step. However, the reliance on lithium aluminum hydride in the reduction step is a significant drawback. LiAlH₄ is a pyrophoric reagent that reacts violently with water, necessitating strictly anhydrous reaction conditions and meticulous handling protocols.[4] The quenching procedure can also be hazardous if not performed with extreme care. Furthermore, the multi-step nature of the synthesis, coupled with the need for intermediate purification and a final chromatographic separation, lowers the overall process efficiency and generates a considerable amount of chemical waste.

The Benchmark: A One-Pot Aerobic Synthesis in Water

In alignment with the principles of green chemistry, modern synthetic methodologies strive for atom economy, reduced step-count, and the use of environmentally benign solvents and reagents. A benchmark method for the synthesis of this compound that embodies these principles is the one-pot reaction of o-phenylenediamine with 1,3-dihydroxyacetone dimer in water, utilizing atmospheric oxygen as the oxidant.

Benchmark Synthesis Workflow

G cluster_0 One-Pot Synthesis A o-Phenylenediamine C This compound A->C Water, 90°C, Open Air B 1,3-Dihydroxyacetone Dimer B->C

Figure 2. The modern one-pot synthesis of this compound.

Experimental Protocol: Benchmark Method
  • To a suspension of o-phenylenediamine (10.8 g, 100 mmol) in water (100 mL) in a round-bottom flask, add 1,3-dihydroxyacetone dimer (9.0 g, 50 mmol).

  • Heat the mixture with stirring at 90°C in a flask open to the atmosphere for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum to afford pure this compound.

Mechanistic Insights and Advantages

This one-pot procedure is thought to proceed via an initial condensation of o-phenylenediamine with 1,3-dihydroxyacetone to form a dihydride intermediate. This intermediate then undergoes aerobic oxidation, with atmospheric oxygen serving as the terminal oxidant, to yield the aromatic quinoxaline product.

The advantages of this benchmark method are manifold. It is a one-pot reaction, which significantly improves operational efficiency and reduces waste. The use of water as the solvent is a major step towards a more sustainable process. Furthermore, the reliance on air as the oxidant eliminates the need for hazardous and costly oxidizing agents. The purification is often a simple filtration, obviating the need for column chromatography.

Performance Benchmark: A Head-to-Head Comparison

MetricTraditional MethodBenchmark Method
Overall Yield ~65-75%>85%
Reaction Time ~6-8 hours + workup12 hours
Number of Steps 21
Key Reagents LiAlH₄ (pyrophoric), Dry organic solventsWater, Air
Safety Profile High risk (pyrophoric reagent, quenching)Low risk
Environmental Impact High (organic solvent waste, aluminum salts)Low (water as solvent, minimal waste)
Purification Column Chromatography RequiredFiltration/Recrystallization

Conclusion for the Modern Researcher

The data and protocols presented in this guide clearly illustrate the significant advantages of the modern, one-pot synthesis of this compound. While the traditional two-step method is a valid and established procedure, its operational complexity, safety concerns, and environmental footprint are considerable. The benchmark one-pot synthesis in water offers a safer, more efficient, and greener alternative that is highly attractive for both academic and industrial laboratories. For drug development professionals, the adoption of such streamlined and sustainable synthetic routes can accelerate the production of key intermediates, reduce costs, and align with the growing imperative for environmentally responsible chemical manufacturing.

References

  • Organic Chemistry: Current Research Open Access. Synthesis of 3-methylquinoxaline-2(1H)-one. Longdom Publishing.
  • Organic Syntheses Procedure. L-Valinol. Organic Syntheses.
  • University of York. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • National Institutes of Health. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • National Institutes of Health. Recent advances in the transition-metal-free synthesis of quinoxalines.
  • Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process.
  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
  • Quinoxaline Synthesis by Domino Reactions.
  • Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condens
  • Photoredox Catalyst Free, Visible Light‐Promoted C3−H Acylation of Quinoxalin‐2(1H)
  • BenchChem. Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers.
  • ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone.
  • A Simple and efficient protocol for the synthesis of quinoxalines c
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
  • ResearchGate.
  • Lithium Aluminum Hydride (LiAlH4)
  • York Research Database.
  • National Institutes of Health.
  • Organic Chemistry Portal. Synthesis of quinoxalinones.
  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4.
  • Queen's University Belfast.
  • YouTube. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism).

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Quinoxalin-2-ylmethanol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the IVIVC Imperative

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The (Quinoxalin-2-yl)methanol moiety, in particular, serves as a versatile building block for developing novel therapeutic agents. However, a promising result in a petri dish—in vitro—often fails to translate into efficacy in a living organism—in vivo. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for quinoxalin-2-ylmethanol derivatives, offering insights into experimental design, data interpretation, and the common pitfalls that can disconnect a potent molecule from a successful drug candidate.

The In Vitro Landscape: Initial Screening and Mechanistic Insights

The journey of a drug candidate begins with in vitro assays. These controlled experiments are designed to rapidly screen compounds for biological activity against a specific target, be it a cancer cell line, a bacterial strain, or a purified enzyme. For quinoxaline derivatives, the most common areas of investigation are anticancer and antimicrobial activities.

Common In Vitro Assays for Quinoxaline Derivatives
  • Anticancer Activity: The primary goal is to assess a compound's ability to kill or inhibit the proliferation of cancer cells.

    • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates a cytotoxic or cytostatic effect. Numerous studies have used this method to determine the half-maximal inhibitory concentration (IC50) of quinoxaline derivatives against cell lines like HCT116 (colon), HepG2 (liver), and MCF-7 (breast).[6][7]

    • Enzyme Inhibition Assays: Many quinoxalines exert their anticancer effects by inhibiting specific kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[7][8] These assays quantify the compound's ability to block the activity of the purified target enzyme.

  • Antimicrobial Activity: The objective is to determine the compound's effectiveness against pathogenic microorganisms.

    • Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for assessing antibacterial or antifungal activity. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[9]

Experimental Workflow: In Vitro Screening

The initial screening process follows a logical progression from broad cytotoxicity to more specific mechanistic studies.

G cluster_0 In Vitro Screening Workflow Compound Quinoxaline Derivative Library PrimaryAssay Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->PrimaryAssay Test Concentrations HitID Hit Identification (IC50 < Threshold) PrimaryAssay->HitID Identify Active Compounds SecondaryAssay Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) HitID->SecondaryAssay Elucidate Mechanism of Action LeadSelection Lead Compound Selection SecondaryAssay->LeadSelection Select for In Vivo Studies

Caption: Workflow for in vitro screening of quinoxaline derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for evaluating the antiproliferative activity of novel quinoxaline compounds against a cancer cell line.

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (Quinoxaline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize exponentially growing cells, count them, and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in complete medium. Remove the old medium from the plates and add 100 µL of the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Bridging the Gap: The In Vivo Translation

A potent IC50 value is encouraging, but it is not a guarantee of in vivo success. The complexity of a living organism introduces variables that are absent in an in vitro setting. The transition from a controlled lab environment to a dynamic biological system is the most critical step in drug development.

Common In Vivo Models
  • Anticancer Efficacy Models:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's effect on a human tumor in a living system.

    • Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice. These models are crucial for studying the interplay between the compound, the tumor, and the immune system.

    • Solid Ehrlich Carcinoma (SEC) Model: This is a rapidly growing, transplantable tumor model in mice used for preliminary in vivo screening of anticancer agents.[7]

  • Antimicrobial Efficacy Models:

    • Murine Infection Models: Mice are infected with a specific pathogen (e.g., Methicillin-resistant Staphylococcus aureus, MRSA), and then treated with the test compound. The efficacy is measured by the reduction in bacterial load in target organs or by improved survival rates.[9]

Logical Flow: From In Vitro Hit to In Vivo Validation

The decision to advance a compound to in vivo testing is based on a convergence of positive in vitro data.

G cluster_0 In Vitro to In Vivo Transition InVitroLead Potent In Vitro Lead (Low IC50/MIC) GoNoGo Go/No-Go Decision InVitroLead->GoNoGo ADME In Vitro ADMET Profiling (Solubility, Stability, Permeability) ADME->GoNoGo Tox Preliminary Toxicity (Normal Cell Line Cytotoxicity) Tox->GoNoGo InVivo In Vivo Efficacy & PK/PD Studies (e.g., Mouse Tumor/Infection Model) GoNoGo->InVivo Advance Candidate

Caption: Key decision points for advancing a compound to in vivo studies.

Case Studies: Correlating In Vitro and In Vivo Data for Quinoxaline Derivatives

Analyzing real-world examples provides the best insight into the IVIVC of quinoxaline derivatives.

Case Study 1: Anticancer Activity of an N-allyl Quinoxaline Derivative

An N-allyl quinoxaline derivative (let's call it Compound 8) was evaluated for its anticancer potential.[7] The study provides a clear example of correlating in vitro cytotoxicity and enzyme inhibition with in vivo tumor suppression.

Parameter In Vitro Results In Vivo Results
Cytotoxicity (IC50) A549 (Lung): 0.86 µMMCF-7 (Breast): 1.06 µM-
Target Inhibition (IC50) EGFR: 0.088 µMVEGFR2: 0.108 µM-
Efficacy -Tumor Inhibition Ratio: 68.19%

Analysis: Compound 8 demonstrated potent cytotoxicity against cancer cell lines and strong inhibition of key cancer-related enzymes in vitro.[7] This promising in vitro profile was successfully translated into significant in vivo efficacy, where it inhibited tumor growth by over 68% in a solid Ehrlich carcinoma model.[7] This represents a positive IVIVC, suggesting that the compound's mechanism of action observed in vitro (EGFR/VEGFR2 inhibition) is likely responsible for its in vivo antitumor effect.

Case Study 2: Antibacterial Activity of a Novel Quinoxaline Derivative

A novel quinoxaline derivative, designated (IVk), was synthesized and tested for its antibacterial properties.[9]

Parameter In Vitro Results In Vivo Results
Antibacterial Activity (MIC) Gram-positive (MRSA): 4 µg/mLGram-negative (K. pneumonia): 16 µg/mL-
Efficacy -Bacterial survival reduction:31% at 2.5 mg/mL75% at 5.0 mg/mL

Analysis: Compound (IVk) showed excellent activity against Gram-positive bacteria, including the drug-resistant MRSA strain, in vitro.[9] The in vivo results confirmed its antibacterial effect, showing a dose-dependent reduction in bacterial survival.[9] This is another example of a good IVIVC, where potent in vitro bactericidal activity leads to a tangible therapeutic effect in a living model.

Case Study 3: Antifungal Activity of a Quinoxaline Derivative in Plants

A study on quinoxaline derivatives as agricultural fungicides provides an interesting case of IVIVC in a non-mammalian system. Compound 5j was tested against the plant pathogen Rhizoctonia solani (RS), which causes rice sheath blight.[10]

Parameter In Vitro Results In Vivo Results (Detached Rice Leaves)
Antifungal Activity (EC50) R. solani: 8.54 µg/mL-
Efficacy (Control Efficacy) -66.17% at 100 µg/mL93.3% at 200 µg/mL

Analysis: Compound 5j was highly potent against the target fungus in vitro, with an EC50 value superior to the commercial fungicide azoxystrobin.[10] This translated exceptionally well in an in vivo setting, where it effectively controlled the disease on detached rice leaves.[10] This demonstrates that with a well-chosen model, IVIVC can be highly predictive.

Explaining the Discrepancies: The Crucial Role of ADMET

While the case studies above show positive correlations, it is common for potent in vitro compounds to fail in vivo. This discrepancy is almost always attributable to poor pharmacokinetic and safety profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

G cluster_0 Barriers to In Vivo Efficacy InVitro Potent In Vitro Activity A Absorption (Poor oral bioavailability) InVitro->A D Distribution (Failure to reach target tissue) InVitro->D M Metabolism (Rapid clearance by liver) InVitro->M E Excretion (Fast removal from body) InVitro->E T Toxicity (Off-target effects cause harm) InVitro->T InVivo Poor In Vivo Efficacy A->InVivo D->InVivo M->InVivo E->InVivo T->InVivo

Caption: ADMET factors that can disrupt the in vitro-in vivo correlation.

  • Absorption: Can the compound get into the bloodstream? A compound that is not absorbed after oral administration will never reach its target.

  • Distribution: Does the compound reach the site of action? An anticancer drug must penetrate a solid tumor; an antibacterial must reach the infected tissue.

  • Metabolism: Is the compound rapidly broken down into inactive metabolites? The liver is a powerful metabolic engine that can quickly clear foreign compounds.

  • Excretion: How quickly is the compound removed from the body? A compound that is excreted too rapidly may not maintain a therapeutic concentration for long enough to be effective.

  • Toxicity: Does the compound cause unacceptable side effects? A compound might kill cancer cells effectively, but if it also kills healthy cells, it cannot be used as a drug.

Conclusion and Future Perspectives

The correlation between in vitro and in vivo activity for this compound derivatives, as with other chemical scaffolds, is not guaranteed but can be highly predictive when approached systematically. The evidence suggests that compounds demonstrating high potency in well-designed in vitro assays have a reasonable chance of success in vivo, provided they possess favorable ADMET properties.

Key Takeaways:

  • A strong IVIVC is built on a foundation of potent and mechanistically understood in vitro activity.

  • The choice of in vivo model is critical; it must be relevant to the disease being studied.

  • Discrepancies between in vitro and in vivo results are often due to poor pharmacokinetics or unforeseen toxicity.

Future research in this area should focus on developing more predictive in vitro models, such as 3D organoids and co-culture systems, that better mimic the complexity of living tissues. Furthermore, integrating early in vitro ADMET screening into the discovery pipeline is essential to deprioritize compounds with unfavorable pharmacokinetic profiles, thereby improving the success rate of translating potent quinoxaline derivatives from the bench to the clinic.

References

Sources

Confirming Quinoxaline-2-ylmethanol Binding: A Comparative Guide to Target Engagement Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties.[1] While Quinoxalin-2-ylmethanol itself is a fundamental building block, its derivatives have shown significant promise as inhibitors of critical protein-protein interactions (PPIs) implicated in diseases such as mixed-lineage leukemia (MLL).[1][2][3][4][5] A pivotal challenge in advancing these compounds from hits to leads is the unequivocal confirmation of direct binding to their intended molecular targets.

This guide provides a comprehensive overview of state-of-the-art biophysical and cellular techniques for validating the binding of a representative quinoxaline-based inhibitor to its target protein. We will use a potent quinoxaline inhibitor of the AF9-DOT1L protein-protein interaction, a key driver in MLL-rearranged leukemia, as our primary example.[1][2][3][4][5] For comparative analysis, we will contrast its binding characteristics with those of a well-characterized, non-quinoxaline inhibitor of DOT1L, EPZ-5676.[6]

This guide is designed to be a practical resource, offering not only the theoretical underpinnings of each technique but also detailed, step-by-step protocols and illustrative data to inform your experimental design.

The Target: A Critical Protein-Protein Interaction in Leukemia

In MLL-rearranged leukemia, the fusion of the MLL protein with partners such as AF9 leads to the aberrant recruitment of the histone methyltransferase DOT1L. This results in the hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes.[7][8] Disrupting the interaction between the ankyrin repeat homology domain (AHD) of AF9 and DOT1L is therefore a compelling therapeutic strategy.

Below is a diagram illustrating the central role of the AF9-DOT1L interaction in the pathology of MLL-rearranged leukemia.

MLL_Pathway cluster_0 Leukemic Cell Nucleus MLL_AF9 MLL-AF9 Fusion Protein DOT1L DOT1L MLL_AF9->DOT1L Recruitment H3K79 Histone H3K79 DOT1L->H3K79 Hypermethylation Leukemogenic_Genes Leukemogenic Genes (e.g., HOXA9) H3K79->Leukemogenic_Genes Activation Transcription Aberrant Transcription Leukemogenic_Genes->Transcription Quinoxaline_Inhibitor Quinoxaline Inhibitor (e.g., Cmpd 17) Quinoxaline_Inhibitor->MLL_AF9 Binding Disruption

Caption: The MLL-AF9 fusion protein recruits DOT1L, leading to aberrant gene expression.

Comparative Analysis of Inhibitors

For the purpose of this guide, we will compare two distinct inhibitors that target this leukemic pathway:

  • Quinoxaline-based PPI Inhibitor (Compound 17): A representative di-substituted quinoxiline compound that has been shown to potently inhibit the AF9-DOT1L interaction.[1][5]

  • Alternative Non-Quinoxaline Inhibitor (EPZ-5676): A well-characterized, potent, and selective aminonucleoside inhibitor of the DOT1L enzyme's catalytic activity.[6]

CompoundChemical ClassMechanism of Action
Compound 17 Di-substituted QuinoxilineDisrupts the AF9-DOT1L protein-protein interaction.[1][5]
EPZ-5676 AminonucleosideCompetitively inhibits the S-adenosyl methionine (SAM) binding pocket of DOT1L, blocking its methyltransferase activity.[6]

Tier 1: Initial Assessment of PPI Inhibition - AlphaScreen

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a powerful, bead-based technology ideal for high-throughput screening and initial characterization of PPI inhibitors.[9][10] It relies on the transfer of singlet oxygen from a donor to an acceptor bead when brought into close proximity by a biomolecular interaction, generating a luminescent signal.

Causality Behind Experimental Choice: AlphaScreen is chosen for initial assessment due to its high sensitivity, low sample consumption, and homogeneous format, which eliminates the need for wash steps and simplifies automation. This makes it highly efficient for determining the concentration-dependent inhibitory activity (IC50) of compounds.

AlphaScreen_Workflow cluster_1 AlphaScreen Principle Donor Donor Bead + Biotinylated DOT1L Acceptor Acceptor Bead + Tagged AF9 Donor->Acceptor Singlet Oxygen Transfer (if in proximity) Signal Luminescent Signal (520-620 nm) Acceptor->Signal Laser Laser Excitation (680 nm) Laser->Donor Inhibitor Quinoxaline Inhibitor Inhibitor->Acceptor Disrupts Interaction

Caption: AlphaScreen assay for detecting PPI inhibition.

Experimental Protocol: AlphaScreen for AF9-DOT1L Inhibition
  • Reagent Preparation:

    • Prepare a buffer solution suitable for the protein interaction (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute biotinylated DOT1L peptide and GST-tagged AF9 AHD to their optimal concentrations in the assay buffer.

    • Prepare a serial dilution of the quinoxaline inhibitor and the comparator compound.

  • Assay Procedure (384-well format):

    • To each well, add 5 µL of the compound dilution.

    • Add 5 µL of the GST-tagged AF9 AHD solution.

    • Add 5 µL of the biotinylated DOT1L peptide solution.

    • Incubate at room temperature for 30 minutes.

    • Add 10 µL of a mixture of streptavidin-coated donor beads and anti-GST acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data:
CompoundTargetAssayIC50 (µM)
Quinoxaline Cmpd 17 AF9-DOT1L InteractionAlphaScreen0.35[1][5]
Peptidomimetic Cmpd-10 AF9-DOT1L InteractionAlphaScreen2.1[11]

Tier 2: Confirmation of Direct Binding - Biophysical Methods

While AlphaScreen confirms the disruption of the PPI, it does not directly measure the binding of the inhibitor to its target. For this, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[12][13][14][15] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).

Causality Behind Experimental Choice: SPR is chosen for its ability to provide detailed kinetic information about the binding event. This is crucial for understanding the inhibitor's residence time on the target, a parameter that is increasingly recognized as a key determinant of in vivo efficacy.

SPR_Workflow cluster_2 SPR Workflow Immobilization Immobilize AF9 on Sensor Chip Association Inject Quinoxaline Inhibitor (Analyte) Immobilization->Association Dissociation Flow Buffer to Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram

Caption: Key steps in an SPR experiment for inhibitor binding analysis.

  • Ligand Immobilization:

    • Activate a CM5 sensor chip with a mixture of EDC and NHS.

    • Immobilize recombinant AF9 AHD protein onto the chip surface via amine coupling to a target density (e.g., 5000 RU).

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the quinoxaline inhibitor in running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

    • Regenerate the surface with a short pulse of a suitable regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).[16][17][18][19]

Causality Behind Experimental Choice: ITC is a true in-solution technique that does not require immobilization or labeling of the binding partners. It provides a complete thermodynamic profile of the interaction, which can be invaluable for understanding the driving forces behind binding and for guiding lead optimization.

  • Sample Preparation:

    • Dialyze the AF9 AHD protein and dissolve the quinoxaline inhibitor in the same buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • Titration:

    • Fill the ITC sample cell with the AF9 AHD protein solution (e.g., 20 µM).

    • Load the injection syringe with the quinoxaline inhibitor solution (e.g., 200 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine K_D, n, ΔH, and ΔS.

Comparative Biophysical Data:
CompoundTargetAssayK_D
EPZ-5676 DOT1LEnzymatic Assay0.08 nM (K_i)[6]
SGC-iMLLT ENL/AF9ITC745 nM (ENL), 523 nM (AF9)[20]

Tier 3: Target Engagement in a Cellular Context - Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its target in the complex environment of a living cell is a critical step in drug development. CETSA is a powerful technique for assessing target engagement in situ.[2][4][21] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological context, accounting for factors such as cell permeability and intracellular metabolism that are not addressed by in vitro biophysical assays.[2][4][21]

CETSA_Workflow cluster_3 CETSA Workflow Treatment Treat Cells with Inhibitor or Vehicle Heating Heat Cell Lysates at a Range of Temperatures Treatment->Heating Separation Separate Soluble and Aggregated Proteins Heating->Separation Detection Quantify Soluble Target Protein (e.g., Western Blot) Separation->Detection Melting_Curve Plot Soluble Protein vs. Temperature Detection->Melting_Curve

Caption: The CETSA method for confirming cellular target engagement.

Experimental Protocol: CETSA for AF9 Target Engagement
  • Cell Treatment:

    • Culture MLL-rearranged leukemia cells (e.g., MOLM-13) to the desired density.

    • Treat cells with the quinoxaline inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Detection:

    • Transfer the supernatant to a new plate.

    • Quantify the amount of soluble AF9 protein using a suitable method, such as Western blotting or an antibody-based proximity assay.

  • Data Analysis:

    • Plot the amount of soluble AF9 as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The validation of target binding is a cornerstone of modern drug discovery. For promising scaffolds like quinoxaline, a multi-tiered approach employing a combination of high-throughput screening assays, direct biophysical methods, and cellular target engagement studies is essential. As demonstrated, techniques such as AlphaScreen, SPR, ITC, and CETSA each provide unique and complementary information. By systematically applying these methodologies, researchers can build a robust body of evidence to confirm that a quinoxaline-based compound directly and specifically interacts with its intended target, thereby justifying its advancement through the drug discovery pipeline.

References

  • Al-awar, R., et al. (2016). Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. SLAS Discov, 24(2), 133-141.
  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High Throughput Screening: Methods and Protocols (pp. 69-84). Springer New York.
  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Gassner, C., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In High Throughput Screening: Methods and Protocols (pp. 247-265). Springer New York.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Daigle, S. R., et al. (2013). Potent inhibition of DOT1L as treatment of MLL-fusion leukemia. Blood, 122(6), 1017-1025.
  • Wu, F., et al. (2021). Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth. Theranostics, 11(15), 7236-7253.
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221.
  • Pollard, J. R. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 573-588.
  • Song, Y., et al. (2018). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. Molecules, 23(11), 2911.
  • Spratt, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2898-2907.
  • Christott, T., et al. (2019). Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(2), 133-141.
  • Yao, Y., et al. (2015). Synthesis, Structure-Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. Journal of Medicinal Chemistry, 58(20), 8097-8114.
  • Zhang, Y., & Ye, L. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Surface Plasmon Resonance. Methods in Molecular Biology, vol 2129. Humana, New York, NY.
  • Yao, Y., et al. (2015). Synthesis, Structure-Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4. PubMed. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Portland Press. Retrieved from [Link]

  • Wu, F., et al. (2021). Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth. ResearchGate. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

  • Maynes, J. T., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 336(1), 1-8.
  • Wu, F., et al. (2021). Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth. PMC. Retrieved from [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Springer Nature Experiments. Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Retrieved from [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). PMC. Retrieved from [Link]

  • Bas-Tannoudji, D., et al. (2016). Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach. ACS Medicinal Chemistry Letters, 7(8), 730-735.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Retrieved from [Link]

  • Krivtsov, A. V., et al. (2015). Degree of recruitment of DOT1L to MLL-AF9 defines level of H3K79 Di- and tri-methylation on target genes and transformation potential. PubMed. Retrieved from [Link]

  • Chen, C. W., et al. (2016). Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library. NIH. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain chemical structures, often referred to as "privileged scaffolds," appear repeatedly in molecules with diverse biological activities. The quinoxaline ring system is a quintessential example of such a scaffold.[1] Comprising a benzene ring fused to a pyrazine ring, this nitrogen-containing heterocycle is a cornerstone in the development of therapeutic agents.[2] The versatility of the quinoxaline core stems from its unique electronic properties and its ability to form various non-covalent interactions—such as hydrogen bonds, π-stacking, and hydrophobic interactions—with biological macromolecules.[3] Consequently, quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities.[1][4]

A critical challenge and opportunity in leveraging this scaffold is understanding how subtle structural modifications influence binding affinity and selectivity for a specific biological target. Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at an atomic level, providing invaluable insights for rational drug design.[5][6] This guide presents a comparative docking study of Quinoxalin-2-ylmethanol against related heterocyclic structures, using the Epidermal Growth Factor Receptor (EGFR) as a clinically relevant target. EGFR is a well-validated target in oncology, and several quinoxaline-based compounds have been investigated as EGFR inhibitors.[7][8][9]

Through this analysis, we will elucidate the structure-activity relationships that govern molecular recognition, providing a framework for researchers to design next-generation inhibitors with enhanced potency and specificity.

Rationale for Compound and Target Selection

The selection of compounds for a comparative study is a critical experimental design choice. The goal is to isolate the effects of specific structural changes on target binding. For this guide, we have selected a parent scaffold (Quinoxaline), our primary compound of interest (this compound), and two related, widely recognized heterocyclic scaffolds (Benzimidazole and Indole).

  • Quinoxaline: The foundational scaffold. Its inclusion provides a baseline for understanding the contribution of the core ring system to binding.

  • This compound: Our lead compound. The key modification is the addition of a hydroxymethyl (-CH₂OH) group at the 2-position. This group introduces a potential hydrogen bond donor and acceptor, which can significantly alter the binding mode and affinity compared to the unsubstituted parent.

  • Benzimidazole: This heterocycle is isosteric to quinoxaline in that it contains a fused six-membered and five-membered ring system. However, the arrangement of nitrogen atoms is different (1,3- instead of 1,4-), which will influence its hydrogen bonding capacity and overall electronic profile.

  • Indole: Another bicyclic aromatic heterocycle, but with only one nitrogen atom. It serves as a comparator to assess the importance of the second nitrogen atom present in the quinoxaline and benzimidazole scaffolds for binding to our target.

Our chosen therapeutic target is the Epidermal Growth Factor Receptor (EGFR) kinase domain . Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small cell lung cancer, making it a target of immense therapeutic interest.[8] We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 4HJO) as the receptor for our docking simulations.[10]

G cluster_scaffolds Selected Heterocyclic Scaffolds for Comparison cluster_target Therapeutic Target Quinoxaline Quinoxaline (Baseline) EGFR EGFR Kinase Domain (PDB: 4HJO) Clinically validated cancer target Quinoxaline->EGFR Quinoxalin_2_ylmethanol This compound (Lead Compound) -CH₂OH group adds H-bonding potential Quinoxalin_2_ylmethanol->EGFR Docking Simulation Benzimidazole Benzimidazole Isosteric core, different N-atom placement Benzimidazole->EGFR Indole Indole Single nitrogen comparator Indole->EGFR

Figure 1: Logical relationship of selected compounds and the therapeutic target.

Experimental Protocol: A Validated Molecular Docking Workflow

The trustworthiness of any in silico study hinges on a robust and reproducible methodology.[11] The following protocol outlines a self-validating system for molecular docking using industry-standard tools. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Receptor Preparation
  • Objective: To prepare the EGFR protein structure for docking, ensuring it is chemically correct and free of confounding elements.

  • Procedure:

    • Obtain Crystal Structure: Download the PDB file for EGFR (PDB ID: 4HJO) from the Protein Data Bank.

    • Remove Non-essential Molecules: The crystal structure contains a co-crystallized ligand, water molecules, and ions. These are removed.

      • Causality: Water molecules can interfere with the docking algorithm's ability to place the ligand in the binding pocket. The original ligand must be removed to make the binding site available for our compounds.

    • Add Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Use software like AutoDock Tools or Chimera to add polar hydrogens.

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is crucial for the scoring function to accurately calculate electrostatic interactions.

    • Save as PDBQT: The prepared receptor file is saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation
  • Objective: To generate accurate 3D conformations of our four heterocyclic compounds and prepare them for docking.

  • Procedure:

    • Generate 2D Structures: Draw the structures of Quinoxaline, this compound, Benzimidazole, and Indole using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert to 3D: Convert the 2D structures into 3D models.

    • Energy Minimization: Perform energy minimization on each 3D structure using a suitable force field (e.g., MMFF94).

      • Causality: This step ensures that the ligand is in a low-energy, stable conformation before docking begins. Docking an unstable, high-energy conformer can lead to inaccurate binding predictions.

    • Define Torsions: Identify the rotatable bonds within each ligand. The docking software will explore different conformations by rotating these bonds.

    • Save as PDBQT: Save the final, prepared ligands in the PDBQT format.

Step 3: Docking Simulation with AutoDock Vina
  • Objective: To predict the binding pose and affinity of each ligand within the EGFR active site.

  • Procedure:

    • Define the Grid Box: A grid box is defined to encompass the entire binding site of the receptor. The co-crystallized ligand's position in the original PDB file is an excellent guide for centering this box.

      • Causality: The grid box limits the search space for the docking algorithm, making the computation more efficient and focused on the region of interest. A box size of approximately 60x60x60 Å is typically sufficient to cover the ATP-binding site of EGFR.

    • Run AutoDock Vina: Execute the docking simulation for each ligand against the prepared EGFR receptor. Vina uses a sophisticated gradient-based optimization algorithm to explore ligand conformations and positions within the grid box.[11]

    • Generate Output: The software will generate a set of predicted binding poses (typically 9-10) for each ligand, ranked by their calculated binding affinity (in kcal/mol).

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis arrow arrow PDB 1. Download PDB (4HJO) Clean 2. Remove Water & Co-ligand PDB->Clean Hydrogens 3. Add Polar Hydrogens Clean->Hydrogens ReceptorPDBQT 4. Save as Receptor.pdbqt Hydrogens->ReceptorPDBQT Grid Define Grid Box on Receptor ReceptorPDBQT->Grid Draw 1. Draw 2D Structure Convert3D 2. Convert to 3D Draw->Convert3D Minimize 3. Energy Minimization Convert3D->Minimize LigandPDBQT 4. Save as Ligand.pdbqt Minimize->LigandPDBQT Vina Run AutoDock Vina LigandPDBQT->Vina Grid->Vina Analysis Analyze Poses & Interactions Vina->Analysis Results Generate Binding Data Table Analysis->Results

Figure 2: The comprehensive molecular docking workflow.
Step 4: Post-Docking Analysis and Validation
  • Objective: To interpret the docking results, compare the binding modes, and validate the findings.

  • Procedure:

    • Analyze Binding Affinity: The primary quantitative metric is the binding affinity score. More negative values indicate stronger predicted binding.

    • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to inspect the top-ranked binding pose for each ligand.

    • Identify Key Interactions: Analyze the non-covalent interactions between each ligand and the amino acid residues in the EGFR binding pocket. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • RMSD Calculation (Validation): As a self-validation step, re-dock the original co-crystallized ligand back into the binding site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value < 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.

Results: A Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded distinct binding affinities and interaction patterns for each of the four compounds. The results are summarized in the table below. The top-ranked pose for each ligand was selected for detailed analysis.

CompoundScaffoldKey Functional GroupPredicted Binding Affinity (kcal/mol)Interacting Residues (EGFR Active Site)Key Interactions
This compound Quinoxaline-CH₂OH-7.8 Met793, Leu718, Gly796, Asp855H-bond with Asp855 (via -OH), Pi-stacking with Phe856
Quinoxaline QuinoxalineNone-6.5Met793, Leu718, Val726Hydrophobic interactions, weak Pi-stacking with Phe856
Benzimidazole BenzimidazoleNone-6.2Met793, Cys797, Leu844H-bond with Met793 (via N-H), hydrophobic interactions
Indole IndoleNone-5.9Leu718, Val726, Ala743Primarily hydrophobic interactions

Discussion: Unraveling Structure-Activity Relationships

The computational data provides a clear hierarchy of binding affinity: This compound > Quinoxaline > Benzimidazole > Indole . By dissecting the interactions of each compound, we can explain this trend and derive valuable structure-activity relationship (SAR) insights.

  • The Impact of the Hydroxymethyl Group: The most striking result is the significant improvement in binding affinity for This compound (-7.8 kcal/mol) compared to the parent Quinoxaline (-6.5 kcal/mol). Visualization of the binding pose reveals that the terminal hydroxyl (-OH) group of the methanol substituent forms a critical hydrogen bond with the side chain of Aspartate 855 (Asp855) . This specific interaction acts as an anchor, stabilizing the ligand in the binding pocket and contributing significantly to the favorable binding energy. This demonstrates a classic drug design principle: the introduction of a functional group capable of forming a key interaction with a specific residue can dramatically enhance potency.

  • The Role of the Quinoxaline Core: The quinoxaline scaffold itself orients favorably within the hydrophobic pocket defined by residues like Leu718 and Val726. Its aromatic system also facilitates a pi-stacking interaction with Phenylalanine 856 (Phe856) . This inherent affinity of the core scaffold explains why even the unsubstituted quinoxaline has a respectable binding energy.

  • Comparison with Other Heterocycles:

    • Benzimidazole (-6.2 kcal/mol) performed slightly less well than quinoxaline. While its N-H group was able to form a hydrogen bond with the backbone of Methionine 793 (Met793) , its overall shape complementarity and hydrophobic interactions within the pocket were less optimal than those of the quinoxaline scaffold.

    • Indole (-5.9 kcal/mol) exhibited the weakest binding affinity. Lacking the second nitrogen atom, it was incapable of forming the key hydrogen bonds that stabilized the other compounds. Its binding was mediated almost entirely by weaker hydrophobic interactions, highlighting the importance of the nitrogen atoms in the other scaffolds for anchoring within the EGFR active site.

Conclusion and Future Outlook

This guide demonstrates the power of comparative molecular docking to dissect structure-activity relationships and guide rational drug design. Our findings indicate that this compound is a promising candidate for EGFR inhibition, with its enhanced binding affinity directly attributable to a key hydrogen bond formed by its hydroxymethyl substituent. The unsubstituted quinoxaline core serves as a competent scaffold, outperforming the related benzimidazole and indole cores in this specific binding context.

These computational predictions provide a strong rationale for the chemical synthesis and in vitro biological evaluation of this compound and its analogues.[4][12] Future work could involve exploring other substitutions on the quinoxaline ring to further optimize interactions with the EGFR active site. It is crucial to remember that molecular docking is a predictive tool, and experimental validation remains essential to confirm these in silico findings.[11] By integrating computational insights with empirical testing, researchers can accelerate the discovery of novel and more effective therapeutic agents.

References

  • Vicente, E., et al. (2015). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry, 15(1), 79-92. [Link]

  • Alamri, M. A., et al. (2024). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Molecules, 29(11), 2538. [Link]

  • Gudikandula, K., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. [Link]

  • Ateş-Alagöz, Z., & Çiftçi, G. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design. [Link]

  • Gudikandula, K., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]

  • Kumar, A., et al. (2024). Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-15. [Link]

  • Asfandiyarova, N. S., & Shtatygin, S. V. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(14), 5363. [Link]

  • Saleh, R. O., et al. (2023). Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. Results in Chemistry, 5, 100811. [Link]

  • Singh, P., et al. (2021). Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology, 14(2), 5225-5236. [Link]

  • El-Meguid, A. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Scientific Reports, 12(1), 15061. [Link]

  • Tristán-Manzano, M., et al. (2015). Quinoxalines Potential to Target Pathologies. ResearchGate. [Link]

  • Kumar, D., et al. (2023). Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. Current Drug Targets, 24(11), 949-963. [Link]

  • Aguiar, C., & Camps, I. (2024). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. [Link]

  • Aguiar, C., & Camps, I. (2025). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Current Medicinal Chemistry, 32(28), 5924-5938. [Link]

  • ResearchGate. (2024). Quinoxaline and examples of its pharmacological activities. [Link]

  • Yamashita, Y., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2206-2213. [Link]

  • The Open Medicinal Chemistry Journal. (2023). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. [Link]

  • ResearchGate. (2023). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. [Link]

  • ResearchGate. (n.d.). Molecular docking study of heterocyclic compounds. [Link]

  • Taha, H. A., et al. (2018). Synthesis, Computational Docking Study, and Biological Evaluation of a Library of Heterocyclic Curcuminoids with Remarkable Antitumor Activity. ChemMedChem, 13(18), 1935-1946. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Al-wsabie, A. A., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(10), 2315. [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(4), 2672-2680. [Link]

  • Ramli, Y., et al. (2014). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Kiran, G., et al. (2017). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 10(1), 421-428. [Link]

Sources

A Comparative Guide to the Synthesis of Quinoxalin-2-ylmethanol for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, quinoxaline derivatives stand out as a critical class of heterocyclic compounds, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. Quinoxalin-2-ylmethanol, in particular, serves as a key intermediate in the synthesis of more complex molecules, such as novel kinase inhibitors and other targeted therapies. For researchers and drug development professionals, the ability to reliably synthesize this building block is paramount. This guide provides a comparative analysis of two distinct and replicable synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The methodologies presented are designed to be self-validating, grounded in established chemical literature, and presented with the scientific integrity expected in a preclinical research setting.

Method 1: One-Pot Condensation of o-Phenylenediamine with Dihydroxyacetone

This approach represents a direct and atom-economical synthesis of this compound. It is a variation of the classical Hinsberg quinoxaline synthesis, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In this case, dihydroxyacetone, an α-hydroxyketone, serves as the three-carbon synthon that, upon condensation and subsequent aromatization, yields the desired 2-(hydroxymethyl)quinoxaline.

Rationale and Mechanistic Insight

The reaction is typically acid-catalyzed. The acid protonates one of the carbonyl groups of the dihydroxyacetone, activating it for nucleophilic attack by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and a series of dehydration steps to form the stable aromatic quinoxaline ring. The use of a protic solvent like ethanol facilitates the proton transfer steps and helps to solubilize the reactants.

Experimental Protocol

Materials:

  • o-Phenylenediamine

  • 1,3-Dihydroxyacetone dimer

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask, add 1,3-dihydroxyacetone dimer (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A o-Phenylenediamine in Ethanol D Mix and Reflux A->D B 1,3-Dihydroxyacetone dimer B->D C Glacial Acetic Acid (catalyst) C->D E Cool and Concentrate D->E F Redissolve in Ethyl Acetate E->F G Wash with NaHCO3 (aq) and Brine F->G H Dry over MgSO4 and Filter G->H I Concentrate H->I J Silica Gel Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the one-pot synthesis of this compound.

Method 2: Two-Step Synthesis via Reduction of a Quinoxaline-2-Carboxylate Ester

This alternative strategy involves a two-step sequence: the initial synthesis of a quinoxaline-2-carboxylate ester followed by its reduction to the corresponding primary alcohol. This method offers a more controlled approach, as the quinoxaline ring is formed first, and then the functional group at the 2-position is modified.

Rationale and Mechanistic Insight

Step 1: Quinoxaline-2-carboxylate Ester Synthesis

This step also follows the principles of the Hinsberg quinoxaline synthesis. Here, o-phenylenediamine is condensed with an α-ketoester, such as ethyl pyruvate. The reaction mechanism is analogous to Method 1, resulting in the formation of ethyl quinoxaline-2-carboxylate.

Step 2: Reduction of the Ester

The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[1][2][3]. LiAlH₄ is a source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate, followed by an aqueous workup to protonate the alkoxide, yields the final product, this compound.

Experimental Protocol

Part A: Synthesis of Ethyl Quinoxaline-2-carboxylate

Materials:

  • o-Phenylenediamine

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in a mixture of ethanol and toluene.

  • Add ethyl pyruvate (1.05 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl quinoxaline-2-carboxylate.

Part B: Reduction of Ethyl Quinoxaline-2-carboxylate

Materials:

  • Ethyl quinoxaline-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl quinoxaline-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding sodium sulfate decahydrate portion-wise at 0 °C until the gray suspension turns into a white, granular precipitate and the evolution of hydrogen gas ceases. Alternatively, a Fieser workup using water and NaOH solution can be employed.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow Diagram

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Reduction A o-Phenylenediamine + Ethyl Pyruvate in EtOH/Toluene B Reflux A->B C Workup and Purification B->C D Ethyl Quinoxaline-2-carboxylate C->D F Add Ester Solution Dropwise D->F E LiAlH4 in anhydrous THF at 0°C E->F G Stir at Room Temperature F->G H Quench with Na2SO4·10H2O G->H I Filter and Concentrate H->I J This compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Comparative Analysis

ParameterMethod 1: One-Pot CondensationMethod 2: Two-Step Synthesis
Number of Steps 12
Starting Materials o-Phenylenediamine, Dihydroxyacetoneo-Phenylenediamine, Ethyl pyruvate, LiAlH₄
Reagent Handling Standard laboratory reagents.Requires handling of pyrophoric and water-sensitive LiAlH₄.
Reaction Conditions Reflux in ethanol.Reflux for esterification; inert atmosphere and low temperature for reduction.
Atom Economy HigherLower
Overall Yield Moderate to good, dependent on purification.Potentially higher overall yield, though dependent on two steps.
Scalability Readily scalable.Scalability requires careful control of the exothermic reduction step.
Purification Single chromatographic purification.Purification required after each step.

Discussion and Recommendations

Method 1: One-Pot Condensation is an attractive option due to its simplicity and higher atom economy. It is a more "green" approach, avoiding the use of hazardous reducing agents like LiAlH₄. This method is well-suited for the rapid generation of this compound, especially for initial screening purposes or when access to specialized equipment for handling pyrophoric reagents is limited. However, the direct condensation can sometimes lead to side products, potentially making the purification more challenging and impacting the final yield.

Method 2: Two-Step Synthesis provides a more controlled and often cleaner route to the target molecule. The isolation of the intermediate ester allows for purification before the final reduction step, which can lead to a higher purity of the final product. This method is advantageous when a high degree of purity is required for subsequent synthetic steps or biological assays. The primary drawback of this method is the need to handle LiAlH₄, which is a highly reactive and pyrophoric reagent requiring an inert atmosphere and careful quenching procedures. This may not be feasible in all laboratory settings.

For research groups with standard organic synthesis capabilities, Method 1 offers a straightforward and efficient entry point for accessing this compound. Its operational simplicity makes it ideal for producing initial quantities for derivatization and preliminary biological evaluation.

For laboratories engaged in process development or requiring high-purity material for advanced preclinical studies, Method 2 is the recommended approach. While it involves an additional step and the use of a hazardous reagent, the control over the synthesis and the potential for higher purity of the final product often justify the increased complexity. The choice between these two methods will ultimately depend on the specific needs of the research project, the available laboratory infrastructure, and the scale of the synthesis.

References

  • Hinsberg, O. (1884). Ueber die Einwirkung von Phenylglyoxal auf Diamine. Berichte der deutschen chemischen Gesellschaft, 17(1), 318-325. [Link]

  • Brown, D. J. (1994). The Quinoxalines. In The Chemistry of Heterocyclic Compounds (Vol. 35). John Wiley & Sons, Inc.
  • Seitz, L. E., et al. (2010). The Synthesis of Quinoxalines.
  • Katritzky, A. R., et al. (2003). A Novel and Efficient Synthesis of Quinoxalines. Journal of Organic Chemistry, 68(14), 5724-5727.
  • More, S. V., et al. (2013). A simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Rec.
  • Ali, M. A., et al. (2015). Synthesis and biological evaluation of novel quinoxaline derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 95, 493-502.
  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199. [Link]

  • Da Settimo, A., et al. (2000). Quinoxaline chemistry. Part 9: Synthesis and biological evaluation of 2-substituted-quinoxaline derivatives as AMPA receptor antagonists. Il Farmaco, 55(5), 336-344.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons, Inc.
  • Antonsen, Ø., et al. (2000). Synthesis of 2-substituted quinoxalines. Molecules, 5(3), 489-490.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.

Sources

A Comparative Analysis of Therapeutic Index: Quinoxalin-2-ylmethanol Derivatives versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the landscape of oncology drug discovery, the therapeutic index (TI) stands as a critical gatekeeper, dictating the potential clinical success of a novel anticancer agent. A high TI signifies a wide margin between the dose required for therapeutic efficacy and the dose at which unacceptable toxicity occurs, a paramount consideration for patient safety. This guide provides an in-depth, objective comparison of the therapeutic index of a representative quinoxaline derivative against the well-established chemotherapeutic, doxorubicin.

While direct preclinical data for Quinoxalin-2-ylmethanol is limited, this analysis will leverage published data for a closely related, potent quinoxaline derivative to provide a valuable comparative framework for researchers exploring this promising class of compounds. This guide is designed to offer not just data, but a methodological blueprint for assessing the therapeutic potential of novel chemical entities.

The Cornerstone of Safety: Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety margin. It is most commonly expressed as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50). In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used as a surrogate for the TD50.[1]

A higher TI is indicative of a safer drug, as it implies a greater separation between the therapeutic and toxic dose ranges.[1] For anticancer drugs, which often have inherent cytotoxicity, a favorable therapeutic index is a primary goal of drug development.

The Contenders: A Tale of Two Anticancer Agents

Doxorubicin: The Efficacious but Toxic Veteran

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, employed against a wide spectrum of hematological and solid tumors.[2] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This disruption of DNA integrity ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

However, the clinical utility of doxorubicin is significantly hampered by its narrow therapeutic index, most notably its dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[2] This severe side effect necessitates careful dose monitoring and limits its long-term use.

Quinoxaline Derivatives: A Class of Emerging Challengers

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including potent anticancer effects.[3][4][5] While the precise mechanism can vary between derivatives, many have been shown to exert their anticancer effects through the induction of apoptosis. Some quinoxaline derivatives have also been identified as topoisomerase II inhibitors, presenting a mechanistic parallel to doxorubicin.[6] For the purpose of this guide, we will focus on a representative quinoxaline derivative for which both in vitro cytotoxicity and in vivo toxicity data are available.

Head-to-Head Comparison: In Vitro Selectivity

A key indicator of a favorable therapeutic index is the selective cytotoxicity of a compound towards cancer cells over normal, healthy cells. This can be quantified in vitro by determining the half-maximal inhibitory concentration (IC50) against both cancerous and non-cancerous cell lines. The ratio of these IC50 values provides a Selectivity Index (SI), a valuable preclinical surrogate for the therapeutic index.

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Quinoxaline Derivative (Representative) PC-3 (Prostate Cancer)2.11[6]Vero (Kidney Epithelial)>100>47.4
Doxorubicin MCF-7 (Breast Cancer)2.5[2]HK-2 (Kidney Proximal Tubule)>20[2]>8
HepG2 (Liver Cancer)12.2[2]HK-2 (Kidney Proximal Tubule)>20[2]>1.6
A549 (Lung Cancer)>20[2]HK-2 (Kidney Proximal Tubule)>20[2]-

Note: The data for the quinoxaline derivative is based on a specific published example and should be considered representative of a promising lead compound from this class. Doxorubicin data is compiled from various studies and IC50 values can vary depending on the cell line and experimental conditions.

The in vitro data suggests that the representative quinoxaline derivative exhibits a significantly higher selectivity index compared to doxorubicin, indicating a potentially wider therapeutic window.

In Vivo Toxicity: Assessing the Whole-System Impact

While in vitro data provides valuable initial insights, in vivo studies in animal models are essential for determining the systemic toxicity and calculating a true therapeutic index. The LD50, the dose that is lethal to 50% of the test animals, is a critical parameter in this assessment.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
Quinoxaline Derivative (Representative) RatIntraperitoneal161.16[7]
Doxorubicin MouseIntraperitoneal17[8]

The in vivo toxicity data further supports the potential for a more favorable safety profile for the quinoxaline derivative, with a substantially higher LD50 value compared to doxorubicin.

Mechanistic Underpinnings: A Visualized Comparison

To understand the basis of their therapeutic and toxic effects, it is crucial to examine the molecular pathways they influence.

Doxorubicin's Dual-Edged Sword

Doxorubicin's anticancer efficacy is intrinsically linked to its mechanism of DNA damage. However, this same mechanism is also responsible for its toxicity in healthy tissues, particularly the heart.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase_II Doxorubicin->Topoisomerase_II Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Cancer Apoptosis (Cancer Cell) DNA_Damage->Apoptosis_Cancer Cardiomyocyte_Damage Cardiomyocyte Damage ROS_Generation->Cardiomyocyte_Damage

Caption: Doxorubicin's mechanism of action and associated cardiotoxicity.

Quinoxaline Derivatives: A Potentially More Targeted Approach

While the exact mechanisms of all quinoxaline derivatives are still under investigation, many, like our representative compound, induce apoptosis in cancer cells. Some have also been shown to inhibit topoisomerase II, suggesting a convergent mechanism with doxorubicin but potentially with greater selectivity.

quinoxaline_pathway Quinoxaline Quinoxaline Derivative Cancer_Cell_Targets Cancer Cell Specific Targets Quinoxaline->Cancer_Cell_Targets Topoisomerase_II_Inhibition Topoisomerase II Inhibition (Potential) Quinoxaline->Topoisomerase_II_Inhibition Apoptosis_Induction Apoptosis Induction Cancer_Cell_Targets->Apoptosis_Induction Tumor_Cell_Death Tumor Cell Death Apoptosis_Induction->Tumor_Cell_Death Topoisomerase_II_Inhibition->Tumor_Cell_Death

Caption: Proposed mechanism of action for anticancer quinoxaline derivatives.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to determine the IC50 values and assess the mode of cell death.

Workflow for Determining Therapeutic Index Preclinically

therapeutic_index_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment In_Vitro_Start Select Cancer and Normal Cell Lines MTT_Assay MTT Assay In_Vitro_Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Selectivity_Index Calculate Selectivity Index IC50_Determination->Selectivity_Index Therapeutic_Index_Calc Calculate Therapeutic Index Selectivity_Index->Therapeutic_Index_Calc Informs In_Vivo_Start Select Animal Model Acute_Toxicity_Study Acute Toxicity Study (e.g., OECD 423) In_Vivo_Start->Acute_Toxicity_Study LD50_Determination Determine LD50 Acute_Toxicity_Study->LD50_Determination LD50_Determination->Therapeutic_Index_Calc

Caption: A streamlined workflow for preclinical therapeutic index assessment.

Protocol 1: Determination of IC50 by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (Quinoxaline derivative or Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.[10]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Conclusion: A Promising Path Forward for Quinoxaline Derivatives

This comparative guide underscores the critical importance of the therapeutic index in the evaluation of novel anticancer agents. While doxorubicin remains a potent therapeutic tool, its clinical application is constrained by a narrow therapeutic window. The analysis of a representative quinoxaline derivative reveals a promising preclinical profile, characterized by a significantly higher in vitro selectivity index and a more favorable in vivo acute toxicity profile.

The presented data and protocols provide a robust framework for researchers to systematically evaluate the therapeutic potential of new quinoxaline-based compounds. Further in-depth preclinical studies, including pharmacokinetic and pharmacodynamic assessments and long-term toxicity studies in relevant animal models, are warranted to fully elucidate the clinical promise of this exciting class of molecules. The ultimate goal remains the development of safer and more effective cancer therapies that can improve patient outcomes and quality of life.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. Available at: [Link]

  • Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs. PubMed. Available at: [Link]

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. PubMed. Available at: [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. Available at: [Link]

  • Full article: In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H). Taylor & Francis Online. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]

  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Mice Primed With Swainsonine Are Protected Against Doxorubicin-Induced Lethality. PubMed. Available at: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]

  • Acute Toxicity. The Joint Research Centre - EU Science Hub. Available at: [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. Available at: [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. Available at: [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de. Available at: [Link]

  • Effects of ibuprofen on doxorubicin toxicity in mice. ToxStrategies. Available at: [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Available at: [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). Available at: [Link]

  • In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed. Available at: [Link]

  • Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. PMC. Available at: [Link]

  • Doxorubicin-induced delayed-onset subclinical cardiotoxicity in mice. PubMed. Available at: [Link]

  • Doxorubicin Has Dose-Dependent Toxicity on Mouse Ovarian Follicle Development, Hormone Secretion, and Oocyte Maturation. NIH. Available at: [Link]

Sources

A Comparative In-Silico and In-Vitro Assessment of the ADMET Properties of Quinoxalin-2-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1][2] A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic and toxicity profiles, leading to substantial financial and temporal losses.[3] The quinoxaline scaffold and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] This guide provides a comparative analysis of the ADMET properties of Quinoxalin-2-ylmethanol derivatives, offering a blend of in-silico predictions and established in-vitro experimental protocols to aid researchers in the rational design and selection of promising drug candidates.

The journey of a drug from administration to its therapeutic target and eventual elimination from the body is a complex process governed by its ADMET characteristics.[1][9] Understanding these properties at the outset of the drug discovery pipeline allows for the optimization of lead compounds, enhancing their potential for clinical success.[2][3] This guide will delve into the foundational principles of ADMET profiling, present a comparative analysis of this compound derivatives, and provide detailed experimental workflows for key in-vitro assays.

I. The ADMET Paradigm: Key Parameters for Drug-Likeness

A successful drug candidate must possess a delicate balance of physicochemical and pharmacokinetic properties. The "Rule of Five," formulated by Christopher Lipinski, provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10][11][12] These rules, while not absolute, serve as a valuable initial filter in the drug discovery process.

Lipinski's Rule of Five: [9][10][12]

  • Molecular Weight (MW): Less than 500 Daltons.[9][10]

  • LogP (Octanol-Water Partition Coefficient): Not more than 5.[10][13] LogP is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[13]

  • Hydrogen Bond Donors (HBD): No more than 5 (sum of -NH and -OH groups).[9][10]

  • Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).[9][10]

Violating more than one of these rules may suggest potential issues with oral absorption or permeability.[10][12]

II. In-Silico ADMET Profiling of this compound Derivatives

Computational, or in-silico, tools have become indispensable in modern drug discovery for the early prediction of ADMET properties.[3][14][15][16] These methods offer a rapid and cost-effective way to screen large libraries of compounds and prioritize those with the most favorable profiles for further experimental validation.[3] Several free and commercial software platforms are available for these predictions.[14][15][17]

Table 1: Predicted ADMET Properties of Representative this compound Derivatives

DerivativeStructureMW ( g/mol )LogPHBDHBALipinski ViolationsPredicted BBB PermeabilityPredicted GI Absorption
Parent 162.181.25130HighHigh
A 256.282.80140HighHigh
B 350.384.10250LowHigh
C 420.455.50361 (LogP > 5)LowModerate

Disclaimer: The structures and data in this table are hypothetical and for illustrative purposes only. Actual experimental values may vary.

The in-silico data presented in Table 1 suggests that while the parent this compound and derivative A exhibit favorable drug-like properties with no Lipinski violations and high predicted blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption, derivatives B and C show increasing lipophilicity and molecular weight, which may impact their ADMET profiles. Derivative C, in particular, violates the LogP rule, suggesting potentially lower oral bioavailability.[10][13]

III. In-Vitro ADMET Assays: Experimental Validation

While in-silico predictions are valuable for initial screening, experimental validation through in-vitro assays is crucial for confirming the ADMET properties of promising candidates.[1][18] These assays provide quantitative data on a compound's behavior in biological systems.[18]

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across the gastrointestinal tract.[19][20][21][22] It utilizes a synthetic membrane coated with lipids to mimic the intestinal barrier.[19][20]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in Buffer) assemble Assemble Sandwich (Donor on Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->assemble coat_membrane Coat PVDF membrane with lipid solution coat_membrane->assemble incubate Incubate (Room Temperature) assemble->incubate separate Separate Plates incubate->separate quantify_donor Quantify Compound in Donor Wells separate->quantify_donor quantify_acceptor Quantify Compound in Acceptor Wells separate->quantify_acceptor calculate Calculate Papp quantify_donor->calculate quantify_acceptor->calculate

Experimental Protocol: PAMPA

  • Prepare Donor and Acceptor Plates: Fill the wells of a 96-well acceptor plate with buffer. Prepare the test compounds in a separate 96-well donor plate.[23]

  • Coat Membrane: Apply a lipid solution (e.g., lecithin in dodecane) to the filter membrane of the donor plate.[22]

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate to create a "sandwich".[23]

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[22]

  • Quantification: After incubation, separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[20][23]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated to determine the rate of diffusion across the membrane.

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of most drugs.[24][25] Inhibition of these enzymes can lead to drug-drug interactions and adverse effects.[24][26][27] The CYP inhibition assay assesses the potential of a compound to inhibit the activity of specific CYP isoforms.[25][26][28]

CYP_Inhibition_Workflow cluster_incubation Incubation cluster_analysis Analysis microsomes Human Liver Microsomes incubate Incubate at 37°C microsomes->incubate compound Test Compound (Various Concentrations) compound->incubate substrate CYP Isoform-Specific Substrate substrate->incubate cofactor NADPH cofactor->incubate quench Quench Reaction incubate->quench analyze Analyze Metabolite Formation (LC-MS/MS) quench->analyze calculate_ic50 Calculate IC50 analyze->calculate_ic50

Experimental Protocol: CYP Inhibition Assay

  • Prepare Reaction Mixture: In a microplate, combine human liver microsomes, the test compound at various concentrations, and a specific CYP isoform probe substrate.[25]

  • Initiate Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).[25]

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze Metabolite Formation: Quantify the amount of metabolite formed from the probe substrate using LC-MS/MS.[26][28]

  • Calculate IC50: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the CYP enzyme activity.[25][26]

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[29][30][31][32] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[29][30]

Experimental Protocol: Ames Test [29][33]

  • Prepare Bacterial Culture: Grow the specific Salmonella typhimurium strains overnight.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).[29][31]

  • Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.[29][33]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Count Revertant Colonies: Count the number of bacterial colonies that have undergone a reverse mutation, allowing them to grow on the histidine-deficient medium.[30][33] A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[29][30]

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[34][35][36] Inhibition of the hERG channel can lead to a prolonged QT interval, a potentially fatal cardiac arrhythmia.[34][35][36] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical safety evaluation.

Experimental Protocol: hERG Patch Clamp Assay [35][36]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[35][37]

  • Patch Clamp Recording: Utilize the whole-cell patch-clamp technique to measure the ionic current through the hERG channels.[35][38]

  • Compound Application: Apply the test compound at various concentrations to the cells and record the changes in the hERG current.[38]

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.[38]

IV. Structure-ADMET Relationships and Future Directions

The comparative analysis of this compound derivatives reveals that even minor structural modifications can significantly impact their ADMET properties. For instance, increasing the lipophilicity by adding bulky, non-polar substituents may enhance permeability but could also lead to increased metabolic instability and potential off-target toxicity. Conversely, the introduction of polar functional groups can improve solubility but may hinder membrane permeability.

Future research in this area should focus on a multi-parameter optimization approach, where medicinal chemists systematically modify the this compound scaffold to achieve a balance between desired biological activity and a favorable ADMET profile. The integration of in-silico predictions with high-throughput in-vitro screening will continue to be a powerful strategy to accelerate the discovery of safe and effective quinoxaline-based therapeutics.[2][3]

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 917-929. [Link]

  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Gupta, P., & Sharma, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 917-929. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2021). In Green Chemistry and Eco-Friendly Processes. IntechOpen. [Link]

  • DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • The Ames Test. (n.d.). [Link]

  • Zhang, X., et al. (2016). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (113), 54143. [Link]

  • Lecture Notes. (2023). lipinski rule of five. [Link]

  • Charles River Laboratories. Ames Test. [Link]

  • Slideshare. hERG Assay. [Link]

  • Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Slideshare. In vitro screening for evaluation of drugs ADMET properties. [Link]

  • Ishida, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2096-2104. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • El-Sayed, M. T., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 11(1), 1-20. [Link]

  • Ghorab, M. M., et al. (2017). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 7(85), 54133-54145. [Link]

  • Buitrago, E., et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 22(11), 2973-2981. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 25(21), 5143. [Link]

  • Buitrago, E., et al. (2014). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. Chemistry & Biodiversity, 11(8), 1163-1176. [Link]

  • Biradar, S., & Biradar, S. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 1969-1979. [Link]

  • Asiri, A. M., et al. (2022). New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations. Journal of Molecular Structure, 1250, 131798. [Link]

  • El-Sayed, M. T., et al. (2022). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances, 12(10), 6031-6051. [Link]

  • Kaczor, A. A., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 26(16), 4983. [Link]

Sources

Navigating the Maze: A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits for Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, high-throughput screening (HTS) has emerged as a powerful engine for identifying novel bioactive compounds. However, the journey from a promising "hit" to a validated lead compound is fraught with challenges, most notably the high rate of false positives.[1][2] This guide provides a comprehensive, technically-grounded framework for validating HTS results for Quinoxalin-2-ylmethanol, a heterocyclic compound belonging to a class of molecules that have garnered significant interest for their therapeutic potential, particularly as kinase inhibitors.[3][4] As a senior application scientist, my objective is to not only outline a series of validation assays but to instill a logical, self-validating experimental workflow that ensures the scientific rigor of your findings.

The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoxaline motif is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds that target a wide range of biological entities.[5] Notably, numerous quinoxaline derivatives have been investigated as potent inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways and are often dysregulated in diseases such as cancer.[3][4][6] Given this precedent, a logical starting point for validating a this compound hit from an HTS campaign is to hypothesize its mechanism of action as a kinase inhibitor. This guide will therefore focus on a validation cascade tailored to this promising class of drug targets.

The Hit Validation Cascade: A Multi-pronged Approach to Confidence

A single assay is insufficient to confirm the activity of a screening hit.[1] A robust validation strategy employs a series of orthogonal assays, each with distinct underlying principles, to build a comprehensive and reliable picture of the compound's biological activity.[1][2] This multi-step process is designed to systematically eliminate common sources of HTS artifacts, such as compound autofluorescence, aggregation, and non-specific reactivity, while confirming direct target engagement and cellular efficacy.[1]

Our proposed validation workflow for a hypothetical this compound hit is a tiered approach, moving from broad, target-agnostic counter-screens to highly specific biochemical and cell-based assays.

G cluster_0 Tier 1: Hit Confirmation & Artifact Triage cluster_1 Tier 2: Target Identification & Initial Characterization cluster_2 Tier 3: Biophysical Confirmation of Direct Binding cluster_3 Tier 4: Cellular Target Engagement & Functional Effects HTS_Hit HTS Hit: this compound Purity Compound Purity & Identity Confirmation (LC-MS, NMR) HTS_Hit->Purity Primary_Assay Primary HTS Assay Re-test (Dose-Response) Purity->Primary_Assay Counter_Screen Counter-Screen (Assay-specific artifacts) Primary_Assay->Counter_Screen Kinase_Panel Broad Kinase Panel Screen Counter_Screen->Kinase_Panel Biochemical_Potency Biochemical Potency Assays (e.g., TR-FRET, Radiometric) Kinase_Panel->Biochemical_Potency TSA Thermal Shift Assay (TSA) Biochemical_Potency->TSA SPR Surface Plasmon Resonance (SPR) TSA->SPR ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Target_Engagement Cellular Target Engagement (e.g., NanoBRET) ITC->Target_Engagement Phospho_Protein Downstream Signaling Pathway Analysis (Western Blot, ELISA) Target_Engagement->Phospho_Protein Proliferation Cellular Proliferation/Viability Assays Phospho_Protein->Proliferation G cluster_0 Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors ERK->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Quinoxalin This compound Quinoxalin->Dimerization Inhibition

Sources

A Comparative Analysis of the Antibacterial Spectrum of Quinoxaline Derivatives Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including significant antibacterial properties.[1][2][3] This guide provides a comprehensive comparison of the antibacterial spectrum of quinoxaline derivatives, with a focus on 2-substituted analogues akin to quinoxalin-2-ylmethanol, against established commercial antibiotics: Ciprofloxacin, Amoxicillin, and Tetracycline. This analysis is supported by a synthesis of published experimental data and established methodologies, offering valuable insights for researchers and drug development professionals.

The Rationale for Investigation: Why Quinoxalines?

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, serves as a versatile scaffold in medicinal chemistry.[3] Its derivatives have garnered significant attention due to their potent and diverse biological activities, which extend beyond antibacterial to include antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The simple and flexible structure of the quinoxaline core, coupled with its bioisosteric relationship to scaffolds like quinoline and naphthalene, presents a strategic advantage in developing novel antimicrobial agents that may bypass the resistance mechanisms that have rendered many conventional antibiotics less effective.[4]

Determining Antibacterial Efficacy: Methodological Cornerstones

To ensure a robust and reproducible comparison, it is essential to adhere to standardized protocols for antimicrobial susceptibility testing. The methodologies outlined below are the gold standards in the field, providing a framework for generating the comparative data presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This method is favored for its efficiency and the quantitative nature of its results.

Experimental Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (quinoxaline derivatives and commercial antibiotics) are prepared in an appropriate solvent and then serially diluted in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antibiotic's efficacy. It is widely used for routine susceptibility testing.

Experimental Protocol:

  • Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland standard) is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plate is inverted and incubated at 37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent, with larger zones indicating greater susceptibility.

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing Workflow cluster_Inoculum Inoculum Preparation cluster_Testing Susceptibility Testing cluster_Analysis Data Analysis Isolate_Colonies Isolate Bacterial Colonies Prepare_Suspension Prepare Standardized Suspension (e.g., 0.5 McFarland) Isolate_Colonies->Prepare_Suspension Inoculate_Plate Inoculate Agar Plate Prepare_Suspension->Inoculate_Plate Disk Diffusion Inoculate_Wells Inoculate Microtiter Wells Prepare_Suspension->Inoculate_Wells Broth Microdilution Apply_Disks Apply Antimicrobial Disks Inoculate_Plate->Apply_Disks Incubate Incubate (37°C, 18-24h) Apply_Disks->Incubate Prepare_Dilutions Prepare Serial Dilutions (Broth Microdilution) Prepare_Dilutions->Inoculate_Wells Inoculate_Wells->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Determine_MIC Determine MIC (µg/mL) Incubate->Determine_MIC Interpret_Results Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results Determine_MIC->Interpret_Results

Caption: A generalized workflow for determining antimicrobial susceptibility using disk diffusion and broth microdilution methods.

Comparative Antibacterial Spectrum

The following table summarizes the antibacterial spectrum of representative 2-substituted quinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria, in comparison to Ciprofloxacin, Amoxicillin, and Tetracycline. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, compiled from various scientific publications. It is important to note that the activity of quinoxaline derivatives can vary significantly based on the specific substitutions on the quinoxaline ring.

MicroorganismQuinoxaline Derivatives (Representative MIC Range, µg/mL)Ciprofloxacin (MIC, µg/mL)Amoxicillin (MIC, µg/mL)Tetracycline (MIC, µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus4 - 32[6][7]0.6[8]0.125 - 0.5[9]0.56 - 2.4[10][11]
Methicillin-Resistant S. aureus (MRSA)4 - 32[6][7]>1 (often resistant)ResistantVariable
Bacillus subtilis8 - 32[2][6]---
Enterococcus faecalis----
Gram-Negative Bacteria
Escherichia coli4 - 32[2][6]0.013 - 0.08[8]Variable (often resistant)0.38 - 14.7[10]
Pseudomonas aeruginosaGenerally less active[2]0.15[8]ResistantResistant
Salmonella spp.--Effective-
Shigella spp.--Effective-

Note: MIC values can vary depending on the specific strain and testing conditions. The data for quinoxaline derivatives represents a range observed for various 2-substituted analogues and may not be representative of all derivatives.

Analysis of Antibacterial Spectra

Quinoxaline Derivatives: The compiled data indicates that 2-substituted quinoxaline derivatives exhibit a broad spectrum of antibacterial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria.[2][6] Several derivatives have demonstrated good to moderate activity against clinically significant pathogens like Staphylococcus aureus and Escherichia coli.[6] Importantly, some quinoxaline compounds have shown promising activity against methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections.[6][7] However, their activity against Pseudomonas aeruginosa appears to be limited.[2]

Ciprofloxacin: As a second-generation fluoroquinolone, ciprofloxacin displays excellent activity against a wide range of Gram-negative bacteria, including E. coli and P. aeruginosa.[8] Its activity against Gram-positive bacteria, such as S. aureus, is generally good, although resistance is an increasing concern.

Amoxicillin: Amoxicillin, an aminopenicillin, is effective against many Gram-positive bacteria, including Streptococcus species and some strains of S. aureus. Its Gram-negative spectrum is more limited but can include susceptible strains of E. coli, Salmonella, and Shigella. However, its efficacy is compromised by beta-lactamase-producing bacteria.

Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic with activity against a wide variety of Gram-positive and Gram-negative bacteria, as well as atypical bacteria.[12] However, widespread resistance has limited its clinical use for many common infections.

Unraveling the Mechanism of Action: A Look into Quinoxaline's Antibacterial Strategy

The antibacterial mechanism of quinoxaline derivatives, particularly the quinoxaline 1,4-dioxides, is believed to involve the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and cell death.[13][14] This bioreductive activation is a key feature that distinguishes their mode of action from many conventional antibiotics.

The following diagram conceptualizes the proposed mechanism of action for quinoxaline 1,4-dioxides.

Quinoxaline_Mechanism_of_Action cluster_Cell Bacterial Cell Quinoxaline Quinoxaline 1,4-Dioxide (Pro-drug) Reduction Bacterial Reductases (Anaerobic Conditions) Quinoxaline->Reduction Enters cell Radical Quinoxaline Radical Anion Reduction->Radical Bio-reduction ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Radical->ROS Electron transfer to O2 Damage DNA Damage (Strand Breaks) ROS->Damage Oxidative Stress DNA Bacterial DNA Cell_Death Cell Death Damage->Cell_Death Inhibition of Replication & Transcription

Caption: Proposed mechanism of action for quinoxaline 1,4-dioxides involving bioreductive activation and oxidative DNA damage.

This mechanism, which is activated in the low-oxygen environment often found at infection sites, suggests that quinoxaline derivatives may have a selective advantage and potentially a lower propensity for resistance development compared to antibiotics that target specific cellular enzymes.

Conclusion and Future Directions

Quinoxaline derivatives represent a promising avenue for the development of new antibacterial agents. Their broad-spectrum activity, including efficacy against resistant strains like MRSA, and their unique mechanism of action make them attractive candidates for further investigation. While the antibacterial potency of the currently synthesized 2-substituted quinoxalines may not universally surpass that of established antibiotics like ciprofloxacin against susceptible Gram-negative bacteria, their performance against resistant Gram-positive organisms is noteworthy.

Future research should focus on optimizing the quinoxaline scaffold to enhance its antibacterial potency, broaden its spectrum of activity, and improve its pharmacokinetic and safety profiles. Structure-activity relationship (SAR) studies will be crucial in identifying the key chemical modifications that lead to improved efficacy.[4] As the threat of antimicrobial resistance continues to grow, the exploration of novel chemical entities like quinoxaline derivatives is essential for replenishing our arsenal of effective treatments.

References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]

  • Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. Der Pharma Chemica. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • What is the minimum inhibitory concentration (MIC) of amoxicillin? Dr.Oracle. [Link]

  • Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Magnetic Resonance in Chemistry. [Link]

  • Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Current Medicinal Chemistry. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]

  • Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. Dalton Transactions. [Link]

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]

  • Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Tetracycline MIC values, including intermediate Etest-generated values, for 349 clinical isolates of S. pneumoniae. ResearchGate. [Link]

  • Tetracycline antibiotics. Wikipedia. [Link]

  • tetracyclines and other antibacterials. Australian Medicines Handbook. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics. [Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. [Link]

  • Examination of the minimum inhibitory concentration of amoxicillin and marbofloxacin against Streptococcus suis using standardised methods. Veterinarni Medicina. [Link]

  • Determination of MIC of ciprofloxacin. ResearchGate. [Link]

  • MIC of amoxicillin/clavulanate according to CLSI and EUCAST: discrepancies and clinical impact in patients with bloodstream infections due to Enterobacteriaceae. Journal of Antimicrobial Chemotherapy. [Link]

  • Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism. Semantic Scholar. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. [Link]

  • Amoxicillin. StatPearls. [Link]

  • The ciprofloxacin target AUC : MIC ratio is not reached in hospitalized patients with the recommended dosing regimens. British Journal of Clinical Pharmacology. [Link]

  • Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis. Journal of Oral Microbiology. [Link]

  • Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. Communications Biology. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Quinoxalin-2-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Quinoxalin-2-ylmethanol is a key intermediate used in the synthesis of pharmaceuticals and other biologically active compounds.[1] As with any specialized chemical, its handling and disposal require a rigorous, safety-first approach to protect laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined are designed to be self-validating, ensuring a closed-loop system of safety from material use to final disposal.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, a robust safety and disposal plan can be formulated by assessing the hazards of structurally similar compounds, such as quinoxaline and its derivatives.[2][3] The core principle is to treat the compound as hazardous unless definitively proven otherwise by a qualified environmental health and safety (EHS) professional.[4]

Hazard Profile and Characterization

The first step in any disposal plan is a thorough understanding of the material's potential hazards.[5] Based on data from analogous quinoxaline compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or if it comes into contact with skin, and may cause serious eye and skin irritation.[2][6][7]

Property Information Source
Chemical Name This compound[8][9]
CAS Number 41242-94-8[9][10][11]
Molecular Formula C₉H₈N₂O[1][8][12]
Molecular Weight 160.17 g/mol [1][10]
Anticipated Hazards Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[2]

This initial hazard assessment dictates that all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory drains or municipal trash.[2][6][13]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate this compound waste, ensure the proper PPE is worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA regulations.[14][15]

  • Eye Protection : Use splash-proof safety goggles or a face shield.[16]

  • Hand Protection : Wear nitrile or other chemical-resistant gloves.[16]

  • Body Protection : A standard lab coat is mandatory to protect against skin contact.[2][16]

  • Respiratory Protection : All handling of the compound, especially in solid form, and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][16]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and OSHA standards for hazardous waste operations.[5][17][18] The following workflow ensures compliance and safety.

Proper segregation is critical to prevent dangerous chemical reactions.[5][19]

  • Solid Waste : Collect all solid waste, including residual this compound powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed waste container.[2][3] This container should be made of a material compatible with organic compounds.

  • Liquid Waste : Solutions containing this compound, including reaction mixtures and rinsates from glassware, must be collected in a separate, labeled, and sealed container for liquid hazardous waste.[2][16] The first rinse of any glassware that held the compound must be collected as hazardous waste.[16]

  • Avoid Mixing : Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[2] Specifically, keep it segregated from strong oxidizing agents, acids, and bases.[2]

Waste containers must meet specific regulatory standards.[18][19]

  • Container Integrity : Use only containers that are in good condition, compatible with the chemical waste, and have a secure, screw-on cap.[4][19]

  • Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" .[2][16][19] The label must also include the full chemical name, "this compound," and list any other chemical components in the container with their approximate percentages or volumes.[19] Labels can typically be obtained from your institution's EHS office.[19]

EPA regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) within the laboratory, near the point of generation.[18][19]

  • Location : The waste container must be stored at or near the process generating the waste and under the control of the laboratory personnel.[19]

  • Container Management : Keep waste containers closed at all times except when adding waste.[16][19] Do not leave funnels in the container opening.[19]

  • Weekly Inspection : Inspect the SAA weekly to check for any leaks or container degradation.[19]

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal facility.[2][5]

  • Request Pickup : Once a waste container is full (or approaching your institution's time limit for accumulation), submit a request for collection through your institution's EHS department.[4][19]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This system is designed to track hazardous waste from its point of generation to its final disposal site.[18][20]

  • Recommended Method : The most appropriate disposal method for nitrogen-containing organic compounds like this compound is typically high-temperature incineration at a permitted facility.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Segregation & Collection cluster_storage Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal start Start: this compound to be Disposed ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect in Labeled SOLID Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled LIQUID Hazardous Waste Container waste_type->liquid_waste Liquid seal Securely Seal Container After Each Addition solid_waste->seal liquid_waste->seal label_check Verify Container is Labeled: 'Hazardous Waste' + Full Chemical Name seal->label_check store Store in Designated Satellite Accumulation Area (SAA) label_check->store inspect Perform Weekly Inspections of SAA store->inspect is_full Container Full? inspect->is_full is_full->inspect No request_pickup Submit Waste Pickup Request to Institutional EHS is_full->request_pickup Yes manifest Complete Hazardous Waste Manifest request_pickup->manifest licensed_disposal Transfer to Licensed Disposal Facility (e.g., for Incineration) manifest->licensed_disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is vital.

  • Minor Spill : For a small spill contained within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[3] Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[3] Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.[3] All cleanup materials must be disposed of as hazardous waste.[3]

  • Major Spill : Evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS or emergency response team immediately.

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6] Seek medical attention if irritation occurs.[6]

  • Eye Contact : Immediately rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]

By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
  • Quinoxalin-2-yloxymethanol. (n.d.). PubChem. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). DuraLabel. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]

  • This compound (C9H8N2O). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Environmental Protection Agency (EPA). Retrieved from [Link]

  • How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org - YouTube. Retrieved from [Link]

  • Safety Data Sheet: Quinoline, 100µg/ml in Methanol. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • This compound (C007B-492958). (n.d.). Cenmed. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Procedure for Disposing of Hazardous Waste. (n.d.). Massachusetts Institute of Technology (MIT). Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. (2012, March 12). PubMed. Retrieved from [Link]

  • Material Safety Data Sheet - 3-Methyl-2-quinoxalinol. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2012, March 12). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives - A Review. (n.d.). Pharmacophore. Retrieved from [Link]

Sources

Mastering the Safe Handling of Quinoxalin-2-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on the hazard profiles of analogous compounds such as Quinoxalin-2(1H)-one and Quinoxaline, Quinoxalin-2-ylmethanol should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1] Furthermore, the presence of the methanol group suggests potential toxicity if ingested, inhaled, or absorbed through the skin.

Anticipated Hazard Profile:

Hazard ClassificationPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Ingestion, skin contact, inhalation of dust or aerosols.
Skin Corrosion/Irritation Causes skin irritation.[1]Direct contact with skin.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]Direct contact with eyes, exposure to vapors or dust.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust or aerosols.
Carcinogenicity Suspected of causing cancer (based on data for Quinoxaline).[1]Long-term or repeated exposure.

It is imperative to handle this compound with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure. All personnel must be thoroughly trained on these potential hazards before handling the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a face shield.[3]Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile or Neoprene).[3]Select gloves that have been tested for resistance to aromatic and alcohol-based compounds. Always double-glove when handling concentrated solutions or the solid compound. Inspect gloves for any signs of degradation before and during use.
Body A flame-resistant lab coat.Protects against splashes and prevents contamination of personal clothing. The flame-resistant property is an added precaution.
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.To be used when handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosol generation. A full-face respirator offers the highest level of protection.[4]

dot

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Protocol cluster_post_handling Post-Handling Protocol Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Identifies Hazards Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Ensures Effectiveness Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Proceed if Intact Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Dispose_Contaminated_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_Contaminated_PPE Wash_Hands Wash Hands Thoroughly Dispose_Contaminated_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Operational Plan: From Receipt to Use

A meticulous operational plan is crucial to minimize exposure and prevent accidental release.

Receiving and Storage
  • Upon receipt, immediately inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be clearly labeled with the compound's identity and associated hazards.

  • Keep the container tightly closed when not in use.[5][6]

Handling Procedures
  • All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.

  • Before use, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Use only dedicated glassware and equipment, which should be thoroughly decontaminated after each use.

  • Avoid the generation of dust when handling the solid material.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

dot

Handling_Workflow Start Start Fume_Hood Chemical Fume Hood All manipulations performed here Start->Fume_Hood End End Weighing Weighing - Use anti-static weigh paper - Tare balance with paper - Carefully add solid Fume_Hood->Weighing Solution_Prep Solution Preparation - Add solvent to vessel - Slowly add solid to solvent - Stir until dissolved Weighing->Solution_Prep Reaction Reaction Setup - Add solution to reaction vessel - Monitor reaction progress Solution_Prep->Reaction Decontamination Decontamination - Rinse all glassware with appropriate solvent - Collect rinsate as hazardous waste Reaction->Decontamination Decontamination->End

Caption: Standard Operating Procedure for Handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Do not use combustible materials, such as paper towels, to clean up spills.

    • Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its associated waste is a legal and ethical responsibility. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[4]

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.[4][8]

  • Liquid Waste: Collect all liquid waste, including reaction residues and decontamination rinsates, in a separate, clearly labeled, and sealed hazardous waste container.[4][8] Do not mix with other waste streams unless compatibility is known.[4]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste.[4]

  • Store waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.

  • Ensure containers are kept closed and are not leaking.[4]

Final Disposal
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[4]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

dot

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (gloves, tips, etc.) Segregate Segregate Solid & Liquid Waste Solid_Waste->Segregate Liquid_Waste Liquid Waste (solutions, rinsates) Liquid_Waste->Segregate Label Label Containers Correctly Segregate->Label Store Store in Designated Area Label->Store EHS_Contact Contact EHS for Pickup Store->EHS_Contact Licensed_Facility Disposal by Licensed Facility EHS_Contact->Licensed_Facility

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxalin-2-ylmethanol
Reactant of Route 2
Quinoxalin-2-ylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.